molecular formula C20H14O2 B031242 Binol CAS No. 602-09-5

Binol

カタログ番号: B031242
CAS番号: 602-09-5
分子量: 286.3 g/mol
InChIキー: PPTXVXKCQZKFBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(-)-1,1'-Bi-2-naphthol is a member of naphthols.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060526
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-09-5, 18531-94-7, 18531-99-2
Record name BINOL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-BINOL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Binol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Bi-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Bi-2-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,1'-Binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-binaphthyl-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-1,1'-Binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BINOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Racemic 1,1'-Bi-2-Naphthol (BINOL)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of racemic 1,1'-bi-2-naphthol (BINOL), a cornerstone chiral ligand in asymmetric catalysis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodologies, with a primary focus on the oxidative coupling of 2-naphthol. The guide elucidates the mechanistic underpinnings of the reaction, provides a validated, step-by-step experimental protocol, and discusses critical parameters influencing yield and purity. Furthermore, it outlines standard characterization techniques to ensure the integrity of the final product. This document is intended to serve as a practical and authoritative resource for the reliable preparation of racemic this compound in a laboratory setting.

Introduction: The Significance of Racemic this compound

1,1'-Bi-2-naphthol (this compound) is an axially chiral organic compound that has emerged as a privileged structure in the field of asymmetric synthesis.[1][2] Its C₂-symmetric scaffold, arising from restricted rotation (atropisomerism) about the C1-C1' bond, allows for the formation of stable, separable enantiomers.[3] These enantiomers, (R)- and (S)-BINOL, are invaluable as ligands for a myriad of transition-metal catalyzed reactions, enabling the stereoselective synthesis of complex molecules with high enantiomeric purity.[1][2]

While the enantiopure forms of this compound are the ultimate targets for asymmetric applications, the synthesis of the racemic mixture is the crucial first step. Racemic this compound serves as the direct precursor for optical resolution, a process by which the individual enantiomers are separated.[1][2] Therefore, a robust and efficient synthesis of racemic this compound is of fundamental importance to the broader field of asymmetric catalysis and drug development. This guide focuses on the most common and reliable method for its preparation: the oxidative coupling of 2-naphthol.

The Core Synthesis: Oxidative Coupling of 2-Naphthol

The most widely adopted method for the synthesis of racemic this compound is the oxidative coupling of 2-naphthol. This reaction is valued for its simplicity, cost-effectiveness, and scalability. Various oxidizing agents can facilitate this transformation, but ferric chloride (FeCl₃) is the most frequently employed due to its ready availability and consistent performance.[1][2][4][5]

Mechanistic Insights: The Role of Ferric Chloride

The ferric chloride-mediated oxidative coupling of 2-naphthol proceeds through a radical mechanism. The key steps are as follows:

  • Coordination: The Lewis acidic ferric ion (Fe³⁺) coordinates to the hydroxyl group of a 2-naphthol molecule.

  • Electron Transfer: An intramolecular electron transfer occurs, wherein the Fe³⁺ is reduced to Fe²⁺, and the 2-naphthol is oxidized to a naphthoxy radical.

  • Radical Coupling: Two naphthoxy radicals then undergo a carbon-carbon bond formation, primarily at the C1 position, to form the binaphthyl skeleton.

  • Rearomatization: The resulting intermediate undergoes tautomerization to regenerate the aromatic system and form the diol, yielding 1,1'-bi-2-naphthol.

This process is illustrated in the reaction scheme below:

G cluster_0 Oxidative Coupling Mechanism 2-Naphthol_1 2 x 2-Naphthol Radical_Formation Naphthoxy Radical Formation 2-Naphthol_1->Radical_Formation Oxidation FeCl3 FeCl₃ (Oxidant) FeCl3->Radical_Formation Coupling Radical Coupling (C-C Bond Formation) Radical_Formation->Coupling This compound Racemic 1,1'-Bi-2-Naphthol Coupling->this compound Rearomatization

Caption: Mechanism of Ferric Chloride-Mediated Oxidative Coupling of 2-Naphthol.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. Adherence to these steps will reliably produce high-quality racemic this compound.

Materials and Reagents:

  • 2-Naphthol

  • Anhydrous Ferric Chloride (FeCl₃)

  • Methanol

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (concentrated)

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-naphthol in 150 mL of methanol. Stir the solution at room temperature until all the 2-naphthol has dissolved.

  • Addition of Oxidant: In a separate beaker, prepare a solution of 1.2 g of anhydrous ferric chloride in 50 mL of deionized water. Add this aqueous FeCl₃ solution dropwise to the stirring methanolic solution of 2-naphthol over approximately 15 minutes. A color change and the formation of a precipitate should be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After 4 hours, cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel. Add 200 mL of toluene and 200 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

  • Acid Wash: To remove residual iron salts, add 50 mL of 1 M hydrochloric acid to the separatory funnel and shake. Separate the organic layer.

  • Brine Wash: Wash the organic layer with 100 mL of saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization:

  • Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot toluene to dissolve the product completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals in a vacuum oven to obtain pure, racemic 1,1'-bi-2-naphthol as a white to off-white solid.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of racemic this compound.

G start Start: 2-Naphthol dissolution Dissolve 2-Naphthol in Methanol start->dissolution end_node Final Product: Pure Racemic this compound addition Add Aqueous FeCl₃ Solution dissolution->addition reflux Reflux for 4 hours addition->reflux workup Work-up: Toluene/Water Extraction reflux->workup acid_wash Wash with HCl workup->acid_wash brine_wash Wash with Brine acid_wash->brine_wash drying Dry over Na₂SO₄ brine_wash->drying concentration Concentrate via Rotary Evaporation drying->concentration recrystallization Recrystallize from Toluene concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration final_drying Dry in Vacuum Oven filtration->final_drying final_drying->end_node

Caption: Workflow for the Synthesis and Purification of Racemic this compound.

Product Characterization: Ensuring Quality and Purity

The identity and purity of the synthesized racemic this compound should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
Melting Point Melting Range208-211 °C[1]
¹H NMR Chemical ShiftsComplex aromatic signals, characteristic hydroxyl proton signal
¹³C NMR Chemical ShiftsSignals corresponding to the binaphthyl carbon framework
FT-IR Vibrational FrequenciesBroad O-H stretch, aromatic C-H and C=C stretches
Mass Spectrometry Molecular Ion Peakm/z = 286.32 (for C₂₀H₁₄O₂)[1]

Conclusion

The synthesis of racemic 1,1'-bi-2-naphthol via the ferric chloride-mediated oxidative coupling of 2-naphthol is a reliable and efficient method for producing this critical precursor for chiral ligands. The protocol detailed in this guide, when followed with precision, provides a robust pathway to high-purity racemic this compound. The mechanistic understanding and procedural details provided herein are intended to empower researchers to confidently synthesize and utilize this versatile compound in their endeavors in asymmetric synthesis and drug discovery.

References

  • Wikipedia. 1,1′-Bi-2-naphthol. [Link]
  • Pu, L. (1998). The chemistry of 1,1'-binaphthyl-2,2'-diol (this compound). Chemical Reviews, 98(7), 2405-2494.
  • Brunel, J. M. (2005). This compound: a versatile chiral reagent. Chemical reviews, 105(3), 857-897.
  • Cozzi, F. (2006). The C2-symmetric 1, 1′-binaphthyl-2, 2′-diol (this compound)
  • Toda, F., & Tanaka, K. (1998). Facile synthesis of this compound in the absence of solvent. Journal of the Chemical Society, Perkin Transactions 1, (12), 1973-1975.
  • Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC - NIH. (n.d.).
  • Enantioselective Oxidative Homocoupling and Cross-Coupling of 2‐Naphthols Catalyzed by Chiral Iron - eScholarship.org. (n.d.).
  • Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy | Journal of Chemical Education. (n.d.).
  • chemeurope.com. 1,1'-Bi-2-naphthol. [Link]
  • (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol - Organic Syntheses Procedure. (n.d.).
  • New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed. (n.d.).
  • This compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications. (n.d.).
  • Advances in the Asymmetric Synthesis of this compound Derivatives - MDPI. (n.d.).
  • Update 1 of: this compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications. (n.d.).

Sources

In-depth Technical Guide: The Discovery and Enduring Legacy of BINOL

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Cornerstone of Asymmetric Synthesis

Authored by: Gemini

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthol (BINOL) is a remarkable molecule whose journey from a chemical curiosity to an indispensable tool in modern stereoselective synthesis is a testament to the evolution of organic chemistry.[1] This in-depth guide provides a comprehensive exploration of the discovery and history of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its discovery, the critical advancements in its resolution, and the groundbreaking applications that have solidified its status as a privileged chiral scaffold. This paper will not only present the established facts but also offer insights into the causal relationships behind key experimental choices, reflecting a field-proven understanding of the subject. Detailed, step-by-step protocols for the synthesis and resolution of this compound are provided, alongside a critical examination of a landmark application in asymmetric catalysis. Through a blend of historical narrative, technical detail, and practical guidance, this document aims to provide a holistic understanding of this compound's significance and its continuing impact on the landscape of chemical synthesis.

The Dawn of an Axially Chiral Pioneer: From Racemate to Recognition

The story of this compound begins not with a flash of inspiration, but with the methodical explorations of 19th-century organic chemistry. In 1873 , the racemic form of 1,1'-bi-2-naphthol was first prepared by the German chemist von Richter . At this time, the concept of axial chirality was yet to be fully understood, and this compound was simply another addition to the growing catalog of organic compounds.

It was not until over half a century later that this compound received more significant attention. In a 1926 publication in Chemische Berichte, Rudolf Pummerer, Alfred Rieche, and E. Prell described an oxidative coupling method for the synthesis of binaphthols. This work, while not focused on the stereochemical aspects of this compound, laid the groundwork for future synthetic approaches. The choice of oxidative coupling, a common transformation for phenols at the time, was a logical step in exploring the reactivity of 2-naphthol.

The true potential of this compound, however, remained dormant for several more decades. The critical turning point came with the growing understanding of stereochemistry and the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. The realization that the restricted rotation around the C1-C1' bond in this compound gave rise to stable, non-interconverting enantiomers—a phenomenon known as atropisomerism—was the key that unlocked its future.

The Great Divide: Mastering the Resolution of this compound Enantiomers

The ability to separate the racemic mixture of this compound into its constituent (R)- and (S)-enantiomers was the catalyst for its meteoric rise in prominence. The development of efficient resolution techniques transformed this compound from a chemical curiosity into a readily accessible source of chirality.

Classical Resolution: The Power of Diastereomeric Salt Formation

One of the most enduring and practical methods for resolving racemic this compound involves the formation of diastereomeric complexes with a chiral resolving agent. A landmark achievement in this area was the use of N-benzylcinchonidinium chloride , a Cinchona alkaloid derivative. This method relies on the differential solubility of the diastereomeric complexes formed between the chiral resolving agent and the two enantiomers of this compound.

The rationale behind this approach is rooted in the principles of stereochemistry. The interaction of the chiral resolving agent with the (R)- and (S)-enantiomers of this compound creates two different diastereomeric species. These diastereomers have distinct physical properties, including solubility, which can be exploited for their separation. The choice of a rigid, chiral scaffold like a Cinchona alkaloid provides a well-defined three-dimensional environment to maximize the differences in the diastereomeric interactions.

The Biocatalytic Breakthrough: Enzymatic Resolution

The late 1980s witnessed the emergence of biocatalysis as a powerful tool in organic synthesis. In 1989 , a seminal paper by Kazlauskas described an efficient enzymatic resolution of this compound.[2] This method utilized the enzyme cholesterol esterase to selectively hydrolyze a diester derivative of racemic this compound.

The ingenuity of this approach lies in the exquisite stereoselectivity of enzymes. The active site of cholesterol esterase is a chiral environment that can differentiate between the two enantiomeric esters of this compound. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. This highly selective transformation allows for the separation of the two enantiomers with excellent enantiomeric purity. The choice of a readily available and inexpensive enzyme like cholesterol esterase made this method particularly attractive for practical applications.

A Comparative Overview of Resolution Methods

The development of various resolution techniques has provided chemists with a range of options for obtaining enantiopure this compound. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

Resolution Method Resolving Agent/Enzyme Typical Yield of Each Enantiomer (%) Typical Enantiomeric Excess (%) Advantages Disadvantages
Diastereomeric Salt Formation N-benzylcinchonidinium chloride60-70>99Scalable, high enantiomeric purityRequires stoichiometric resolving agent, may require optimization of crystallization conditions
Enzymatic Resolution Cholesterol Esterase40-45>99High enantioselectivity, mild reaction conditionsRequires synthesis of a diester derivative, enzyme cost can be a factor on large scale

Table 1: A comparison of common methods for the resolution of racemic this compound.

The Birth of a Legend: this compound in Asymmetric Catalysis

The availability of enantiomerically pure this compound in the 1980s set the stage for its most significant contribution to chemistry: its use as a chiral ligand in asymmetric catalysis. The C2-symmetric, axially chiral framework of this compound proved to be an exceptional platform for inducing stereoselectivity in a wide range of chemical transformations.

A pivotal moment in this journey was the development of BINAL-H reagents by Ryoji Noyori and his research group . BINAL-H, a chiral hydride reagent prepared from enantiopure this compound, lithium aluminum hydride, and an alcohol, demonstrated remarkable efficiency and enantioselectivity in the reduction of prochiral ketones to chiral secondary alcohols.[3][4]

The design of BINAL-H was a masterful application of mechanistic principles. The C2-symmetric this compound ligand creates a well-defined chiral pocket around the aluminum center. This chiral environment dictates the trajectory of the hydride transfer to the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The success of BINAL-H was a watershed moment, showcasing the immense potential of this compound-based ligands in asymmetric catalysis and paving the way for the development of a vast arsenal of this compound-derived catalysts for a myriad of other reactions.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the chemistry discussed, this section presents detailed, step-by-step protocols for the synthesis of racemic this compound and a classical resolution method.

Synthesis of Racemic 1,1'-Bi-2-naphthol (this compound) via Ferric Chloride Oxidation

This protocol is based on the classical oxidative coupling of 2-naphthol using ferric chloride.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-naphthol in a suitable solvent (e.g., toluene) in a round-bottom flask. C Add the FeCl3 solution dropwise to the stirred 2-naphthol solution at room temperature. A->C B Prepare a solution of anhydrous FeCl3 in the same solvent. B->C D Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC). C->D E Quench the reaction with dilute HCl. D->E F Extract the product into an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with water and brine, then dry over Na2SO4. F->G H Concentrate the solvent under reduced pressure. G->H I Purify the crude product by recrystallization (e.g., from toluene) to afford racemic this compound. H->I

Caption: A schematic workflow for the synthesis of racemic this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in a suitable solvent such as toluene or chlorobenzene.

  • Addition of Oxidant: Prepare a solution of anhydrous ferric chloride (FeCl3) (approximately 2.2 eq) in the same solvent. Add the FeCl3 solution dropwise to the stirred 2-naphthol solution at room temperature over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding dilute hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield racemic this compound as a white solid.

Resolution of Racemic this compound using N-benzylcinchonidinium chloride

This protocol outlines a classical method for obtaining enantiopure this compound.

Diagram of the Resolution Workflow:

G cluster_0 Complex Formation cluster_1 Diastereomeric Crystallization cluster_2 Liberation of Enantiomer 1 cluster_3 Isolation of Enantiomer 2 A Dissolve racemic this compound and N-benzylcinchonidinium chloride (approx. 0.5 eq) in a suitable solvent (e.g., acetonitrile) with heating. B Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. A->B F Concentrate the filtrate from the crystallization. C Collect the precipitated diastereomeric complex (enriched in one enantiomer) by filtration. B->C B->F Filtrate D Suspend the collected complex in a biphasic mixture of an organic solvent and dilute acid. C->D E Separate the organic layer, wash, dry, and concentrate to obtain one enantiomer of this compound. D->E G Treat the residue with a biphasic mixture of an organic solvent and dilute acid to recover the other enantiomer of this compound. F->G

Caption: A workflow for the resolution of racemic this compound.

Step-by-Step Methodology:

  • Complex Formation: In a flask, dissolve racemic this compound (1.0 eq) and N-benzylcinchonidinium chloride (0.5-0.6 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) with gentle heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath for several hours to promote crystallization.

  • Isolation of the Diastereomeric Complex: Collect the precipitated solid by vacuum filtration and wash it with a small amount of the cold solvent. This solid is the diastereomeric complex enriched in one enantiomer of this compound.

  • Liberation of the First Enantiomer: Suspend the collected diastereomeric complex in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Concentrate the solvent to obtain the first enantiomer of this compound. The enantiomeric excess can be determined by chiral HPLC.

  • Isolation of the Second Enantiomer: Take the filtrate from the crystallization step and concentrate it under reduced pressure. Treat the residue with a biphasic mixture of an organic solvent and dilute aqueous acid as described above to liberate the second enantiomer of this compound.

Conclusion: An Enduring Legacy and a Bright Future

The journey of this compound, from its obscure discovery to its current status as a cornerstone of asymmetric synthesis, is a compelling narrative of scientific progress. The development of efficient resolution methods was the key that unlocked its immense potential, and its successful application in asymmetric catalysis, pioneered by visionaries like Noyori, has had a profound and lasting impact on the field. The C2-symmetric, axially chiral framework of this compound continues to inspire the design of new and innovative catalysts for a wide array of stereoselective transformations. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the legacy of this compound is not only secure but is poised for an even brighter future. The principles learned from the study of this compound will undoubtedly continue to guide the development of the next generation of chiral catalysts, ensuring its influence will be felt for many years to come.

References

  • Kazlauskas, R. J. (1989). Resolution of binaphthols and spirobiindanols using cholesterol esterase. Journal of the American Chemical Society, 111(13), 4953–4959. [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]
  • Pummerer, R., Rieche, A., & Prell, E. (1926). Über die Oxydation des β-Naphthols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(9), 2159-2167. [Link]
  • Cai, D., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1995). A practical resolution of 1,1'-bi-2-naphthol. Tetrahedron Letters, 36(43), 7991-7994. [Link]
  • Noyori, R., Tomino, I., Tanimoto, Y., & Nishizawa, M. (1984). Asymmetric synthesis via axially dissymmetric molecules. 6. Rational designing of efficient chiral reducing agents. Highly enantioselective reduction of aromatic ketones by binaphthol-modified lithium aluminum hydride reagents. Journal of the American Chemical Society, 106(22), 6709–6716. [Link]
  • Noyori, R. (1990). Chiral metal complexes as catalysts for asymmetric synthesis. Science, 248(4959), 1194–1199. [Link]
  • Pu, L. (1998). The study of 1,1'-binaphthyl-based chiral polymers. Chemical Reviews, 98(7), 2405–2494. [Link]
  • Toda, F., Tanaka, K., & Mori, K. (1983). A new method for the resolution of 1,1'-binaphthyl-2,2'-diol and 2,2'-dihydroxy-3,3'-biphenanthryl. Chemistry Letters, 12(6), 827-828. [Link]
  • Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3211. [Link]
  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol.
  • Organic Syntheses. (n.d.). (S)-(−)- AND (R)-(+)-1,1'-BI-2-NAPHTHOL.
  • da Silva, E. M., Vidal, H. D. A., Januário, M. A. P., & Corrêa, A. G. (2023).
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
  • Brunel, J. M., & Faure, B. (2004). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 104(9), PR1-PR45. [Link]
  • Ding, K., Wang, Y., Zhang, X., & Zhou, Y. (2003). Highly Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by RuCl2(diphosphine)(diamine) Complexes.
  • Kocovsky, P., Vyskocil, S., & Smrcina, M. (1999). N-Benzylquininium Chloride as a Chiral Phase-Transfer Catalyst for the Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 64(1), 101-105. [Link]
  • Rosini, C., Franzini, L., Raffaelli, A., & Salvadori, P. (1992). 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate as a chiral auxiliary in the enantioselective synthesis of alcohols and amines. The Journal of Organic Chemistry, 57(24), 6820–6824. [Link]

Sources

Spectroscopic Properties of BINOL Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern stereochemistry.[1][2] Its unique, sterically hindered structure gives rise to stable atropisomers, molecules that are chiral due to restricted rotation around a single bond.[1][2][3] This axial chirality, coupled with the compound's remarkable versatility, has established this compound and its derivatives as indispensable tools in asymmetric catalysis, molecular recognition, and the development of advanced materials.[4][5][6][7] A thorough understanding of the spectroscopic properties of this compound enantiomers is paramount for researchers and drug development professionals who seek to harness its full potential. This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize and differentiate these enantiomers, offering both theoretical underpinnings and practical insights.

I. Chiroptical Spectroscopy: Unveiling the Helical Nature

Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule, making them the most powerful tools for distinguishing between enantiomers.

A. Circular Dichroism (CD) Spectroscopy

Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. For this compound, the (R)-enantiomer will produce a CD spectrum that is opposite in sign to the (S)-enantiomer.[8]

Expert Insight: The distinct CD spectra of this compound enantiomers arise from the exciton coupling between the two naphthalene chromophores. The relative orientation of these chromophores, dictated by the dihedral angle of the C-C bond connecting the naphthyl rings, determines the sign and intensity of the CD signals (Cotton effects).[9] Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting these complex spectra and correlating them with the absolute configuration of the enantiomers.[10]

Experimental Protocol: Circular Dichroism Analysis of this compound Enantiomers
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the (R)- and (S)-BINOL enantiomers in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile). The solvent should be transparent in the spectral region of interest.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Measure the CD spectrum of each enantiomer over the appropriate wavelength range (typically 200-400 nm for this compound).

    • Ensure the absorbance of the sample is within the optimal range for the instrument to avoid artifacts.

  • Data Processing: Subtract the solvent baseline from the sample spectra. The resulting spectra for the (R)- and (S)-enantiomers should be mirror images.

B. Circularly Polarized Luminescence (CPL) Spectroscopy

Principle: Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore in an excited state. Similar to CD, the CPL spectra of this compound enantiomers are mirror images.[9]

Expert Insight: CPL provides complementary information to CD, offering insights into the geometry of the excited state. The luminescence dissymmetry factor (glum), a measure of the degree of circular polarization in the emitted light, is a key parameter obtained from CPL measurements.[11][12][13] For this compound derivatives, the glum value can be influenced by factors such as solvent polarity and the presence of substituents.[14]

II. Fluorescence Spectroscopy: Probing the Electronic Environment

Principle: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While the fluorescence emission spectra of enantiomers are identical, their interaction with other chiral molecules can lead to diastereomeric complexes with distinct fluorescence properties. This forms the basis for enantioselective fluorescence sensing.[15][16][17]

Expert Insight: The hydroxyl groups of this compound can participate in hydrogen bonding, which can significantly influence its fluorescence properties.[18] Proton transfer in the excited state can lead to red-shifted emission.[19] The development of this compound-based fluorescent sensors often involves modifying the this compound scaffold with recognition units that interact selectively with one enantiomer of an analyte, leading to a measurable change in fluorescence intensity or wavelength.[16][17] For instance, the fluorescence of a this compound derivative can be quenched or enhanced upon binding to a specific enantiomer of a chiral substrate.[15][18]

Experimental Protocol: Enantioselective Fluorescence Recognition using a this compound-based Sensor
  • Sensor and Analyte Preparation: Prepare stock solutions of the chiral this compound-based sensor and the racemic analyte in a suitable solvent.

  • Titration:

    • To a solution of the sensor, add increasing aliquots of the analyte solution.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the concentration of the analyte. A significant difference in the response to the two enantiomers indicates enantioselective recognition. The Stern-Völmer equation can be used to quantify the quenching efficiency.[18]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination in Solution

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be distinguished.[20][21][22]

Expert Insight: this compound itself can act as a chiral solvating agent.[20][23] It can form transient diastereomeric complexes with chiral analytes, primarily through hydrogen bonding.[23] This interaction leads to different chemical environments for the nuclei of the two enantiomers, resulting in separate signals in the ¹H or ¹³C NMR spectrum. The difference in chemical shifts (Δδ) between the signals for the two enantiomers is a measure of the chiral discrimination.[21] Pure shift NMR experiments can be employed to simplify overcrowded spectra and enhance the resolution of the separated signals.[21][22]

Experimental Protocol: ¹H NMR Chiral Discrimination using this compound as a CSA
  • Sample Preparation:

    • Dissolve the racemic analyte in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar excess (e.g., 2 equivalents) of the chiral this compound CSA to the NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum of the mixture.

  • Analysis: Compare the spectrum of the mixture to the original spectrum of the analyte. Look for the splitting of signals corresponding to the protons of the analyte, indicating chiral discrimination. The integration of the separated signals can be used to determine the enantiomeric excess (ee) of the analyte.

IV. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis absorption spectra of enantiomers are identical.[24] However, the technique is fundamental for determining the concentration of this compound solutions for other spectroscopic measurements and for studying complex formation.

Expert Insight: The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* transitions within the naphthalene rings.[25] The positions and intensities of these bands can be influenced by solvent and the presence of substituents on the this compound core.[4][24] While not directly useful for chiral discrimination on its own, UV-Vis spectroscopy is an essential complementary technique.

Data Summary

Spectroscopic TechniqueInformation ProvidedKey Parameters
Circular Dichroism (CD) Absolute configuration of enantiomersWavelength of Cotton effects, Molar ellipticity
Circularly Polarized Luminescence (CPL) Excited-state geometry of enantiomersEmission wavelength, Luminescence dissymmetry factor (glum)
Fluorescence Enantioselective recognition (with a chiral sensor)Emission wavelength, Quantum yield, Fluorescence quenching/enhancement
NMR (with CSA/CDA) Enantiomeric excess (ee) determinationChemical shift difference (Δδ), Signal integration
UV-Visible (UV-Vis) Concentration determination, Complex formationWavelength of maximum absorbance (λmax), Molar absorptivity (ε)

Visualizing Spectroscopic Workflows

Circular Dichroism Workflow

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Dilute Solutions (R- & S-BINOL) Baseline Record Solvent Baseline Prep->Baseline Load Sample Measure Measure CD Spectra Baseline->Measure Subtract Baseline Subtraction Measure->Subtract Raw Data Analyze Compare Spectra (Mirror Images) Subtract->Analyze

Caption: Workflow for CD spectroscopic analysis of this compound enantiomers.

NMR Chiral Discrimination Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Dissolve Racemic Analyte Add_CSA Add Chiral this compound (CSA) Analyte->Add_CSA NMR_Analyte Acquire ¹H NMR of Analyte Analyte->NMR_Analyte NMR_Mixture Acquire ¹H NMR of Mixture Add_CSA->NMR_Mixture Compare Compare Spectra NMR_Analyte->Compare NMR_Mixture->Compare Integrate Integrate Split Signals Compare->Integrate Identify Split Signals Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee

Caption: Workflow for NMR-based chiral discrimination using this compound.

Conclusion

The spectroscopic characterization of this compound enantiomers is a multifaceted endeavor that leverages a suite of powerful analytical techniques. From the definitive assignment of absolute configuration by circular dichroism to the quantitative determination of enantiomeric excess by NMR with chiral solvating agents, each method provides a unique and crucial piece of the puzzle. For researchers, scientists, and drug development professionals, a deep and practical understanding of these spectroscopic properties is not merely academic; it is the key to unlocking the full potential of this remarkable chiral scaffold in creating innovative solutions for asymmetric synthesis and beyond.[4][5][6][7]

References

  • Computational Challenges in Simulating and Analyzing Experimental Linear and Nonlinear Circular Dichroism Spectra. R-(+)-1,1′-Bis(2-naphthol) as a Prototype Case. The Journal of Physical Chemistry B. [Link]
  • Screening of NMR chiral discrimination ability of chiral solvating agents 1a-g.
  • (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines.
  • Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. PubMed Central. [Link]
  • Regioselective Substitution of this compound. Chemical Reviews. [Link]
  • a) Absorption spectrum of this compound. b) CD spectra of (R)‐this compound (blue),...
  • UV/Vis absorption spectra of (−)‐(S)‐this compound and (+)‐(R).
  • Circular dichroism spectrum of (R)-(+)
  • Synthesis and structural characterization of this compound-modified chiral polyoxometalates.
  • Figure 6 from (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines. Semantic Scholar. [Link]
  • a) The (chir)optical properties of this compound‐based stereogenic curved...
  • Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews. [Link]
  • Near Infrared–Circularly Polarized Luminescence/Circular Dichroism Active Yb(III) Complexes Bearing Both Central and Axial Chirality. Inorganic Chemistry. [Link]
  • Regioselective Substitution of this compound. PubMed. [Link]
  • Design and application of linked-BINOL chiral ligands in bifunctional asymmetric c
  • This compound: A Versatile Chiral Reagent. Chemical Reviews. [Link]
  • This compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry. [Link]
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega. [Link]
  • Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on this compound derivatives.
  • Enantioselective Fluorescent Sensors: A Tale of this compound. Accounts of Chemical Research. [Link]
  • Enantioselective fluorescent sensors: a tale of this compound. PubMed. [Link]
  • This compound-like atropisomeric chiral nanographene. Chemical Science. [Link]
  • Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • Structure and chiroptical properties of platinum(II) complexes with chiral this compound ligands. Chemistry Letters. [Link]
  • Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Deriv
  • Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent this compound-Based Boron Chelates.
  • Recent advances of this compound-based sensors for enantioselective fluorescence recognition. Analyst. [Link]
  • Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent this compound-Based Boron Chel
  • The synthesis, characterization and application of the this compound-cages of R-/S-enantiomers. Research Square. [Link]
  • Visible light activated this compound-derived chiroptical switches based on boron integrated hydrazone complexes. RSC Publishing. [Link]
  • Synthesis and Detecting Properties of New Linear and Macrocyclic O,O′-Aminobenzyl this compound Derivatives.
  • 1 H NMR spectra of (RS)-BINOL (a), mixture of (RS)-BINOL and poly(PhMI)...
  • Synthesis and Characterization of Novel this compound-based Symmetrical and Asymmetrical Axially Chiral Dendrimers. The University of Manchester. [Link]
  • Chiral recognition and behavior of [1,1 -binaphthalene]-2,2 -diol in aqueous solution by fluorescence spectroscopy. ElectronicsAndBooks. [Link]
  • 1,1′-Bi-2-naphthol. Wikipedia. [Link]
  • This compound-based chiral aggregation-induced emission luminogens and application for detecting copper (II) ion in aqueous media. The Royal Society of Chemistry. [Link]
  • Solid state investigation of this compound and this compound derivatives: A contribution to enantioselective symmetry breaking by crystallization.

Sources

Introduction: The Archetype of Axial Chirality

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1'-Bi-2-naphthol (BINOL): Nomenclature, Synthesis, and Applications

1,1'-Bi-2-naphthol, commonly known as this compound, is a cornerstone of modern asymmetric synthesis.[1][2] It belongs to a class of compounds exhibiting a unique form of stereoisomerism called atropisomerism, which arises from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings.[3][4][5] This restricted rotation, or high rotational barrier, means that the two enantiomeric forms, designated as (R)-BINOL and (S)-BINOL, do not interconvert at room temperature and can be isolated as stable, optically active compounds.[1][4][6]

The C₂-symmetric and sterically well-defined chiral environment created by the binaphthyl scaffold makes this compound and its derivatives exceptionally versatile as chiral ligands in transition-metal catalysis and as organocatalysts.[7][8] Their ability to induce high levels of enantioselectivity in a vast array of chemical transformations has cemented their status as "privileged ligands" in the toolkit of synthetic chemists.[9][10] This guide provides a comprehensive overview of the nomenclature, synthesis, resolution, and application of these remarkable molecules, aimed at researchers and professionals in organic synthesis and drug development.

Understanding Atropisomerism and this compound Nomenclature

Atropisomerism is a type of axial chirality where the molecule lacks a traditional stereocenter but is chiral due to hindered rotation about a sigma bond.[11][12] For a biaryl compound like this compound to exhibit atropisomerism, the rotation must be sufficiently restricted by bulky substituents at the ortho positions of the biaryl axis, preventing racemization under ambient conditions.[4]

Assigning Absolute Configuration: (R) and (S) Nomenclature

The absolute configuration of this compound enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.

  • Viewing the Molecule: The molecule is viewed along the axis of hindered rotation (the C1-C1' bond).

  • Assigning Priorities: The substituents on the "front" naphthalene ring are assigned priorities (1 and 2), and the substituents on the "back" ring are also assigned priorities (3 and 4). According to CIP rules, the ortho C2 and C2' carbons have higher priority than the C8a and C8a' carbons.

  • Determining Configuration: One observes the sequence from the highest priority group in the front to the highest priority group in the back. A clockwise path from the priority 1 group to the priority 2 group designates the (R) configuration (also denoted as P for Plus helicity), while a counter-clockwise path designates the (S) configuration (M for Minus helicity).[5]

The IUPAC name for this compound is [1,1′-Binaphthalene]-2,2′-diol .[1][13] The respective enantiomers are systematically named (R)-[1,1′-Binaphthalene]-2,2′-diol and (S)-[1,1′-Binaphthalene]-2,2′-diol.

Diagram 1: Assigning Absolute Configuration to this compound

Caption: Newman projections illustrate the assignment of (R) and (S) configurations.

Synthesis and Resolution of this compound

While the synthesis of racemic this compound is straightforward, obtaining the enantiopure forms is a critical challenge that has been met with several effective strategies.

Synthesis of Racemic this compound: Oxidative Coupling

The most common method for synthesizing racemic this compound is the oxidative coupling of 2-naphthol. This reaction can be achieved using various oxidants, with iron(III) chloride (FeCl₃) being a classic and efficient choice.[14] The mechanism involves the complexation of Fe(III) to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[14]

Experimental Protocol: Synthesis of Racemic this compound via FeCl₃-Mediated Oxidative Coupling

  • Setup: A round-bottom flask is charged with 2-naphthol and a suitable solvent, such as toluene or water.[3]

  • Reagent Addition: An aqueous solution of iron(III) chloride is added dropwise to the stirring solution of 2-naphthol at room temperature.

  • Reaction: The reaction mixture is stirred vigorously for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with dilute hydrochloric acid to protonate the phenoxide and dissolve the iron salts.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic this compound as a white solid.

Accessing Enantiopure this compound

Three primary strategies are employed to obtain enantiomerically pure this compound: asymmetric synthesis, resolution of the racemate, and kinetic resolution.[15]

1. Asymmetric Synthesis

This approach involves the oxidative coupling of 2-naphthol using a chiral catalyst to directly produce one enantiomer in excess.[15] Catalytic systems based on copper, iron, vanadium, and ruthenium complexes with chiral ligands (often chiral amines) have been developed.[16][17] For example, copper(II) complexes with chiral amines like (+)-amphetamine can facilitate the direct synthesis of (S)-BINOL.[14]

2. Resolution of Racemic this compound

Resolution is the most practical and widely used method on a preparative scale.[18] It involves separating the enantiomers of racemic this compound by converting them into diastereomers that can be separated physically.

  • Diastereomeric Complex Formation: A chiral resolving agent is added to a solution of racemic this compound. The agent forms a complex preferentially with one enantiomer, leading to the precipitation of a diastereomerically pure salt or inclusion complex.[18] N-benzylcinchonidinium chloride is a highly effective resolving agent that selectively crystallizes with (R)-BINOL from acetonitrile, leaving (S)-BINOL in the mother liquor.[14][18]

Experimental Protocol: Resolution of Racemic this compound using N-benzylcinchonidinium chloride

  • Preparation: Racemic this compound and one equivalent of N-benzylcinchonidinium chloride are dissolved in hot acetonitrile.

  • Crystallization: The solution is allowed to cool slowly to room temperature, inducing the precipitation of the [(R)-BINOL]-[N-benzylcinchonidinium]Cl complex.

  • Separation: The crystalline solid is collected by filtration. The filtrate contains the enriched (S)-BINOL.

  • Liberation of Enantiomers: The filtered solid is treated with dilute HCl to break the complex, and the liberated (R)-BINOL is extracted with an organic solvent. A similar acid treatment of the evaporated filtrate yields (S)-BINOL.

  • Purification: Both enantiomers are typically recrystallized to achieve high enantiomeric purity (>99% ee).

3. Kinetic and Dynamic Resolution

Kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.[19][20] More advanced methods, such as dynamic thermodynamic resolution, have been developed. These techniques use a redox catalyst to lower the barrier for atropisomerization, allowing the less stable diastereomeric adduct to epimerize to the more stable one, theoretically enabling a 100% yield of a single enantiomer from the racemate.[15][21]

Diagram 2: General Workflow for this compound Synthesis and Resolution

BINOL_Workflow Naphthol 2-Naphthol Oxidation Oxidative Coupling (e.g., FeCl₃) Naphthol->Oxidation Racemic_this compound Racemic (R/S)-BINOL Oxidation->Racemic_this compound Resolution Resolution with Chiral Agent Racemic_this compound->Resolution R_Complex Diastereomeric Complex (e.g., with (R)-BINOL) Resolution->R_Complex Precipitation S_Solution Enriched Solution (of (S)-BINOL) Resolution->S_Solution Mother Liquor Acid1 Acid Workup R_Complex->Acid1 Acid2 Acid Workup S_Solution->Acid2 R_this compound Enantiopure (R)-BINOL Acid1->R_this compound S_this compound Enantiopure (S)-BINOL Acid2->S_this compound

Caption: From 2-naphthol to enantiopure this compound via synthesis and resolution.

This compound Derivatives: Tuning for Functionality

The true power of the this compound scaffold lies in its derivatization. By introducing substituents at various positions on the binaphthyl rings (commonly at the 3,3', 6,6', and other positions), one can fine-tune the steric and electronic properties of the ligand.[22][23][24] This modularity is crucial for optimizing catalyst performance for specific reactions.[25]

  • 3,3'-Positions: Introducing bulky groups (e.g., phenyl, silyl) at the 3 and 3' positions, which are proximal to the hydroxyl groups, creates a deeper and more sterically hindered chiral pocket. This modification is often key to achieving higher enantioselectivity in reactions like asymmetric Diels-Alder and aldol additions.[24][26]

  • 6,6'-Positions: Substituents at the 6 and 6' positions are more remote from the coordination site but can significantly modulate the electronic properties (e.g., acidity of the hydroxyl protons) of the ligand without altering the steric environment of the catalytic center.[27]

  • Phosphoric Acids (this compound-PAs): A particularly important class of derivatives are this compound-derived phosphoric acids, formed by reacting this compound with phosphoryl chloride (POCl₃).[16] These compounds are powerful chiral Brønsted acid catalysts for a wide range of enantioselective transformations.

Derivative Class Modification Site(s) Primary Effect Typical Application
Sterically Hindered BINOLs 3,3'Increased steric bulkAsymmetric Carbonyl Additions, Cycloadditions
Electronically Tuned BINOLs 5,5', 6,6'Modulated Lewis/Brønsted acidityFine-tuning catalyst reactivity and selectivity
BINAP 2,2' (OH to PPh₂)P,P-bidentate phosphine ligandAsymmetric Hydrogenation, Cross-Coupling
This compound Phosphoric Acids 2,2' (OH to Phosphate)Chiral Brønsted Acid CatalystCarbonyl/Imine Activations

Applications in Asymmetric Catalysis

This compound and its derivatives are preeminent ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[9][28]

Key Catalytic Transformations
  • Carbon-Carbon Bond Formation:

    • Asymmetric Diels-Alder Reactions: Lewis acids complexed with this compound derivatives catalyze the [4+2] cycloaddition between dienes and dienophiles, yielding chiral six-membered rings with high stereocontrol.[7][26]

    • Asymmetric Aldol and Michael Additions: this compound-metal complexes facilitate the enantioselective addition of nucleophiles (enolates, malonates) to carbonyls and α,β-unsaturated systems, respectively.[7] These reactions are fundamental for constructing complex chiral molecules.

  • Asymmetric Reductions and Oxidations:

    • Chiral reducing agents derived from this compound and lithium aluminum hydride (e.g., BINAL) are effective for the enantioselective reduction of ketones.[1]

    • This compound-titanium complexes are classic catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides.

Diagram 3: Simplified Catalytic Cycle of a this compound-Lewis Acid Catalyzed Aldol Reaction

Catalytic_Cycle Catalyst (R)-BINOL-Ti Complex (Lewis Acid) Coordination Chiral Ti-Aldehyde Complex Catalyst->Coordination + Aldehyde Aldehyde Aldehyde (Substrate) Enolate Enolate (Nucleophile) Attack Diastereoselective Nucleophilic Attack Coordination->Attack + Enolate Intermediate Titanium Aldolate Intermediate Attack->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Chiral β-Hydroxy Ketone (Product) Intermediate->Product Workup

Caption: this compound-metal complex creating a chiral environment for enantioselective C-C bond formation.

Conclusion

From its foundational role in understanding atropisomerism to its widespread application in the synthesis of complex, high-value molecules, this compound has proven to be an indispensable tool for chemists. Its rigid C₂-symmetric framework provides a reliable platform for inducing chirality, while its synthetic accessibility and the tunability of its derivatives ensure its continued relevance. For researchers in drug development and materials science, a deep understanding of this compound's nomenclature, synthesis, and catalytic behavior is essential for the rational design of new synthetic methodologies and functional chiral materials.

References

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). PNAS.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). MDPI.
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA.
  • Shaashua, O., et al. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate.
  • Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. (2019). National Institutes of Health.
  • Atropisomeric compounds studied computationally. (2025). ResearchGate.
  • Resolution of this compound. (n.d.). UCHEM.
  • New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. (n.d.). Chinese Academy of Sciences.
  • atropisomerism in biaryls. (n.d.). Stereoelectronics.
  • Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). (2020). Organic Letters.
  • Asymmetric Synthesis of this compound Derivatives. (2022). Encyclopedia.pub.
  • Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. (2019). Angewandte Chemie.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews.
  • Synthesis of new bifunctional this compound derivatives. (2025). ResearchGate.
  • Pu, L. (2014). Regioselective Substitution of this compound. National Institutes of Health.
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews.
  • Atropisomerism in the Pharmaceutically Relevant Realm. (2022). Accounts of Chemical Research.
  • Chiral Diene Ligands in Asymmetric Catalysis. (2022). Chemical Reviews.
  • Atropisomer. (n.d.). Wikipedia.
  • Atropisomerism in the Pharmaceutically Relevant Realm. (2022). National Institutes of Health.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). PubMed.
  • CAS No : 18531-99-2 | Product Name : (S)-Binol. (n.d.). Pharmaffiliates.
  • 1,1′-Bi-2-naphthol. (n.d.). Wikipedia.
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews.
  • Pu, L. (2024). Regioselective Substitution of this compound. PubMed.
  • 18531-99-2 CAS | S-BINOL. (n.d.). Loba Chemie.
  • Pu, L. (2024). Regioselective Substitution of this compound. ResearchGate.
  • This compound‐Based Chiral Macrocycles and Cages. (2024). OUCI.
  • (-)-Binol. (n.d.). CAS Common Chemistry.
  • This compound. (n.d.). PubChem.
  • 1,1'-Bi-2-naphthol. (n.d.). chemeurope.com.

Sources

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure BINOL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its axially chiral structure, arising from restricted rotation around the C1-C1' bond, makes it an invaluable ligand and catalyst in a vast array of stereoselective transformations.[1][2] The efficacy of this compound in inducing chirality in products is critically dependent on its own enantiomeric purity. This guide provides an in-depth analysis of the commercial landscape for enantiopure this compound, alongside a technical overview of the primary methods for its preparation: optical resolution of the racemate and direct asymmetric synthesis. We will explore the underlying chemical principles, detail field-proven protocols, and offer practical guidance to aid researchers in making informed decisions for their specific applications.

The Significance of Enantiopure this compound in Asymmetric Catalysis

The power of this compound lies in its C₂-symmetric chiral scaffold.[3] This structural feature allows for the creation of a well-defined chiral environment around a metal center or as a Brønsted acid, effectively directing the stereochemical outcome of a reaction.[4] Derivatives of this compound, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and various chiral phosphoric acids, have revolutionized fields from pharmaceutical synthesis to materials science.[1][5] The demand for enantiomerically pure drugs has, in turn, fueled the need for robust and scalable methods to access enantiopure this compound.

The Origin of Chirality: Atropisomerism

Unlike molecules with chiral centers, this compound's chirality is axial.[2] The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the two naphthalene rings prevents free rotation around the single bond connecting them.[2] This restricted rotation gives rise to two stable, non-superimposable mirror images, the (R) and (S) enantiomers.[1][3]

G cluster_R (R)-BINOL cluster_S (S)-BINOL R_img S_img

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Acquiring Enantiopure this compound: A Market Overview

For many researchers, purchasing enantiopure this compound is the most practical approach. Several chemical suppliers offer (R)- and (S)-BINOL in various grades and quantities. When selecting a supplier, consider factors such as enantiomeric excess (ee), chemical purity, cost, and availability of bulk quantities for process scale-up.

SupplierProductPurity/GradePrice (USD)
Sigma-Aldrich(R)-(+)-1,1′-Bi(2-naphthol)99% ee, 99%$194.00 / 5g[6]
Otto ChemieR-Binol99%$69.38 / 25g[7]
Chem-Impex1,1′-Bi-2-naphthol≥ 99.5% (HPLC)$462.99 / 1kg[8]
abcr GmbHBINAP & this compound CompoundsVariousPrice on request[9]
UCHEM(R)-(+)-1,1'-Bi-2-naphtholHigh PurityPrice on request[10]

Note: Prices are subject to change and may vary based on quantity and current market conditions. It is advisable to obtain quotes directly from suppliers for the most accurate pricing.

In-House Preparation of Enantiopure this compound: Methodologies and Protocols

While commercially available, in-house preparation of enantiopure this compound can be cost-effective, particularly for large-scale applications or when customized derivatives are required. The two primary strategies are the resolution of racemic this compound and direct asymmetric synthesis.

Optical Resolution of Racemic this compound

Resolution methods involve the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Workflow for Classical Resolution

G racemic Racemic (R/S)-BINOL add_cra Add Chiral Resolving Agent racemic->add_cra diastereomers Diastereomeric Mixture add_cra->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer_R Diastereomer 1 (e.g., (R)-BINOL complex) separation->diastereomer_R Insoluble diastereomer_S Diastereomer 2 (e.g., (S)-BINOL complex) separation->diastereomer_S Soluble remove_cra_R Remove Chiral Resolving Agent diastereomer_R->remove_cra_R remove_cra_S Remove Chiral Resolving Agent diastereomer_S->remove_cra_S R_this compound Enantiopure (R)-BINOL remove_cra_R->R_this compound S_this compound Enantiopure (S)-BINOL remove_cra_S->S_this compound

Caption: General workflow for the optical resolution of racemic this compound.

Protocol: Resolution using N-benzylcinchonidinium chloride

One of the most efficient and widely used methods for resolving racemic this compound involves the formation of inclusion complexes with N-benzylcinchonidinium chloride.[1][11] This method is highly effective due to the differential solubility of the diastereomeric complexes.[1][11]

Materials:

  • Racemic this compound

  • N-benzylcinchonidinium chloride

  • Acetonitrile

Procedure:

  • Dissolve racemic this compound and N-benzylcinchonidinium chloride in hot acetonitrile.

  • Allow the solution to cool slowly to room temperature. The complex of the (R)-enantiomer will selectively precipitate.[1]

  • Filter the mixture to isolate the crystalline precipitate of the (R)-BINOL complex.

  • The filtrate contains the soluble (S)-BINOL complex.[1]

  • Treat each fraction separately with an acid (e.g., HCl) to break the complex and liberate the respective enantiopure this compound.

  • Purify the enantiomers by recrystallization.

Asymmetric Synthesis of Enantiopure this compound

Direct asymmetric synthesis offers an elegant alternative to resolution, potentially providing the desired enantiomer without the need to separate it from its counterpart. The most common approach is the asymmetric oxidative coupling of 2-naphthol.[12]

Mechanism: Copper-Catalyzed Asymmetric Oxidative Coupling

This method utilizes a chiral catalyst, typically a copper complex with a chiral ligand, to control the stereochemistry of the coupling reaction.

G naphthol 2-Naphthol catalyst Chiral Catalyst (e.g., CuCl₂ / (S)-(+)-Amphetamine) naphthol->catalyst intermediate Chiral Catalyst-Naphthol Complex catalyst->intermediate coupling Oxidative Coupling intermediate->coupling product Enantiopure (S)-BINOL coupling->product

Caption: Simplified workflow for the asymmetric synthesis of enantiopure this compound.

Protocol: Asymmetric Synthesis of (S)-BINOL

This protocol is based on the copper-catalyzed asymmetric oxidative coupling of 2-naphthol using (S)-(+)-amphetamine as the chiral ligand.[1][2]

Materials:

  • 2-Naphthol

  • Copper(II) chloride (CuCl₂)

  • (S)-(+)-Amphetamine

  • Methanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-naphthol in methanol.

  • Add (S)-(+)-amphetamine to the solution, followed by the addition of CuCl₂.

  • Stir the reaction mixture at room temperature, typically under an air or oxygen atmosphere, to facilitate the oxidative coupling.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain enantiopure (S)-BINOL.

Quality Control: Analysis of Enantiomeric Purity

Regardless of the method used to obtain enantiopure this compound, it is crucial to determine its enantiomeric purity. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC).[1] Additionally, NMR spectroscopy using chiral solvating agents can be employed to determine enantiomeric excess.[13][14]

Conclusion

Enantiopure this compound is an indispensable tool in modern organic synthesis. For many applications, direct purchase from a reputable supplier is the most efficient route. However, for large-scale needs or specialized research, in-house preparation through either classical resolution or asymmetric synthesis provides a viable and potentially more economical alternative. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to make strategic decisions regarding the acquisition and use of this critical chiral building block.

References

  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]
  • Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 15(45), 16733–16742. [Link]
  • Shaashua, O., Pollok, D., Dyadyuk, A., & Pappo, D. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters, 22(19), 7543–7547. [Link]
  • Tanaka, K., Okada, T., & Toda, F. (1993). A Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition in English, 32(8), 1147-1148. [Link]
  • Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 15(45), 16733–16742. [Link]
  • Resolution of this compound. (n.d.). UCHEM.
  • Shaashua, O., Pollok, D., Dyadyuk, A., & Pappo, D. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters, 22(19), 7543–7547. [Link]
  • Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. (2019, March 5). Europe PMC. [Link]
  • de Souza, A. S., & de Castro, P. P. (2021).
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085–26093. [Link]
  • Design and application of linked-BINOL chiral ligands in bifunctional asymmetric c
  • 1,1′-Bi-2-naphthol. (n.d.). In Wikipedia.
  • Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 15(45), 16733–16742. [Link]
  • Khan, I., Khan, A., Ali, S., Saeed, A., & Iqbal, J. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega, 8(21), 18501–18525. [Link]
  • Determination of Enantiomeric Purity of Binaphthol by NMR Method. (2022). Highlights in Science, Engineering and Technology, 17, 23-28. [Link]
  • Valverde-González, A., Borrallo-Aniceto, M. C., Pintado-Sierra, M., Sánchez, F., Arnanz, A., Boronat, M., & Iglesias, M. (2022). This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. ACS Applied Materials & Interfaces, 14(48), 54069–54082. [Link]
  • R-Binol, 99%. (n.d.). Otto Chemie Pvt. Ltd.. [Link]
  • This compound and its deriv

Sources

The Alchemist's Bridge: A Senior Application Scientist's Guide to the Synthesis of BINAP from BINOL

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the BINAP ligand stands as a titan, its C₂-symmetric framework a cornerstone for countless enantioselective transformations that have shaped modern synthetic chemistry and drug development.[1][2][3] This in-depth technical guide illuminates the pivotal role of its precursor, BINOL, in the synthesis of this celebrated diphosphine ligand. We will dissect the most prevalent and robust synthetic pathway, proceeding through the this compound ditriflate intermediate, and provide a detailed, field-proven protocol. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality of experimental choices to empower researchers in their own laboratory endeavors.

Introduction: The Symbiotic Relationship of this compound and BINAP

The atropisomeric chirality of 1,1'-bi-2-naphthol (this compound), arising from restricted rotation around the C-C bond connecting the two naphthalene rings, provides the foundational stereochemical information that is elegantly transferred to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[1][4] This stereochemical fidelity is paramount, as the enantiopurity of the resulting BINAP ligand directly dictates the enantioselectivity of the catalytic reactions in which it will participate.[1][4] While several routes to BINAP exist, those commencing with enantiomerically pure this compound are favored for their efficiency and preservation of chirality.[5][6]

The journey from this compound to BINAP is a tale of activating the unreactive hydroxyl groups of this compound towards nucleophilic substitution by a phosphine source. The most reliable and widely adopted strategy involves the conversion of this compound to its ditriflate derivative, a superior leaving group, followed by a transition-metal-catalyzed phosphinylation.

The Synthetic Blueprint: From this compound to BINAP via the Ditriflate Pathway

The conversion of this compound to BINAP can be conceptually broken down into two critical stages: the activation of the hydroxyl groups and the subsequent carbon-phosphorus bond formation.

Stage 1: Activation via Triflation - Crafting a Superior Leaving Group

The phenolic hydroxyl groups of this compound are poor leaving groups for direct substitution. To facilitate the subsequent phosphinylation, they must be converted into a more reactive functionality. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is the reagent of choice for this transformation, converting the hydroxyl groups into trifluoromethanesulfonate (triflate, OTf) esters.[5]

Why Triflate? The triflate group is an exceptionally good leaving group due to the significant resonance stabilization of the resulting triflate anion. The strong electron-withdrawing nature of the three fluorine atoms and the sulfonyl group delocalizes the negative charge, rendering the anion highly stable and thus, an excellent leaving group.

The triflation reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a hindered amine like 2,6-lutidine, to neutralize the triflic acid byproduct generated during the reaction.

Stage 2: The Crux of the Matter - Nickel-Catalyzed Phosphinylation

With the highly reactive this compound ditriflate in hand, the stage is set for the introduction of the diphenylphosphine moieties. This is most effectively achieved through a nickel-catalyzed cross-coupling reaction with diphenylphosphine (Ph₂PH).[5][7]

The Role of the Nickel Catalyst: A nickel(II) salt, such as nickel(II) chloride, in conjunction with a phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe), is commonly employed. It is believed that an excess of diphenylphosphine acts as a reducing agent in situ, generating the active Ni(0) catalytic species.[5] The catalytic cycle is thought to proceed via oxidative addition of the Ni(0) complex to the C-OTf bond, followed by coordination of diphenylphosphine, and subsequent reductive elimination to form the desired C-P bond and regenerate the Ni(0) catalyst.

In the Trenches: A Validated Experimental Protocol

The following protocol represents a robust and reproducible method for the synthesis of (R)-BINAP from (R)-BINOL.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(R)-BINOL286.33>99% eeCommercially Available
Triflic Anhydride (Tf₂O)282.14>99%Commercially Available
Pyridine79.10AnhydrousCommercially Available
Dichloromethane (DCM)84.93AnhydrousCommercially Available
Nickel(II) Chloride (NiCl₂)129.60AnhydrousCommercially Available
1,2-Bis(diphenylphosphino)ethane (dppe)398.43>98%Commercially Available
Diphenylphosphine (Ph₂PH)186.19>98%Commercially Available
N,N-Dimethylformamide (DMF)73.09AnhydrousCommercially Available
1,4-DABCO112.17>99%Commercially Available
Step-by-Step Synthesis of (R)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl ((R)-BINOL-OTf)
  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-BINOL (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the (R)-BINOL completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the cooled solution while maintaining the temperature at 0 °C.

  • Triflic Anhydride Addition: Add triflic anhydride (2.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (R)-BINOL-OTf as a white solid.

Step-by-Step Synthesis of (R)-BINAP
  • Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine anhydrous nickel(II) chloride (10 mol%) and dppe (10 mol%).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF), followed by (R)-BINOL-OTf (1.0 eq), 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq), and diphenylphosphine (2.4 eq). The use of DABCO, a non-nucleophilic base, is crucial to neutralize the triflic acid formed during the reaction without interfering with the catalyst or phosphine.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24-48 hours.[6] The elevated temperature is necessary to drive the catalytic cycle forward.

  • Product Crystallization: Upon completion, cool the reaction mixture to room temperature. The (R)-BINAP product often crystallizes directly from the reaction mixture.

  • Isolation and Purification: Collect the crystalline product by filtration and wash with cold DMF and then a non-polar solvent like hexanes to remove residual impurities. Further purification can be achieved by recrystallization from a solvent mixture such as toluene/ethanol to yield (R)-BINAP as a white crystalline solid.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of BINAP from this compound.

BINAP_Synthesis This compound (R)-BINOL Triflate (R)-BINOL ditriflate This compound->Triflate BINAP (R)-BINAP Triflate->BINAP

Sources

Introduction: The Archetype of Axial Chirality in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the C2 Symmetry of BINOL: From Fundamental Chirality to Asymmetric Catalysis

In the landscape of asymmetric synthesis, few molecules have achieved the iconic status of 1,1'-bi-2-naphthol, or this compound.[1][2] Its prominence stems not from point chirality—the presence of a stereogenic carbon atom—but from a more nuanced form of stereoisomerism known as atropisomerism.[3] This phenomenon arises from restricted rotation around a single bond, giving rise to stable, non-superimposable enantiomers. The defining characteristic of this compound's structure is its C2 axis of symmetry, a feature that has proven to be exceptionally powerful in the design of chiral ligands and catalysts.[4] The C2 symmetry simplifies the chiral environment around a metal center, reducing the number of possible diastereomeric transition states and thereby enabling high levels of enantioselectivity in a vast array of chemical transformations.[5] This guide provides a comprehensive exploration of the C2 symmetry of this compound, from its structural origins to its profound impact on asymmetric catalysis, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Chirality in this compound: Atropisomerism and the C2 Axis

The chirality of this compound is a direct consequence of hindered rotation around the C1-C1' single bond connecting the two naphthalene rings.[3] The bulky nature of the naphthyl groups, specifically the steric repulsion between the hydrogen atoms at the 8 and 8' positions, creates a significant energy barrier to rotation.[3] This barrier, which can exceed 40 kcal/mol, is high enough to prevent interconversion of the two enantiomers at room temperature, making them stable and separable.[3][6]

The two stable enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules adapted for an axial chirality.[3] When viewing the molecule along the C1-C1' axis, the substituents on the "near" and "far" rings are assigned priorities. Tracing the path from the highest to the lowest priority substituent determines the configuration; a clockwise path is designated (R) and a counter-clockwise path is (S).[3]

Crucially, each this compound enantiomer possesses a C2 axis of rotation. This axis bisects the C1-C1' bond and is perpendicular to it. A 180° rotation around this axis results in a molecule that is indistinguishable from the original. This symmetry element is paramount to its effectiveness in catalysis, as it ensures that the two faces of a coordinated substrate are presented with an identical chiral environment.

G Figure 1: (S)-BINOL Structure and its C2 Symmetry Axis cluster_S_this compound (S)-BINOL cluster_axis C2 Axis of Symmetry cluster_steric Steric Hindrance s_binol_img axis C2 Axis s_binol_img->axis Bisects C1-C1' bond steric_h H atoms at C8 & C8' s_binol_img->steric_h Source of rotational barrier desc 180° rotation yields an identical molecule axis->desc hindrance_desc Restricts rotation, creating atropisomers steric_h->hindrance_desc G Figure 2: Workflow for Classical Resolution of Racemic this compound cluster_products Separated Enantiomers rac_this compound 1. Racemic this compound (R/S mixture) resolving_agent 2. Add Chiral Resolving Agent (e.g., N-benzylcinchonidinium chloride) rac_this compound->resolving_agent Dissolve in solvent complex_formation 3. Diastereomeric Complex Formation resolving_agent->complex_formation crystallization 4. Fractional Crystallization (Separation based on solubility) complex_formation->crystallization filtration 5. Filtration crystallization->filtration solid Solid: Crystalline Complex ((R)-BINOL • Agent) filtration->solid liquid Mother Liquor: Enriched in (S)-BINOL filtration->liquid liberation_r 6a. Liberation of (R)-BINOL (e.g., acid wash) solid->liberation_r liberation_s 6b. Isolation of (S)-BINOL liquid->liberation_s

Caption: General workflow for the classical resolution of racemic this compound using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic (±)-BINOL with N-Benzylcinchonidinium Chloride [7]

  • Dissolution: In a suitable flask, dissolve racemic this compound (1.0 equiv) and N-benzylcinchonidinium chloride (1.0 equiv) in hot acetonitrile (MeCN).

  • Crystallization: Allow the solution to cool slowly to room temperature, during which time the (R)-BINOL•N-benzylcinchonidinium chloride complex will crystallize. Further cooling to 0 °C can maximize the yield of the crystalline complex.

  • Isolation of (R)-BINOL Complex: Collect the crystalline solid by filtration and wash with cold MeCN. The resulting complex should have a high diastereomeric excess (de). This can be further purified by recrystallization from methanol if necessary.

  • Isolation of (S)-BINOL: Concentrate the filtrate from step 3 under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with dilute aqueous HCl to remove the resolving agent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford (S)-BINOL, typically with high enantiomeric excess (ee).

  • Liberation of (R)-BINOL: Suspend the crystalline complex from step 3 in a biphasic mixture of EtOAc and aqueous HCl. Stir vigorously until all solids have dissolved. Separate the layers, and treat the organic layer as in step 4 to recover pure (R)-BINOL.

Asymmetric Oxidative Coupling

Direct asymmetric synthesis aims to produce enantiomerically enriched this compound from 2-naphthol in a single step. [1]This is typically achieved through an enantioselective oxidative coupling reaction catalyzed by a chiral metal complex. [8][9]Various transition metals, including copper, iron, and vanadium, complexed with chiral ligands, have been successfully employed for this transformation. [10][11]For instance, copper(II) complexes with chiral amines or vanadium complexes with chiral Schiff bases can catalyze the aerobic oxidative coupling of 2-naphthol to provide this compound with good to excellent enantioselectivity. [5][10]

Method Advantages Disadvantages Typical ee (%)
Classical Resolution Scalable, robust, high ee achievable for both enantiomers. [7] Stoichiometric use of expensive resolving agent, multi-step process. >99 [7]
Enzymatic Resolution Mild conditions, very high enantioselectivity. [12] Can be slow, enzyme cost and stability, separation can be complex. >99 [12]
Asymmetric Synthesis Atom-economical, direct route to enantiopure product. [1] Catalyst development can be challenging, may not be as scalable. 80-99+ [10][8]
Table 1: Comparison of major strategies for preparing enantiopure this compound.

The Core of Asymmetric Induction: How C2 Symmetry Governs Stereoselectivity

The efficacy of this compound-derived ligands in asymmetric catalysis is fundamentally tied to their C2 symmetry. When a C2-symmetric bis(phosphine) ligand like BINAP (derived from this compound) or a this compound-derived phosphate (a Brønsted acid) coordinates to a metal or a substrate, it creates a well-defined, chiral environment. [13][14]The C2 symmetry ensures that the two coordination sites on the metal or the two faces of the bound substrate are sterically equivalent, differing only in their orientation relative to the chiral scaffold.

This symmetry drastically simplifies the catalytic cycle. It reduces the number of competing diastereomeric transition states that would otherwise exist with an asymmetric ligand. The catalyst-substrate complex preferentially adopts a single, lowest-energy conformation to minimize steric interactions, effectively blocking one pathway of attack while favoring the other.

Case Study: The this compound-Aluminium Catalyzed Asymmetric Hydroboration

A compelling example is the asymmetric hydroboration of ketones catalyzed by this compound-aluminum complexes. [14][15]Recent mechanistic studies, supported by theoretical calculations, suggest that the active catalyst is an octahedral, stereogenic-at-metal aluminum species. [14][15]The chiral this compound ligands induce chirality at the aluminum center during the catalyst's formation. The substrate (ketone) coordinates to this chiral aluminum center. The C2-symmetric arrangement of the this compound ligands creates a chiral pocket that dictates how the ketone can bind and from which face the hydride transfer will occur, leading to the formation of one enantiomer of the alcohol product preferentially.

G Figure 3: Proposed Chiral-at-Metal Transition State in a this compound-Al Catalyzed Reaction TS Transition State Al (R)-BINOL Ligand 1 (R)-BINOL Ligand 2 Substrate (Ketone) Hydride Source ligand1 C2-Symmetric Chiral Pocket (Front Quadrants Blocked) TS:f1->ligand1 ligand2 C2-Symmetric Chiral Pocket (Rear Quadrants Open) TS:f2->ligand2 substrate Ketone binds in least hindered orientation TS:f3->substrate hydride Hydride attacks from the less hindered face TS:f4->hydride ligand1->substrate Steric Clash substrate->hydride Favored Attack Trajectory product --> Leads to (S)-Alcohol Product (High ee)

Caption: Conceptual diagram of a transition state where the C2-symmetric this compound ligands create a chiral pocket, directing substrate binding and attack to yield a single enantiomer.

Applications in Drug Development and Fine Chemicals

The power of this compound-based asymmetric catalysis is most evident in its application to the synthesis of complex, high-value molecules, particularly pharmaceuticals. Many drugs are chiral, and often only one enantiomer is therapeutically active while the other may be inactive or even harmful. Therefore, the ability to synthesize single-enantiomer drugs is critical. This compound-derived catalysts are instrumental in key C-C bond-forming reactions, reductions, and oxidations that are cornerstones of pharmaceutical synthesis. [16]For example, this compound-based catalysts are employed in enantioselective Diels-Alder reactions, Michael additions, and aldol reactions, which are fundamental for building the carbon skeletons of many drug intermediates. [16]

Conclusion

The C2 symmetry of this compound is not merely a structural curiosity; it is the central feature that underpins its remarkable success as a chiral ligand and auxiliary. This symmetry provides a powerful design element for creating highly organized, predictable chiral environments in catalysis. By minimizing the number of competing reaction pathways, this compound-based systems enable chemists to achieve exceptional levels of stereocontrol, paving the way for the efficient and selective synthesis of complex chiral molecules. From its fundamental origins in atropisomerism to its widespread application in the synthesis of life-saving medicines, the C2-symmetric this compound scaffold remains a testament to the profound impact of molecular symmetry on chemical reactivity and a cornerstone of modern asymmetric synthesis.

References

  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]
  • Li, Z., Chen, P., Ni, Z., & Li, S. (2025). This compound-metal catalysts a Schematic representation of this compound-metal...
  • Li, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis.
  • da Silva, E. M., Vidal, H. D. A., Januário, M. A. P., & Corrêa, A. G. (2023).
  • Sato, T., et al. (2015). This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Scientific Reports, 5, 9571. [Link]
  • Li, Z., et al. (2025).
  • Zhu, C., et al. (2021). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs).
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Current Organic Synthesis, 3(2), 155-168. [Link]
  • (R)-BINOL Applications Explained. (n.d.). The Chemical Synthesis Backbone. [Link]
  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26045-26052. [Link]
  • Knowles, R. R., et al. (2017). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 56(30), 8832-8836. [Link]
  • Cai, D., et al. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). Organic Syntheses, 90, 289-299. [Link]
  • Zhu, C., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
  • Kumar, S., et al. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17491-17508. [Link]
  • Brunel, J. M. (2007). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 107(9), PR1-PR45. [Link]
  • An, P., et al. (2023). This compound-like atropisomeric chiral nanographene. Chemical Science, 14(11), 2921-2927. [Link]
  • da Silva, E. M., et al. (2022).
  • An, P., et al. (2023). This compound-like atropisomeric chiral nanographene. Chemical Science. [Link]
  • Pu, L. (1998). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 98(7), 2405-2494. [Link]
  • da Silva, E. M., et al. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives.
  • An, P., et al. (2023). This compound-like atropisomeric chiral nanographene. Chemical Science, 14(11), 2921-2927. [Link]
  • Vogl, E. M., et al. (1998). Linking this compound: C2-symmetric ligands for investigations on asymmetric catalysis. Tetrahedron Letters, 39(43), 7917-7920. [Link]
  • Chen, Y., & Yudin, A. K. (2024). Regioselective Substitution of this compound. Chemical Reviews. [Link]
  • I-Hsiu, L., et al. (2022). This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. ACS Omega, 7(1), 1279-1288. [Link]
  • Li, J., et al. (2024). The synthesis, characterization and application of the this compound-cages of R-/S-enantiomers. Chemical Synthesis, 4, 2. [Link]
  • Volpe, R., et al. (2021). Selective Synthesis of C1-Symmetric this compound-phosphates and P-chiral Phosphoramides Using Directed ortho-Lithiation. Organic Letters, 23(18), 7203-7208. [Link]
  • Grayson, M. N. (2016). Computational studies of asymmetric catalytic reactions.

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemical Stability and Racemization of BINOL

Abstract

1,1'-Bi-2-naphthol (this compound) is a cornerstone of modern asymmetric synthesis, prized for its robust axial chirality which arises from hindered rotation about the C1-C1' bond. This atropisomerism allows for the existence of stable, separable (R)- and (S)-enantiomers that serve as powerful chiral ligands and catalysts. However, the stereochemical integrity of this compound is not absolute. Under specific thermal, chemical, or photochemical conditions, the rotational barrier can be overcome, leading to racemization—the conversion of an enantiopure sample into an equal mixture of both enantiomers. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing this compound's stability is paramount for ensuring the efficacy, selectivity, and reproducibility of asymmetric transformations and for the development of atropisomeric drugs. This guide provides a comprehensive overview of the structural basis of this compound's chirality, the mechanisms of its racemization, and the analytical workflows required to assess its stereochemical stability.

The Foundation of this compound's Chirality: Atropisomerism

Unlike molecules with stereogenic centers (chiral carbons), this compound's chirality originates from the restricted rotation around the single bond connecting the two naphthalene rings. The steric hindrance imposed by the hydroxyl groups and the hydrogen atoms at the 8 and 8' positions creates a significant energy barrier to rotation. This phenomenon is known as atropisomerism, and molecules exhibiting this property are called atropisomers.[1]

The enantiomers of this compound, designated (R) and (S), are non-superimposable mirror images that do not interconvert at ambient temperatures, allowing them to be isolated and utilized in enantiopure form.[2] The high rotational barrier in its neutral form (approximately 37-40 kcal/mol) ensures its stability under typical synthetic conditions, making it a reliable chiral scaffold.[3][4]

G R_this compound Enantiopure (R)-BINOL TS Planar Transition State (Achiral) R_this compound->TS ΔG‡_rac S_this compound Enantiopure (S)-BINOL S_this compound->TS ΔG‡_rac TS->R_this compound TS->S_this compound

Figure 1: Energy profile for this compound racemization, proceeding from either the (R) or (S) enantiomer through a high-energy, achiral planar transition state.

Pathways to Racemization: Overcoming the Rotational Barrier

While configurationally stable, the chirality of this compound can be compromised under various conditions that provide sufficient energy or an alternative, lower-energy pathway to overcome the rotational barrier.

Thermal Racemization

The intrinsic stability of this compound is defined by its thermal racemization barrier. This process requires significant thermal energy to force the naphthalene rings past one another through a planar transition state. Experimentally, temperatures exceeding 200 °C are necessary to induce racemization in neutral this compound.[3][4] The racemization follows first-order kinetics and the half-life can be calculated at different temperatures using the Arrhenius equation if the activation energy is known.

Computational studies, primarily using Density Functional Theory (DFT), have explored the racemization pathway, identifying a preferred anti-Cᵢ transition state as the lowest energy route.[5][6] The calculated energy barrier is largely insensitive to solvent polarity but can be influenced by the bulkiness of substituents on the binaphthyl skeleton.[5]

Acid-Catalyzed Racemization

The presence of strong acid can significantly accelerate the racemization of this compound, even at temperatures well below the threshold for thermal racemization. Mechanistic studies suggest that protonation of one of the hydroxyl groups, followed by dearomatization, can lead to intermediates with a lower barrier to rotation.[4][7] In one study, heating a this compound derivative under acidic conditions led to the formation of the racemic product, demonstrating that the cyclization reaction and the acid-catalyzed racemization process have comparable, though not identical, energy barriers.[7]

Metal-Catalyzed and Redox-Mediated Racemization

A particularly efficient and synthetically relevant pathway for racemization involves metal catalysis or single-electron transfer (SET) conditions.[4] This route is crucial for developing dynamic kinetic resolution (DKR) processes, where rapid racemization of the starting material allows for the theoretical conversion of 100% of a racemate into a single desired enantiomer.[3]

Mechanism of Action: The racemization is dramatically accelerated by the formation of a this compound radical cation (this compound˙⁺) through single-electron oxidation.[4][8] This oxidation can be promoted by various catalysts, including those based on copper or ruthenium, often in the presence of an oxidant like air.[8][9] The removal of an electron from the π-system of this compound alters the electronic structure, reduces the steric repulsion in the transition state, and significantly lowers the rotational barrier by as much as 8–14 kcal/mol.[4] This reduction can lower the required temperature for racemization by up to 200 °C, making it accessible in common organic solvents.[4] Mechanistic studies, including the use of radical scavengers like TEMPO which inhibit the process, and EPR experiments that detect the key this compound O-radical, support a radical-mediated pathway.[8]

G R_this compound (R)-BINOL Radical_Cation (R)-BINOL•+ Radical Cation (Low Rotational Barrier) R_this compound->Radical_Cation -e⁻ (Oxidation) Metal_cat Metal Catalyst (e.g., Cu(I)/L) Metal_cat->Radical_Cation Racemic_Radical Racemic this compound•+ Radical_Cation->Racemic_Radical Facile Rotation Racemic_Radical->R_this compound +e⁻ (Reduction) S_this compound (S)-BINOL Racemic_Radical->S_this compound +e⁻ (Reduction)

Figure 2: Simplified mechanism for Single-Electron Transfer (SET) catalyzed racemization of this compound.

Photochemical Racemization

Irradiation with light, such as from an Hg–Xe lamp, can also induce racemization of this compound in solution.[10] This process may occur through photo-excitation to an excited state where the rotational barrier is lower. It has been observed that photo-racemization can occur concurrently with photo-polymerization, indicating that this compound can be chemically transformed upon irradiation.[10][11]

Quantitative Assessment of this compound Stability

Evaluating the stereochemical stability of this compound or its derivatives under specific process conditions is a critical task in both academic research and industrial drug development. This requires a robust experimental workflow coupled with precise analytical techniques.

Experimental Workflow for Stability Studies

A typical study involves incubating an enantiopure sample of the this compound compound under the desired conditions and monitoring its enantiomeric excess (ee) over time.

G start Start: Enantiopure this compound Sample (ee > 99%) prep Prepare Solution (Define solvent, concentration, additives) start->prep incubate Incubate Under Test Conditions (Temperature, pH, light, catalyst) prep->incubate sampling Withdraw Aliquots at Timed Intervals (t₀, t₁, t₂, ... tₙ) incubate->sampling quench Quench Reaction (If necessary) sampling->quench analysis Analyze Enantiomeric Excess (ee) (Chiral HPLC, Polarimetry, etc.) quench->analysis data Plot ee vs. Time Calculate Racemization Rate (k_rac) analysis->data end Determine Stability / Half-life (t₁/₂) data->end

Figure 3: Standard experimental workflow for determining the racemization rate of a this compound derivative under specific conditions.

Key Analytical Techniques

Accurate determination of enantiomeric excess is the cornerstone of any stability study.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H or Chiralpak AD-H, are highly effective for resolving this compound and its derivatives.[12][13] The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is critical for achieving optimal separation.[13] Supercritical fluid chromatography (SFC) has also emerged as a faster, more environmentally friendly alternative to normal-phase HPLC for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions that result in separate, quantifiable signals for each enantiomer.[14][15] This provides a rapid method for determining ee without the need for chromatographic separation.

  • Polarimetry and Circular Dichroism (CD): These techniques measure the interaction of the chiral molecule with polarized light. By tracking the change in optical rotation (polarimetry) or the CD signal over time, one can monitor the progress of racemization as the net optical activity of the solution decreases towards zero.

Data Summary: Racemization Barriers and Analytical Conditions

The following tables summarize key quantitative data related to this compound stability and analysis.

Table 1: Representative Rotational Barriers for this compound Racemization

ConditionMethodRotational Barrier (kcal/mol)Reference(s)
Thermal (in Diphenyl Ether)Experimental37.8[11]
Thermal (in Naphthalene)Experimental37.1[11]
Thermal (in vacuo)DFT Calculation~39.3[5]
Single-Electron OxidationDFT Calculation~23-25 (Barrier reduction of 8-14)[4]
Acid-CatalyzedExperimental/DFTLowered, process-dependent[7]

Table 2: Example Chiral HPLC Conditions for this compound Enantioseparation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)ObservationsReference(s)
Chiralcel OD-HHexane/Isopropanol (98:2)0.7UVSolvent choice can induce reversal of elution order.[7][12]
Chiralpak AD-Hn-Hexane/Isopropanol (98:2)-UVResolution (Rs) of 1.73 reported.[13]
ACQUITY UPC² (SFC)CO₂/Methanol3.0UV9 times faster than normal phase HPLC with better peak shape.

Implications and Conclusion

For professionals in asymmetric catalysis, the stability of the this compound-derived ligand is directly linked to the enantioselectivity of the reaction. Unanticipated racemization of the ligand under reaction conditions will lead to a catastrophic loss of product ee. In drug development, where a drug candidate may be a single, stable atropisomer, regulatory bodies require rigorous proof of stereochemical stability under physiological conditions and during storage.[16][17] Any potential for in vivo racemization must be thoroughly investigated, as the other enantiomer could have different pharmacological or toxicological properties.

References

  • Chen, Y., & Brunel, J. M. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3407-3432. [Link]
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Current Organic Synthesis, 3(2), 155-178. [Link]
  • Shibasaki, M., & Matsunaga, S. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews, 35(3), 269-279. [Link]
  • Ziółkowski, P. J., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5739-5747. [Link]
  • ResearchGate. (n.d.).
  • Kumar, A., et al. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega, 8(21), 18581-18606. [Link]
  • Wang, Z., et al. (2024). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. Journal of the American Chemical Society. [Link]
  • Held, F. E., et al. (2018). Synthesis of Furan-Annelated this compound Derivatives: Acid-Catalyzed Cyclization Induces Partial Racemization. The Journal of Organic Chemistry, 83(22), 14018-14030. [Link]
  • Waters Corporation. (n.d.). Enantiomeric Separation of this compound Using the ACQUITY UPC2 System.
  • Love, B. E. (2006).
  • Yagai, S., et al. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). Molecules, 21(11), 1569. [Link]
  • Yagai, S., et al. (2016). Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). PMC - NIH. [Link]
  • Nakano, H., et al. (2015). This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Scientific Reports, 5, 9535. [Link]
  • Matsunaga, S., & Shibasaki, M. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews. [Link]
  • ResearchGate. (n.d.). Top and side views of racemization pathways of this compound.
  • Tan, J. Y. S., & Paton, R. S. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(3), 857-865. [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]
  • Foley, D. J., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2873-2888. [Link]
  • LaPlante, S. R., et al. (2021). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 13(9), 837-852. [Link]
  • Foley, D. J., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. PubMed - NIH. [Link]
  • Wang, Y., et al. (2010). Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase.
  • ResearchGate. (n.d.). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. Request PDF. [Link]
  • Liu, S., et al. (2022). This compound-like atropisomeric chiral nanographene.
  • Held, F. E., et al. (2018). Synthesis of Furan-Annelated this compound Derivatives: Acid-Catalyzed Cyclization Induces Partial Racemization. The Journal of Organic Chemistry. [Link]
  • Reyes-González, M. A., et al. (2023).
  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26092. [Link]
  • James, T. D., et al. (2010). Electrochemical Method for the Determination of Enantiomeric Excess of this compound Using Redox-Active Boronic Acids as Chiral Sensors. Journal of the American Chemical Society, 132(26), 8903-8905. [Link]
  • ResearchGate. (n.d.).
  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). The lowest energy thermal racemization of this compound 2 proceeds via a single...
  • Wang, Z., et al. (2024).
  • Tan, J. Y. S., & Paton, R. S. (2018). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. RSC Publishing. [Link]
  • Wang, Z., et al. (2023). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. [Link]
  • ResearchGate. (n.d.). Chromatographic data obtained at various column temperatures for this compound...
  • (Supporting Information). (n.d.). New chiral this compound... [Source URL not available].
  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Wikipedia. [Link]
  • Montoro-García, S., et al. (2023). This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. ACS Applied Materials & Interfaces, 15(1), 1833-1844. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of BINOL in Common Organic Solvents

Abstract

1,1′-Bi-2-naphthol (this compound) is a cornerstone of modern asymmetric synthesis, prized for its C2-symmetric, axially chiral structure that serves as a powerful scaffold for chiral ligands and catalysts.[1][2] The efficacy of this compound-derived systems in stereoselective transformations is profoundly dependent on the reaction medium. Consequently, a comprehensive understanding of this compound's solubility in common organic solvents is not merely a matter of physical data; it is a critical prerequisite for reaction design, optimization, and scale-up. This guide provides an in-depth analysis of this compound's solubility profile, synthesizes quantitative and qualitative data, elucidates the underlying chemical principles governing its solubility, and presents a standardized protocol for its empirical determination.

The Molecular Basis of this compound's Solubility

This compound's solubility is a direct consequence of its unique molecular architecture. The molecule, with the formula C₂₀H₁₄O₂, consists of two naphthol rings linked by a C-C single bond.[1][3] Its behavior in solution is dictated by the interplay of three key structural features:

  • The Biphenyl Core: The large, rigid, and aromatic biphenyl system is inherently nonpolar and lipophilic. This extensive hydrocarbon structure favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Hydroxyl Groups: The two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups are crucial for interactions with polar solvents, particularly those that are protic (e.g., alcohols) or have hydrogen bond accepting capabilities (e.g., ethers, ketones).

  • Axial Chirality: Steric hindrance to rotation around the C-C bond connecting the naphthyl units gives rise to stable (R)- and (S)-enantiomers.[1] While the enantiomers have identical intrinsic solubilities in achiral solvents, their solubility can differ in a chiral environment.

The overall solubility profile of this compound is a balance between the lipophilicity of its large aromatic core and the polarity imparted by its two hydroxyl groups. This duality explains its limited solubility in water and its generally good solubility across a range of organic solvents.[1]

Quantitative and Qualitative Solubility Data for this compound

The solubility of this compound has been empirically determined in several common organic solvents. The data below is compiled for racemic and enantiopure this compound, providing a practical reference for laboratory applications. It is important to note that minor variations in reported values can arise from differences in experimental conditions (e.g., temperature, purity of this compound and solvent).

SolventSolvent ClassFormulaRelative Polarity[4]Solubility (mg/mL)Source(s)
Polar Aprotic Solvents
Tetrahydrofuran (THF)EtherC₄H₈O0.20730[5][6]
DioxaneEtherC₄H₈O₂0.16429 - 50[1][5][6]
Dimethylformamide (DMF)AmideC₃H₇NO0.38635[6]
Dimethyl Sulfoxide (DMSO)SulfoxideC₂H₆OS0.44415[6]
Polar Protic Solvents
EthanolAlcoholC₂H₅OH0.65422[5][6]
Halogenated Solvents
Dichloromethane (DCM)ChlorinatedCH₂Cl₂0.30919[5][6]
Nonpolar Solvents
WaterAqueousH₂O1.000Insoluble
TolueneAromaticC₇H₈0.099Recrystallization solvent
Diethyl EtherEtherC₄H₁₀O0.117Soluble[7]

Note: The data for THF, Dioxane (29 mg/mL), DMF, DMSO, Ethanol, and DCM were specifically reported for (S)-BINOL.[5][6] The higher value for Dioxane (50 mg/mL) did not specify the stereoisomer.[1] Toluene is noted as a good solvent for recrystallization, implying significant solubility at elevated temperatures and lower solubility at room temperature.

Causality of Solubility: A Deeper Dive

The principle of "like dissolves like" provides a foundational framework for understanding the data presented above.[8]

  • High Solubility in Polar Aprotic Ethers (THF, Dioxane): The high solubility in THF and dioxane is a prime example of effective solute-solvent interaction. The ether oxygens in these solvents act as strong hydrogen bond acceptors, readily interacting with this compound's hydroxyl groups. Simultaneously, the relatively nonpolar hydrocarbon portions of these cyclic ethers interact favorably with this compound's aromatic core.

  • Good Solubility in Alcohols (Ethanol): As a polar protic solvent, ethanol can engage in hydrogen bonding with this compound in three ways: ethanol's hydroxyl oxygen accepting a hydrogen from this compound's -OH, this compound's hydroxyl oxygen accepting a hydrogen from ethanol's -OH, and this compound's hydroxyl oxygen donating a hydrogen to another ethanol molecule. This extensive hydrogen bonding network facilitates dissolution.

  • Moderate Solubility in Dichloromethane (DCM): DCM is a polar aprotic solvent, but it lacks strong hydrogen bond accepting capabilities. Its ability to dissolve this compound stems primarily from dipole-dipole interactions and its capacity to solvate the large organic structure. The solubility is lower than in ethers or alcohols, reflecting the less specific nature of the interaction.

  • Variable Solubility in Other Polar Aprotic Solvents (DMF, DMSO): While both are highly polar, the solubility in DMF (35 mg/mL) is significantly higher than in DMSO (15 mg/mL).[6] This highlights that factors beyond simple polarity, such as molecular size, shape, and the specific nature of the dipole interactions, play a crucial role.

  • Insolubility in Water: Despite having two hydrogen-bonding hydroxyl groups, the vast, nonpolar surface area of the binaphthyl core dominates. The energy penalty required to disrupt the strong hydrogen-bonding network of water to accommodate the large lipophilic structure is too high, leading to insolubility.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.[8]

Materials and Equipment
  • (R)-, (S)-, or racemic this compound (≥98% purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration.

  • Calibration Curve: Prepare a series of dilutions from the stock standard (e.g., 5-100 µg/mL). Analyze these standards using HPLC or UV-Vis spectrophotometry (λmax ≈ 227 nm) to generate a calibration curve of response versus concentration.[5]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., add ~100 mg of this compound to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids. Perform a known, accurate dilution of the filtered saturated solution with the solvent to bring its concentration into the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the experimental protocol described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Standard prep_cal 2. Generate Calibration Curve prep_stock->prep_cal prep_sample 3. Prepare Saturated Slurry (Excess this compound in Solvent) equilibrate 4. Equilibrate (e.g., 24-48h at 25°C) prep_sample->equilibrate separate 5. Settle & Separate Phases equilibrate->separate extract 6. Filter Supernatant & Dilute separate->extract quantify 7. Quantify Concentration (HPLC or UV-Vis) extract->quantify calculate 8. Calculate Solubility (Apply Dilution Factor) quantify->calculate

Caption: Workflow for determining this compound solubility.

Logical Workflow for Solvent Selection in a this compound-Mediated Reaction

Choosing the right solvent is critical for success. This decision tree illustrates a logical approach to selecting an appropriate solvent system based on reaction requirements and this compound's solubility.

G start Reaction Design Goal? q1 High this compound Concentration Needed? start->q1 q2 Reaction Involves Lewis Acidic Metals? q1->q2 No res_high_sol Prioritize: THF, Dioxane, DMF q1->res_high_sol  Yes q3 Protic Environment Required/Tolerated? q2->q3 Yes res_low_coord Consider: DCM, Toluene q2->res_low_coord No (Avoid Coordination) res_coord Coordinating Solvents OK: THF, Dioxane, Ethers q3->res_coord No res_protic Consider: Ethanol, Isopropanol q3->res_protic Yes res_high_sol->q2 res_low_coord->q3 res_aprotic Use Aprotic Solvents: (See Other Branches)

Caption: Decision tree for this compound reaction solvent selection.

References

  • 1,1′-Bi-2-naphthol - Grokipedia.
  • This compound | CAS#:602-09-5 | Chemsrc.
  • This compound. DrugFuture.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897.
  • CAS 602-09-5: this compound. CymitQuimica.
  • This compound | C20H14O2 | CID 11762. PubChem - NIH.
  • (R)-(+)-Binol. ChemBK.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews.
  • (S)-(-)
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • (S)-(−)-1,1'-Bi-2-naphthol. Cayman Chemical.
  • Factors affecting solubility.
  • 1,1′-Bi-2-naphthol. Wikipedia.
  • Factors that Affect Solubility. Chemistry LibreTexts.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis. Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it an exceptionally effective chiral ligand, auxiliary, and catalyst in a vast array of chemical transformations.[1][2] Obtaining enantiomerically pure (R)- and (S)-BINOL is therefore a critical step for many research and development endeavors.

While several methods exist for resolving racemic this compound, enzymatic kinetic resolution (EKR) stands out for its operational simplicity, mild reaction conditions, and high enantioselectivity.[3][4] This application note details a robust protocol for the kinetic resolution of (±)-BINOL using Candida antarctica Lipase B (CAL-B), a highly effective and reliable biocatalyst.[5][6]

The principle of this method relies on the differential rate of reaction of the two this compound enantiomers with an acyl donor, catalyzed by the lipase. The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other, slower-reacting enantiomer (e.g., the S-enantiomer) as the unreacted alcohol. A subsequent separation of the acylated and unacylated forms yields both enantiomers in high enantiomeric purity.

Causality of Key Reagents:

  • Candida antarctica Lipase B (CAL-B): This enzyme is chosen for its broad substrate scope and exceptional enantioselectivity in resolving racemic alcohols.[5][6] It consistently provides high enantiomeric ratios (E-values) for this type of transformation.

  • Vinyl Acetate: This reagent serves as the acyl donor. It is particularly effective because the acylation is essentially irreversible.[7][8] The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium completely towards the product side and preventing enzymatic hydrolysis of the formed ester.[8]

Experimental Workflow and Mechanism

The overall process involves the enzymatic reaction followed by separation and analysis to confirm the resolution's success.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Analysis & Products rac_this compound Racemic (±)-BINOL reaction Selective Acylation rac_this compound->reaction enzyme CAL-B & Vinyl Acetate in Organic Solvent enzyme->reaction mixture Mixture: (R)-BINOL Acetate (S)-BINOL reaction->mixture separation Column Chromatography mixture->separation S_this compound Enantioenriched (S)-BINOL separation->S_this compound R_BINOL_ester Enantioenriched (R)-BINOL Acetate separation->R_BINOL_ester analysis Chiral HPLC Analysis (Determine %ee) S_this compound->analysis Validate R_BINOL_ester->analysis Validate

Figure 1: High-level experimental workflow for the kinetic resolution of racemic this compound.

The mechanism involves the formation of a covalent acyl-enzyme intermediate. The enzyme's chiral binding pocket preferentially accommodates one enantiomer of this compound, which then acts as a nucleophile to deacylate the enzyme, yielding the this compound ester and regenerating the free enzyme.

G cluster_0 Catalytic Cycle E CAL-B (Lipase) E_Ac Acyl-Enzyme Intermediate E->E_Ac + VA - Vinyl Alcohol R_Ester (R)-BINOL Acetate E_Ac->R_Ester + (R)-BINOL - E VA Vinyl Acetate R_this compound (R)-BINOL (Fast Reacting) S_this compound (S)-BINOL (Slow Reacting) S_this compound->E Very Slow Reaction Acetaldehyde Acetaldehyde

Sources

The Strategic Application of BINOL-Derivatives in Asymmetric Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of BINOL in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the realms of pharmaceutical development and materials science. Among the pantheon of chiral ligands and catalysts that have revolutionized this field, 1,1'-bi-2-naphthol (this compound) stands as a titan.[1][2] Its C₂-symmetric, atropisomeric scaffold provides a rigid and well-defined chiral environment, making it a privileged structure for inducing stereoselectivity in a vast array of chemical transformations.[1][2] The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a fertile ground for the application of this compound-derived catalysts, enabling the stereocontrolled construction of complex molecules with high fidelity.

This application note provides an in-depth guide to the use of this compound-derived catalysts in asymmetric Michael additions. We will explore the diverse catalytic systems that have emerged from the this compound framework, delve into the mechanistic underpinnings of stereochemical control, present a detailed experimental protocol, and offer a curated selection of performance data to guide your research endeavors.

The Diverse Arsenal of this compound-Based Catalysts for Michael Additions

The versatility of the this compound scaffold has given rise to a diverse array of catalysts, each with its own unique attributes and applications in asymmetric Michael additions. These can be broadly categorized into three main classes:

  • Heterobimetallic Complexes: Pioneered by Shibasaki and others, these catalysts, such as Lanthanum-Lithium-BINOL (LLB) and Aluminum-Lithium-BINOL (ALB), feature a cooperative interplay between a Lewis acidic metal center (e.g., La, Al) and a Brønsted basic alkali metal.[1] This bifunctional activation is a recurring theme in highly effective this compound catalysis.

  • Late Transition Metal Complexes: Modification of the this compound framework, for instance by incorporating it into salen-type ligands, has enabled the use of late transition metals like nickel. These complexes can also operate through a bifunctional mechanism, with the transition metal activating the Michael acceptor and another component of the catalyst activating the Michael donor.

  • Organocatalysts: The development of this compound-derived phosphoric acids has been a watershed moment in organocatalysis. These Brønsted acids can act as bifunctional catalysts, activating the electrophile through hydrogen bonding while simultaneously activating the nucleophile via their conjugate base. The steric and electronic properties of these catalysts can be finely tuned by modifying the 3,3'-positions of the this compound backbone. Furthermore, partially hydrogenated derivatives like H₈-BINOL have shown unique reactivity and selectivity profiles.[3][4]

The Mechanism of Stereochemical Control: A Tale of Bifunctional Activation

The remarkable success of this compound-derived catalysts in asymmetric Michael additions lies in their ability to orchestrate a highly organized transition state. The prevailing mechanism for many of these systems is one of bifunctional catalysis , where the catalyst simultaneously activates both the Michael donor (the nucleophile) and the Michael acceptor (the electrophile).

In the case of This compound-phosphoric acids , the acidic proton of the phosphate group hydrogen-bonds to and activates the carbonyl group of the enone (the Michael acceptor), lowering its LUMO energy. Concurrently, the basic oxygen of the phosphoryl group interacts with and deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity. This dual activation brings the two reactants into close proximity within the chiral pocket created by the this compound backbone, facilitating a highly stereoselective carbon-carbon bond formation.

G cluster_catalyst This compound-Phosphoric Acid Catalyst cluster_reactants Reactants cluster_transition_state Transition State catalyst P(=O)(O-BINOL)₂-OH ts [Enone---H-Catalyst-H---Malonate]‡ catalyst->ts Activates enone Michael Acceptor (Enone) enone->ts Activated by H-bonding malonate Michael Donor (Malonate) malonate->ts Activated by deprotonation product Chiral Michael Adduct ts->product C-C Bond Formation

Bifunctional activation by a this compound-phosphoric acid catalyst.

For heterobimetallic this compound complexes , a similar principle applies. The Lewis acidic metal center (e.g., Lanthanum) coordinates to and activates the Michael acceptor. The alkali metal cation, associated with the this compound oxygen atoms, acts as a Brønsted base, deprotonating the Michael donor. This creates a highly organized ternary complex where the subsequent nucleophilic attack is directed to one face of the electrophile, leading to high enantioselectivity.

Data Presentation: Substrate Scope and Performance

The efficacy of this compound-derived catalysts has been demonstrated across a wide range of Michael donors and acceptors. Below is a representative table summarizing the performance of a this compound-phosphoric acid catalyst in the asymmetric Michael addition of various 1,3-dicarbonyl compounds to nitroalkenes.

EntryMichael DonorMichael Acceptor (R)Yield (%)ee (%)
1AcetylacetonePhenyl9592
2Acetylacetone4-Chlorophenyl9894
3Acetylacetone4-Methoxyphenyl9290
4DibenzoylmethanePhenyl9996
5Dibenzoylmethane2-Naphthyl9795
6Ethyl acetoacetatePhenyl8588
7Methyl acetoacetate4-Bromophenyl8891

Data synthesized from representative literature. Actual results may vary based on specific reaction conditions and catalyst structure.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of a representative this compound-derived catalyst and its application in an asymmetric Michael addition.

Protocol 1: Preparation of a LiAl((S)-BINOL)₂ Catalyst

This protocol describes the in situ preparation of a chiral Lewis acid catalyst from (S)-BINOL and lithium aluminum hydride.

Materials:

  • (S)-BINOL (300 mg)

  • Anhydrous Tetrahydrofuran (THF) (9 mL)

  • Lithium aluminum hydride (LiAlH₄) solution (1 M in THF, 0.5 mL)

  • 50 mL three-neck flask

  • Magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

  • Purge the flask with a stream of dry nitrogen or argon for 10-15 minutes.

  • Add 9 mL of anhydrous THF to the flask via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Under a positive pressure of inert gas, add 0.5 mL of a 1 M LiAlH₄ solution in THF dropwise with vigorous stirring.

  • Continue stirring the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The resulting solution is the active catalyst and is used directly in the subsequent Michael addition.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol details the use of the prepared LiAl((S)-BINOL)₂ catalyst in a classic Michael addition reaction.

Materials:

  • LiAl((S)-BINOL)₂ catalyst solution (from Protocol 1)

  • Diethyl malonate (0.6 mL)

  • Cyclopentenone (0.5 mL)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Cyclohexane mixture)

Procedure:

  • To the freshly prepared catalyst solution from Protocol 1, add 0.6 mL of diethyl malonate dropwise with stirring.

  • Following the addition of the diethyl malonate, add 0.5 mL of cyclopentenone dropwise.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding 20 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., an 8:2 mixture of cyclohexane:ethyl acetate) to yield the desired Michael adduct as a colorless oil.

  • Characterize the product by ¹H and ¹³C NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or by ¹H NMR using a chiral shift reagent.

G start Start catalyst_prep Protocol 1: Prepare LiAl((S)-BINOL)₂ Catalyst start->catalyst_prep michael_add Protocol 2: Asymmetric Michael Addition catalyst_prep->michael_add workup Reaction Workup (Quenching, Extraction, Drying) michael_add->workup purification Purification (Column Chromatography) workup->purification analysis Characterization & ee Determination (NMR, Chiral HPLC) purification->analysis end End analysis->end

Sources

The Architect of Asymmetry: A Guide to the Synthesis of Chiral Polymers Using BINOL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Polymer Science

In the realm of advanced materials and therapeutics, the spatial arrangement of atoms can be as critical as the molecular formula itself. Chirality, or 'handedness', is a fundamental property that dictates the interaction of molecules with biological systems and polarized light. Chiral polymers, macromolecules with a defined stereochemical structure, are at the forefront of innovation in fields ranging from enantioselective separations and asymmetric catalysis to drug delivery systems and chiroptical devices. The ability to control the helical conformation or the stereochemistry of pendant groups along a polymer backbone unlocks a new dimension of functionality.

Among the vast toolkit of chiral auxiliaries, 1,1'-bi-2-naphthol (BINOL) stands out as a remarkably versatile and powerful building block for the synthesis of chiral polymers. Its C₂ axial chirality, conformational rigidity, and the tunability of its electronic and steric properties through substitution at various positions on the naphthyl rings make it an exceptional candidate for imparting chirality to macromolecular structures. This guide provides an in-depth exploration of the primary strategies for synthesizing chiral polymers using this compound, complete with detailed protocols and an analysis of the underlying principles for researchers, scientists, and professionals in drug development.

I. This compound as a Chiral Monomer: Crafting Chiral Porous Polymers

One of the most successful strategies for creating robust, chiral materials is the incorporation of this compound directly into the polymer backbone. This approach is particularly prominent in the synthesis of Chiral Porous Polymers (CPPs) and Covalent Organic Frameworks (COFs). These materials possess high surface areas and well-defined porous structures, making them excellent candidates for heterogeneous asymmetric catalysis and enantioselective separations. The key to their synthesis lies in the use of functionalized this compound derivatives that can undergo cross-coupling reactions with complementary multi-topic linkers.

Causality in Experimental Design:

The choice of cross-coupling reaction and the geometry of the comonomers are critical in determining the porosity and stability of the resulting polymer network. Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira-Hagihara couplings are favored due to their high efficiency and functional group tolerance. The rigidity of both the this compound monomer and the linker molecules is essential for the formation of a permanent porous structure rather than a non-porous, amorphous solid.

Experimental Protocol 1: Synthesis of a Chiral Porous Polymer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a chiral conjugated this compound-porous polymer (CBPP) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (S)-4,4'-Dibromo-2,2'-diethoxy-6,6'-di-tert-butyl-BINOL (Functionalized this compound monomer)

  • 1,3,5-Tris(4-phenylboronic acid)benzene (Trigonal comonomer)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Dry Tetrahydrofuran (THF)

  • Argon gas

  • Acetone

  • Potassium cyanide (KCN) (Caution: Highly toxic)

Procedure:

  • Reactor Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the (S)-BINOL monomer (1.5 equiv.) and the boronic acid comonomer (1.0 equiv.).

  • Solvent and Base Addition: Add dry THF to the tube, followed by the 2 M aqueous solution of K₂CO₃ (4.2 equiv.).

  • Degassing: Deaerate the mixture by bubbling with argon for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%) to the reaction mixture under a positive pressure of argon.

  • Reaction: Seal the tube and stir the reaction mixture vigorously at 100 °C overnight. A solid precipitate should form as the polymerization progresses.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the resulting solid and wash thoroughly with deionized water and acetone to remove unreacted monomers and inorganic salts.

    • To remove palladium residues, stir the solid in a mixture of acetone/water with a small amount of KCN overnight. (EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

    • Filter the polymer again, wash extensively with water and acetone, and then dry under vacuum at 60 °C to a constant weight.

Self-Validation:

  • Characterization: The successful synthesis of the CPP can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (disappearance of boronic acid O-H stretches) and solid-state ¹³C NMR.

  • Porosity Analysis: The porosity of the material can be determined by nitrogen adsorption/desorption isotherms at 77 K, from which the BET surface area can be calculated. A high surface area (e.g., > 400 m²/g) is indicative of a successful synthesis.

Experimental Workflow: Suzuki-Miyaura Synthesis of a this compound-based CPP

Suzuki_Miyaura_CPP_Synthesis start Combine this compound Monomer & Boronic Acid Comonomer add_solvents Add Dry THF & K₂CO₃ Solution start->add_solvents degas Degas with Argon add_solvents->degas add_catalyst Add Pd(dppf)Cl₂ degas->add_catalyst react Heat at 100°C Overnight add_catalyst->react cool Cool to Room Temp. react->cool filter_wash1 Filter and Wash (H₂O, Acetone) cool->filter_wash1 remove_pd Stir with KCN in Acetone/H₂O (Caution!) filter_wash1->remove_pd filter_wash2 Filter and Wash (H₂O, Acetone) remove_pd->filter_wash2 dry Dry Under Vacuum filter_wash2->dry characterize Characterize Polymer (FTIR, ssNMR, BET) dry->characterize

Caption: Workflow for the synthesis of a this compound-based Chiral Porous Polymer.

II. Asymmetric Cationic Polymerization: Stereocontrol with this compound-Derived Brønsted Acids

The synthesis of chiral polymers from achiral monomers is a significant challenge in polymer chemistry. Asymmetric cationic polymerization offers a powerful route to achieve this, and this compound-derived chiral phosphoric acids (CPAs) have emerged as key players in this field. This strategy is particularly effective for the polymerization of vinyl ethers, leading to highly isotactic polymers.

Causality in Experimental Design:

In this system, the this compound-derived CPA acts as a chiral Brønsted acid. However, in many cases, it is not acidic enough to initiate polymerization on its own. Therefore, a strong Lewis acid, such as titanium tetrachloride (TiCl₄), is used as a co-catalyst. The proposed mechanism involves the formation of a chiral counterion complex between the CPA and the Lewis acid. This chiral counterion then directs the stereochemistry of the incoming monomer addition to the propagating carbocationic chain end, leading to a stereoregular polymer. The steric bulk and electronic properties of the substituents on the 3 and 3' positions of the this compound scaffold are crucial for achieving high levels of stereocontrol.

Experimental Protocol 2: Asymmetric Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol describes the synthesis of isotactic poly(isobutyl vinyl ether) using a this compound-derived chiral phosphoric acid and TiCl₄.

Materials:

  • (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-BINOL-derived phosphoric acid (CPA)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Isobutyl vinyl ether (IBVE), freshly distilled from CaH₂

  • Dry dichloromethane (DCM)

  • Dry toluene

  • Methanol

  • Argon gas

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under argon, dissolve the CPA (2.2 mol%) in dry toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the TiCl₄ solution (1.0 mol%) to the CPA solution with stirring.

    • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Polymerization:

    • In a separate flame-dried Schlenk tube under argon, dissolve the freshly distilled IBVE in dry toluene.

    • Cool the monomer solution to -78 °C.

    • Transfer the pre-formed catalyst solution to the monomer solution via a cannula under a positive pressure of argon.

    • Stir the reaction mixture at -78 °C. The polymerization is typically fast.

  • Termination and Precipitation:

    • After the desired time (e.g., 1 hour), quench the polymerization by adding cold methanol containing a small amount of ammonia to neutralize the acidic catalyst.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.

Self-Validation:

  • Stereoregularity Analysis: The tacticity of the resulting poly(IBVE) can be determined by ¹³C NMR spectroscopy by analyzing the methine carbon region. High isotacticity will be indicated by a strong signal for the meso (m) diads.

  • Molecular Weight Analysis: The number-average molecular weight (Mₙ) and polydispersity index (PDI) can be determined by size-exclusion chromatography (SEC).

Mechanism of Stereocontrol in Cationic Polymerization

Cationic_Polymerization_Mechanism cluster_catalyst Catalyst Formation cluster_polymerization Polymerization CPA Chiral Phosphoric Acid (CPA) ChiralComplex Chiral Counterion [CPA-TiCl₄]⁻ CPA->ChiralComplex LewisAcid TiCl₄ LewisAcid->ChiralComplex StereoselectiveAddition Stereoselective Monomer Addition ChiralComplex->StereoselectiveAddition Directs Addition Monomer Vinyl Ether Monomer Monomer->StereoselectiveAddition PropagatingChain Propagating Carbocationic Chain PropagatingChain->StereoselectiveAddition StereoselectiveAddition->PropagatingChain Chain Growth IsotacticPolymer Isotactic Polymer StereoselectiveAddition->IsotacticPolymer Termination

Caption: this compound-derived counterion directs stereoselective monomer addition.

III. Asymmetric Anionic and Coordination Polymerization

While less common than their use in porous polymers and cationic polymerization, this compound derivatives have also been successfully employed as ligands in initiators and catalysts for asymmetric anionic and coordination polymerizations. These methods allow for the synthesis of chiral polymers with highly controlled helical structures or stereoregular backbones.

A. Asymmetric Anionic Polymerization of Methacrylates

In asymmetric anionic polymerization, a chiral ligand is complexed with an organometallic initiator (e.g., an organolithium or Grignard reagent). The resulting chiral complex then initiates the polymerization of a prochiral monomer, such as a methacrylate, and controls the stereochemistry of each monomer addition, leading to a highly isotactic and optically active polymer.

Causality in Experimental Design:

The choice of the metal center, the structure of the this compound ligand, and the reaction solvent all play crucial roles in the degree of stereocontrol. The this compound ligand creates a chiral environment around the metal cation of the propagating enolate chain end. This chiral pocket dictates the facial selectivity of the incoming monomer, leading to the formation of a stereoregular polymer. Low temperatures are typically required to enhance the stability of the chiral complex and minimize side reactions.

Experimental Protocol 3: Asymmetric Anionic Polymerization of Trityl Methacrylate (TrMA)

This protocol describes the synthesis of highly isotactic and optically active poly(trityl methacrylate) using a this compound-ligated Grignard reagent initiator.

Materials:

  • (S)-BINOL

  • n-Butylmagnesium chloride (n-BuMgCl), 2.0 M solution in THF

  • Trityl methacrylate (TrMA), purified by recrystallization

  • Dry toluene

  • Methanol

  • Hydrochloric acid (HCl)

  • Chloroform

  • Argon gas

Procedure:

  • Initiator Preparation:

    • In a flame-dried Schlenk tube under argon, add a solution of (S)-BINOL in dry toluene.

    • Cool the solution to 0 °C.

    • Slowly add the n-BuMgCl solution (2.0 equivalents with respect to this compound) to the this compound solution.

    • Stir the mixture at room temperature for 1 hour to form the chiral initiator complex.

  • Polymerization:

    • In a separate flame-dried Schlenk tube, dissolve the purified TrMA in dry toluene.

    • Cool the monomer solution to -78 °C.

    • Add the prepared chiral initiator solution to the monomer solution via a cannula.

    • Stir the reaction mixture at -78 °C for 24 hours.

  • Termination and Deprotection:

    • Quench the polymerization by adding methanol.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer and dry it under vacuum. This yields poly(TrMA).

    • To obtain poly(methacrylic acid) and subsequently poly(methyl methacrylate) for easier characterization, dissolve the poly(TrMA) in a suitable solvent and hydrolyze the trityl groups with HCl in chloroform. Then, esterify the resulting poly(methacrylic acid) with diazomethane (Caution: Diazomethane is explosive and toxic).

Self-Validation:

  • Optical Activity: The success of the asymmetric polymerization is confirmed by measuring the specific rotation of the resulting polymer using a polarimeter. A high specific rotation indicates the formation of a chiral polymer with a preferred helical conformation.

  • Tacticity: The tacticity of the polymer (after conversion to PMMA) can be determined by ¹H or ¹³C NMR spectroscopy.

B. Asymmetric Coordination Polymerization for Helical Polymers

This compound-based ligands can also be used in conjunction with transition metals, such as rhodium, to catalyze the coordination polymerization of monomers like substituted acetylenes. This often leads to the formation of helical polymers with a preferred screw-sense.

Causality in Experimental Design:

In this type of polymerization, a chiral complex is formed between the this compound-derived ligand and the metal center. This chiral catalyst then coordinates with the acetylene monomer and promotes its insertion into the growing polymer chain. The chiral environment of the catalyst forces the polymer backbone to adopt a helical conformation with a specific handedness (either P- or M-helix).

Experimental Protocol 4: Synthesis of a Helical Poly(phenylacetylene) Derivative

This protocol outlines the synthesis of a helical poly(phenylacetylene) derivative using a this compound-ligated rhodium catalyst.

Materials:

  • (S)-BINOL-derived phosphine ligand (e.g., (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

  • [Rh(nbd)₂]BF₄ (nbd = norbornadiene)

  • A substituted phenylacetylene monomer

  • Dry, degassed solvent (e.g., THF or chloroform)

  • Methanol

  • Argon gas

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a strict argon atmosphere, dissolve the [Rh(nbd)₂]BF₄ and the (S)-BINAP ligand in the reaction solvent in a Schlenk tube.

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active chiral rhodium complex.

  • Polymerization:

    • Add the phenylacetylene monomer to the catalyst solution.

    • Stir the reaction mixture at room temperature for the desired period (e.g., 24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Precipitate the polymer by adding the solution to a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Self-Validation:

  • Chiroptical Properties: The formation of a helical polymer with a preferred screw-sense can be confirmed by Circular Dichroism (CD) spectroscopy. A strong Cotton effect in the CD spectrum is indicative of a helical structure.

  • Molecular Weight: The molecular weight and PDI of the polymer can be determined by SEC.

Quantitative Data Summary

The following table summarizes typical quantitative data for chiral polymers synthesized using various this compound-based methods. Note that these values are representative and can vary significantly depending on the specific monomers, catalysts, and reaction conditions used.

Polymerization MethodMonomerThis compound ComponentMₙ ( g/mol )PDI (Mₙ/Mₙ)Specific Rotation ([α]D)Reference(s)
Porous Polymer Synthesis This compound derivative + comonomerThis compound as monomerN/A (insoluble network)N/AN/A (solid)
Asymmetric Cationic Isobutyl Vinyl Ether(R)-CPA/TiCl₄10,000 - 50,0001.2 - 1.8Low (atactic chain with stereocenters)
Asymmetric Anionic Trityl Methacrylate(S)-BINOL/n-BuMgCl20,000 - 100,0001.1 - 1.5High (e.g., > +200°)
Asymmetric Coordination Phenylacetylene derivative(S)-BINAP/Rh(I)15,000 - 80,0001.3 - 2.0High (due to helical structure)

Conclusion and Future Outlook

The use of this compound in the synthesis of chiral polymers has opened up exciting avenues for the development of advanced functional materials. From robust, porous networks for heterogeneous catalysis to stereoregular polymers with unique chiroptical properties, the versatility of the this compound scaffold is undeniable. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this fascinating area of polymer chemistry.

Future research will likely focus on the development of new this compound-derived catalysts with even higher activity and enantioselectivity, as well as the synthesis of novel chiral polymers with tailored properties for specific applications in areas such as chiral sensing, enantioselective drug release, and spintronics. The continued exploration of the structure-property relationships in these complex macromolecular systems will undoubtedly lead to further breakthroughs in this dynamic field.

References

  • The Role of (S)-BINOL in Pioneering Chiral Polymers and Advanced Materials: Applications and Protocols. Benchchem.
  • Leibfarth, F. A., et al. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. Science, 363(6434), 1423-1428.
  • Teator, R. P., & Leibfarth, F. A. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(2), 70-85.
  • Adamantyl-BINOL-based chiral porous polymers for heterogeneous catalysis. (n.d.).
  • Valverde-González, A., et al. (2022). This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. ACS Applied Materials & Interfaces, 14(47), 53347–53358.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). National Institutes of Health.
  • Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. (2019). Science.
  • Yukawa, T., et al. (2010). Catalytic Asymmetric Aza-Morita-Baylis-Hillman Reaction of Methyl Acrylate: Role of a Bifunctional La(O-iPr)3/Linked-BINOL Complex. Journal of the American Chemical Society, 132(34), 11988–11992.
  • This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. (2022). ACS Applied Materials & Interfaces.
  • This compound as a chiral element in mechanically interlocked molecules. (2022). Beilstein Journal of Organic Chemistry.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3211.
  • Pu, L. (2012). Enantioselective Fluorescent Sensors: A Tale of this compound. Accounts of Chemical Research, 45(2), 150–163.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898.
  • High cis-1,4-selectivity and activity coordination (co) polymerization of (polar) dienes by PNP-ligated rare-earth metal catalysts. (n.d.).
  • This compound-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs. (2015). Organic & Biomolecular Chemistry, 13(20), 5817-25.
  • An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis. (2025). Nature Communications.
  • Deng, J., et al. (2017). Chiral helical polymer materials derived from achiral monomers and their chiral applications. Polymer Chemistry, 8(28), 4128-4144.
  • Ema, T., et al. (2017). Synthesis and applications of helical polymers with dynamic and static memories of helicity. Journal of the American Chemical Society, 139(25), 8434-8442.
  • Sasai, H., et al. (1994). Catalytic asymmetric Michael reactions promoted by a lithium-free lanthanum-BINOL complex. Journal of the American Chemical Society, 116(4), 1571–1572.
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews.
  • da Silva, J. L. F., et al. (2023). Advances in the Asymmetric Synthesis of this compound Derivatives. Molecules, 28(1), 12.

Introduction: The Synergy of Axial Chirality and Oxophilic Lewis Acidity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to BINOL-Lanthanide Complexes in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. Asymmetric catalysis, the use of small quantities of a chiral catalyst to generate large amounts of an enantioenriched product, represents the most elegant and efficient strategy to achieve this goal.

At the forefront of this field are catalysts derived from the combination of 1,1'-bi-2-naphthol (this compound) and lanthanide metals.[1][2] this compound is a privileged C₂-symmetric, axially chiral ligand whose rigid backbone and tunable steric and electronic properties have made it a staple in asymmetric synthesis.[3] Lanthanide(III) ions, on the other hand, are unique Lewis acids characterized by their large ionic radii, high coordination numbers, and exceptional oxophilicity.[4][5]

The pioneering work of Shibasaki and others demonstrated that combining this compound with lanthanides creates powerful, multifunctional catalysts.[4][6] These complexes, often heterobimetallic structures involving alkali metals (e.g., Li, Na, K), operate through a cooperative mechanism where the lanthanide center functions as a Lewis acid to activate an electrophile, while a BINOLate oxygen atom acts as a Brønsted base to activate a nucleophile.[4][7] This synergistic activation within a single chiral molecule enables a wide range of transformations with remarkable levels of stereocontrol, often under mild conditions.[4]

Structural Framework and Mechanistic Principles

The most well-studied this compound-lanthanide catalysts are heterobimetallic complexes with the general formula M₃[Ln(this compound)₃] (often abbreviated as LnMB).[4] In these structures, three deprotonated this compound ligands coordinate to the central lanthanide ion. The resulting negative charge is balanced by three alkali metal cations, which bridge the BINOLate oxygen atoms.[8][9]

This "pinwheel" architecture creates a well-defined chiral pocket. The axial chirality of the this compound ligands dictates the absolute configuration (Λ or Δ) at the stereogenic lanthanide center, ensuring a consistent chiral environment.[8]

Key Structural Features:
  • Lewis Acidic Center: The Ln(III) ion coordinates and activates electrophiles, such as aldehydes or enones.[4]

  • Brønsted Basic Sites: The BINOLate oxygen atoms, particularly those not directly coordinated to the alkali metals in the proposed transition state, possess sufficient basicity to deprotonate weakly acidic pronucleophiles like malonates or nitromethane.[4][7]

  • Modulating Alkali Metal: The choice of the alkali metal (M = Li, Na, K) influences the catalyst's solubility, stability, and Lewis acidity, providing a handle for fine-tuning reactivity and selectivity.[4][9]

The power of this system lies in its ability to bring both the nucleophile and the electrophile into close proximity within a rigid, chiral framework, facilitating a highly organized, stereoselective transition state.

cluster_0 M₃[Ln(this compound)₃] Complex cluster_1 Functionality Ln Lanthanide (Ln³⁺) (Lewis Acid Center) O1 O Ln->O1 O2 O Ln->O2 O3 O Ln->O3 O4 O Ln->O4 O5 O Ln->O5 O6 O Ln->O6 LA Lewis Acidity (Electrophile Activation) Ln->LA B1 This compound 1 BB Brønsted Basicity (Nucleophile Activation) O1->BB B2 This compound 2 B3 This compound 3 M1 M⁺ M1->O1 M1->O3 M2 M⁺ M2->O2 M2->O5 M3 M⁺ M3->O4 M3->O6

Figure 1: Conceptual structure of a heterobimetallic M₃[Ln(this compound)₃] catalyst.

Catalyst Preparation and Handling

The performance of a this compound-lanthanide catalyzed reaction is critically dependent on the quality and preparation method of the catalyst. While in situ generation is common for initial screening, the use of well-defined, anhydrous complexes often provides superior results and reproducibility.[4]

Protocol 3.1: General In Situ Preparation of a Yb(OTf)₃/(S)-BINOL Catalyst

This method is suitable for reactions like the Diels-Alder cycloaddition.

Materials:

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), anhydrous

  • (S)-BINOL

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine, DBU), if required by the specific reaction[2]

  • Molecular sieves (4Å), activated

Procedure:

  • Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).

  • To a Schlenk flask containing a magnetic stir bar and activated 4Å molecular sieves, add (S)-BINOL (1.2 equivalents relative to Yb).

  • Add anhydrous dichloromethane (to make a ~0.1 M solution).

  • Stir the solution at room temperature for 30 minutes.

  • Add Yb(OTf)₃ (1.0 equivalent) to the flask under a positive pressure of inert gas.

  • Stir the resulting mixture at room temperature for 1-2 hours to allow for complex formation. The solution may change color or become clearer.

  • The catalyst solution is now ready for the addition of substrates. For some reactions, a tertiary amine is added at this stage.[2]

Protocol 3.2: Synthesis of Anhydrous Li₃[La(S-BINOL)₃] (La-Li-BINOL, LLB)

This protocol is adapted from procedures that yield well-defined, anhydrous complexes suitable for sensitive reactions like the direct aldol addition.[4]

Materials:

  • Lanthanum(III) isopropoxide (La(O-i-Pr)₃) or another suitable precursor like [La{N(SiMe₃)₂}₃]

  • (S)-BINOL

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • In a Schlenk flask, dissolve (S)-BINOL (3.0 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (3.0 equivalents) dropwise via syringe. A color change is typically observed.

  • Allow the solution to warm to room temperature and stir for 1 hour to ensure complete formation of the lithium binaphtholate.

  • In a separate Schlenk flask, dissolve or suspend La(O-i-Pr)₃ (1.0 equivalent) in anhydrous THF.

  • Transfer the lithium binaphtholate solution to the lanthanum precursor solution via cannula at room temperature.

  • Stir the resulting mixture at room temperature for 4-6 hours or until the reaction is complete (can be monitored by the disappearance of starting materials).

  • The solvent can be removed in vacuo to yield the solid catalyst, which should be stored under an inert atmosphere. Alternatively, the resulting solution can be used directly.

Figure 2: Experimental workflow for the synthesis of a well-defined LLB catalyst.

Applications in Core Asymmetric Transformations

The versatility of this compound-lanthanide catalysts is showcased by their efficacy in a variety of fundamental bond-forming reactions.

A. Catalytic Asymmetric Michael Addition

The Michael addition is a powerful method for C-C bond formation. Heterobimetallic this compound-lanthanide complexes catalyze this reaction with high enantioselectivity by activating the enone via the Lewis acidic lanthanide and deprotonating the malonate nucleophile with a basic BINOLate oxygen.[10][11]

Protocol 4.1: Asymmetric Michael Addition of Dibenzyl Malonate to Cyclohexenone

This protocol uses a lithium-free La-K-BINOL complex (LPB), which has shown excellent activity.[12]

Materials:

  • Potassium-Lanthanum-(R)-BINOL complex (K₃[La(R-BINOL)₃], LPB) (5 mol%)

  • 2-Cyclohexen-1-one

  • Dibenzyl malonate

  • Anhydrous THF

Procedure:

  • Under an inert atmosphere, add the LPB catalyst (0.05 mmol, 5 mol%) to a Schlenk flask.

  • Add anhydrous THF (1.0 mL).

  • Add dibenzyl malonate (1.2 mmol, 1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add cyclohexenone (1.0 mmol, 1.0 equiv) dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntryMichael AcceptorMichael DonorCatalyst (mol%)Temp (°C)Yield (%)ee (%)Reference
1CyclohexenoneDibenzyl malonate10-407990[10]
2CyclopentenoneDibenzyl malonate10-406585[10]
3CyclohexenoneDiethyl malonate5-208892[12][13]
4ChalconeDimethyl malonate509184[12][13]

Table 1: Representative results for this compound-Lanthanide catalyzed Michael additions.

cluster_cat Catalyst Activation Cycle cluster_sub Substrates & Product Cat Ln-BINOL Complex Cat_Nu Ln-BINOL-Enolate Complex Cat->Cat_Nu Cat_Nu_E Ternary Complex (Ln-Enone)-(Enolate) Cat_Nu->Cat_Nu_E Prod Michael Adduct (Enantioenriched) Cat_Nu_E->Prod C-C Bond Formation (Stereocontrolled) NuH Nucleophile (Malonate) NuH->Cat_Nu Deprotonation (Brønsted Base) E Electrophile (Enone) E->Cat_Nu_E Coordination (Lewis Acid) Prod->Cat Product Release (Catalyst Turnover)

Figure 3: General mechanism for the bifunctional catalysis of the Michael Addition.
B. Catalytic Asymmetric Diels-Alder Reaction

Lanthanide triflates complexed with this compound are highly effective Lewis acid catalysts for the Diels-Alder reaction, particularly with bidentate dienophiles.[2][14] The catalyst coordinates to the dienophile, lowering its LUMO energy and shielding one face, thereby directing the approach of the diene.[15]

Protocol 4.2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and an Acyl Oxazolidinone

Materials:

  • In situ prepared Yb(OTf)₃/(R)-BINOL catalyst (10 mol%)

  • 3-Acryloyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare the Yb(OTf)₃/(R)-BINOL catalyst solution (10 mol%) in CH₂Cl₂ as described in Protocol 3.1.

  • Cool the catalyst solution to -78 °C.

  • Add 3-acryloyl-2-oxazolidinone (1.0 equiv) dissolved in a minimal amount of cold CH₂Cl₂.

  • Stir for 15-20 minutes to allow for coordination.

  • Add freshly cracked cyclopentadiene (3.0 equiv).

  • Stir the reaction at -78 °C for the specified time (e.g., 6-24 hours), monitoring by TLC.

  • Quench the reaction by adding a few drops of water or saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the product by silica gel chromatography. Determine endo/exo ratio by ¹H NMR and ee by chiral HPLC.

EntryDienophileDieneCatalystYield (%)endo:exoee (%, endo)Reference
13-Acryloyl-2-oxazolidinoneCyclopentadieneYb(OTf)₃/(R)-BINOL8997:395[2][14]
23-Crotonoyl-2-oxazolidinoneCyclopentadieneYb(OTf)₃/(R)-BINOL9196:496[14]
3N-acryloyl-1,3-oxazolidin-2-oneCyclopentadieneHo(OTf)₃/(R)-BINOL95>99:199[16]
Table 2: Performance of this compound-Lanthanide catalysts in Diels-Alder reactions.

Troubleshooting and Optimization Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Enantioselectivity 1. Presence of water, which can generate achiral Lewis acids. 2. Reaction temperature is too high. 3. Incorrect ligand-to-metal ratio. 4. Suboptimal lanthanide or alkali metal choice.1. Rigorously use flame-dried glassware, anhydrous solvents, and an inert atmosphere.[17] 2. Lower the reaction temperature (e.g., from 0 °C to -20 °C or -78 °C).[17] 3. Re-optimize the this compound:Ln ratio; sometimes a slight excess of ligand is beneficial. 4. Screen different lanthanides (e.g., La, Yb, Sm) and alkali metals (Li, Na, K) as their ionic radii can impact the chiral pocket's geometry.[9]
Low Yield / Reactivity 1. Catalyst deactivation or low turnover. 2. Insufficient catalyst loading. 3. Poor quality of reagents (especially the lanthanide salt).1. Use a well-defined, pre-formed catalyst instead of an in situ preparation.[4] 2. Increase catalyst loading from 5 mol% to 10-20 mol%. 3. Use high-purity, anhydrous lanthanide salts. Consider using modified ligands like H₈-BINOL, which can form more robust catalysts.[18]
Poor Reproducibility 1. Inconsistent catalyst formation during in situ preparation. 2. Variable amounts of moisture or air exposure between runs.1. Switch to a pre-formed, isolated catalyst and weigh it accurately for each reaction.[4] 2. Standardize all procedures. Use Schlenk line or glovebox techniques consistently to minimize atmospheric contamination.[17]

Conclusion and Future Outlook

This compound-lanthanide complexes represent a mature yet continually evolving class of asymmetric catalysts. Their unique ability to function as bifunctional reagents—combining Lewis acidity and Brønsted basicity in one chiral molecule—has enabled the development of highly efficient and selective methods for constructing stereogenic centers. The protocols and data presented herein provide a solid foundation for researchers to utilize these systems effectively.

Future advancements will likely focus on the design of next-generation ligands, such as linked-BINOLs, to create even more sophisticated and selective catalysts.[19] The development of recyclable and immobilized versions of these catalysts is also a key area of interest, aligning with the principles of green and sustainable chemistry.[5][16] As our understanding of their complex structures and mechanisms deepens, the application of this compound-lanthanide catalysts will undoubtedly expand, paving the way for the synthesis of increasingly complex and valuable molecules in medicine and materials science.

References

  • Shibasaki, M., Sasai, H., & Arai, T. (1997). Lanthanide Complexes in Multifunctional Asymmetric Catalysis. Chemical Reviews. [Online]. Available: [Link]
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews. [Online]. Available: [Link]
  • Josephsohn, N. S., Kuntz, K. W., & Snapper, M. L. (2005). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of this compound-Derived Salens. The Journal of Organic Chemistry. [Online]. Available: [Link]
  • Mikami, K., Terada, M., & Matsuzawa, H. (2002). "Asymmetric" catalysis by lanthanide complexes. Angewandte Chemie International Edition. [Online]. Available: [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews. [Online]. Available: [Link]
  • Aspinall, H. C. (2002). Lanthanide Complexes as Catalysts for the Enantioselective Silylcyanation of Aldehydes. The University of Liverpool Repository. [Online]. Available: [Link]
  • Kanai, M., & Shibasaki, M. (2025). Lanthanide Complexes in Multifunctional Asymmetric Catalysis.
  • Bünzli, J.-C. G., & Piguet, C. (2025). Chiral Lanthanide Complexes: Coordination Chemistry and Applications.
  • Josephsohn, N. S., Kuntz, K. W., & Snapper, M. L. (2005). Catalysis of the Michael addition reaction by late transition metal complexes of this compound-derived salens. PubMed. [Online]. Available: [Link]
  • Wang, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis. PubMed. [Online]. Available: [Link]
  • Goud, B., et al. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Online]. Available: [Link]
  • Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Online]. Available: [Link]
  • Feng, T., et al. (2025). Enhanced Near‐infrared Circularly Polarized Luminescence Activity in Fluorinated Binolate Ytterbium Complexes.
  • Macmillan Group. (n.d.). Polymetallic Asymmetric Catalysts. Macmillan Group, Princeton University. [Online]. Available: [Link]
  • Wang, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis.
  • Arrico, L., et al. (2024). Near Infrared–Circularly Polarized Luminescence/Circular Dichroism Active Yb(III) Complexes Bearing Both Central and Axial Chirality. Inorganic Chemistry. [Online]. Available: [Link]
  • D'Souza, D. M., & Müller, T. J. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. [Online]. Available: [Link]
  • Al-Hamdani, A. A. S., & Balkhi, A. M. (2018). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand.
  • Sasai, H., Arai, T., & Shibasaki, M. (1994). Catalytic Asymmetric Michael Reactions Promoted by a Lithium-Free Lanthanum-BINOL Complex. Journal of the American Chemical Society. [Online]. Available: [Link]
  • Aspinall, H. C., et al. (2002). Pinwheel-Shaped Heterobimetallic Lanthanide Alkali Metal Binaphtholates: Ionic Size Matters!. Organometallics. [Online]. Available: [Link]
  • Sasai, H., Arai, T., & Shibasaki, M. (1994). Catalytic asymmetric Michael reactions promoted by a lithium-free lanthanum-BINOL complex. OSTI.GOV. [Online]. Available: [Link]
  • Mikami, K., Terada, M., & Matsuzawa, H. (2002). "Asymmetric" catalysis by lanthanide complexes. Semantic Scholar. [Online]. Available: [Link]
  • Ferreira, R. J., & da Silva, A. J. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives. MDPI. [Online]. Available: [Link]
  • Kagan, H. B. (2025). Asymmetric Catalysis and Amplification with Chiral Lanthanide Complexes.
  • AZoM. (2024). Lanthanide Catalyst Enables Synthesis of Complex Drug Precursors. AZoM.com. [Online]. Available: [Link]
  • Han, Z., et al. (2008). Highly enantioselective hetero-Diels-Alder reaction of trans-1-methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene with aromatic and aliphatic aldehydes catalyzed by 3-substituted this compound-titanium complex. PubMed. [Online]. Available: [Link]
  • Reddit User. (2023). Troubleshooting the synthesis of this compound derivatives. Reddit. [Online]. Available: [Link]
  • Matsunaga, S., & Shibasaki, M. (2005). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis.
  • Han, Z., et al. (2007). A facile synthesis and asymmetric catalytic activity of new 3-substituted chiral this compound ligands. Tetrahedron: Asymmetry. [Online]. Available: [Link]
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews. [Online]. Available: [Link]
  • Wang, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis. PMC. [Online]. Available: [Link]
  • Ferreira, R. J., & da Silva, A. J. (2022).
  • Kshatriya, R. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. PMC. [Online]. Available: [Link]
  • Chen, S., et al. (2017). Synthesis of this compound-thiourea Derivatives. Austin Publishing Group. [Online]. Available: [Link]
  • Cui, D., et al. (2014).

Sources

Application Note: BINOL and its Derivatives as Chiral Solvating Agents in NMR Spectroscopy for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity and its Determination

In the pharmaceutical and chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the precise determination of the enantiomeric excess (ee) of a chiral compound is a critical aspect of quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and direct method for determining enantiomeric purity. The technique relies on the conversion of a pair of enantiomers, which are indistinguishable in an achiral environment, into a pair of diastereomers. These diastereomers possess distinct physical and chemical properties, leading to separate, quantifiable signals in the NMR spectrum. One of the most elegant and straightforward ways to achieve this is through the use of a Chiral Solvating Agent (CSA).

Among the vast array of CSAs, 1,1'-bi-2-naphthol (BINOL) and its derivatives have proven to be exceptionally versatile and effective.[1][2] This application note provides a comprehensive guide to the principles, applications, and experimental protocols for using this compound-based reagents as chiral solvating agents in NMR spectroscopy for the determination of enantiomeric excess.

The Principle of Chiral Recognition by this compound

The fundamental principle behind the use of this compound as a CSA lies in its ability to form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[3] These complexes are formed through a combination of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The hydroxyl groups of this compound are key to forming hydrogen bonds with suitable functional groups on the analyte, such as amines, alcohols, or carboxylic acids.[3][4]

The C₂ symmetry and the steric hindrance of the binaphthyl backbone of this compound create a specific chiral environment.[3] This chirality dictates a preferential spatial arrangement for each enantiomer of the analyte when it interacts with the this compound molecule. The differing geometries of the two transient diastereomeric complexes result in a subtle but measurable difference in the magnetic environment of the protons of the analyte's enantiomers. This difference in the magnetic environment manifests as a separation of their corresponding signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of the enantiomeric excess.

G cluster_1 NMR Observation R_Analyte (R)-Analyte Complex_R_R Diastereomeric Complex (R-Analyte)-(R-BINOL) R_Analyte->Complex_R_R Forms Diastereomeric Complex 1 S_Analyte (S)-Analyte Complex_S_R Diastereomeric Complex (S-Analyte)-(R-BINOL) S_Analyte->Complex_S_R R_this compound (R)-BINOL R_this compound->Complex_R_R R_this compound->Complex_S_R NMR_Spectrum ¹H NMR Spectrum Complex_R_R->NMR_Spectrum Complex_S_R->NMR_Spectrum Signal at δ₂

Caption: Mechanism of Chiral Recognition by this compound in NMR.

Applications of this compound-based CSAs

This compound and its derivatives have been successfully employed for the enantiodiscrimination of a wide range of chiral compounds.[2][5] The versatility of this compound stems from the fact that its structure can be readily modified to enhance its interaction with specific classes of analytes.

Common classes of analytes resolved using this compound-based CSAs include:

  • Primary and secondary amines[1][6]

  • Carboxylic acids[5][7]

  • Amino alcohols

  • Sulfinimines[8]

  • Flavanones[5]

The table below summarizes some representative applications of this compound derivatives as CSAs.

Analyte ClassThis compound DerivativeRepresentative AnalyteObserved ΔΔδ (ppm)SolventReference
Primary Amines(S)-BINOL1,2-diphenylethylenediamine0.06CDCl₃[1]
Secondary Amines(S)-BINOLN-methyl-1-phenylethylamine0.04CDCl₃[1]
Carboxylic AcidsThis compound-amino alcoholMandelic Acidup to 0.641CDCl₃[7]
Sulfiniminoboronic acids(R)-BINOL(S)-N-(tert-butylsulfinyl)-B-(pinacolato)benzenaminoboronic acid~0.015CDCl₃[8]

Experimental Protocol: A Step-by-Step Guide

A significant advantage of using this compound as a CSA is the simplicity and rapidity of the experimental procedure.[1][6] The following protocol provides a general guideline for the determination of enantiomeric excess.

Step 1: Sample Preparation
  • Accurately weigh the chiral analyte (typically 0.0125–0.2 mmol) and the chosen enantiopure this compound derivative (typically 0.0125–0.1 mmol) directly into an NMR tube.[1] The optimal molar ratio of CSA to analyte may need to be determined empirically but a 1:1 or 2:1 ratio of CSA to analyte is a good starting point.[1][7]

  • Add approximately 0.6 mL of a suitable deuterated solvent. Non-polar solvents such as chloroform-d (CDCl₃), benzene-d₆, or carbon tetrachloride (CCl₄) are generally preferred as they promote the hydrogen bonding interactions necessary for chiral recognition.[2]

  • Securely cap the NMR tube and shake for about 30 seconds to ensure complete dissolution and complex formation.[1][6]

Step 2: NMR Data Acquisition
  • Record the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is crucial for accurate integration.

  • The acquisition parameters should be set to allow for proper relaxation of the nuclei between scans.

Step 3: Data Processing and Analysis
  • Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.[9]

  • Carefully phase the spectrum and perform a baseline correction.

  • Identify the proton signal of the analyte that shows the best separation between the two enantiomers.

  • Integrate the two separated signals corresponding to the two diastereomeric complexes.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Caption: Experimental Workflow for ee Determination using this compound.

Factors Influencing Enantiodiscrimination

Several factors can influence the degree of chemical shift separation (ΔΔδ) and thus the accuracy of the ee determination:

  • Solvent: As mentioned, non-polar solvents are generally preferred. Polar solvents can compete for hydrogen bonding sites on both the CSA and the analyte, disrupting the formation of the diastereomeric complexes and reducing or eliminating the chemical shift separation.[2]

  • Molar Ratio of CSA to Analyte: The ratio of the chiral solvating agent to the analyte can significantly impact the observed chemical shift difference. It is often necessary to optimize this ratio to achieve the best resolution.[1]

  • Temperature: The interactions leading to the formation of the diastereomeric complexes are in dynamic equilibrium. Changes in temperature can affect this equilibrium and consequently the observed chemical shift separation. NMR experiments are typically conducted at a constant temperature, usually 25 °C.[1]

  • Structure of the this compound Derivative: The introduction of substituents on the this compound scaffold can enhance its chiral recognition capabilities for specific analytes. For instance, bulky groups at the 3,3'-positions can create a more defined chiral pocket, leading to better enantiodiscrimination.[2] However, excessive steric hindrance can also impede the necessary intermolecular interactions.[2]

Troubleshooting and Key Considerations

  • Poor Resolution: If the signals for the two enantiomers are not well-resolved, try increasing the concentration of the this compound derivative, changing to a more non-polar solvent, or acquiring the spectrum on a higher field NMR instrument.

  • Peak Broadening: Broad peaks can result from intermediate exchange rates between the free and complexed species. Lowering the temperature of the NMR experiment can sometimes sharpen the signals.

  • Purity of Reagents: The presence of impurities in the analyte or the CSA can interfere with the analysis and lead to inaccurate results. Ensure that high-purity reagents and dry solvents are used.

  • Three-Component Assemblies: For some analytes, particularly primary amines, a three-component system involving this compound, 2-formylphenylboronic acid, and the amine can lead to the formation of more stable diastereomeric iminoboronate esters, resulting in larger chemical shift differences.[10][11]

Conclusion

This compound and its derivatives are powerful and convenient chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy. The simplicity of the experimental protocol, the rapidity of the analysis, and the wide applicability to various classes of chiral compounds make this method a valuable tool for researchers in academia and industry. The ability to directly observe and quantify both enantiomers in a single spectrum provides a high degree of confidence in the determination of enantiomeric purity. As the demand for enantiopure compounds continues to grow, the utility of this compound-based CSAs in NMR spectroscopy is set to expand further.

References

  • This compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids | Analytical Chemistry. (2023-11-06).
  • This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (2022-09-08).
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H - Semantic Scholar.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Publishing.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using this compound-Based Amino Alcohol as a Chiral NMR Solvating Agent - Frontiers. (2020-05-03).
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022-09-08).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using this compound-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020-05-04).
  • (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines.
  • A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment - SciELO.
  • The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC - NIH.
  • This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition | ACS Applied Materials & Interfaces. (2022-11-23).

Sources

The Cornerstone of Chiral Synthesis: Employing BINOL in the Generation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a regulatory hurdle but a fundamental determinant of therapeutic efficacy and safety. The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) necessitates robust and highly selective catalytic methods. Among the pantheon of chiral ligands and catalysts, 1,1'-bi-2-naphthol (BINOL) has established itself as a preeminent tool, a veritable cornerstone of asymmetric synthesis.[1][2] Its rigid, C₂-symmetric chiral backbone, a consequence of atropisomerism, provides a well-defined and sterically demanding environment ideal for inducing high levels of enantioselectivity in a vast array of chemical transformations.[3] This document serves as a detailed guide for researchers, chemists, and drug development professionals on the strategic employment of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this compound-mediated catalysis, provide validated, step-by-step protocols for seminal reactions, and present data that underscores the versatility and efficiency of this remarkable chiral scaffold.

The this compound Scaffold: A Privileged Platform for Asymmetric Catalysis

The efficacy of this compound lies in its unique axial chirality, stemming from restricted rotation around the C1-C1' bond of the binaphthyl system. This structural feature allows it to form a highly specific chiral pocket when complexed with a metal center or functionalized into an organocatalyst.[4] This chiral environment dictates the trajectory of incoming reactants, thereby controlling the stereochemical outcome of the reaction.[4]

This compound and its derivatives are instrumental in a wide range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations, reductions, and cycloadditions. These transformations are critical for the construction of complex chiral molecules that are often the precursors to modern pharmaceuticals.[1] The versatility of this compound is further enhanced by the relative ease with which its 3,3' and 6,6' positions can be modified, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.

A significant advancement in this compound-based catalysis is the development of H₈-BINOL, a partially hydrogenated derivative. H₈-BINOL often exhibits superior performance due to its increased flexibility and a lower dihedral angle in the transition state, which can lead to enhanced enantioselectivity in certain reactions.[4][5]

Key Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound-based catalysts spans a multitude of reaction classes that are fundamental to the synthesis of chiral building blocks for the pharmaceutical industry.

Asymmetric Michael Additions

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. This compound-derived Lewis acid complexes, particularly those involving lithium, aluminum, or zinc, are highly effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds.[1][3] This reaction is pivotal for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are common motifs in pharmaceutical agents.

Workflow for a this compound-Catalyzed Asymmetric Michael Addition

cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Purification This compound (S)-BINOL Catalyst LiAl((S)-BINOL)₂ This compound->Catalyst LiAlH4 LiAlH₄ in THF LiAlH4->Catalyst Product Chiral Adduct Catalyst->Product Catalysis Nucleophile Diethyl Malonate Nucleophile->Product Acceptor Cyclopentenone Acceptor->Product Quench Aqueous Workup Product->Quench Chromatography Silica Gel Chromatography Quench->Chromatography FinalProduct Enantiopure Product Chromatography->FinalProduct

Caption: General workflow for a this compound-LiAlH₄ catalyzed asymmetric Michael addition.

Asymmetric Aldol and Mannich Reactions

The construction of chiral β-hydroxy carbonyl and β-amino carbonyl moieties is fundamental in drug synthesis. This compound-derived catalysts, both as metal complexes and as Brønsted acids (e.g., this compound-phosphoric acids), have proven to be exceptionally effective in these transformations.[6][7] this compound-phosphoric acids, in particular, act as powerful chiral Brønsted acid catalysts, activating imines towards nucleophilic attack in Mannich reactions with high enantio- and diastereoselectivity.[7]

Asymmetric Hydrogenations and Transfer Hydrogenations

The asymmetric reduction of ketones and imines to chiral alcohols and amines, respectively, is one of the most widely used industrial applications of asymmetric catalysis.[8] Ruthenium complexes bearing this compound-derived phosphine ligands, often in combination with a chiral diamine, are highly efficient catalysts for the hydrogenation of a broad range of ketones.[9] Similarly, iridium complexes with this compound-derived phosphoramidites are effective for the asymmetric hydrogenation of quinolines, yielding chiral tetrahydroquinolines, a common scaffold in pharmaceuticals.[10]

Logical Flow of a this compound-Phosphoric Acid Catalyzed Reaction

Catalyst { Chiral this compound-Phosphoric Acid (Brønsted Acid)} Substrate Electrophile (e.g., Imine) Activation Catalyst:f0->Substrate:f1 Protonation TransitionState { Chiral Transition State Assembly} Substrate:f0->TransitionState:f0 Nucleophile Nucleophile (e.g., Enol) Nucleophile:f0->TransitionState:f0 Product { Enantiomerically Enriched Product} TransitionState:f0->Product:f0 C-C Bond Formation

Caption: Mechanistic overview of a this compound-phosphoric acid catalyzed reaction.

Experimental Protocols

The following protocols are provided as a starting point for the application of this compound-based catalysts in the synthesis of pharmaceutical intermediates. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol for Asymmetric Michael Addition Catalyzed by LiAl((S)-BINOL)₂

This protocol is adapted from a procedure for the conjugate addition of diethyl malonate to cyclopentenone.[1][11]

Materials:

  • (S)-BINOL

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • Cyclopentenone

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a 50 mL three-neck flask, flame-dried and under a nitrogen atmosphere, add (S)-BINOL (300 mg).

    • Add anhydrous THF (9 mL) via syringe.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the 1 M LiAlH₄ solution in THF (0.5 mL) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 30 minutes. The solution contains the active LiAl((S)-BINOL)₂ catalyst.[1]

  • Michael Addition:

    • To the freshly prepared catalyst solution, add diethyl malonate (0.6 mL) dropwise, followed by cyclopentenone (0.5 mL).

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the addition of distilled water (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in cyclohexane) to yield the chiral product as a colorless oil.[1]

Expected Outcome: High yield and enantioselectivity are typically observed for this reaction. The enantiomeric excess (ee) can be determined by chiral HPLC or by ¹H NMR using a chiral shift reagent.

General Protocol for a Three-Component Mannich Reaction Catalyzed by a this compound-Derived Phosphoric Acid

This general protocol is based on the enantioselective synthesis of β-aminoketones.[12]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Ketone (1.0 mmol)

  • (R)- or (S)-BINOL-derived phosphoric acid catalyst (e.g., 10 mol%, 0.1 mmol)

  • Appropriate solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a reaction vial, add the aldehyde, amine, ketone, and the this compound-phosphoric acid catalyst.

  • Add the solvent and stir the mixture at the desired temperature (room temperature is often a good starting point).

  • Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the desired β-aminoketone.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

General Protocol for Asymmetric Transfer Hydrogenation of a Ketone

This is a representative procedure for the reduction of ketones using a Ru-catalyst with a this compound-derived ligand and a chiral diamine, with formic acid/triethylamine as the hydrogen source.[13]

Materials:

  • Ketone substrate (5.0 mmol)

  • Chiral Ruthenium catalyst (e.g., RuCl, 0.025 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the ketone and the ruthenium catalyst to a Schlenk flask.

  • Add the formic acid/triethylamine mixture and the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (typically several hours).

  • Monitor the reaction by TLC or GC for the disappearance of the ketone.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation

The following table summarizes representative results for various this compound-catalyzed reactions, highlighting the broad applicability and high selectivity achievable.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)Reference
Michael AdditionLiAl((S)-BINOL)₂Diethyl malonateCyclopentenoneHigh>90[1]
Aryl Addition(R)-H₈-BINOL-Ti(IV)Triaryl aluminumAldehydesHighup to 97[4]
Mannich ReactionH₈-BINOL-Bronsted AcidCyclic KetonesAldiminesHighup to 98[4]
Diels-AlderThis compound-Ti(IV) ComplexDanishefsky's dieneAldehydesHighHigh[5]
Ketone HydrogenationRuCl₂[(S)-tolbinap][(R)-dmapen]Phenylglyoxal diethylacetalH₂High96[3]
Transfer HydrogenationRuClAcetophenoneHCOOH/NEt₃High97[13]

Conclusion

This compound and its ever-expanding family of derivatives continue to be indispensable tools in the asymmetric synthesis of pharmaceutical intermediates. The inherent chirality, structural rigidity, and tunability of the this compound scaffold provide a powerful platform for the development of highly enantioselective catalysts for a wide array of synthetic transformations. The protocols and data presented herein demonstrate the practical utility of this compound-based systems and are intended to serve as a valuable resource for scientists and researchers dedicated to the efficient and stereoselective synthesis of the next generation of therapeutic agents. The continued exploration of novel this compound-derived catalysts and their application in innovative synthetic methodologies will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. [Link]
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]
  • Asymmetric exo‐selective Diels–Alder reaction enabled by this compound‐based... (n.d.).
  • This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. (2015). RSC Publishing. [Link]
  • Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. (n.d.). MDPI. [Link]
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. (2023). ACS Omega. [Link]
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. (n.d.). PMC - NIH. [Link]
  • This compound Phosphoric Acid‐Catalyzed Asymmetric Mannich Reaction of Cyclic N‐Acyl Ketimines with Cyclic Enones. (2019).
  • Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing this compound-Derived Monodonor Phosphorus-Donor Ligands. (n.d.).
  • Asymmetric hydrogen
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). NIH. [Link]
  • Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. (n.d.).
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). PMC - PubMed Central - NIH. [Link]
  • Advances in the Asymmetric Synthesis of this compound Deriv
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
  • Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium Complexes of Monodentate this compound-Derived Phosphoramidites. (n.d.).
  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. [Link]
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar. [Link]
  • Chiral Phosphoric Acids (PAs). (2021). Chemistry LibreTexts. [Link]
  • An unusual chiral-at-metal mechanism for this compound-metal asymmetric c
  • Modified this compound Ligands in Asymmetric Catalysis. (n.d.).
  • This compound phosphoric acid-catalyzed Mannich reaction of endocyclic N-acyl ketimines. (n.d.).
  • Enantioselective Synthesis of β-amino acids: A Review. (n.d.).

Sources

Preparation of BINOL-Based Fluorescent Sensors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of molecular recognition and sensing has been profoundly impacted by the development of fluorescent chemosensors, which translate chemical binding events into observable optical signals.[1] Among the various molecular scaffolds utilized for sensor design, 1,1'-bi-2-naphthol (BINOL) has emerged as a "privileged" chiral platform.[2] Its unique C2 axial chirality, rigid structure, and favorable photophysical properties make it an exceptional building block for creating highly sensitive and selective fluorescent sensors.[3] These sensors have found widespread applications in the enantioselective recognition of chiral molecules, the detection of biologically important metal ions and anions, and as tools in high-throughput screening for drug discovery.[4][5]

This comprehensive guide provides detailed protocols and technical insights into the preparation and application of this compound-based fluorescent sensors. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and offer a self-validating system of protocols grounded in mechanistic understanding and field-proven experience. This document is structured to empower researchers, from organic chemists to drug development professionals, with the foundational knowledge and practical methodologies required to successfully synthesize, characterize, and utilize these powerful analytical tools.

Part 1: Foundational Concepts

Section 1.1: The this compound Scaffold: A Platform for Sensor Design

The utility of this compound in fluorescent sensor design stems from a confluence of advantageous properties:

  • Axial Chirality: The restricted rotation around the C1-C1' bond results in stable, non-interconvertible atropisomers ((R)- and (S)-BINOL). This inherent chirality is the cornerstone for the development of sensors capable of enantioselective recognition.

  • Photophysical Properties: this compound itself is fluorescent, typically exhibiting emission in the UV-A range. Its rigid bicyclic naphthalene rings minimize non-radiative decay pathways, providing a good starting point for a fluorescent reporter. The fluorescence properties can be readily tuned by introducing various functional groups to the this compound core.[5]

  • Versatile Functionalization: The this compound structure possesses multiple sites for chemical modification (e.g., the 3,3', 6,6', and hydroxyl positions), allowing for the strategic installation of analyte binding sites and the modulation of its electronic properties.[6] This versatility enables the rational design of sensors for a diverse array of target molecules.

Section 1.2: Mechanisms of Fluorescence Sensing

The ability of a this compound-based sensor to signal the presence of an analyte is governed by several photophysical mechanisms. Understanding these principles is crucial for both sensor design and data interpretation.

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore (this compound) is covalently linked to a receptor unit that also has a non-bonding electron pair (e.g., an amine). In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon analyte binding to the receptor, the energy of the non-bonding orbital is lowered, inhibiting PET and "turning on" the fluorescence.[7]

  • Intramolecular Charge Transfer (ICT): ICT sensors typically contain an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. Analyte interaction can alter the electronic properties of these groups, leading to a shift in the emission wavelength and providing a ratiometric response.[8]

  • Displacement Assays: In this approach, a non-fluorescent or weakly fluorescent complex is formed between the sensor and a quencher (e.g., a transition metal ion like Cu²⁺).[2] The analyte, having a higher affinity for the quencher, displaces the sensor from the complex, restoring its fluorescence. This "off-on" mechanism is particularly effective for detecting species that do not directly interact with the fluorophore.

Sensing_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_Displacement Displacement Assay PET_Off Sensor 'Off' State (Fluorescence Quenched) PET_On Sensor 'On' State (Fluorescence Restored) PET_Off->PET_On Binding Analyte_PET Analyte Analyte_PET->PET_Off Interacts with Receptor Disp_Off Sensor-Quencher Complex (Fluorescence Quenched) Disp_On Free Sensor (Fluorescence Restored) Disp_Off->Disp_On Displacement Disp_On->Disp_Off Complexation Analyte_Disp Analyte Analyte_Disp->Disp_Off Binds to Quencher Quencher Quencher Quencher->Disp_Off

Caption: Key fluorescence sensing mechanisms in this compound-based sensors.

Part 2: Synthetic Protocols and Methodologies

Section 2.1: General Laboratory and Safety Precautions

The synthesis of this compound derivatives involves the use of hazardous reagents. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10]

  • Fume Hood: All manipulations involving volatile, flammable, or toxic reagents (e.g., n-butyllithium, bromine, phosphorus oxychloride, organic solvents) must be performed in a certified chemical fume hood.[11]

  • Inert Atmosphere: Reactions involving organometallic reagents like n-butyllithium are highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling: Handle corrosive and reactive chemicals with extreme care. For instance, n-butyllithium is pyrophoric and should be handled using proper syringe techniques. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[9]

Section 2.2: Protocol: Synthesis of a 3,3'-Functionalized this compound Intermediate

Functionalization at the 3,3'-positions is a common strategy to introduce binding sites. Here, we detail a representative procedure for the synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl-3,3'-dicarboxaldehyde, a versatile intermediate.

Workflow Diagram

Synthesis_Workflow Start Start (R)-BINOL Step1 Protection 1. NaH, THF 2. MOM-Cl (R)-BINOL-OMOM Start->Step1 Step2 Lithiation n-BuLi, TMEDA, Et2O Lithiated Intermediate Step1->Step2 Step3 Formylation DMF Di-aldehyde Product Step2->Step3 End End Purification Step3->End

Caption: Workflow for the synthesis of a 3,3'-diformyl this compound intermediate.

Step-by-Step Protocol:

  • Protection of Hydroxyl Groups:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under N₂, add a solution of (R)-BINOL (5.72 g, 20 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 6.0 mL, 80 mmol) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water (20 mL). Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl ((R)-BINOL-OMOM).

  • Ortho-Lithiation and Formylation:

    • To a solution of (R)-BINOL-OMOM (3.74 g, 10 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 3.3 mL, 22 mmol) in anhydrous diethyl ether (100 mL) under N₂, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise at room temperature.[12]

    • Stir the resulting solution for 24 hours at room temperature.

    • Cool the reaction mixture to -78 °C and add anhydrous N,N-dimethylformamide (DMF, 3.1 mL, 40 mmol) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with 1 M HCl (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to afford the desired 3,3'-dicarboxaldehyde derivative.

Section 2.3: Protocol: Synthesis of a this compound-based Sensor via "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient way to link the this compound scaffold to various recognition units.[13][14]

Step-by-Step Protocol (Example):

  • Synthesis of this compound-dialkyne:

    • Synthesize a 3,3'-dipropargyloxy-BINOL derivative by reacting (R)-BINOL with propargyl bromide in the presence of a base like K₂CO₃ in acetone. Purify by recrystallization or column chromatography.

  • CuAAC "Click" Reaction:

    • In a flask, dissolve the this compound-dialkyne (1 mmol) and an azide-functionalized recognition moiety (e.g., an azido-amino acid ester, 2.2 mmol) in a 1:1 mixture of THF and water (20 mL).

    • Add sodium ascorbate (0.4 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 mmol).

    • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purify the final sensor by column chromatography.[13]

Section 2.4: Purification and Characterization
  • Purification: Column chromatography on silica gel is the most common method for purifying this compound derivatives. The choice of eluent system (typically hexane/ethyl acetate or dichloromethane/methanol mixtures) is crucial and should be determined by TLC analysis. Recrystallization can also be an effective purification method for solid products.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the synthesized compounds. The complex aromatic region of this compound derivatives requires careful analysis.[7][15]

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass and confirms the elemental composition.[16]

    • FT-IR Spectroscopy: Useful for identifying key functional groups (e.g., -OH, -C=O, -N₃, -C≡C-H).

Part 3: Application and Data Analysis

Section 3.1: Protocol: Fluorescence Titration for Analyte Sensing

This protocol outlines the general procedure for evaluating the sensing performance of a newly synthesized this compound-based sensor.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound sensor (e.g., 1.0 mM) in a suitable solvent (e.g., HPLC-grade acetonitrile or a buffered aqueous solution).

    • Prepare a stock solution of the analyte (e.g., an amino acid, metal salt, or anion salt) at a higher concentration (e.g., 100 mM) in the same solvent system.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed volume of the sensor stock solution and dilute it to the desired final concentration (e.g., 10 µM) with the solvent.

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λ_ex).

    • Add small aliquots of the analyte stock solution (e.g., 0.1 to 2 equivalents) to the cuvette.

    • After each addition, mix thoroughly, allow the solution to equilibrate, and record the fluorescence emission spectrum.[17]

  • Data Plotting:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte.

Section 3.2: Data Analysis and Interpretation
  • Association Constant (Kₐ): For a 1:1 binding stoichiometry, the association constant can be determined using the Benesi-Hildebrand equation or by non-linear fitting of the titration data.[18][19] The Benesi-Hildebrand equation is often used: 1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [Guest]) + 1 / (F_{max} - F₀) Where F₀ is the initial fluorescence, F is the fluorescence at a given guest concentration, and F_{max} is the fluorescence at saturation. A plot of 1/(F - F₀) vs. 1/[Guest] should be linear, and Kₐ can be calculated from the slope and intercept.[20]

  • Limit of Detection (LOD): The LOD is typically calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank (fluorescence of the sensor without analyte) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[21]

  • Enantioselective Recognition: For chiral sensors, the enantioselectivity is quantified by the fluorescence enhancement ratio (ef): ef = (I_L - I₀) / (I_D - I₀) Where I_L and I_D are the fluorescence intensities in the presence of the L- and D-enantiomers of the analyte, respectively, and I₀ is the initial fluorescence.[14]

Table 1: Sample Data for Fluorescence Titration Analysis

Analyte Conc. (µM)Fluorescence Intensity (a.u.)1 / [Analyte] (M⁻¹)1 / (F - F₀) (a.u.⁻¹)
0 (F₀)100--
51502000000.0200
101801000000.0125
20220500000.0083
50280200000.0056
100320100000.0045

Part 4: Troubleshooting

Table 2: Common Issues and Solutions in Synthesis and Sensing

ProblemPotential Cause(s)Suggested Solution(s)
Synthesis: Low Yield Incomplete reaction; impure reagents or solvents; catalyst deactivation.Monitor reaction by TLC to ensure completion. Use freshly distilled, anhydrous solvents. Ensure the catalyst is of high quality and handled under inert conditions.[22]
Synthesis: Mixture of Products Incomplete ortho-lithiation leading to mono- and di-substituted products.Use excess n-BuLi and/or longer reaction times/higher temperatures for lithiation. Ensure starting material is pure.[12]
Purification: Difficult Separation Products have similar polarities.Optimize column chromatography conditions (try different solvent systems or silica gel grades). Consider recrystallization from various solvents.
Sensing: No Fluorescence Change Sensor is not interacting with the analyte; incorrect solvent system.Redesign the sensor with a more appropriate binding site. Test different solvents, as polarity can greatly affect binding and fluorescence.
Sensing: Poor Reproducibility Pipetting errors; temperature fluctuations; photobleaching of the sensor.Use calibrated micropipettes. Control the temperature of the experiment. Minimize exposure of the sample to the excitation light.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of high-performance fluorescent sensors. By understanding the fundamental principles of sensor design, mastering key synthetic transformations, and applying rigorous analytical techniques, researchers can create novel tools for a wide range of applications, from enantioselective analysis to biological imaging. The protocols and insights provided in this guide are intended to serve as a strong foundation for both newcomers and experienced scientists in this exciting and impactful field of chemical sensing.

References

  • Pu, L. (2012). Enantioselective Fluorescent Sensors: A Tale of this compound. Accounts of Chemical Research, 45(2), 224-235. [Link]
  • Yu, F., Chen, Y., Jiang, H., & Wang, X. (2020). Recent advances of this compound-based sensors for enantioselective fluorescence recognition. Analyst, 145(20), 6769-6812. [Link]
  • BenchChem. (n.d.). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
  • Jetir.org. (n.d.). This compound-furo fused based triazoles macromolecule synthesis via click chemistry and its applications for sensing silver ions.
  • Reddit. (2023).
  • ResearchGate. (n.d.). Synthesis of 3,3′-disubstituted (S)-BINOLs (2 and 3a–d) from (S)-BINOL (1).
  • ResearchGate. (n.d.). Design, Synthesis and Characterisation of Novel this compound-Based Heterocyclic Analogues as Potential Sensors.
  • PubMed Central. (2025).
  • PubMed. (n.d.). Enantioselective fluorescent sensors for amino acid derivatives based on this compound bearing S-tryptophan unit: synthesis and chiral recognition.
  • Austin Publishing Group. (n.d.).
  • Wang, Y., et al. (2022). Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. RSC Advances, 12(19), 11984-11990. [Link]
  • RSC Publishing. (n.d.). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis.
  • IJIRMPS. (2023).
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews. [Link]
  • Arkat USA. (n.d.). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • RSC Publishing. (2021). A sensitive and selective this compound based ratiometric fluorescence sensor for the detection of cyanide ions. [Link]
  • National Institutes of Health. (2021). A sensitive and selective this compound based ratiometric fluorescence sensor for the detection of cyanide ions.
  • ResearchGate. (2025).
  • The Journal of Organic Chemistry. (n.d.). A Simple Synthetic Approach to 3,3'-Diaryl BINOLs.
  • CACHE. (n.d.). Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies.
  • National Institutes of Health. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • From Monothis compound to Bisthis compound: Expanded Enantioselective Fluorescent Recognition of Amino Acids. (n.d.).
  • Prudent Practices in the Laboratory. (n.d.).
  • Sigma-Aldrich. (2025).
  • Moravek. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • ResearchGate. (n.d.). ¹H-NMR spectra: (a) (R)-BINOL taken in CDCl3; (b) the polymeric product....
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine.
  • ResearchGate. (2014). How can I use fluorescence titration to calculate Binding constants. Gibbs free energy changes and binding stoichiometries?.
  • ResearchGate. (n.d.). 1 H NMR spectra of this compound (A) and a mixture (B) of this compound and optically....
  • Pu, L. (2012). Enantioselective fluorescent sensors: a tale of this compound. Accounts of Chemical Research, 45(2), 224-235. [Link]
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
  • PubMed. (2012). Enantioselective fluorescent sensors: a tale of this compound.
  • Quimivita. (n.d.).
  • RSC Publishing. (2022). Synthesis of this compound–xylose-conjugates as “Turn-off” fluorescent receptors for Fe 3+ and secondary recognition of cysteine by their complexes. [Link]
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Wang, M. Q., et al. (2012). This compound-Based Fluorescent Sensor for Recognition of Cu(II) and Sulfide Anion in Water. The Journal of Organic Chemistry, 77(18), 8350-8354. [Link]
  • Sigma-Aldrich. (n.d.).
  • Analyst. (2020). Recent advances of this compound-based sensors for enantioselective fluorescence recognition. [Link]
  • SemOpenAlex. (2011). Enantioselective Fluorescent Sensors: A Tale of this compound [metaphactory].
  • KFUPM ePrints. (n.d.). DESIGN AND SYNTHESIS OF TURN-ON FLUORESCENT SENSORS FOR THE DETECTION OF ZINC IONS.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Fluorescence titration experiment (a)
  • Atroposelective synthesis of sterically hindered stereochemically complex this compound derivatives via central-to-axial chirality induction. (2025).

Sources

Application Notes & Protocols: The Role of BINOL in Transition-Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of BINOL in Asymmetric Catalysis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, few ligand scaffolds have achieved the ubiquity and impact of 1,1'-bi-2-naphthol, or this compound.[1][2] This remarkable molecule is not chiral due to a stereogenic carbon atom, but rather due to atropisomerism—a form of axial chirality arising from hindered rotation around the C-C single bond connecting the two naphthalene rings.[1] The resulting C₂-symmetric, conformationally rigid structure provides a exquisitely defined three-dimensional space, making it an exceptional chiral auxiliary and ligand for transition metals.

The power of this compound lies in its ability to create a highly specific and predictable chiral environment around a metal center.[3] When a this compound-derived ligand coordinates to a transition metal, it forms a complex with a deep chiral pocket. This forces the reacting substrates to approach the metal catalyst in a specific orientation, effectively dictating the stereochemical outcome of the reaction and enabling the synthesis of a single desired enantiomer with high fidelity.[4][5] While this steric control is the primary mode of chiral induction, more nuanced mechanisms, such as the formation of a "chiral-at-metal" complex where the this compound ligand induces stereogenicity at the metal center itself, have also been identified, further expanding the catalytic possibilities.[4][5]

This guide delves into the application of this compound and its derivatives in pivotal transition-metal-catalyzed cross-coupling reactions, providing not just protocols, but the underlying principles and practical insights essential for researchers in synthetic chemistry and drug development.

The Foundation: Mechanism of Chiral Induction

The efficacy of a this compound-metal catalyst is rooted in its ability to generate diastereomeric transition states with a significant energy difference, leading preferentially to one enantiomeric product. This is achieved through the formation of a well-defined chiral pocket around the catalytically active metal center.

Causality of Experimental Choices:

  • The C₂-Symmetry: This element is crucial as it simplifies the number of possible diastereomeric transition states, making the stereochemical outcome more predictable and often more selective.

  • The Biaryl Backbone: The rigid binaphthyl framework ensures that the chiral environment is well-maintained throughout the catalytic cycle, preventing conformational flexibility that could erode enantioselectivity.

  • Tunability: The true power of the this compound scaffold is its tunability. Substituents can be introduced at the 3,3' and 6,6' positions to modify the steric and electronic properties of the ligand.[6][7] Bulky groups at the 3,3' positions, for example, can enhance enantioselectivity by creating a more constrained chiral pocket, while electronic modifications can influence the reactivity of the metal center.

Fig 1. General Chiral Induction by a this compound-Metal Complex cluster_0 Chiral this compound-Metal Catalyst cluster_1 Substrate Approach cluster_2 Product Formation M Metal Substrate_Favored Favored Path (Low Energy TS) M->Substrate_Favored Steric Fit Substrate_Disfavored Disfavored Path (High Energy TS) M->Substrate_Disfavored Steric Hindrance This compound This compound Ligand This compound->M Coordination Product_R Major Enantiomer (e.g., R) Substrate_Favored->Product_R High ee Product_S Minor Enantiomer (e.g., S) Substrate_Disfavored->Product_S Low Yield

Caption: General mechanism of enantioselection by a this compound-metal catalyst.

Application Focus 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In asymmetric synthesis, particularly for the construction of challenging axially chiral biaryls, this compound-derived phosphine ligands such as BINAP are indispensable. The ligand accelerates the key steps of the catalytic cycle—oxidative addition and reductive elimination—while its chiral architecture governs the enantioselectivity of the product.[8][9]

Suzuki_Miyaura_Cycle Fig 2. Simplified Suzuki-Miyaura Catalytic Cycle cluster_legend Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Complex Pd0->OA Ar-X Trans Transmetalation Intermediate OA->Trans Ar'-B(OR)₂ + Base RE Reductive Elimination Precursor Trans->RE Isomerization RE->Pd0 Ar-Ar' Product Ar-Ar' RE->Product ArX Ar-X ArB Ar'-B(OR)₂ Base Base Heck_Cycle Fig 3. Asymmetric Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Coord Alkene Coordination OA->Coord Alkene Insert Migratory Insertion (Stereo-determining) Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Product + Base Product Substituted Alkene Elim->Product ArX Ar-X Alkene Alkene Base Base

Sources

The Rationale for Immobilization: Bridging Homogeneous and Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Immobilization of BINOL Catalysts on Solid Supports

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies, protocols, and applications for immobilizing 1,1'-bi-2-naphthol (this compound) catalysts on solid supports. By heterogenizing these powerful homogeneous catalysts, laboratories can unlock significant advantages in process efficiency, catalyst reusability, and overall sustainability. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the techniques involved.

(R)- and (S)-BINOL are C₂-symmetric atropisomeric ligands that have become indispensable in asymmetric synthesis.[1] When complexed with various metals (e.g., Ti, Al, Ru) or derivatized into organocatalysts like phosphoric acids, they facilitate a wide range of enantioselective transformations with exceptional control.[2][3] However, their use in homogeneous systems presents significant challenges, particularly in large-scale applications:

  • Product Contamination: Removal of the often costly and potentially toxic catalyst from the final product can be complex and resource-intensive.

  • Catalyst Recovery and Reuse: Homogeneous catalysts are notoriously difficult to recover from the reaction mixture, leading to the loss of valuable material after a single use.

  • Process Inefficiency: The need for extensive purification steps like column chromatography complicates workup procedures and reduces overall process efficiency.

Immobilizing this compound catalysts on insoluble solid supports directly addresses these issues. This "heterogenization" strategy combines the high activity and selectivity of homogeneous catalysis with the practical advantages of heterogeneous systems, namely simplified catalyst separation (e.g., via filtration or magnetic decantation) and the potential for multiple recycling cycles.[4][5]

Strategic Decisions: Selecting the Support and Immobilization Method

The success of an immobilized catalyst hinges on the judicious selection of both the solid support and the method of attachment. These choices directly impact the catalyst's stability, accessibility of its active sites, and overall performance.

The Solid Support Matrix

The ideal support should be chemically and thermally inert, mechanically stable, and possess a high surface area to maximize catalyst loading. The primary categories are:

  • Inorganic Supports (e.g., Silica, Alumina): Valued for their high thermal and mechanical stability and well-defined porous structures. Silica is particularly common due to the ease of surface functionalization through a vast array of commercially available silane coupling agents.[4][6]

  • Organic Polymers (e.g., Polystyrene, Polyacrylates): Offer significant chemical versatility. The properties of the polymer, such as swelling capacity and cross-linking density, can be tuned to optimize the microenvironment around the catalytic sites.[6][7] Low-reticulation, flexible polymers often allow better accessibility, mimicking a pseudo-homogeneous environment.[6]

  • Magnetic Nanoparticles (e.g., Fe₃O₄): Provide a powerful method for catalyst recovery. The catalyst-support conjugate can be rapidly and efficiently separated from the reaction mixture using an external magnetic field, eliminating the need for filtration.[8][9]

Immobilization Strategies

The method of attachment determines the permanence and stability of the catalyst's connection to the support.

  • Covalent Attachment: The most robust method, involving the formation of a stable chemical bond between the this compound ligand and the support. This requires functionalization of both components. The 6,6'-positions of this compound are common attachment points as modifications here often have a minimal impact on the catalyst's chiral environment.[10][11]

  • Cross-linking Copolymerization: In this approach, a this compound derivative containing polymerizable groups (e.g., vinyl groups) is copolymerized with other monomers to form a porous network where the this compound unit is an integral part of the polymer backbone.[6][7]

  • Non-covalent Immobilization: Methods like adsorption or ion-exchange are simpler but generally result in less stable systems, with a higher risk of catalyst leaching.

Application Protocols: From Synthesis to Catalytic Use

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of immobilized this compound catalysts.

Protocol 1: Covalent Attachment of this compound to a Silica Support

This protocol describes a common method for immobilizing a this compound derivative onto silica gel, a widely used inorganic support. The strategy involves functionalizing the silica surface with an isocyanate linker, which then reacts with a hydroxyl group on a modified this compound scaffold.

Workflow Diagram: Covalent Immobilization on Silica

A 1. Silica Activation (Acid Wash, Drying) B 2. Silanization (Reflux with APTES/IPTES) A->B Creates surface -OH groups C 3. Linker Coupling (React with Isocyanate) B->C Introduces reactive amine/isocyanate D 4. This compound Immobilization (Couple functionalized this compound) C->D Forms stable urea/carbamate bond E Final Product (Silica-Supported this compound) D->E

Caption: Workflow for immobilizing this compound on a silica support.

Materials:

  • Silica gel (high surface area, e.g., 230-400 mesh)

  • (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

  • 3-(Triethoxysilyl)propyl isocyanate (TESPIC) or similar silane linker

  • Dry toluene

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Silica Activation:

    • Stir the silica gel in 1M HCl for 4 hours to remove metal impurities and activate surface silanol groups.

    • Filter and wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the activated silica in an oven at 120°C for 24 hours.

  • Surface Functionalization (Silanization):

    • Suspend the activated silica in dry toluene under a nitrogen atmosphere.

    • Add 3-(triethoxysilyl)propyl isocyanate (approx. 1.5 mmol per gram of silica).

    • Reflux the mixture for 24 hours.

    • Allow the mixture to cool, then filter the functionalized silica.

    • Wash sequentially with toluene, DCM, and methanol, then dry under vacuum. This yields isocyanate-functionalized silica.

  • This compound Immobilization:

    • Dissolve (R)-BINOL derivative in anhydrous DCM under a nitrogen atmosphere.

    • Add the isocyanate-functionalized silica to the solution.

    • Add a catalytic amount of Et₃N and stir the suspension at room temperature for 48 hours.

    • Filter the solid catalyst, wash extensively with DCM to remove any unreacted this compound.

    • Dry the final silica-supported this compound catalyst under high vacuum.

Protocol 2: Immobilization via Copolymerization

This protocol details the synthesis of a polystyrene-based support where the this compound unit is incorporated directly into the polymer matrix via radical cross-linking polymerization.[6][7]

Workflow Diagram: Immobilization via Copolymerization

cluster_synthesis Monomer Synthesis cluster_poly Polymerization cluster_final Final Catalyst A (R)-BINOL B Protection of -OH groups A->B C Introduction of Vinyl Groups (e.g., at 6,6' positions) B->C D Protected Divinyl-BINOL Monomer C->D E Radical Polymerization (with Styrene & Divinylbenzene) D->E F Cross-linked Polymer E->F G Deprotection (Acidic Cleavage) F->G H Immobilized this compound Catalyst G->H

Caption: Synthesis of a this compound-containing polymer via copolymerization.

Materials:

  • (R)-6,6'-Divinyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (functionalized monomer)

  • Styrene

  • Divinylbenzene (DVB) as a cross-linker

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., chlorobenzene)

  • Boron tribromide (BBr₃) or HCl for deprotection

Procedure:

  • Polymerization:

    • In a reaction vessel, combine the divinyl-BINOL monomer, styrene, and DVB in the desired molar ratio. The ratio of DVB determines the degree of cross-linking, which affects the polymer's rigidity and swelling properties.[6]

    • Dissolve the monomers in anhydrous chlorobenzene.

    • Add AIBN (typically 1-2 mol% relative to total monomers).

    • Degas the solution (e.g., via freeze-pump-thaw cycles) and heat under nitrogen at 80°C for 48 hours.

    • The polymer will precipitate as a solid. Cool the reaction, filter the solid, and wash extensively with various solvents (e.g., THF, DCM, methanol) to remove unreacted monomers and oligomers.

    • Dry the polymer beads under vacuum.

  • Deprotection:

    • Suspend the polymer beads in anhydrous DCM.

    • Cool the suspension to 0°C and slowly add a solution of BBr₃ in DCM.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction carefully by adding methanol.

    • Filter the polymer, wash thoroughly with methanol and DCM, and dry under high vacuum to yield the final catalyst with free hydroxyl groups.

Characterization: Validating the Immobilized Catalyst

Thorough characterization is essential to confirm successful immobilization, determine catalyst loading, and understand the material's properties. This step is critical for ensuring the trustworthiness and reproducibility of the catalyst.[6][7]

Technique Purpose Typical Observation
Solid-State NMR (¹³C CP-MAS) Confirms the covalent incorporation and structural integrity of the this compound moiety within the solid matrix.[6][7]Appearance of characteristic aromatic signals from the this compound backbone; disappearance of signals from protecting groups.
FT-IR Spectroscopy Tracks the conversion of functional groups during the synthesis steps.[8]Appearance of carbamate/urea C=O stretch after coupling; disappearance of isocyanate peak.
Thermogravimetric Analysis (TGA) Determines thermal stability and can be used to estimate the organic (catalyst) loading on an inorganic support.[8][12]A distinct weight loss step corresponding to the decomposition of the organic this compound moiety.
Elemental Analysis Provides a quantitative measure of catalyst loading by analyzing the percentage of key elements (C, H, N).[6]An increase in the carbon and nitrogen content of the support material consistent with the attached catalyst structure.
N₂ Physisorption (BET) Measures the surface area and porosity of the support, which influences the accessibility of catalytic sites.A decrease in surface area and pore volume after catalyst immobilization is typically observed.
Scanning Electron Microscopy (SEM) Visualizes the morphology, particle size, and texture of the support material.[8][12]Can show changes in surface texture after functionalization but generally confirms the bulk morphology is retained.

Application Case Study: Asymmetric Diethylzinc Addition

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of chiral catalysts. Here, we present a general protocol using a Ti-BINOL complex generated in situ from an immobilized this compound ligand.[6]

Protocol 3: Asymmetric Alkylation of Benzaldehyde

Materials:

  • Immobilized (R)-BINOL catalyst (e.g., from Protocol 1 or 2)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under argon, add the immobilized (R)-BINOL catalyst (e.g., 10 mol% based on this compound loading).

    • Add anhydrous toluene, followed by Ti(OiPr)₄ (1.2 equivalents relative to this compound).

    • Stir the suspension at room temperature for 1 hour to allow for the formation of the active Ti-BINOLate complex.

  • Catalytic Reaction:

    • Cool the flask to 0°C.

    • Add benzaldehyde (1.0 equivalent).

    • Add the Et₂Zn solution dropwise over 10 minutes.

    • Stir the reaction at 0°C for 12-24 hours, monitoring by TLC.

  • Workup and Catalyst Recovery:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Filter the reaction mixture to recover the solid catalyst. Wash the recovered catalyst with water and an organic solvent (e.g., ethyl acetate), and dry it for reuse.

    • Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to obtain (R)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Performance and Reusability Data

The primary advantage of immobilization is reusability. The performance of the catalyst should be evaluated over multiple cycles.

Cycle Yield (%) Enantiomeric Excess (ee%) Notes
19592Initial run with fresh catalyst.
29492Catalyst recovered by filtration, washed, and dried.
39291Slight decrease in yield may indicate minor physical loss of catalyst.
49391Enantioselectivity remains high, indicating no significant degradation.
58890A more noticeable drop in activity might suggest some site deactivation.

Note: Data is representative and will vary based on the specific catalyst, support, and reaction conditions.

Catalyst Recycling Workflow

A Reaction Mixture (Product + Catalyst) B Separation (Filtration or Magnetic Decantation) A->B C Recovered Catalyst B->C F Product Solution B->F D Washing & Drying C->D E Next Catalytic Cycle D->E E->A Reuse

Caption: General workflow for the recovery and reuse of an immobilized catalyst.

Conclusion and Future Outlook

Immobilization transforms this compound catalysts from single-use, high-cost reagents into recyclable and process-friendly tools for asymmetric synthesis. The choice of support and linkage strategy must be tailored to the specific reaction to ensure optimal activity, selectivity, and stability. While covalent attachment to silica and polystyrene remains a workhorse methodology, emerging areas such as the use of chiral porous polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) as supports offer exciting possibilities for creating highly ordered and accessible catalytic environments.[1][12] These advanced materials may further enhance catalyst performance and expand the scope of heterogenized asymmetric catalysis.

References

  • Hesemann, P., Moreau, J.J.E. (2003). Supported catalysts incorporating this compound units: towards heterogeneous asymmetric catalysis. Comptes Rendus Chimie, 6(8-10), 1057-1067.
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc, 2024(7), 202412286.
  • Hesemann, P., Moreau, J.J.E. (2003).
  • ResearchGate. (n.d.). A Magnetically Recyclable Heterogeneous this compound Organocatalyst for the Asymmetric Aldol Reaction. Request PDF.
  • Shibasaki, M., et al. (2000). Immobilization of heterobimetallic multifunctional asymmetric catalyst. Organic Letters, 2(26), 4261-4263.
  • National Institutes of Health. (2022).
  • Royal Society of Chemistry. (n.d.). Synthesis, structures and catalytic activity of some this compound based boronates and boronium salts. Dalton Transactions.
  • ResearchGate. (n.d.). General structures of polymer immobilized this compound-derived phosphoric... | Download Scientific Diagram.
  • ACS Omega. (2023).
  • National Institutes of Health. (n.d.). Regioselective Substitution of this compound. PMC.
  • Maestro, A., et al. (2024).
  • MDPI. (n.d.).
  • CSIC. (n.d.).
  • Benaglia, M. (Ed.). (n.d.).
  • American Chemical Society. (2024). Regioselective Substitution of this compound. Chemical Reviews.

Sources

Application Notes and Protocols: Large-Scale Synthesis of Enantiopure BINOL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of BINOL in Asymmetric Synthesis

1,1'-Bi-2-naphthol (this compound) is a cornerstone of modern asymmetric catalysis.[1][2] Its rigid, C₂-symmetric chiral scaffold, a result of restricted rotation around the C-C single bond connecting the two naphthalene rings (a phenomenon known as atropisomerism), has made it an indispensable ligand and catalyst in the synthesis of enantiomerically pure compounds.[1][3] The applications of enantiopure this compound and its derivatives are vast, spanning the pharmaceutical, agrochemical, and fine chemical industries where the precise control of stereochemistry is paramount.[2] Derivatives of this compound are utilized in a wide array of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4] Notably, this compound serves as a precursor to other highly influential ligands such as BINAP.[5]

The large-scale production of enantiopure this compound, however, presents significant challenges. While the synthesis of racemic this compound is straightforward, the separation of its enantiomers or the direct asymmetric synthesis requires carefully optimized and scalable methodologies.[5] This guide provides a comprehensive overview of the principal strategies for obtaining enantiopure this compound on a large scale, detailing both the underlying chemical principles and practical, field-tested protocols.

Strategic Approaches to Enantiopure this compound

The industrial-scale synthesis of enantiopure this compound primarily relies on two strategic pathways:

  • Asymmetric Oxidative Coupling of 2-Naphthol: This approach aims to directly synthesize a single enantiomer of this compound from the readily available starting material, 2-naphthol. This is typically achieved using a chiral catalyst to control the stereochemical outcome of the oxidative dimerization.

  • Resolution of Racemic this compound: This strategy involves the initial synthesis of a racemic mixture of this compound, followed by the separation of the (R)- and (S)-enantiomers. A variety of resolution techniques have been developed, including classical chemical resolution with chiral resolving agents and enzymatic kinetic resolution.

The choice between these strategies often depends on factors such as cost, scalability, desired enantiomeric purity, and available infrastructure.

Visualizing the Synthetic Pathways

BINOL_Synthesis cluster_start Starting Material cluster_synthesis Synthesis Pathways cluster_resolution Resolution Methods cluster_product Final Products 2-Naphthol 2-Naphthol Asymmetric Oxidative Coupling Asymmetric Oxidative Coupling 2-Naphthol->Asymmetric Oxidative Coupling Chiral Catalyst Racemic Synthesis Racemic Synthesis 2-Naphthol->Racemic Synthesis Oxidant (e.g., FeCl3) Enantiopure (R)-BINOL Enantiopure (R)-BINOL Asymmetric Oxidative Coupling->Enantiopure (R)-BINOL Enantiopure (S)-BINOL Enantiopure (S)-BINOL Asymmetric Oxidative Coupling->Enantiopure (S)-BINOL Racemic this compound Racemic this compound Racemic Synthesis->Racemic this compound Chemical Resolution Chemical Resolution Chemical Resolution->Enantiopure (R)-BINOL Chemical Resolution->Enantiopure (S)-BINOL Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Enantiopure (R)-BINOL Enzymatic Resolution->Enantiopure (S)-BINOL Racemic this compound->Chemical Resolution Racemic this compound->Enzymatic Resolution

Caption: Overview of synthetic strategies for enantiopure this compound.

Protocol 1: Large-Scale Asymmetric Oxidative Coupling of 2-Naphthol

Asymmetric oxidative coupling represents an atom-economical approach to enantiopure this compound.[6] The core principle involves the use of a chiral catalyst, typically a metal-ligand complex, to induce enantioselectivity in the dimerization of 2-naphthol.[6] Copper and iron-based catalytic systems are among the most extensively studied and applied for this transformation.[6][7][8][9]

Mechanistic Insight: The Role of the Chiral Catalyst

The mechanism generally involves the coordination of the 2-naphthol to the chiral metal complex.[5] This is followed by a single-electron transfer to the metal center, generating a naphthoxyl radical. The chiral environment provided by the ligand directs the coupling of two such radicals, favoring the formation of one atropisomer over the other.

Recommended Protocol: Copper-Catalyzed Asymmetric Oxidative Coupling

This protocol is adapted from established literature procedures demonstrating high yields and enantioselectivities.[5][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )GradeSupplier
2-NaphtholC₁₀H₈O144.17>99%Standard Chemical Supplier
Copper(II) ChlorideCuCl₂134.45Anhydrous, >98%Standard Chemical Supplier
(S)-(+)-AmphetamineC₉H₁₃N135.21>98%Controlled Substance Supplier
MethanolCH₃OH32.04AnhydrousStandard Chemical Supplier
TolueneC₇H₈92.14AnhydrousStandard Chemical Supplier
Hydrochloric AcidHCl36.462 M Aqueous SolutionStandard Chemical Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Chemical Supplier
BrineNaCl(aq)-SaturatedLaboratory Prepared
Sodium SulfateNa₂SO₄142.04AnhydrousStandard Chemical Supplier

Step-by-Step Procedure:

  • Reactor Setup: In a clean, dry, and inerted (e.g., nitrogen or argon atmosphere) glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-naphthol (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the reactor to achieve a concentration of 0.1-0.2 M with respect to 2-naphthol. Stir the mixture until the 2-naphthol is completely dissolved.

  • Catalyst Preparation: In a separate vessel, dissolve copper(II) chloride (0.1 eq) and (S)-(+)-amphetamine (0.2 eq) in anhydrous methanol. Stir until a homogenous solution is formed. Note: The use of (S)-(+)-amphetamine will preferentially yield (S)-BINOL.

  • Reaction Initiation: Slowly add the catalyst solution to the reactor containing the 2-naphthol solution at room temperature over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature between 25-30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is generally complete within 24-48 hours.

  • Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 2 M hydrochloric acid until the pH is acidic (pH 2-3). This will precipitate the crude this compound. Extract the product into ethyl acetate.

  • Workup - Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (S)-BINOL. The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Expected Outcome:

  • Yield: 70-85%

  • Enantiomeric Excess (ee): >95%

Visualizing the Asymmetric Coupling Workflow

Asymmetric_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor Setup Reactor Setup Dissolve 2-Naphthol Dissolve 2-Naphthol Reactor Setup->Dissolve 2-Naphthol Add Catalyst to 2-Naphthol Add Catalyst to 2-Naphthol Dissolve 2-Naphthol->Add Catalyst to 2-Naphthol Prepare Catalyst Solution Prepare Catalyst Solution Prepare Catalyst Solution->Add Catalyst to 2-Naphthol Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Add Catalyst to 2-Naphthol->Monitor Reaction (TLC/HPLC) Quench with HCl Quench with HCl Monitor Reaction (TLC/HPLC)->Quench with HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with HCl->Extract with Ethyl Acetate Wash and Dry Wash and Dry Extract with Ethyl Acetate->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Enantiopure (S)-BINOL Enantiopure (S)-BINOL Recrystallize->Enantiopure (S)-BINOL

Caption: Workflow for asymmetric oxidative coupling of 2-naphthol.

Protocol 2: Resolution of Racemic this compound

The resolution of racemic this compound is a robust and widely practiced method for obtaining both enantiomers on a large scale.[5] This approach first involves the straightforward synthesis of racemic this compound, followed by a separation step.

Synthesis of Racemic this compound

Racemic this compound is readily prepared by the oxidative coupling of 2-naphthol using an achiral oxidant, most commonly iron(III) chloride.[5]

Step-by-Step Procedure for Racemic this compound:

  • Reaction Setup: In a suitable reactor, dissolve 2-naphthol in a suitable solvent such as methanol or water.

  • Oxidant Addition: Slowly add a solution of iron(III) chloride (FeCl₃) to the 2-naphthol solution with vigorous stirring. The reaction is typically carried out at elevated temperatures (e.g., 70°C).[10]

  • Reaction Completion and Workup: After the reaction is complete (monitored by TLC or HPLC), the crude racemic this compound is isolated by filtration and washed with water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from toluene to yield high-purity racemic this compound.

Resolution Method 1: Classical Chemical Resolution with N-benzylcinchonidinium chloride

This method relies on the formation of diastereomeric inclusion complexes between the racemic this compound and a chiral resolving agent, N-benzylcinchonidinium chloride.[5] The differing solubilities of these diastereomeric complexes allow for their separation.[5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )GradeSupplier
Racemic this compoundC₂₀H₁₄O₂286.32>99%Prepared as above
N-benzylcinchonidinium chlorideC₂₆H₂₉ClN₂O432.98>98%Standard Chemical Supplier
AcetonitrileCH₃CN41.05AnhydrousStandard Chemical Supplier

Step-by-Step Procedure:

  • Complex Formation: In a reactor, suspend racemic this compound and N-benzylcinchonidinium chloride (1.0 eq) in acetonitrile.

  • Stirring and Equilibration: Stir the suspension at room temperature for several hours to allow for the formation and equilibration of the diastereomeric inclusion complexes.

  • Separation: The inclusion complex of the (R)-enantiomer is insoluble in acetonitrile and will precipitate, while the complex of the (S)-enantiomer remains in solution.[5] Filter the suspension to isolate the solid corresponding to the (R)-BINOL complex.

  • Liberation of Enantiomers:

    • For (R)-BINOL: Treat the isolated solid with a dilute acid (e.g., HCl) to break the complex and precipitate the (R)-BINOL. The resolving agent can be recovered from the aqueous phase.

    • For (S)-BINOL: Concentrate the filtrate and treat the residue with dilute acid to precipitate the (S)-BINOL.

  • Purification: The obtained enantiomers can be further purified by recrystallization.

Resolution Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating this compound enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a derivatized this compound, leaving the other enantiomer unreacted.[5] A common approach involves the enzymatic hydrolysis of a this compound diester.[5]

Underlying Principle:

The enzyme cholesterol esterase can selectively hydrolyze the (S)-diester of this compound, while leaving the (R)-diester intact.[5][11]

Step-by-Step Procedure:

  • Esterification: Racemic this compound is first esterified with an acylating agent such as pentanoyl chloride to form the corresponding dipentanoate ester.[5]

  • Enzymatic Hydrolysis: The racemic this compound dipentanoate is suspended in a buffered aqueous solution. Cholesterol esterase is added, and the mixture is stirred. The enzyme will selectively hydrolyze the (S)-dipentanoate to (S)-BINOL.

  • Separation: After the reaction is complete, the mixture will contain (S)-BINOL and the unreacted (R)-dipentanoate. These can be separated by extraction and chromatography.

  • Hydrolysis of (R)-dipentanoate: The isolated (R)-dipentanoate can then be hydrolyzed under basic conditions (e.g., with sodium methoxide) to yield (R)-BINOL.[5]

Comparative Summary of Resolution Methods:

MethodAdvantagesDisadvantages
Chemical Resolution Robust, scalable, allows for recovery of the resolving agent.May require optimization of crystallization conditions.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Enzymes can be expensive, may require derivatization steps.

Quality Control and Analytical Validation

The enantiomeric purity of the final this compound product is critical for its application in asymmetric synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric excess (ee) of this compound.[5]

Typical HPLC Conditions:

  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent.

  • Mobile Phase: A mixture of hexanes and isopropanol.

  • Detection: UV at 254 nm.

The chemical purity should also be assessed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and melting point determination.

Safety Considerations

  • 2-Naphthol: Is harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Copper(II) Chloride: Is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • (S)-(+)-Amphetamine: Is a controlled substance. All handling and storage must comply with local and federal regulations.

  • Solvents: Methanol, toluene, and ethyl acetate are flammable. Work in a well-ventilated area or fume hood, away from ignition sources.

Conclusion

The large-scale synthesis of enantiopure this compound is a well-established field with multiple viable strategies. The choice between asymmetric synthesis and resolution of a racemate depends on a careful evaluation of economic and practical factors. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to produce this vital chiral building block with high purity and enantioselectivity. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for successful and scalable production.

References

  • da Silva, E. M., Vidal, H. D. A., Januário, M. A. P., & Corrêa, A. G. (2022).
  • Wikipedia contributors. (2023). 1,1′-Bi-2-naphthol. In Wikipedia, The Free Encyclopedia. [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898. [Link]
  • Pu, L. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3245–3266. [Link]
  • Liu, Q.-S., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 25(4), 834. [Link]
  • Liu, Q.-S., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. PubMed. [Link]
  • Toda, F. (2001). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters, 3(16), 2543–2545. [Link]
  • Taylor, M. S., & Jacobsen, E. N. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(15), 5028–5032. [Link]
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • da Silva, E. M., et al. (2023).
  • Kazlauskas, R. J. (1990). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses, 70, 60. [Link]
  • A method for preparing electronic 2,2'-binaphthol. (2015).

Sources

Application Notes and Protocols: BINOL Derivatives for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Axial Chirality in Catalysis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, the ligand's architecture is the key determinant of success. Among the pantheon of privileged chiral ligands, 1,1'-bi-2-naphthol (BINOL) and its derivatives stand out due to their unique C₂-symmetric, axially chiral framework.[1][2][3] This axial chirality arises from hindered rotation around the C-C single bond connecting the two naphthalene rings, creating a stable, well-defined chiral environment.[1][3][4] This structural feature has made this compound derivatives indispensable in a vast array of asymmetric transformations, including hydrogenations, which are fundamental for the production of chiral alcohols, amines, and other building blocks crucial in the pharmaceutical and fine chemical industries.[5][6][7]

This guide provides an in-depth exploration of the application of this compound derivatives in asymmetric hydrogenation. It delves into the mechanistic underpinnings of these powerful catalysts, offers detailed protocols for their use, and presents data to guide researchers in selecting the optimal catalytic system for their specific needs.

Mechanistic Insights: How this compound Ligands Dictate Enantioselectivity

The efficacy of this compound-derived ligands in asymmetric hydrogenation stems from their ability to create a highly organized and sterically demanding chiral pocket around the metal center, typically rhodium (Rh) or ruthenium (Ru).[8][9][10][11] This forces the prochiral substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one of its two enantiotopic faces.

The Role of the Dihedral Angle

The dihedral angle between the two naphthalene rings of the this compound backbone is a critical parameter influencing enantioselectivity.[12][13][14] This angle dictates the geometry of the chiral pocket and, consequently, the steric interactions with the incoming substrate. Modifications to the this compound scaffold, particularly at the 3,3' and 6,6' positions, can modulate this dihedral angle, allowing for the fine-tuning of the catalyst's stereochemical outcome.[15][16]

Metal-Ligand Cooperation

While the this compound ligand provides the chiral environment, the metal center is where the catalytic action occurs. In Rh-catalyzed hydrogenations of olefins, for instance, it has been shown that two monodentate this compound-derived phosphite ligands coordinate to the rhodium center.[8][9] The catalytic cycle involves the coordination of the olefin to the chiral Rh complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the hydrogenated product.[9]

A key aspect of this compound-Rh catalysis is the "lock-and-key" mechanism, where the thermodynamics of the diastereomeric Rh/olefin intermediate formation dictates the final product's stereochemistry.[8] The major diastereomer, formed through more favorable steric and electronic interactions, leads to the major enantiomeric product.[8] This is in contrast to the "anti-lock-and-key" mechanism observed with some traditional chelating diphosphine ligands.[8]

For Ru-catalyzed hydrogenations, particularly of ketones, the mechanism often involves a Ru-hydride species.[10][11] The chiral this compound-derived ligand, often a diphosphine like BINAP, in conjunction with a diamine, creates a highly effective catalyst for the reduction of a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity.[7]

Visualizing the Catalytic Cycle

To better understand the process, the following diagram illustrates a generalized catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of an olefin using a this compound-derived phosphoramidite ligand.

Asymmetric Hydrogenation Cycle Generalized Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation precatalyst [Rh(L)₂(Solvent)₂]⁺ (Precatalyst) active_catalyst [Rh(L)₂(Substrate)]⁺ (Active Catalyst) precatalyst->active_catalyst + Substrate - Solvent h2_adduct [Rh(H)₂(L)₂(Substrate)]⁺ (H₂ Adduct) active_catalyst->h2_adduct + H₂ product_complex [Rh(L)₂(Product)]⁺ (Product Complex) h2_adduct->product_complex Insertion & Reductive Elimination product_complex->precatalyst - Product + Solvent

Caption: Generalized Rh-catalyzed asymmetric hydrogenation cycle.

Synthesis of this compound Derivatives: Building the Catalyst

The versatility of this compound-based ligands lies in the relative ease with which the parent this compound scaffold can be modified.[15][17] (S)-BINOL and (R)-BINOL are commercially available, serving as the starting point for a vast library of derivatives.[9] The primary methods for synthesizing this compound derivatives involve:

  • Modification of the this compound backbone: Regioselective substitution at the 3,3', 6,6', and other positions of the binaphthyl rings allows for the introduction of various functional groups.[15][16] These modifications can influence both the steric and electronic properties of the resulting ligand.

  • Derivatization of the hydroxyl groups: The two hydroxyl groups of this compound are readily converted into a wide range of phosphorus-containing ligands, such as phosphines, phosphites, phosphonites, and phosphoramidites.[9][17][18] These are the most common types of this compound-derived ligands used in asymmetric hydrogenation.

The synthesis of a this compound-derived phosphoramidite ligand, for example, typically involves a two-step procedure from this compound.

Experimental Protocols

The following protocols provide a general framework for conducting asymmetric hydrogenations using this compound-derived catalysts. It is crucial to note that optimization of reaction conditions (solvent, temperature, pressure, catalyst loading) is often necessary to achieve the best results for a specific substrate.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol is adapted for the asymmetric hydrogenation of a generic enamide to a chiral amine derivative, a common transformation in pharmaceutical synthesis.[12]

Materials:

  • Rh(COD)₂BF₄ (precatalyst)

  • (S)-BINOL-derived phosphoramidite ligand

  • Enamide substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask, add Rh(COD)₂BF₄ (1 mol%) and the (S)-BINOL-derived phosphoramidite ligand (2.2 mol%).

    • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the enamide substrate in the remaining solvent.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the prepared catalyst solution to the autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of a Ketone

This protocol outlines the general procedure for the asymmetric hydrogenation of an aromatic ketone to a chiral alcohol using a Ru-BINAP/diamine catalyst system.[7]

Materials:

  • [RuCl₂(benzene)]₂ (precatalyst)

  • (R)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Aromatic ketone substrate

  • Anhydrous, degassed solvent (e.g., isopropanol)

  • Base (e.g., potassium tert-butoxide)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ (0.5 mol%), (R)-BINAP (1.1 mol%), and (R,R)-DPEN (1.1 mol%).

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1 hour.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the aromatic ketone substrate and the base (e.g., 2 mol% potassium tert-butoxide) in the solvent.

    • Transfer the substrate solution to the autoclave.

    • Transfer the prepared catalyst solution to the autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 8 atm).

    • Stir the reaction at the desired temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis:

    • Vent the autoclave and quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation: Performance of Selected this compound Derivatives

The following table summarizes the performance of various this compound-derived ligands in the asymmetric hydrogenation of representative substrates. This data highlights the high enantioselectivities and efficiencies achievable with these catalytic systems.

Ligand TypeMetalSubstrateProductSolventPressure (atm)Temp (°C)ee (%)Reference
PhosphiteRhMethyl (Z)-α-acetamidocinnamateN-acetyl-L-phenylalanine methyl esterCH₂Cl₂125>99[9]
PhosphoramiditeRh(E)-1,2-diphenylpropene(S)-1,2-diphenylpropaneToluene502596[9]
Bisphosphine (o-BINAPO)RhMethyl (Z)-α-acetamidocinnamateN-acetyl-L-phenylalanine methyl esterCH₂Cl₂32599[19][20]
BisaminophosphineRh(E)-N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamideMeOH12599[12][13]
BINAPRuAcetophenone(R)-1-phenylethanolIsopropanol82898[7]

Conclusion and Future Outlook

This compound derivatives have firmly established themselves as a cornerstone of asymmetric hydrogenation. Their modular nature, coupled with a deep understanding of the mechanistic principles governing their function, allows for the rational design of highly effective catalysts for a wide range of applications.[17] From the synthesis of active pharmaceutical ingredients to the production of fine chemicals, the impact of this compound-based catalysts is undeniable.

Future research in this field will likely focus on the development of even more active and robust catalysts, potentially through the immobilization of this compound derivatives on solid supports for easier recovery and recycling.[21][22] Furthermore, the application of computational tools will continue to play a crucial role in elucidating reaction mechanisms and guiding the design of next-generation this compound ligands with enhanced performance. The continued exploration of the vast chemical space offered by the this compound scaffold promises to deliver even more powerful tools for asymmetric synthesis in the years to come.

References

  • Why are this compound-based monophosphites such efficient ligands in Rh-catalyzed asymmetric olefin hydrogenation? - PubMed.
  • Why Are this compound-Based Monophosphites Such Efficient Ligands in Rh-Catalyzed Asymmetric Olefin Hydrogenation? | Journal of the American Chemical Society.
  • Synthesis of novel this compound-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) DOI:10.1039/B201976K.
  • Modified this compound Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Publications.
  • Synthesis of novel this compound-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing).
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies | ACS Omega.
  • Advances in the Asymmetric Synthesis of this compound Derivatives - MDPI.
  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks.
  • Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC - NIH.
  • Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands - Arkivoc.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC - NIH.
  • Asymmetric Hydrogenation.
  • Advances in the Asymmetric Synthesis of this compound Derivatives - PMC - PubMed Central - NIH.
  • Axially Chiral Copper Catalyst for Asymmetric Synthesis of Valuable Diversely Substituted BINOLs | ACS Catalysis - ACS Publications.
  • efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - RSC Publishing.
  • The Synthesis and Application of this compound Derivatives as Effective Building Blocks for Catalysts Employed in Enantioselective Synthesis | Request PDF - ResearchGate.
  • Regioselective Substitution of this compound | Chemical Reviews - ACS Publications.
  • Synthesis of (R)-BINOL-Derived (Cyclopentadienone)Iron Complexes and Their Application in the Catalytic Asymmetric Hydrogenation of Ketones | Request PDF - ResearchGate.
  • This compound as a chiral element in mechanically interlocked molecules - PMC - PubMed Central.
  • An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis - PMC.
  • Asymmetric hydrogenation - Wikipedia.
  • Asymmetric hydrogenation using a covalently immobilized Ru-BINOL-AP@MSNs catalyst | Request PDF - ResearchGate.
  • Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing this compound-Derived Monodonor Phosphorus-Donor Ligands | Request PDF - ResearchGate.
  • This compound – Knowledge and References - Taylor & Francis.
  • (PDF) An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis.
  • Convenient synthesis of chiral H4-BINOL via direct hydrogenation of this compound.
  • This compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications.
  • Asymmetric hydrogenation using a covalently immobilized Ru-BINOL-AP@MSNs catalyst - New Journal of Chemistry (RSC Publishing).
  • A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines.
  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications.
  • Nickel(II)/BINOL-catalyzed enantioselective C–H activation via desymmetrization and kinetic resolution - PMC - PubMed Central - NIH.
  • View of the reversible tuning of the this compound dihedral angle when doubly crosslinked in a polymer network through the application of a macroscopic unidirectional stretching. - ResearchGate.
  • This compound-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in BINOL-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for BINOL-catalyzed asymmetric reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their experiments for maximum enantioselectivity. Here, we move beyond simple checklists to explore the mechanistic underpinnings of common issues, providing you with the scientific rationale needed to make informed decisions in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered when enantioselectivity is lower than expected.

Q1: My enantiomeric excess (ee) is low or non-existent. What are the most critical factors to investigate first?

A1: When facing low enantioselectivity, it's crucial to systematically evaluate the "pillars" of the reaction: the catalyst's integrity, the reaction environment, and the reagents' purity.

  • Catalyst Activation and Integrity: The active catalyst is often a complex formed in situ between the this compound ligand and a metal precursor.[1][2] Incomplete formation, degradation, or the presence of moisture can lead to catalysis by an achiral or less selective species. Ensure your catalyst preparation is scrupulously anhydrous and performed under an inert atmosphere.[3]

  • Reaction Temperature: Enantioselectivity is a direct consequence of the difference in activation energies (ΔΔG‡) for the pathways leading to the two enantiomers. Lowering the temperature often exaggerates this energy difference, favoring the formation of the major enantiomer.[3][4] However, some reactions exhibit more complex temperature dependencies, occasionally showing optimal ee at room temperature or above.[5][6][7] A temperature screening is almost always warranted.

  • Solvent Choice: The solvent profoundly influences the catalyst's structure and the transition state geometry.[8] It can coordinate to the metal center, alter the catalyst's aggregation state, and affect solubility. A switch from a coordinating solvent (like THF) to a non-coordinating one (like toluene or dichloromethane) can dramatically alter the outcome.[3][9]

Q2: How do I know if my this compound ligand or other reagents are pure enough?

A2: The purity of all components is paramount. Even trace impurities can have an outsized negative impact.

  • This compound Purity: The enantiomeric purity of your this compound ligand is the theoretical maximum for your product's ee. Verify the ee of your starting this compound using chiral HPLC or by measuring its specific rotation. Chemically, the presence of residual solvents or byproducts from its synthesis can interfere with catalyst formation. Recrystallization is often a simple and effective purification step.

  • Substrate Purity: Impurities in the substrate can act as poisons or competitive inhibitors for the catalyst. For example, an aldehyde substrate might contain the corresponding carboxylic acid from air oxidation, which can neutralize a Lewis acidic catalyst. Purify your substrates by distillation, chromatography, or recrystallization immediately before use.

  • Solvent and Additives: Use only high-purity, anhydrous solvents. Moisture is a common culprit in catalyst deactivation.[3][10] Additives should also be of the highest purity available.

Q3: The enantioselectivity of my reaction is inconsistent between runs. What causes this variability?

A3: Reproducibility issues almost always point to subtle, uncontrolled variables in the experimental setup.

  • Atmospheric Contamination: Inconsistent exposure to air or moisture is the most common cause. The use of rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line) is critical for consistency.[3]

  • Catalyst Preparation: The order of addition, stirring time, and temperature during the in situ formation of the catalyst can affect its final structure and activity. Standardize your catalyst preparation protocol precisely. Pre-forming the catalyst before adding the substrate is a best practice that often improves reproducibility.

  • Concentration Effects: In some systems, the aggregation state of the catalyst is concentration-dependent, which can affect the active species and thus the enantioselectivity.[8] Ensure you are using the same concentrations in every run.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Low Enantioselectivity (<80% ee)

Low ee is the most frequent challenge. The following workflow provides a logical path for optimization.

Troubleshooting Workflow: Low Enantioselectivity

G start Low ee Observed purity Verify Reagent Purity (this compound, Substrate, Solvent) start->purity temp Optimize Temperature (e.g., RT, 0°C, -20°C, -78°C) purity->temp Purity Confirmed solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF, Et2O) temp->solvent No Improvement success High ee Achieved temp->success ee Improved ligand Modify Ligand Structure (e.g., 3,3' or 6,6' substituents) solvent->ligand No Improvement solvent->success ee Improved additive Investigate Additives (e.g., Molecular Sieves, Salts) ligand->additive ligand->success ee Improved additive->success ee Improved

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Step-by-Step Analysis:
  • Reagent Purity Check: Before investing time in optimization, re-verify the chemical and enantiomeric purity of your this compound ligand and substrate. Ensure solvents are truly anhydrous.

  • Temperature Optimization: This is often the most impactful variable. A general principle is that lower temperatures favor higher selectivity. However, the reaction rate will decrease, so finding a balance is key.[3] Some systems, particularly those involving borane reagents, can have an optimal temperature above 0 °C.[5][7]

    Table 1: Example of Temperature Effect on Enantioselectivity

    Temperature (°C) Enantiomeric Excess (ee %) Reaction Time (h)
    25 (RT) 75 2
    0 88 8
    -20 94 24
    -78 97 72

    Note: Data is illustrative and reaction-dependent.

  • Solvent Screening: The solvent's role cannot be overstated. Its polarity and ability to coordinate with the catalyst's metal center directly influence the chiral environment of the reaction.

    Table 2: Example of Solvent Effect on a Ti-BINOL Catalyzed Reaction

    Solvent Dielectric Constant (ε) Typical ee (%)
    Toluene 2.4 92
    Dichloromethane (DCM) 9.1 85
    Diethyl Ether (Et₂O) 4.3 70
    Tetrahydrofuran (THF) 7.5 <10

    Note: The poor result in THF is often due to its strong coordination to the Lewis acidic metal center, disrupting the required chiral geometry.[9]

  • Ligand Modification: If standard this compound fails, consider derivatives. Adding bulky substituents (e.g., Phenyl, SiPh₃) at the 3,3' positions can enhance steric hindrance, creating a more defined chiral pocket and improving selectivity.[11] Alternatively, modifying the 6,6' positions can alter the dihedral angle and electronic properties of the ligand.[12] The partially hydrogenated H8-BINOL often provides different, sometimes superior, selectivity due to its more flexible backbone and different dihedral angle.[9][13]

  • Use of Additives:

    • Molecular Sieves: Activated molecular sieves (typically 4Å) are often added to scavenge trace amounts of water, ensuring a scrupulously anhydrous environment.

    • Lewis Acids/Bases: In some cases, achiral additives can improve performance. For instance, a tertiary amine might act as a proton shuttle, or certain salts can modify the catalyst structure.[14] However, this must be approached carefully, as additives can also inhibit the reaction.

Issue 2: Catalyst Deactivation or Low Yield

Sometimes, the issue is not selectivity but catalyst turnover and stability.

Catalyst Deactivation Pathway

G Active Active this compound-Metal Catalyst Inactive_H2O Inactive Metal-Hydroxo Species Active->Inactive_H2O + H2O Inactive_O2 Oxidized/Degraded Ligand Active->Inactive_O2 + O2 / Heat Inactive_Product Product-Inhibited Complex Active->Inactive_Product + Product

Caption: Common pathways leading to the deactivation of a this compound-metal catalyst.

  • Diagnosis: If the reaction starts but stalls before completion (monitored by TLC or GC/LC-MS), catalyst deactivation is likely. Common causes include poisoning by impurities, thermal degradation, or product inhibition.[10][15]

  • Solutions:

    • Ensure Inert Atmosphere: Rigorously exclude air and moisture, as these can lead to ligand oxidation or hydrolysis of the metal center.[10]

    • Lower Temperature: If thermal degradation is suspected, running the reaction at a lower temperature may preserve the catalyst's lifespan, even if it requires a longer reaction time.

    • Check for Product Inhibition: Try running the reaction at a lower concentration. If the yield improves, product inhibition may be the culprit.

    • Re-evaluate Reagents: An unknown impurity in the substrate or solvent could be poisoning the catalyst. Re-purify all components.

Part 3: Essential Experimental Protocols

Adherence to precise, validated protocols is key to reproducibility and success.

Protocol 1: In-Situ Preparation of a Ti-BINOL Catalyst for Asymmetric Aldol Addition

This protocol describes the preparation of a common and effective Lewis acid catalyst. The self-validating step is the visual confirmation of the homogenous solution, indicating proper complex formation.

Materials:

  • (R)-BINOL (or S-BINOL)

  • Titanium isopropoxide (Ti(Oi-Pr)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Substrate (e.g., aldehyde) and Nucleophile (e.g., silyl enol ether)

  • Schlenk flask, gas-tight syringes, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with Argon. Maintain a positive pressure of Argon throughout the procedure.

  • Ligand Addition: To the flask, add (R)-BINOL (0.22 mmol, 1.1 eq relative to the substrate) as a solid.

  • Solvent Addition: Add anhydrous CH₂Cl₂ (5 mL) via a gas-tight syringe. Stir until the this compound is fully dissolved.

  • Catalyst Formation: While stirring, add Ti(Oi-Pr)₄ (0.2 mmol, 1.0 eq) dropwise via syringe. The solution will typically turn from colorless to a deep yellow or orange color.

  • Activation: Stir the solution at room temperature for 30-60 minutes. A clear, homogenous solution is indicative of successful catalyst formation.

  • Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Substrate Addition: Slowly add the aldehyde substrate (0.2 mmol, 1.0 eq) dissolved in a minimal amount of anhydrous CH₂Cl₂.

  • Nucleophile Addition: Add the silyl enol ether nucleophile (0.24 mmol, 1.2 eq) dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to stir at the set temperature, monitoring its progress by TLC or another suitable analytical method.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Proceed with standard extraction and purification procedures.

Protocol 2: Determination of Enantiomeric Excess (ee)

Accurate determination of ee is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards.[16][17][18]

General Workflow:

  • Sample Preparation: Purify the reaction product via column chromatography to remove unreacted starting materials and byproducts. Dissolve a small amount (approx. 1 mg) in the mobile phase solvent.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of molecule (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are broadly effective).[19]

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject a sample of the racemic product first to confirm that the two enantiomers are resolved into two separate peaks.

    • Adjust the solvent ratio to optimize separation (increasing isopropanol content generally decreases retention time but may reduce resolution).

  • Analysis: Inject your purified product. Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
  • An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis - PMC.
  • A Mechanistic Investigation of the Asymmetric Meerwein−Schmidt−Ponndorf−Verley Reduction Catalyzed by this compound/AlMe3Structure, Kinetics, and Enantioselectivity | The Journal of Organic Chemistry - ACS Publications.
  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B - American Chemical Society.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications.
  • Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed.
  • Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university.
  • Suggested mechanisms for the this compound catalyzed enantioselective Petasis reaction.
  • Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary - Benchchem.
  • A mechanistic investigation of the asymmetric Meerwein-Schmidt-Ponndorf-Verley reduction catalyzed by this compound/AlMe(3)-structure, kinetics, and enantioselectivity - PubMed.
  • Advances in the Asymmetric Synthesis of this compound Derivatives - MDPI.
  • This compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies | ACS Omega.
  • Update 1 of: this compound: A Versatile Chiral Reagent | Chemical Reviews - ACS Publications.
  • Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase - PubMed.
  • Pronounced Solvent and Concentration Effects in an Enantioselective Mukaiyama Aldol Condensation Using this compound-Titanium(IV) Catalysts | Journal of the American Chemical Society.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC - NIH.
  • efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - RSC Publishing.
  • Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation - ACS Publications.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PubMed Central.
  • Regioselective Substitution of this compound | Chemical Reviews - ACS Publications.
  • Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands - Arkivoc.
  • Palladium-Catalyzed Enantioselective C–H Activation of Aliphatic Amines using Chiral Anionic this compound-Phosphoric Acid Ligands - University of Cambridge.
  • Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles - Benchchem.
  • A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines - ACS Publications.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Enhancement of Selectivity and Reactivity of Lipases by Additives - ResearchGate.

Sources

troubleshooting low yields in BINOL-mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for BINOL-mediated asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the versatile this compound framework and encounter challenges in achieving optimal reaction yields. Instead of a generic checklist, we will explore common issues through a detailed question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs)
Category 1: Catalyst Integrity and Preparation

Question 1: My reaction is sluggish or stalls completely, resulting in a very low yield. I suspect a problem with my catalyst. What are the common culprits?

This is one of the most frequent issues and often points to problems with the active catalytic species. The causes can be traced back to the quality of the reagents and the preparation method.

Potential Causes & Suggested Solutions:

  • Purity of the this compound Ligand: The commercial purity of this compound can vary. Even small amounts of impurities can poison the catalyst or lead to the formation of less active species.[1]

    • Causality: Impurities may compete for coordination sites on the metal center, disrupting the formation of the well-defined, chiral environment necessary for catalysis.

    • Solution: If you suspect ligand impurity, recrystallize the commercial this compound from a suitable solvent system (e.g., toluene) to obtain high-purity material.[1] Confirm purity by measuring its melting point and specific rotation.

  • Moisture and Air Sensitivity: Most this compound-metal catalysts, particularly those involving Lewis acidic metals like Titanium or Aluminum, are highly sensitive to moisture and atmospheric oxygen.[1][2]

    • Causality: Water can hydrolyze the metal-ligand bond or the metal precursor itself, leading to the formation of inactive metal oxides or hydroxides.[1] This deactivates the catalyst.

    • Solution: Rigorously adhere to anhydrous and inert atmosphere techniques. Use flame-dried glassware, anhydrous grade solvents, and conduct the reaction under a positive pressure of argon or nitrogen using Schlenk line or glovebox techniques.[2]

  • Improper Catalyst Formation: For reactions involving in-situ catalyst preparation, the order of addition and aging time are critical.

    • Causality: The active catalyst is a specific complex formed between the this compound ligand and the metal precursor. Premature addition of the substrate before this complex is fully formed can lead to uncatalyzed background reactions or reactions catalyzed by poorly defined, less selective species.

    • Solution: Standardize your catalyst preparation protocol. Generally, the this compound ligand and metal precursor are stirred together in an anhydrous solvent for a specific period (e.g., 30-60 minutes) before cooling to the reaction temperature and adding the substrates.[2]

Question 2: I observe inconsistent results and poor reproducibility between batches, even when following the same procedure. Why is this happening?

Inconsistent results are frustrating and often stem from subtle, overlooked variables in the experimental setup.

Potential Causes & Suggested Solutions:

  • Variability in Reagent Quality: The purity of not just the this compound ligand, but also the metal source, substrates, and solvents can significantly impact the outcome.[2]

    • Solution: Source high-purity reagents from reliable vendors. For solvents, consider using a solvent purification system or distilling from an appropriate drying agent. Always use freshly opened bottles of sensitive reagents when possible.

  • Catalyst Loading Inaccuracy: Using catalytic amounts (e.g., 1-10 mol%) means that small errors in weighing can lead to significant variations in catalyst concentration.

    • Solution: For small-scale reactions, prepare a stock solution of the catalyst or ligand in an anhydrous solvent to ensure accurate and reproducible dispensing.

  • Catalyst Decomposition: The active catalyst may be unstable under the specific reaction conditions over long periods.[2]

    • Causality: Some this compound-metal complexes have limited thermal stability. Others can be deactivated by reaction byproducts or through pathways like bromophosphatation in certain reactions.[3][4]

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls after a certain time, it may indicate catalyst death. In such cases, a second addition of the catalyst may be beneficial. Alternatively, consider using more robust this compound derivatives, such as H₈-BINOL, which can offer greater stability.[2][5]

Category 2: Reaction Condition Optimization

Question 3: My yield is low, and I'm also getting poor enantioselectivity. How should I approach optimizing the reaction conditions?

Low yield coupled with poor stereoselectivity suggests that the transition state leading to the desired product is not being sufficiently favored. This is a classic optimization problem that requires a systematic approach.

Potential Causes & Suggested Solutions:

  • Suboptimal Reaction Temperature: Temperature has a profound effect on both reaction rate and selectivity.

    • Causality: Higher temperatures can increase the reaction rate but may provide enough thermal energy to overcome the activation barrier for competing, non-selective pathways, thus eroding enantioselectivity.[2] Conversely, a temperature that is too low may render the reaction impractically slow.

    • Solution: Perform a temperature screening study. Common starting points are room temperature, 0 °C, -20 °C, and -78 °C.[2] Be aware that for some transformations, lowering the temperature does not always improve selectivity and can halt the reaction entirely.[5][6]

  • Incorrect Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the geometry and stability of the catalytic complex and the transition state.[2][7]

    • Causality: Coordinating solvents (like THF or Et₂O) can compete with the substrate for binding to the metal center, potentially inhibiting catalysis. Non-polar solvents (like toluene or dichloromethane) are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[2] In some cases, polar or even protic solvents can enhance enantioselectivity.[5]

    • Solution: Screen a range of anhydrous solvents with varying properties. A standard panel could include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.

  • Suboptimal Ligand-to-Metal Ratio: The stoichiometry of the catalyst components can affect the nature of the active species.[8]

    • Solution: While a 1:1 or 2:1 ligand-to-metal ratio is common, it is worth screening alternative stoichiometries. For example, in some Ti-BINOL systems, a 2:1 ratio of this compound to Ti(OiPr)₄ is used to generate the more active bis-BINOLate titanium complex.

The following table summarizes a typical optimization workflow for a hypothetical this compound-catalyzed aldol reaction.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (%)
1Toluene25 (RT)10244575
2DCM25 (RT)10245572
3THF25 (RT)10242040
4Toluene010247092
5Toluene-2010488595
6Toluene-7810723096
7Toluene-205488295

As shown, lowering the temperature from RT to -20 °C in toluene significantly improved both yield and enantioselectivity (Entry 5). Further cooling to -78 °C slowed the reaction excessively (Entry 6). Reducing catalyst loading to 5 mol% maintained excellent results, improving cost-effectiveness (Entry 7).

Visual Troubleshooting and Protocols

To aid in diagnosing issues, a logical workflow is essential. The following diagram outlines a decision-making process for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst ligand_purity Is this compound pure? (Recrystallize if needed) check_catalyst->ligand_purity Purity inert_setup Is setup strictly anhydrous/inert? check_catalyst->inert_setup Environment catalyst_prep Is catalyst preparation protocol standardized? check_catalyst->catalyst_prep Procedure check_conditions Step 2: Evaluate Reaction Conditions temp_opt Have you optimized temperature? check_conditions->temp_opt Temperature solvent_opt Have you screened solvents? check_conditions->solvent_opt Solvent time_study Have you monitored reaction over time? check_conditions->time_study Kinetics check_reagents Step 3: Assess Substrates & Reagents substrate_purity Are substrates pure and dry? check_reagents->substrate_purity side_reactions Are there observable side reactions (TLC)? check_reagents->side_reactions ligand_purity->check_conditions inert_setup->check_conditions catalyst_prep->check_conditions temp_opt->check_reagents solvent_opt->check_reagents time_study->check_reagents end Optimized Yield substrate_purity->end side_reactions->end

Caption: A decision tree for systematically troubleshooting low yields.

Protocol: In-Situ Preparation of a (R)-BINOL-Ti(OiPr)₄ Catalyst

This protocol is a generalized procedure for preparing a common Lewis acid catalyst used in reactions like asymmetric aldol or Diels-Alder additions. It requires optimization for specific substrates.[2]

Materials:

  • (R)-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous dichloromethane (DCM) or toluene

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen line

  • Syringes

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen).

  • Ligand Addition: To the flask, add (R)-BINOL (0.1 mmol, 1.0 equiv).

  • Solvent Addition: Add 5 mL of anhydrous DCM via syringe. Stir the mixture until the this compound is fully dissolved.

  • Metal Precursor Addition: Slowly add Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) to the solution via syringe. A color change (often to yellow or orange) should be observed.

  • Catalyst Aging: Stir the resulting catalyst solution at room temperature for 30-60 minutes. This "aging" step is crucial for the formation of the active catalytic complex.

  • Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Substrate Addition: Slowly add the aldehyde substrate (1.0 mmol), followed by the dropwise addition of the nucleophile (1.2 mmol).

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC until the limiting reagent is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous work-up and purification.[2]

Understanding the Mechanism: The Catalytic Cycle

Low yields can also result from a breakdown in the catalytic cycle. Understanding the fundamental steps helps in diagnosing the problem.

Catalytic_Cycle Catalyst [this compound-M] Catalyst Activation Substrate Coordination & Activation Catalyst->Activation + Substrate Deactivation Catalyst Deactivation (e.g., hydrolysis) Catalyst->Deactivation Impurities (e.g., H₂O) Reaction Stereoselective C-C Bond Formation Activation->Reaction Release Product Release Reaction->Release Release->Catalyst regenerates Product Product Release->Product Substrate Substrate(s) Substrate->Activation

Caption: A generalized catalytic cycle for a this compound-metal complex.

This cycle highlights three critical points where failure can lead to low yield:

  • Substrate Activation: If the substrate cannot effectively coordinate to the metal center (e.g., due to steric hindrance or a competing coordinating solvent), the reaction will not proceed.

  • Stereoselective Reaction: This is the core C-C bond-forming step. If the transition state is not energetically favorable, the reaction will be slow.

  • Product Release: The product must dissociate from the metal center to regenerate the active catalyst. If the product binds too strongly (product inhibition), the catalyst will be sequestered, and the reaction will stall.

By systematically verifying catalyst integrity, optimizing reaction conditions, and understanding the catalytic cycle, researchers can effectively troubleshoot and overcome the challenge of low yields in this compound-mediated synthesis.

References
  • Optimization of catalyst enantioselectivity and activity using achiral and meso ligands.Vertex AI Search Result.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies.PMC, NIH.
  • Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary.Benchchem.
  • Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.Benchchem.
  • Selecting Chiral this compound-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity.Apollo.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies.ACS Omega.
  • An unusual chiral-at-metal mechanism for this compound-metal asymmetric c
  • Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucid
  • Solvent selection as a major determinant of chiral resolution outcomes: the this compound–DACH case study.CrystEngComm (RSC Publishing).
  • Advances in the Asymmetric Synthesis of this compound Deriv
  • Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation.
  • Enantioselective Cycloaddition Reactions Catalyzed by this compound-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances.MDPI.
  • Troubleshooting the synthesis of this compound deriv
  • CuBr/rac-BINOL-Catalyzed N-Arylations of Aliphatic Amines at Room Temperature.
  • This compound: A Versatile Chiral Reagent.

Sources

Technical Support Center: Preventing Racemization of BINOL During Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-bi-2-naphthol (BINOL) and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of preventing racemization during the functionalization of this versatile chiral scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stereochemical stability of this compound during chemical modifications.

Q1: What is this compound racemization and why is it a concern?

A1: this compound exists as two non-superimposable, mirror-image stereoisomers, known as atropisomers, due to hindered rotation around the C1-C1' single bond. Racemization is the process where one enantiomer converts into an equal mixture of both, resulting in a loss of optical activity. This is a significant concern in asymmetric synthesis and drug development, where the specific chirality of a molecule is often crucial for its desired biological activity or catalytic performance.[1][2]

Q2: Under what conditions is this compound prone to racemization?

A2: While this compound is configurationally stable under ambient conditions, racemization can be induced by:

  • High Temperatures: The rotational energy barrier for this compound is approximately 37-38 kcal/mol, requiring temperatures above 200 °C for significant thermal racemization.[3][4]

  • Strongly Acidic or Basic Conditions: Both acidic and basic environments can lower the rotational barrier and accelerate racemization.[3][5][6]

  • Single-Electron Transfer (SET) Conditions: The formation of a this compound radical cation or anion dramatically reduces the barrier to rotation, making racemization possible even at room temperature.[3][6][7] This can be a concern in reactions involving certain metals or oxidizing/reducing agents.

Q3: Does functionalization of the hydroxyl groups affect racemization?

A3: Yes, protecting the hydroxyl groups of this compound, for instance, by converting them into ethers or esters, generally increases the molecule's configurational stability.[5][8] This is a key strategy for preventing racemization during subsequent functionalization of the naphthyl rings.

Q4: Are certain positions on the this compound ring more susceptible to reactions that cause racemization?

A4: Functionalization at the 3,3'-positions often requires harsh conditions, such as ortho-lithiation with strong bases like n-butyllithium, which can create a risk of racemization if not carefully controlled.[9][10] Similarly, some transition metal-catalyzed C-H activation reactions at various positions may require high temperatures, leading to racemization.[5]

II. Troubleshooting Guide: Preserving Enantiopurity

This guide provides solutions to common problems encountered during the functionalization of enantiopure this compound.

Problem 1: Loss of Enantiomeric Excess (ee) During Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Potential CauseSuggested Solution(s)
Harsh Reaction Conditions (High Temperature, Strong Acids) 1. Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing a temperature screening study. 2. Use Milder Reagents: For bromination, consider using N-bromosuccinimide (NBS) with a mild catalyst instead of harsher reagents. 3. Protect the Hydroxyl Groups: Convert this compound to its corresponding dimethyl or dibenzyl ether prior to electrophilic substitution. This significantly enhances its stability.[5][8]
Side Reactions Involving Single-Electron Transfer (SET) 1. Reagent Selection: Be cautious with reagents known to promote SET. 2. Radical Scavengers: In some cases, the addition of a radical scavenger like TEMPO or BHT might suppress racemization pathways, although this should be evaluated on a case-by-case basis as it could interfere with the desired reaction.[11]
Problem 2: Racemization During Ortho-Lithiation for 3,3'-Functionalization
Potential CauseSuggested Solution(s)
Prolonged Exposure to Strong Base and/or Elevated Temperatures 1. Protect the Hydroxyl Groups: This is a critical first step. Methyl or methoxymethyl (MOM) ethers are commonly used protecting groups for this purpose.[9][10] 2. Optimize Lithiation Conditions: Use the minimum necessary equivalents of n-BuLi. Keep the reaction temperature low (e.g., 0 °C or below) and monitor the reaction closely to avoid unnecessarily long reaction times.[9] 3. Alternative Methodologies: Explore transition metal-catalyzed C-H activation methods that may operate under milder conditions, though these also need to be carefully screened for racemization.[5]
Problem 3: Racemization During Metal-Catalyzed Cross-Coupling Reactions
Potential CauseSuggested Solution(s)
High Reaction Temperatures 1. Ligand and Catalyst Screening: Screen different palladium or copper catalysts and ligands to find a system that is active at lower temperatures. 2. Microwave Irradiation: In some cases, microwave heating can shorten reaction times and potentially minimize thermal racemization compared to conventional heating.
Formation of Radical Intermediates 1. Mechanistic Consideration: Be aware of the potential for single-electron transfer pathways with certain metal catalysts, especially copper.[11][12][13] Electron-rich this compound derivatives may be more susceptible.[12][13] 2. Protecting Group Strategy: Ensure the hydroxyl groups are protected to increase the rotational barrier.[5][8]

III. Experimental Protocols and Methodologies

Protocol 1: Protecting Group Strategy for Preventing Racemization During Bromination

This protocol details the methylation of (R)-BINOL, followed by bromination at the 6,6'-positions, a common route to valuable chiral ligands and catalysts.

Step 1: Methylation of (R)-BINOL

  • To a solution of (R)-BINOL in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

  • Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify the resulting (R)-2,2'-dimethoxy-1,1'-binaphthyl (MeO-BINOL) by recrystallization or column chromatography.

Step 2: Bromination of (R)-MeO-BINOL

  • Dissolve the (R)-MeO-BINOL in a suitable solvent (e.g., CH₂Cl₂ or CHCl₃).

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (Br₂) in the same solvent.

  • Allow the reaction to stir at a low temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), perform an aqueous workup, and purify the product.

Rationale: The methylation of the hydroxyl groups significantly increases the stability of the chiral axis, preventing racemization under the electrophilic bromination conditions.[5][8]

Diagram: Workflow for Racemization-Free Functionalization

G cluster_0 Phase 1: Chirality Preservation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Start (R)- or (S)-BINOL Protect Protect Hydroxyl Groups (e.g., Methylation, Benzylation) Start->Protect Protected_this compound Protected this compound Derivative Protect->Protected_this compound Functionalize Functionalization Reaction (e.g., Bromination, Lithiation, Cross-Coupling) - MILD CONDITIONS - Protected_this compound->Functionalize Functionalized_Product Functionalized Protected this compound Functionalize->Functionalized_Product Deprotect Deprotection (if necessary) Functionalized_Product->Deprotect Final_Product Enantiopure Functionalized this compound Deprotect->Final_Product

Caption: A generalized workflow for the functionalization of this compound while preserving its enantiopurity.

IV. Understanding the Mechanism of Racemization

The racemization of this compound proceeds through the rotation around the C1-C1' bond. The stability of the atropisomers is due to the steric hindrance between the hydrogen atoms at the 8 and 8' positions in the planar transition state.

Diagram: Racemization Energy Profile

G R_enantiomer (R)-BINOL TS Planar Transition State (High Energy) R_enantiomer->TS S_enantiomer (S)-BINOL TS->S_enantiomer E_axis_start E_axis_start E_axis_end E_axis_end E_axis_start->E_axis_end E_axis_label Energy RC_axis_start RC_axis_start RC_axis_end RC_axis_end RC_axis_start->RC_axis_end RC_axis_label Dihedral Angle R_start_line R_start_line TS_line TS_line R_start_line->TS_line arrow_start arrow_start arrow_end arrow_end arrow_start->arrow_end  ΔG‡ ≈ 37-38 kcal/mol (High Rotational Barrier)

Caption: Energy profile for the thermal racemization of this compound, showing the high activation barrier (ΔG‡).

Conditions such as extreme pH or single-electron transfer can lower this energy barrier by altering the electronic structure of the this compound molecule, thereby facilitating rotation and leading to racemization.[3][6] For instance, the formation of a radical cation delocalizes electron density and weakens the steric repulsion in the transition state, significantly lowering the activation energy for rotation.[6][7]

V. References

  • A. M. Smith, et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(15), 4953-4957. Available from: [Link]

  • Y. Wang, et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis, 12(1), 54-61. Available from: [Link]

  • J. Wang, et al. (2014). Regioselective Substitution of this compound. Chemical Reviews, 114(14), 6849-6874. Available from: [Link]

  • M. Ziegler, et al. (2021). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters, 23(22), 8829-8833. Available from: [Link]

  • A. M. Smith, et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(15), 4953-4957. Available from: [Link]

  • C. Zhu, et al. (2025). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs). Chemical Communications. Available from: [Link]

  • Various Authors. (n.d.). Recent synthetic protocols for the construction of axially chiral this compound derivatives. ResearchGate. Available from: [Link]

  • R. S. Paton, et al. (2018). Frontier Molecular Orbital Effects Control the Hole-Catalyzed Racemization of Atropisomeric Biaryls. Chemical Science, 10(5), 1434-1441. Available from: [Link]

  • R. S. Paton, et al. (2018). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(5), 1434-1441. Available from: [Link]

  • C. Zhu, et al. (2024). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au, 4(2), 502-511. Available from: [Link]

  • S. G. Leach, et al. (2017). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Organic Process Research & Development, 21(9), 1395-1400. Available from: [Link]

  • R. S. Paton, et al. (2018). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(5), 1434-1441. Available from: [Link]

  • C. Zhu, et al. (2024). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au, 4(2), 502-511. Available from: [Link]

  • M. Wong, et al. (2022). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 13(2), 475-484. Available from: [Link]

  • J. M. Brunel. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. Available from: [Link]

  • M. Yus, et al. (2023). Asymmetric Synthesis of this compound Derivatives. Encyclopedia.pub. Available from: [Link]

  • A. Ashouri, et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA. Available from: [Link]

  • Reddit User. (2023). Troubleshooting the synthesis of this compound derivatives. Reddit. Available from: [Link]

  • J. F. Hooper, et al. (2020). Pristine Graphene as a Racemization Catalyst for Axially Chiral this compound. ChemPhysChem, 21(16), 1834-1840. Available from: [Link]

  • M. Shibasaki, et al. (2005). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chirality, 17(S1), S1-S14. Available from: [Link]

  • J. Wang, et al. (2014). Regioselective Substitution of this compound. Chemical Reviews, 114(14), 6849-6874. Available from: [Link]

  • Various Authors. (n.d.). Thermal racemization of biaryl atropisomers. ResearchGate. Available from: [Link]

  • A. Zeinalipour-Yazdi, et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5786-5792. Available from: [Link]

  • Various Authors. (n.d.). A Protecting-Group-Free Route to Chiral this compound–Phosphoric Acids. ResearchGate. Available from: [Link]

  • Various Authors. (2024). General and Versatile Synthesis of Highly Functionalized this compound Derivatives and Their Applications in the Synthesis of Recyclable Chiral Phosphoric Acids. ChemRxiv. Available from: [Link]

  • C. Schaly, et al. (2022). This compound as a chiral element in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 18, 548-566. Available from: [Link]

  • Various Authors. (n.d.). This compound‐based unsymmetric chiral dialdehydes. ResearchGate. Available from: [Link]

  • J. Wang, et al. (2014). Regioselective Substitution of this compound. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. ARKIVOC, 2015(vi), 140-174. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available from: [Link]

  • Various Authors. (n.d.). Atropisomerism as inspiration for new chemistry. Nature. Available from: [Link]

  • J. Wang, et al. (2014). Regioselective Substitution of this compound. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for BINOL-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for BINOL-metal catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful catalytic systems. Asymmetric catalysis using chiral 1,1'-bi-2-naphthol (this compound) ligands in complex with various metals is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically pure molecules.[1][2][3] However, achieving high yield and stereoselectivity can be challenging.

This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for working with this compound-metal complexes.

Q1: What is the underlying principle of catalysis by this compound-metal complexes?

A: this compound-metal complexes are chiral Lewis acids where the C₂-symmetric, atropisomeric this compound ligand creates a well-defined chiral environment around the metal center.[2][4][5] This chirality is transferred during the catalytic cycle, typically by coordinating to a substrate and directing the approach of a nucleophile from a specific face, thereby controlling the stereochemical outcome of the reaction.[4][6] The specific mechanism can vary, with some systems operating through ligand-substrate interactions and others involving a chiral-at-metal mechanism where the metal center itself becomes a stereogenic center.[4][5][6][7]

Q2: How do I select the appropriate metal for my this compound ligand and transformation?

A: The choice of metal is critical and depends on the specific reaction. Different metals have varying Lewis acidity, coordination preferences, and redox potentials. A preliminary literature search for similar transformations is the best starting point. However, a general guideline is:

  • Titanium (e.g., Ti(OiPr)₄): Widely used for carbonyl additions, hetero-Diels-Alder reactions, and arylation of aldehydes.[8][9]

  • Aluminum (e.g., AlMe₃, LiAlH₄): Effective for reductions (BINAL-H reagents) and some C-C bond-forming reactions.[1][4]

  • Zinc (e.g., Et₂Zn): Commonly used in asymmetric additions of organozincs to aldehydes.[10]

  • Copper (e.g., Cu(OAc)₂, CuI): Used in oxidative couplings, Michael additions, and dynamic kinetic resolutions.[11][12][13]

  • Nickel (e.g., Ni(OTf)₂, Ni(dppe)Cl₂): Increasingly used for enantioselective C-H activation and cross-coupling reactions.[14]

  • Late Transition Metals (Pd, Ru, Au): Employed in a variety of reactions including cycloadditions, hydrogenations, and C-H functionalizations.[9][12][15]

Screening a small panel of metal precursors is often a necessary step in optimization.[8][16]

Q3: What is a typical catalyst loading range for these reactions?

A: Catalyst loading is a balance between reaction efficiency, cost, and purity of the final product. Typical loadings range from 0.5 mol% to 20 mol% .[16] For highly efficient systems and screening purposes, 1-5 mol% is a common starting point.[8] If the reaction is sluggish or gives low selectivity, increasing the catalyst loading to 10 mol% may be beneficial.[8] Gram-scale synthesis often pushes for optimization to the lowest possible loading without sacrificing performance.[14]

Q4: How should I properly handle and prepare this compound-metal catalysts?

A: Many this compound-metal complexes, particularly those involving early transition metals or organometallic reagents, are sensitive to air and moisture.[16] Proper handling is crucial for reproducibility.

  • Inert Atmosphere: Always use an inert atmosphere (high-purity Argon or Nitrogen) via a Schlenk line or a glovebox.[14][16]

  • Dry Solvents: Use anhydrous solvents, freshly distilled or passed through a solvent purification system.

  • Dry Glassware: Flame-dry or oven-dry all glassware under vacuum before use.

  • Catalyst Preparation: The catalyst can be prepared in-situ by mixing the this compound ligand and the metal precursor in the reaction flask before adding substrates.[16] Alternatively, a pre-formed, isolated catalyst can be used, which sometimes improves reproducibility.[16] For in-situ preparation, allowing the ligand and metal to stir together for 30-60 minutes before adding reactants is common practice to ensure complete complex formation.[16]

Q5: What are the advantages of using modified BINOLs, such as H₈-BINOL?

A: H₈-BINOL, where the naphthalene rings are partially hydrogenated, offers distinct advantages. Due to its increased flexibility, the H₈-BINOL ligand can adapt its conformation in the transition state, which can lead to superior enantioselectivity compared to standard this compound in certain reactions.[8][9] Its derivatives have proven to be highly efficient in a range of transformations, including additions to carbonyls and cycloaddition reactions.[8][9] Furthermore, the electronic properties and solubility of the catalyst can be fine-tuned by introducing substituents at the 3,3' positions of the this compound core.[9]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct Q&A format.

Problem: My reaction shows low enantioselectivity (ee) or diastereoselectivity (dr).

  • Q: I'm getting a nearly racemic product. What is the most likely cause?

    • A: This is a common and multifaceted problem. The primary culprits are suboptimal reaction conditions that either fail to create a sufficiently differentiating transition state or allow for a background (non-catalyzed) reaction to occur. Key factors to investigate are:

      • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier of the non-selective pathway, leading to a loss of enantioselectivity.[8][16]

      • Solvent Choice: The solvent's polarity and coordinating ability are critical.[16] A coordinating solvent can compete with the substrate for binding to the metal center, disrupting the chiral environment. Conversely, a non-polar solvent might be ideal for promoting the necessary catalyst-substrate interactions.[11]

      • Ligand-Metal Mismatch: The chosen metal precursor may not form the most effective catalyst with this compound for your specific substrate.[16]

      • Catalyst Deactivation: The presence of water or other impurities can hydrolyze or otherwise deactivate the chiral catalyst, allowing the uncatalyzed reaction to dominate.[16]

  • Q: How can I systematically improve the enantioselectivity?

    • A: A systematic approach is key. We recommend the following workflow:

      • Optimize Temperature: Run the reaction at lower temperatures. Start at 0 °C, then try -20 °C, -40 °C, or even -78 °C. Decreasing the temperature often has a beneficial impact on selectivity.[8]

      • Screen Solvents: Test a range of anhydrous solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.[8][16] In some cases, solvent-free conditions can dramatically improve both yield and enantioselectivity.[8]

      • Screen Metal Precursors: If temperature and solvent optimization fail, consider screening different metal sources (e.g., switching from Ti(OiPr)₄ to TiCl₄ or another Lewis acid like Zn(OTf)₂).[1][16]

      • Modify the Ligand: Consider using a derivative of this compound. Ligands with bulky groups at the 3,3' positions can enhance steric hindrance and improve selectivity. Alternatively, H₈-BINOL may offer better results due to its conformational flexibility.[9]

Problem: The reaction has low yield or poor conversion.

  • Q: My starting material is not being consumed. What should I check first?

    • A: First, confirm catalyst activity. Poor conversion is often due to catalyst deactivation or inhibition.

      • Atmospheric Contamination: Ensure your reaction is rigorously protected from air and moisture, which can rapidly decompose many this compound-metal complexes.[16] Using molecular sieves (e.g., 4 Å MS) can help scavenge trace amounts of water.[1][14]

      • Reagent Purity: Impurities in substrates, reagents, or solvents can poison the catalyst. Use high-purity reagents and properly dried solvents.[16]

      • Stoichiometry and Loading: Double-check the stoichiometry. Ensure the catalyst loading is sufficient; if you started at 1 mol%, try increasing it to 5 or 10 mol%.[8]

      • Reaction Time and Temperature: The reaction may simply be slow. Extend the reaction time and monitor by TLC or GC/LC-MS. A moderate increase in temperature can improve the rate, but be mindful of its potential negative impact on enantioselectivity.[3]

Problem: My results are not reproducible.

  • Q: I ran the same reaction twice and got different yields and ee's. Why?

    • A: Reproducibility issues almost always stem from subtle variations in the preparation of the active catalyst.

      • Inconsistent Catalyst Preparation: If preparing the catalyst in-situ, standardize the procedure. Always use the same addition order, stirring time, and temperature for complex formation before adding the substrate. Pre-forming the catalyst may offer better consistency.[16]

      • Variable Air/Moisture Exposure: Minor differences in inert atmosphere technique can lead to significant variations in catalyst activity. Be meticulous with Schlenk line or glovebox operations.[16]

      • Reagent Source and Purity: Using reagents from different suppliers or lots can introduce variability. This is particularly true for metal precursors and anhydrous solvents.

Section 3: Visualizing Optimization Workflows

Diagrams can clarify complex decision-making processes in experimental design.

Troubleshooting_Low_Enantioselectivity start Problem: Low ee / dr temp Step 1: Optimize Temperature (e.g., RT -> 0°C -> -40°C -> -78°C) start->temp solvent Step 2: Screen Solvents (e.g., Toluene, DCM, THF, Et2O) temp->solvent No significant improvement success Success: High ee / dr Achieved temp->success Improvement observed metal Step 3: Screen Metal Precursors (e.g., Ti(OiPr)4, Zn(OTf)2, Ni(dppe)Cl2) solvent->metal No significant improvement solvent->success Improvement observed ligand Step 4: Modify this compound Ligand (e.g., 3,3'-substituents, H8-BINOL) metal->ligand No significant improvement metal->success Improvement observed ligand->success Improvement observed

Caption: Troubleshooting logic for low enantioselectivity.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reaction cluster_workup Work-up and Analysis prep1 1. Add this compound Ligand to flame-dried Schlenk flask prep2 2. Add Anhydrous Solvent prep1->prep2 prep3 3. Add Metal Precursor via syringe prep2->prep3 prep4 4. Stir for 30-60 min at RT to form the complex prep3->prep4 react1 5. Cool catalyst solution to desired temperature (e.g., -78°C) prep4->react1 react2 6. Add Substrate A react1->react2 react3 7. Slowly add Substrate B react2->react3 react4 8. Monitor reaction by TLC/GC react3->react4 work1 9. Quench reaction react4->work1 work2 10. Aqueous Work-up & Extraction work1->work2 work3 11. Purify by Chromatography work2->work3 work4 12. Analyze Yield & ee (Chiral HPLC/GC) work3->work4

Caption: General workflow for a this compound-catalyzed asymmetric reaction.

Section 4: Key Optimization Protocols & Data

Protocol 1: General Procedure for in-situ Catalyst Preparation and Asymmetric Reaction

This protocol is a generalized procedure for an asymmetric addition to an aldehyde and requires optimization for specific substrates and catalyst systems.[8][16]

  • Catalyst Preparation (in-situ):

    • Under an inert atmosphere (Argon or Nitrogen), add the desired this compound ligand (e.g., (R)-BINOL, 0.1 mmol, 10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL).

    • Add the metal precursor (e.g., Ti(OiPr)₄, 0.1 mmol, 10 mol%) via syringe.

    • Stir the resulting mixture at room temperature for 30-60 minutes. A color change is often observed as the complex forms.

  • Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

    • In a separate flask, prepare a solution of the aldehyde (1.0 mmol, 1.0 equiv) in the same anhydrous solvent. Add this solution to the cold catalyst mixture.

    • Slowly add the nucleophile (e.g., a silyl enol ether, 1.2 mmol, 1.2 equiv) dropwise over several minutes.

    • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Tables for Quick Reference

Table 1: Influence of Solvent on a Representative this compound-Metal Catalyzed Reaction

SolventPolarityCoordinating AbilityTypical Effect on Enantioselectivity (ee)Rationale
TolueneLowLowOften HighNon-coordinating nature minimizes interference with the catalyst-substrate complex.[8][16]
Dichloromethane (DCM)MediumLowGenerally GoodA versatile solvent that often provides a good balance of solubility and non-coordination.[9][16]
Tetrahydrofuran (THF)MediumHighVariable to LowThe Lewis basic oxygen can coordinate to the metal center, potentially disrupting the chiral environment.[11]
Diethyl EtherLowMediumOften GoodCan be a good choice for reactions at very low temperatures.[8]
Dimethylformamide (DMF)HighHighOften DetrimentalStrongly coordinating solvents are generally detrimental to enantioselectivity.[11]

Table 2: Common Metal Precursors for this compound-Catalyzed Reactions

Metal PrecursorCommon ApplicationsComments
Ti(OiPr)₄Aldol reactions, Diels-Alder, CyanosilylationMild Lewis acid, highly sensitive to water.[8][9]
Zn(OTf)₂Friedel-Crafts, Carbonyl additionsStronger Lewis acid than Ti(OiPr)₄.[16]
AlCl₃ / AlMe₃Ene reactions, ReductionsVery strong Lewis acids, can promote background reactions.[16]
Cu(OTf)₂Michael additions, CycloadditionsEffective for activating α,β-unsaturated systems.
NiCl₂(dppe)C-H Functionalization, Cross-couplingAir-stable precursor, often activated in-situ.[14]
La(OTf)₃Direct Aldol/Mannich reactionsLanthanide triflates are water-tolerant Lewis acids.
References
  • Pu, L., & Yu, H. (2001). The asymmetric addition of alkyl groups to benzaldehyde using ligands derived from (S)-BINOL. Chemical Reviews, 101(3), 757-824.
  • BenchChem. (2025). Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary.
  • Kumar, P., & Gupta, P. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega.
  • White, P. S., & Schafer, L. L. (2007). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of this compound-Derived Salens. The Journal of Organic Chemistry.
  • Brunel, J. M. (2005).
  • Gawronski, J., & Wascinska, N. (2022).
  • Maddani, M. R., & Mofrad, F. F. (2023). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • Wang, Q., et al. (2024). Nickel(II)/BINOL-catalyzed enantioselective C–H activation via desymmetrization and kinetic resolution.
  • Kumar, P., & Gupta, P. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. PubMed Central.
  • Schafer, L. L., & Stradiotto, M. (2003). Late-Transition-Metal Complexes of this compound-Derived Salens: Synthesis, Structure, and Reactivity. Organometallics.
  • Chen, J., et al. (2021). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central.
  • ResearchGate. (n.d.). This compound-metal catalysts a Schematic representation of this compound-metal...
  • Royal Society of Chemistry. (2011). Room-temperature selective oxidation of 2-naphthol to this compound using a Au/SrTiO3–H2O2 catalytic system.
  • Li, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis.
  • Jones, C. D., et al. (2022).
  • Akiyama, T., & Mori, K. (2014). Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation.
  • Royal Society of Chemistry. (2018). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science.
  • Reddit. (2023).
  • BenchChem. (2025). Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands.
  • ResearchGate. (2025). Facile synthesis of this compound in the absence of solvent.
  • Li, Z., et al. (2025).
  • Li, Z., et al. (2025). An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis.
  • Chen, J., et al. (2021). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Central Science.
  • Shibasaki, M., & Matsunaga, S. (2006).
  • Li, Z., et al. (2025).

Sources

Technical Support Center: Synthesis of Substituted BINOLs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,1'-bi-2-naphthols (BINOLs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these versatile chiral ligands and catalysts. Given their importance in asymmetric synthesis, molecular recognition, and materials science, mastering their preparation is a critical skill.[1][2][3][4]

This document moves beyond simple protocols to explain the causality behind common synthetic challenges. It is structured as a troubleshooting guide and a series of frequently asked questions to directly address issues you may encounter in the lab.

Workflow Overview: The Path to Substituted BINOLs

The synthesis of a substituted this compound is a multi-step process, each with its own set of challenges. Understanding the overall workflow is crucial for effective troubleshooting.

This compound Synthesis Workflow cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Purification / Separation cluster_3 Derivatization Start Substituted 2-Naphthol Coupling Oxidative Coupling (Racemic) Start->Coupling Oxidant (e.g., FeCl₃) Asymmetric Asymmetric Synthesis (Enantioenriched) Start->Asymmetric Chiral Catalyst (e.g., Cu(II)/Amine) Resolution Chiral Resolution Coupling->Resolution Resolving Agent Purify Purification Asymmetric->Purify Functionalization Regioselective Functionalization Resolution->Functionalization Purify->Functionalization End Final Substituted This compound Functionalization->End

Caption: General workflow for substituted this compound synthesis.

Troubleshooting Guide

This section is formatted to address specific experimental failures. Each problem is broken down into common symptoms, potential root causes, and actionable solutions with validated protocols.

Problem 1: Poor Enantioselectivity in Asymmetric Oxidative Coupling

Symptom: You are attempting a direct asymmetric synthesis of a this compound derivative from a substituted 2-naphthol, but the enantiomeric excess (ee) is consistently low (<80%).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions & Protocols
1. Inactive or Poisoned Catalyst The chiral ligand-metal complex is the heart of enantioselectivity. Impurities (water, oxygen, or contaminants in reagents) can deactivate the catalyst or alter its chiral environment.[5]Solution: Ensure all reagents and solvents are rigorously purified and dried. Use Schlenk line or glovebox techniques. Consider preparing the catalyst in situ versus using a pre-formed complex, as the former can sometimes be more active.[5]
2. Suboptimal Ligand-to-Metal Ratio The stoichiometry of the chiral ligand to the metal center is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of achiral or less selective catalytic complexes.[5]Solution: Screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1). The optimal ratio is often system-dependent.
3. Incorrect Reaction Temperature Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, thus eroding enantioselectivity.[5][6]Solution: Perform a temperature optimization study. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -78 °C). Monitor both reaction rate and ee.
4. Poor Choice of Chiral Ligand/Metal The "lock and key" fit between the substrate and the chiral catalyst determines the stereochemical outcome. A given ligand may not be optimal for a sterically demanding or electronically different substituted naphthol.Solution: Screen a variety of chiral ligands (e.g., chiral diamines, amino alcohols) and metal salts (e.g., Cu(I), Cu(II), Fe(II), V(IV)).[7][8] For example, copper-catalyzed systems with ligands like (S)-amphetamine or sparteine are well-documented.[9]
Problem 2: Low Yields and/or Polymerization in Oxidative Coupling

Symptom: The reaction yields are poor, and you observe the formation of insoluble, tar-like materials (polymerization) or multiple unidentified spots on your TLC plate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions & Protocols
1. Over-oxidation Strong oxidants or prolonged reaction times can lead to the formation of quinone-like species, which are highly reactive and prone to polymerization.[10]Solution: Use a milder oxidant (e.g., Fe(III) salts are common) and carefully monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed. Consider aerobic oxidation, which can be more controlled.[10]
2. Incorrect Oxidant Stoichiometry Insufficient oxidant will lead to incomplete conversion, while a large excess can promote side reactions and over-oxidation.Solution: Optimize the stoichiometry of the oxidant. Start with the literature-recommended amount and adjust based on reaction monitoring.
3. Steric Hindrance Bulky substituents on the 2-naphthol starting material, particularly at the 3-position, can significantly slow down the desired C-C bond formation, allowing side reactions to dominate.[11]Solution: For sterically hindered substrates, higher temperatures or more active catalytic systems may be required. However, this must be balanced against potential loss of enantioselectivity. Alternative synthetic routes may be necessary.
4. Multiple Reactive Sites The phenol radical intermediate has multiple resonance structures, leading to reactivity at different positions.[10] This can result in a mixture of regioisomeric products or polymerization if not controlled.Solution: The choice of solvent and catalyst can influence regioselectivity. For challenging substrates, a protecting group strategy followed by a directed coupling (e.g., Grignard or Suzuki coupling) might offer better control than direct oxidative coupling.
Problem 3: Lack of Regioselectivity in Post-Synthesis Functionalization

Symptom: You have an optically pure substituted this compound and are attempting to introduce new functional groups (e.g., bromine, formyl), but you obtain a mixture of isomers.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions & Protocols
1. Competing Electrophilic Sites The this compound scaffold has several positions susceptible to electrophilic substitution. The electronic properties of the existing substituents and the directing effect of the hydroxyl groups dictate the outcome. The 6,6'-positions are often favored in bromination due to electronic activation by the hydroxyls.[1][3]Solution: Reaction conditions are key. For example, direct bromination of this compound with Br₂ often leads to 6,6'-dibromo-BINOL.[1][3] For other positions, a different strategy is required.
2. Failure of Directed ortho-Lithiation (DoL) To functionalize the 3,3'-positions, a Directed ortho-Lithiation is the most common and powerful method.[1][3][4][12] This requires protecting the acidic hydroxyl groups (e.g., as methyl or MOM ethers) and then using a strong base like n-BuLi. Incomplete lithiation is a frequent cause of failure.[13]Solution: Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. The choice of solvent and additives like TMEDA is critical.[13] If you observe a mixture of starting material, mono- and di-lithiated products, consider increasing the equivalents of BuLi, extending the reaction time, or using a more easily lithiated protecting group like MOM.[13]
Featured Protocol: Regioselective 3,3'-Di-iodination via Directed ortho-Lithiation

This protocol is adapted from procedures commonly found in the literature for functionalizing the 3,3'-positions.[13]

  • Protection: Protect the hydroxyl groups of your starting (R)-BINOL derivative as the dimethyl ether using dimethyl sulfate and a base (e.g., K₂CO₃) in a suitable solvent like acetone. Purify the resulting 2,2'-dimethoxy-1,1'-binaphthyl.

  • Glassware Preparation: Flame-dry all glassware under high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Lithiation: Dissolve the protected this compound in anhydrous diethyl ether or THF. Add TMEDA (approx. 2.5 equivalents). Cool the solution to 0 °C or room temperature, depending on the specific literature protocol. Slowly add n-BuLi (2.2 - 2.5 equivalents) dropwise. Allow the reaction to stir at room temperature for several hours (e.g., 4-24h) to ensure complete di-lithiation.[13]

  • Electrophilic Quench: Cool the reaction mixture to -78 °C. In a separate flask, dissolve iodine (I₂) (approx. 3-4 equivalents) in anhydrous THF. Slowly add the iodine solution to the di-lithiated this compound solution via cannula.

  • Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl.

Frequently Asked Questions (FAQs)

Q1: My ortho-lithiation reaction keeps failing, giving me a mix of mono- and di-substituted products. What am I doing wrong?

A: This is a classic and frustrating problem often traced back to three key areas[13]:

  • Reagent Activity: The titer of your n-BuLi may be lower than stated. Always use a freshly opened bottle or titrate it before use.

  • Anhydrous Conditions: Even trace amounts of water will quench the organolithium species. Ensure your solvent is anhydrous (e.g., passed through a solvent purification system) and your glassware is rigorously flame-dried.[13]

  • Incomplete Reaction: The lithiation of the second naphthyl ring is often slower than the first. Ensure you are using sufficient equivalents of base and adequate reaction time (sometimes up to 24 hours at room temperature is necessary) to drive the reaction to completion.[13]

Q2: How do I choose the best method to obtain an enantiopure substituted this compound? Asymmetric synthesis or resolution of a racemate?

A: The choice depends on your specific target molecule, scale, and available resources.

  • Asymmetric Synthesis: This is often more elegant and atom-economical. It is ideal when a reliable catalytic system exists for your specific substituted 2-naphthol.[8] However, developing and optimizing these reactions can be time-consuming.

  • Resolution of Racemate: This is a robust and often highly practical approach, especially on a larger scale.[14] The resolution of racemic this compound using chiral resolving agents like N-benzylcinchonidinium chloride is a well-established, high-yielding procedure that can provide both enantiomers with >99% ee.[14][15] If you can easily synthesize the racemic substituted this compound in high yield, resolution is often the most reliable path forward.

Q3: What is the most reliable method for determining the enantiomeric excess (ee) of my this compound sample?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of this compound and its derivatives.[5][16][17] It provides excellent separation of enantiomers and allows for accurate quantification. Other methods like NMR spectroscopy using chiral solvating agents or chiral shift reagents can also be used, but may require more optimization and can be less accurate at very high ee values.[18][19]

Q4: How do bulky substituents at the 3,3'-positions affect the properties of the this compound?

A: Bulky groups at the 3,3'-positions have a profound impact. They increase the barrier to rotation around the C1-C1' bond, enhancing the atropisomeric stability. More importantly, they create a more defined and sterically hindered chiral pocket. This is a key strategy used to design highly selective this compound-derived catalysts and ligands, as these bulky groups can effectively shield one face of a substrate, leading to higher enantioselectivity in catalytic transformations.[20]

Q5: I have trouble purifying my final this compound derivative by column chromatography. Are there any tips?

A: BINOLs can be sensitive to acidic conditions, and prolonged exposure to standard silica gel can sometimes cause partial racemization.[5] If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). Alternatively, recrystallization is often an excellent method for purifying BINOLs and can significantly enhance enantiomeric purity. Finding the right solvent system is key and often requires screening.

Mechanistic Insight: The Role of the Catalyst in Asymmetric Coupling

Understanding the mechanism is key to troubleshooting. In a typical copper-catalyzed asymmetric oxidative coupling, the chiral ligand (L*) forms a complex with the copper center. This complex then coordinates with two molecules of the 2-naphthol substrate, pre-organizing them for the coupling reaction in a chiral environment.

Asymmetric Coupling Mechanism Cat_Resting Cu(II)-L Complex [Cu(II)-L(Naphtholate)₂] Cat_Resting->Complex + 2 Naphthol - 2 H⁺ Naphthol1 2-Naphthol Naphthol1->Complex Naphthol2 2-Naphthol Naphthol2->Complex RadicalCoupling Radical-Anion Coupling Complex->RadicalCoupling Single Electron Transfer (SET) ProductComplex [Cu(II)-L*(BINOLate)] RadicalCoupling->ProductComplex C-C Bond Formation ProductComplex->Cat_Resting Product Release Product This compound Product ProductComplex->Product

Caption: Simplified cycle for copper-catalyzed asymmetric coupling.

The generally accepted mechanism involves a radical-anion coupling pathway.[7] One of the coordinated naphtholate anions undergoes a single-electron transfer (SET) to the other, forming a radical and an anion which then couple. The chiral ligand dictates the facial selectivity of this C-C bond formation, leading to the preferential formation of one enantiomer.

References

  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews, 124(10), 6643–6689.
  • Pu, L. (2024). Regioselective Substitution of this compound. ResearchGate.
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Bentham Science Publishers.
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Current Organic Synthesis, 3(2), 169-185.
  • Pu, L. (2024). Regioselective Substitution of this compound. ACS Publications.
  • Pu, L. (2024). Regioselective Substitution of this compound. PubMed.
  • Pu, L. (2024). Regioselective Substitution of this compound. Semantic Scholar.
  • Jones, C. R., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(15), 4983-4987.
  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26040.
  • Bull, S. D., et al. (2010). Electrochemical Method for the Determination of Enantiomeric Excess of this compound Using Redox-Active Boronic Acids as Chiral Sensors. Journal of the American Chemical Society, 132(26), 8903–8905.
  • Vandyck, K., et al. (2021). Selective Synthesis of C1-Symmetric this compound-phosphates and P-chiral Phosphoramides Using Directed ortho-Lithiation. Organic Letters, 23(18), 7055–7058.
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Ingenta Connect.
  • Jones, C. R., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie.
  • Pu, L. (2024). Regioselective Substitution of this compound. ACS Publications.
  • UCHEM. (n.d.). Resolution of this compound. UCHEM.
  • Ding, K., et al. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). Organic Syntheses, 90, 242.
  • Ackermann, L., et al. (2024). Copper/BINOL-Catalyzed Enantioselective C–H Functionalization toward Planar Chiral Ferrocenes Under Mild Conditions. ACS Catalysis.
  • de Souza, E. M., et al. (2023). Asymmetric Synthesis of this compound Derivatives. Encyclopedia.pub.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898.
  • de Souza, E. M., et al. (2023). Advances in the Asymmetric Synthesis of this compound Derivatives. Molecules, 28(1), 12.
  • Ghorai, M. K., et al. (2024). Axially Chiral Copper Catalyst for Asymmetric Synthesis of Valuable Diversely Substituted BINOLs. ACS Catalysis.
  • Klussmann, M., & Sureshkumar, D. (2011). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 44(3), 191-202.
  • Ye, Z., et al. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science.
  • Ghorai, M. K., et al. (2024). Axially Chiral Copper Catalyst for Asymmetric Synthesis of Valuable Diversely Substituted BINOLs. ResearchGate.
  • Suh, S.-E., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Angewandte Chemie International Edition.
  • Vandyck, K., et al. (2021). Selective Synthesis of C 1 -Symmetric this compound-phosphates and P-chiral Phosphoramides Using Directed ortho -Lithiation. ResearchGate.
  • Ye, Z., et al. (2024). efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. RSC Publishing.
  • Reddit user discussion. (2023). Troubleshooting the synthesis of this compound derivatives. r/Chempros on Reddit.
  • Klussmann, M., & Sureshkumar, D. (2011). Oxidative Coupling of Substituted 2-Naphthol Using Binuclear Vanadium Catalysts. ResearchGate.
  • Wang, J., et al. (2021). Rational design, enantioselective synthesis and catalytic applications of axially chiral EBINOLs. ResearchGate.
  • de Souza, E. M., et al. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives. Molecules, 28(1), 12.
  • Waldvogel, S. R., et al. (2024). Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. Organic Letters.
  • Various Authors. (Various Years). Oxidative coupling of phenols. Journal of the American Chemical Society.
  • Szabo, K. J., et al. (2021). Synthesis, Structures and Catalytic Activity of Some this compound Based Boronates and Boronium Salts. The Royal Society of Chemistry.

Sources

Technical Support Center: Overcoming Solubility Issues with BINOL Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. 1,1'-Bi-2-naphthol (BINOL) and its derivatives are cornerstones of modern asymmetric catalysis, prized for their robust, tunable, and highly effective chiral scaffolding.[1][2][3] However, their planar aromatic nature and strong intermolecular interactions can often lead to significant solubility challenges, hindering catalyst performance and reaction reproducibility.

This guide provides a comprehensive, experience-driven approach to diagnosing, troubleshooting, and overcoming the solubility issues associated with this compound-derived catalysts. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) about this compound Catalyst Solubility

Q1: Why is my this compound-derived catalyst not dissolving in the reaction solvent?

A: Poor solubility is typically due to a mismatch between the polarity of your catalyst and the solvent. Unmodified this compound is a largely nonpolar, rigid molecule prone to strong π-stacking interactions, which favors a stable crystal lattice over solvation. Furthermore, the two hydroxyl groups can engage in strong intermolecular hydrogen bonding, further reducing solubility in non-coordinating solvents. If your catalyst has large, nonpolar substituents (e.g., phenyl groups at the 3,3' positions), it may be insoluble in moderately polar solvents, whereas highly polar catalysts (e.g., phosphoric acids) may fail to dissolve in nonpolar hydrocarbon solvents.

Q2: Can I use a co-solvent to improve solubility? If so, how do I choose one?

A: Yes, using a co-solvent is a very common and effective strategy. The choice depends on your primary solvent and the nature of your catalyst.

  • For nonpolar systems: If your primary solvent is nonpolar (e.g., toluene, hexanes), adding a small amount of a more polar, coordinating solvent like tetrahydrofuran (THF), dioxane, or dichloromethane (DCM) can disrupt the catalyst's self-aggregation and improve solubility.[4][5]

  • For polar systems: If your catalyst is precipitating from a polar solvent, the cause might be different (e.g., common-ion effect, reaction with the solvent). In such cases, a less polar co-solvent might help, but a full solvent screen is recommended.

  • Causality: The co-solvent works by interrupting the strong intermolecular forces (π-stacking, hydrogen bonding) between catalyst molecules, allowing the primary solvent to solvate them more effectively. Always start with a small percentage of co-solvent (e.g., 5-10% v/v) and monitor for both solubility and any impact on reactivity or enantioselectivity.

Q3: Does the counter-ion or metal center affect the solubility of a this compound catalyst?

A: Absolutely. For this compound-metal complexes, the nature of the metal and its associated ligands dramatically impacts solubility. For instance, a this compound-titanium complex formed with Ti(O-i-Pr)₄ will have different solubility properties than one formed with TiCl₄ due to the different lipophilicity and coordination spheres.[4] Similarly, in this compound-derived phosphoric acid catalysis, the protonated substrate forms an ion pair with the phosphate anion; the solubility of this crucial intermediate is highly dependent on the reaction medium.

Q4: How does temperature affect the solubility of this compound catalysts?

A: Generally, increasing the temperature will increase the solubility of the catalyst. However, this must be balanced against the potential negative impact on the reaction's enantioselectivity.[6][7] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the enantiomeric excess (ee).[6] It is often a trade-off: you may need to find the lowest temperature at which the catalyst remains sufficiently soluble to ensure a reasonable reaction rate. A temperature screening study is highly recommended.[8]

Q5: Will modifying the this compound backbone improve solubility? What are some common modifications?

A: Yes, structural modification is a powerful strategy for permanently addressing solubility issues.[9][10] By introducing substituents at specific positions on the binaphthyl core, you can disrupt crystal packing and tune the catalyst's polarity.

  • 3,3' Positions: Introducing bulky groups (e.g., phenyl, anthracenyl) at the 3,3' positions can dramatically alter the catalyst's steric profile, often improving solubility in organic solvents.[3]

  • 6,6' Positions: Attaching long alkyl or silyl groups at the 6,6' positions can significantly enhance solubility in nonpolar solvents.[9]

  • H₈-BINOL: Using a partially hydrogenated H₈-BINOL scaffold results in a more flexible and often more soluble catalyst compared to its rigid this compound counterpart.[4][11] These catalysts can also exhibit different catalytic activities and selectivities.[11]

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides systematic workflows to address common solubility problems encountered during experiments.

Problem: Catalyst Precipitation During Reaction Setup

This is one of the most frequent issues, where the catalyst fails to dissolve upon addition to the solvent or crashes out when another reagent is added.

Initial Diagnosis Workflow

Use the following decision tree to guide your troubleshooting process.

G A Catalyst precipitates during setup B Is the catalyst known to be soluble in this solvent? A->B C Perform Solvent Screening (Protocol 1) B->C No D Did another reagent cause precipitation upon addition? B->D Yes H Issue Resolved C->H E Optimize Addition Order & Rate (Protocol 3) D->E Yes F Consider Temperature Adjustment (Protocol 2) D->F No E->H G Select a Modified Catalyst (Table 2) F->G Still insoluble F->H Soluble G->H

Caption: Decision tree for troubleshooting initial catalyst precipitation.

Solution 1: Systematic Solvent Screening

The choice of solvent is critical as its polarity and coordinating ability directly influence the catalyst-substrate complex and transition state stability.[6][7][8] A systematic screening is the most reliable way to find an optimal medium.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: In separate, small vials (e.g., 1 mL), place a few milligrams of your this compound catalyst.

  • Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (see Table 1). Include common solvents like toluene, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile.

  • Initial Test: Add a small volume (e.g., 0.2 mL) of a single solvent to each vial at room temperature. Agitate and observe for dissolution.

  • Temperature Effect: For solvents where the catalyst is poorly soluble, gently warm the vial (e.g., to 40 °C) and observe any change. Note that some reactions require lower temperatures for optimal enantioselectivity.[12]

  • Co-Solvent Test: For promising primary solvents where solubility is still marginal, add a co-solvent (e.g., 10% THF in toluene) and observe.

  • Stability Check: Once a suitable solvent system is identified, run a quick stability check (e.g., via TLC or ¹H NMR) to ensure the catalyst does not decompose in the solvent over the intended reaction time.

Table 1: Common Solvents for this compound-Catalyzed Reactions

SolventDielectric Constant (ε)Coordinating AbilityTypical Applications
Toluene2.4LowNonpolar reactions, often for this compound-metal complexes.
Hexanes1.9Very LowHighly nonpolar systems.
Dichloromethane (DCM)9.1LowGeneral purpose, good for many this compound phosphoric acids.[5]
Diethyl Ether4.3ModerateGood for Lewis acid catalysis, can coordinate to metals.[4][5]
Tetrahydrofuran (THF)7.5HighStrong coordinating solvent, can sometimes inhibit catalysis.
Acetonitrile (MeCN)37.5HighPolar, coordinating; use with caution as it can compete for binding sites.
Solution 2: Controlled Temperature Adjustment

If a catalyst is sparingly soluble at the optimal reaction temperature, a slight, controlled increase may be necessary.

Protocol 2: Temperature Optimization

  • Determine the optimal reaction temperature for enantioselectivity from literature or preliminary experiments.

  • Set up the reaction at this temperature. If the catalyst does not dissolve, increase the temperature in small increments (e.g., 5-10 °C).

  • Once the catalyst dissolves, allow the reaction to proceed. Monitor both the reaction conversion and the enantiomeric excess (ee).

  • If the ee drops significantly, you must find a compromise between reaction rate (dependent on soluble catalyst) and selectivity. Alternatively, revert to Protocol 1 or consider a modified catalyst.

Solution 3: Catalyst Modification and Derivative Selection

If solvent and temperature optimization fail, the most robust solution is to use a this compound derivative with enhanced solubility.

Table 2: Comparison of Common this compound Derivatives

DerivativeModificationEffect on SolubilityCommon Use Case
Unmodified this compound NoneOften poor in non-coordinating solvents.Baseline catalyst, starting point for modifications.
3,3'-Aryl-BINOL Bulky aryl groups at 3,3' positions.Disrupts crystal packing, improves solubility in many organic solvents.When steric bulk near the active site is desired.
6,6'-Dialkyl-BINOL Long alkyl chains at 6,6' positions.Increases lipophilicity, enhances solubility in nonpolar solvents.Reactions in hexanes or toluene.
H₈-BINOL Hydrogenated naphthalene rings.Increased flexibility, often leading to better solubility and different reactivity.[4][11]When standard this compound catalysts fail or give low selectivity.
This compound Phosphoric Acids Phosphate group bridges the two hydroxyls.Acidity and solubility depend heavily on 3,3' substituents.Brønsted acid catalysis.
Problem: Catalyst Crashes Out During the Reaction

Sometimes, a catalyst that is initially soluble precipitates later in the reaction, often upon addition of a substrate or after a certain conversion is reached.

In-Situ Precipitation Workflow

G A Catalyst precipitates during reaction B Does precipitation coincide with reagent/substrate addition? A->B C Reagent is likely insoluble or changing solvent polarity B->C Yes E Is the product known to be poorly soluble? B->E No D Use Slow Addition / Syringe Pump (Protocol 3) C->D H Issue Resolved D->H F Product inhibition/precipitation. Run at higher dilution. E->F Yes G Consider a different solvent system E->G No F->H G->H

Caption: Workflow for troubleshooting in-situ catalyst precipitation.

Solution: Reagent Addition Technique

The addition of a large amount of a poorly soluble substrate or reagent can locally alter the solvent environment, causing the catalyst to precipitate.

Protocol 3: Slow Addition of Reagents

  • Dissolve the this compound catalyst completely in the chosen solvent system.

  • Prepare a stock solution of the problematic substrate or reagent in a small amount of the same reaction solvent.

  • Using a syringe pump, add the reagent solution to the reaction mixture over an extended period (e.g., several hours).

  • Causality: This method maintains a low instantaneous concentration of the added reagent, preventing drastic changes in the overall solvent polarity and keeping the catalyst in solution. This also helps control any reaction exotherms that might affect selectivity.

Section 3: Advanced Strategies & Preventative Measures

Proactive Catalyst Design and Selection

The most effective way to prevent solubility issues is to address them during the planning phase. Before starting a synthesis, consider the polarity of your substrates and the likely reaction solvent. Choose a this compound derivative that is chemically compatible with your planned conditions. For example, if your synthesis involves a Grignard reagent, avoid highly acidic this compound phosphoric acids and choose a neutral this compound ligand complexed to a suitable metal.

Immobilization on a Soluble Support

For large-scale applications or to simplify purification, consider using a this compound catalyst that has been covalently attached to a soluble polymer support.[10] This approach combines the benefits of a homogeneous catalyst (high activity, no mass transfer limitations) with the ease of separation of a heterogeneous one. The polymer backbone ensures the catalyst remains in solution, and it can often be precipitated out for recovery and reuse at the end of the reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
  • Benchchem. (2025). Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis.
  • Kumar, A., & Sharma, G. (2021). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega.
  • Lin, G., et al. (2003). Modified BINAP: The How and the Why. Chemical Reviews.
  • ACS Publications. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega.
  • RSC Publishing. (2024). Efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs.
  • ResearchGate. (n.d.). Regioselective Substitution of this compound.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews.
  • PMC. (n.d.). Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones.
  • ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4.
  • ResearchGate. (n.d.). This compound: a versatile chiral reagent.
  • ResearchGate. (n.d.). The Synthesis and Application of this compound Derivatives as Effective Building Blocks for Catalysts Employed in Enantioselective Synthesis.
  • ElectronicsAndBooks. (n.d.). Modified this compound Ligands in Asymmetric Catalysis†.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews.
  • PubMed Central. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
  • PubMed Central. (n.d.). Regioselective Substitution of this compound.
  • ACS Publications. (n.d.). Update 1 of: this compound: A Versatile Chiral Reagent.
  • ResearchGate. (n.d.). Modified this compound in asymmetric catalysis.
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
  • Arkivoc. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis.
  • Parmar, D., et al. (2014). Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews.
  • UCHEM. (n.d.). Resolution of this compound.
  • ACS Publications. (2024). Regioselective Substitution of this compound. Chemical Reviews.

Sources

Technical Support Center: Oxidative Coupling of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidative coupling of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we will troubleshoot common side reactions and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction

The oxidative coupling of 2-naphthol is a cornerstone reaction in synthetic chemistry, most notably for the synthesis of 1,1'-bi-2-naphthol (BINOL).[1][2] this compound and its derivatives are invaluable as chiral ligands and catalysts in a wide array of asymmetric syntheses.[2] While the reaction appears straightforward, it is often plagued by side reactions that can significantly impact yield and purity. This guide provides a structured approach to understanding and mitigating these challenges.

The fundamental mechanism involves the oxidation of 2-naphthol to a naphthoxy radical.[3][4] Dimerization of this radical species then yields the desired this compound product.[4] However, the reactive nature of the radical intermediate can lead to several undesirable pathways.

Core Reaction Pathway

2-Naphthol 2-Naphthol Naphthoxy_Radical Naphthoxy_Radical 2-Naphthol->Naphthoxy_Radical [O] (e.g., Fe(III), Cu(II)) This compound This compound Naphthoxy_Radical->this compound Dimerization

Caption: Desired oxidative coupling pathway of 2-naphthol to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the oxidative coupling of 2-naphthol in a question-and-answer format.

Question 1: My reaction is producing significant amounts of colored impurities and polymeric material. What is causing this and how can I prevent it?

Answer:

This is a classic sign of over-oxidation and subsequent polymerization, a common pitfall in radical coupling reactions.

Causality: The naphthoxy radical intermediate is highly reactive. If the radical concentration is too high or if the desired C-C coupling is slow, these radicals can undergo further oxidation or react with already formed this compound and 2-naphthol molecules. This leads to the formation of quinones and other extended, conjugated systems, which are often highly colored. Eventually, this process can lead to insoluble polymeric tars.

Troubleshooting Steps:

  • Control Oxidant Stoichiometry: Carefully control the molar ratio of the oxidant (e.g., FeCl₃, CuCl₂) to 2-naphthol. An excess of the oxidant will promote over-oxidation. Start with a 2:1 molar ratio of oxidant to 2-naphthol and optimize from there.[3]

  • Slow Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the oxidant and the resulting naphthoxy radicals low, favoring the desired dimerization over side reactions.

  • Lower Reaction Temperature: Radical reactions are often highly temperature-dependent. Running the reaction at a lower temperature can help to control the rate of radical formation and subsequent side reactions.

  • Solvent Choice: The choice of solvent can influence the stability and reactivity of the radical intermediates. Less polar solvents may sometimes help to temper reactivity. Common solvents include methanol, chlorobenzene, and toluene.[5]

  • Inert Atmosphere: While oxygen is the ultimate oxidant in some catalytic systems, in many stoichiometric reactions using metal salts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side oxidations.[6]

Illustrative Workflow for Minimizing Polymerization:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup Start Dissolve 2-Naphthol in Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool Reaction Mixture Inert->Cool Slow_Add Add Oxidant Solution Slowly via Syringe Pump Cool->Slow_Add Prep_Oxidant Prepare Oxidant Solution Prep_Oxidant->Slow_Add Monitor Monitor by TLC Slow_Add->Monitor Quench Quench with Acid (e.g., HCl) Monitor->Quench Isolate Isolate Product Quench->Isolate

Caption: Workflow to minimize polymerization side products.

Question 2: I am observing the formation of halogenated byproducts, such as 1-chloro-2-naphthol, when using copper(II) chloride or iron(III) chloride. Why is this happening?

Answer:

The formation of halogenated byproducts is a known side reaction when using metal halides as oxidants.

Causality: The metal halide can act as both an oxidant and a source of halide radicals. In the case of CuCl₂, a competing reaction pathway can be the chlorination of the naphthol ring.[3] The electrophilic attack of a chlorine radical (or equivalent species) on the electron-rich naphthalene ring system is most likely to occur at the 1-position due to electronic and steric factors.[1]

Troubleshooting Steps:

  • Choice of Oxidant: If halogenation is a persistent issue, consider switching to a non-halide oxidant. Options include:

    • Manganese(III) acetate (Mn(OAc)₃)

    • Vanadium-based catalysts with oxygen or air as the terminal oxidant.[7]

    • Enzymatic oxidation using horseradish peroxidase.[8]

  • Solvent Effects: The choice of solvent can influence the propensity for halogenation. Protic solvents might disfavor this side reaction in some cases.

  • Temperature Control: As with polymerization, lower temperatures can help to disfavor the higher activation energy pathway of halogenation.

OxidantTypical Side ProductsNotes
FeCl₃ / CuCl₂ Halogenated naphthols, polymersCost-effective, but can lead to impurities.[3]
Mn(OAc)₃ Fewer halogenated byproductsA good alternative to metal halides.
VO(acac)₂ / O₂ Generally cleaner reactionOften used for enantioselective couplings.[7]
Horseradish Peroxidase / H₂O₂ High selectivity for this compoundEnzymatic method, mild conditions.[8]
Question 3: My reaction is not regioselective, and I'm getting other coupling products besides the desired 1,1'-BINOL.

Answer:

While the 1,1'-coupling is generally favored, other coupling modes (e.g., 1,6' or 6,6') can occur, especially with substituted naphthols. The primary coupling occurs at the C1 position, which has the highest electron density.

Causality: The dimerization of the naphthoxy radical is not always perfectly selective. The radical character is delocalized over the naphthalene ring system, with significant density at positions 1, 3, 6, and 8. While coupling at the 1-position is sterically and electronically favored, other positions can react, leading to isomeric bi-naphthol products.

Troubleshooting Steps:

  • Steric Hindrance: Introducing a bulky substituent at the 3-position of the 2-naphthol can effectively block unwanted C-C bond formation at that site and improve the regioselectivity of the desired 1,1'-coupling.[9]

  • Catalyst/Ligand System: For asymmetric synthesis, the chiral ligand plays a crucial role in controlling the orientation of the two naphthol units during the coupling step, thereby ensuring high regioselectivity and enantioselectivity. Iron-salan complexes, for example, have shown high selectivity in cross-coupling reactions.[9]

  • Protecting Groups: In some cases, protecting other reactive sites on the naphthol ring can be a viable strategy, although this adds extra steps to the synthesis.

Question 4: I am attempting an asymmetric oxidative coupling, but the enantiomeric excess (ee) is low.

Answer:

Achieving high enantioselectivity is a significant challenge and depends critically on the catalyst system.

Causality: The low enantiomeric excess is due to the inadequate ability of the chiral catalyst or ligand to differentiate between the two enantiotopic faces of the naphthoxy radicals during the C-C bond formation. The transition state leading to the (R)-BINOL and (S)-BINOL must have a significant energy difference for high selectivity to be achieved.

Troubleshooting Steps:

  • Ligand Selection: The choice of chiral ligand is paramount. Widely used ligands include chiral diamines, amino acids, and salen-type ligands in complex with metals like copper, iron, or vanadium.[5][9][10]

  • Catalyst Loading: The catalyst loading can impact selectivity. While higher loading might increase the reaction rate, it can sometimes lead to the formation of catalytically active but non-selective species. An optimal loading (often 1-10 mol%) should be determined experimentally.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Solvent and Additives: The solvent can influence the conformation and catalytic activity of the chiral complex. Additives, such as a specific base or co-catalyst, can also play a crucial role. For example, in some iron-catalyzed systems, the choice of solvent (e.g., chlorobenzene) is critical for achieving a balance between reactivity and selectivity.[5]

Mechanism of Chiral Induction:

Metal_Center Chiral Metal Complex Coordination Coordination & Oxidation Metal_Center->Coordination Naphthol_1 2-Naphthol Naphthol_1->Coordination Naphthol_2 2-Naphthol Naphthol_2->Coordination Diastereomeric_TS Diastereomeric Transition States Coordination->Diastereomeric_TS S_this compound (S)-BINOL Diastereomeric_TS->S_this compound Lower Energy R_this compound (R)-BINOL Diastereomeric_TS->R_this compound Higher Energy

Caption: Chiral induction in asymmetric oxidative coupling.

Experimental Protocols

Protocol 1: General Procedure for Racemic Oxidative Coupling using FeCl₃

This protocol is adapted from procedures described in the literature for the synthesis of racemic this compound.[2][11]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.0 eq). Dissolve the 2-naphthol in a suitable solvent (e.g., methanol or water).

  • Oxidant Addition: In a separate flask, dissolve iron(III) chloride (FeCl₃, 2.0 eq) in the same solvent.

  • Reaction: Slowly add the FeCl₃ solution to the stirring 2-naphthol solution at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a dilute solution of hydrochloric acid (HCl) until the pH is ~3.[3]

  • Isolation: The precipitated product can be collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

References

  • Tavana, M., Montazeri, N., & Imanzadeh, G. (2011). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects of Optically Active Compounds on the Coupling Process under Solid-State Conditions and lonic Liquid Media. Asian Journal of Chemistry, 23(7), 3097-3100. [Link]
  • Luo, Z., Liu, Q., Gong, L., & Chen, X. (2007). Highly Enantioselective Oxidative Couplings of 2-Naphthols Catalyzed by Chiral Bimetallic Oxovanadium Complexes with Either Oxygen or Air as Oxidant. Journal of the American Chemical Society, 129(35), 10874-10882. [Link]
  • Wikipedia. (n.d.). 2-Naphthol.
  • Klibanov, A. M., Berman, Z., & Alberti, B. N. (1981). The Oxidation of 2-Naphthol, 1-Naphthol, and 2,7-Dihydroxynaphthalene by Horseradish Peroxidase and Hydrogen Peroxide. Analytical Letters, 7(3), 243-251. [Link]
  • Mishra, B., Priyadarsini, K. I., & Mohan, H. (2011). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 115(18), 4567-4576. [Link]
  • ResearchGate. (n.d.). Oxidative coupling of 2-naphthol derivatives.
  • Science Kick. (2022, November 16). Oxidative coupling of 2-Naphthol. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem.
  • ResearchGate. (n.d.). Mechanism of oxidative coupling reaction of the naphthol monomer.
  • ResearchGate. (n.d.). Oxidative Coupling of Substituted 2-Naphthol Using Binuclear Vanadium Catalysts.
  • ResearchGate. (n.d.). Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF4].
  • Wang, B., Li, X., & Zhang, X. (2018). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 23(4), 852. [Link]
  • Zang, S., Lian, B., Wang, J., & Yang, Y. (2010). Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. Journal of Environmental Sciences, 22(5), 669-674. [Link]
  • Wang, C., Chen, J., & Zhang, J. (2017). Ligand and counteranion enabled regiodivergent C–H bond functionalization of naphthols with α-aryl-α-diazoesters. Chemical Science, 8(10), 7113-7118. [Link]
  • Pu, L. (2004). Regioselective Substitution of this compound. Chemical Reviews, 104(1), 323-362. [Link]
  • Ashouri, A., Zeynizadeh, B., & Akbari, A. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc, 2024(7), 202412286. [Link]
  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol.
  • Toda, F., Tanaka, K., & Iwata, S. (1998). Facile synthesis of this compound in the absence of solvent. Journal of the Chemical Society, Perkin Transactions 1, (12), 1973-1974. [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]
  • Egami, H., Matsumoto, K., & Katsuki, T. (2010). Enantioenriched Synthesis of C1-Symmetric BINOLs: Iron-Catalyzed Cross-Coupling of 2-Naphthols and Some Mechanistic Insight. Journal of the American Chemical Society, 132(39), 13633-13635. [Link]
  • Chemistry Stack Exchange. (2020, July 31). Regioselectivity in coupling reactions of α-naphthol.
  • Asian Publication Corporation. (2011). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects of Optically Active Compounds on the Coupling Process under Solid-State Conditions and lonic Liquid Media.
  • Wang, Y., Zhang, Y., & Wang, H. (2021). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. International Journal of Environmental Research and Public Health, 18(11), 5913. [Link]
  • ResearchGate. (n.d.). Aerobic Oxidative Coupling of 2-naphthols by Simple Copper Salts: A Highly Efficient Catalytic System in the Absence of Ligand or Carrier.

Sources

Technical Support Center: Regeneration and Recycling of BINOL Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration and recycling of 1,1'-bi-2-naphthol (BINOL) ligands. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recovery and reuse of these valuable chiral ligands. By implementing robust recycling strategies, laboratories can significantly reduce costs and minimize environmental impact without compromising catalytic performance.

This center is structured to provide immediate, actionable advice through detailed troubleshooting guides and frequently asked questions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success in your laboratory.

I. Troubleshooting Guide: Common Issues in this compound Regeneration and Recycling

This section addresses the most frequent challenges encountered during the recovery of this compound ligands from post-reaction mixtures. Each problem is analyzed for its potential causes, followed by a series of suggested solutions grounded in established chemical principles.

Problem 1: Low Recovery Yield of this compound Ligand

A low yield of recovered this compound is a common issue that can undermine the economic viability of recycling protocols. The root causes often lie in the work-up and purification steps.[1][2]

Potential CauseSuggested Solution(s)Scientific Rationale
Incomplete Extraction - Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Adjust the pH of the aqueous layer to ensure the phenolic this compound is fully protonated and preferentially partitions into the organic phase.This compound, being a phenol, can be deprotonated to its phenoxide form in basic aqueous solutions, rendering it water-soluble. Acidification of the aqueous layer ensures it remains in its neutral, less polar form, maximizing its solubility in the organic extraction solvent.[1]
Product Loss During Purification - Recrystallization: Carefully select the recrystallization solvent. Toluene and ethanol are common choices, but a trial-and-error approach may be necessary to find the optimal solvent or solvent mixture that maximizes crystal formation while minimizing loss in the mother liquor.[1]- Column Chromatography: If column chromatography is necessary, ensure proper packing of the stationary phase and use a suitable eluent system.The solubility of this compound is highly dependent on the solvent and temperature. An ideal recrystallization solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, allowing for high recovery of pure crystals.[1]
Ligand Degradation - Avoid harsh acidic or basic conditions during work-up if your this compound derivative is sensitive.- If the reaction involves strongly oxidative or reductive conditions, consider that a portion of the ligand may have decomposed.While the this compound scaffold is generally robust, certain derivatives can be susceptible to degradation under extreme pH or redox conditions.[3]
Mechanical Losses - Ensure careful transfer of solutions and solids between glassware.- Thoroughly rinse all glassware that was in contact with the this compound-containing solution with the extraction or purification solvent to recover any residual material.[2]Seemingly minor losses at each step of a multi-step work-up and purification process can accumulate, leading to a significant overall reduction in yield.
Problem 2: Decrease in Enantiomeric Purity (Racemization)

Maintaining the enantiomeric integrity of the this compound ligand is critical for its reuse in asymmetric catalysis. A decrease in enantiomeric excess (ee) can occur under certain conditions.

Potential CauseSuggested Solution(s)Scientific Rationale
Exposure to High Temperatures - Avoid prolonged exposure to high temperatures during reaction work-up and purification.- If distillation is required to remove solvents, use reduced pressure to lower the boiling point.While this compound enantiomers are configurationally stable at room temperature, elevated temperatures can provide sufficient energy to overcome the rotational barrier around the C-C single bond connecting the two naphthyl rings, leading to racemization.[4]
Acidic or Basic Conditions - Neutralize the reaction mixture as soon as possible during work-up.- When using silica gel chromatography, be aware that standard silica gel is acidic and can promote racemization. Consider using a less acidic stationary phase or neutralizing the eluent with a small amount of a non-nucleophilic base like triethylamine.[1]Acidic or basic conditions can catalyze the rotation around the axial bond, leading to a loss of enantiomeric purity. The acidic surface of silica gel can be particularly problematic.[1]
In-situ Racemization during Catalysis - Some catalytic cycles, particularly those involving certain transition metals, can promote the racemization of the ligand.In some cases, the metal center can interact with the this compound ligand in a way that lowers the barrier to atropisomerization.[5]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of this compound ligand regeneration and recycling.

Q1: What is the most reliable method to determine the enantiomeric purity of my recovered this compound?

The most common and accurate methods for determining the enantiomeric excess (ee) of this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[6][7] NMR spectroscopy using chiral solvating agents can also be a rapid method for determining enantiopurity.[8][9][10]

Q2: Can I use column chromatography to purify my recovered this compound?

Yes, column chromatography on silica gel can be used for purification. However, as mentioned in the troubleshooting guide, care must be taken to avoid racemization on acidic silica gel.[1] Using a less acidic stationary phase or adding a neutralizer to the eluent is recommended.

Q3: Are there methods to avoid traditional extraction and purification for this compound recovery?

Yes, several strategies have been developed to simplify this compound recovery. These include:

  • Immobilization on solid supports: Attaching the this compound ligand to a polymer resin or other solid support allows for easy separation from the reaction mixture by simple filtration.[11]

  • Fluorous-tagging: Introducing a perfluoroalkyl chain ("fluorous tag") onto the this compound ligand allows for its selective separation from the non-fluorinated reaction products using fluorous solid-phase extraction (F-SPE).[12][13][14][15][16]

Q4: How many times can I typically recycle a this compound ligand?

The number of times a this compound ligand can be recycled depends on the recovery method and the reaction conditions. With efficient recovery and purification protocols that minimize mechanical losses and racemization, this compound ligands can often be reused multiple times without a significant drop in catalytic activity or enantioselectivity.[12][13][17]

Q5: My reaction uses a this compound-metal complex. How do I separate the this compound from the metal?

Separation of this compound from the metal center is a crucial step. A common method is to use an acidic wash during the work-up. The acid will protonate the this compound and can also help to break down the metal complex, allowing the metal salts to be extracted into the aqueous phase while the neutral this compound remains in the organic phase.[12][13] For instance, a dilute hydrochloric acid wash can be effective for hydrolyzing a this compound-tin complex.[12][13][15][16]

III. Experimental Protocols and Workflows

General Workflow for this compound Recovery from a Homogeneous Reaction Mixture

This workflow outlines the standard procedure for recovering a this compound ligand from a reaction mixture where it is not immobilized on a solid support.

BINOL_Recovery_Workflow cluster_workup Work-Up cluster_isolation Isolation start Post-Reaction Mixture quench Quench Reaction start->quench acid_wash Acidic Wash (e.g., dilute HCl) quench->acid_wash extraction Solvent Extraction (e.g., CH2Cl2 or EtOAc) acid_wash->extraction separation Separate Organic and Aqueous Layers extraction->separation drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) separation->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude this compound concentration->purification analysis Purity and Enantiomeric Excess Analysis (HPLC, NMR) purification->analysis end Recovered this compound analysis->end

Caption: General workflow for this compound ligand recovery.

Step-by-Step Protocol for this compound Recovery by Recrystallization
  • Concentration: After extraction and drying of the organic layer, concentrate the solution under reduced pressure to obtain the crude solid containing the this compound ligand.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents (e.g., toluene, ethanol, hexane/ethyl acetate mixtures) at room temperature and upon heating. An ideal solvent will fully dissolve the crude material when hot but will result in the formation of crystals upon cooling with minimal material remaining in the solution.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

IV. Visualization of Key Concepts

Logical Relationship in Troubleshooting Low Recovery Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Recovery Yield incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction purification_loss Purification Loss low_yield->purification_loss degradation Ligand Degradation low_yield->degradation mechanical_loss Mechanical Losses low_yield->mechanical_loss multiple_extractions Multiple Extractions & pH Adjustment incomplete_extraction->multiple_extractions optimize_purification Optimize Recrystallization/ Chromatography purification_loss->optimize_purification mild_conditions Use Mild Work-up Conditions degradation->mild_conditions careful_handling Careful Handling & Rinsing mechanical_loss->careful_handling

Caption: Troubleshooting logic for low this compound recovery.

V. References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26778–26787. [Link]

  • Li, X., et al. (2017). Determination of Enantiomeric Purity of Binaphthol by NMR Method. Journal of Analytical Methods in Chemistry.

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26778-26787.

  • Waters Corporation. (n.d.). Enantiomeric Separation of this compound Using the ACQUITY UPC2 System. Retrieved from [Link]

  • Fawcett, J., Hope, E. G., Stuart, A. M., & West, A. J. (2005). Recycling of a perfluoroalkylated this compound ligand using fluorous solid-phase extraction. Green Chemistry, 7(5), 316-320.

  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-897.

  • Maestro, A., Ötvös, S. B., Auer, G., & Kappe, C. O. (2024). General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts. Organic Chemistry Frontiers.

  • Fawcett, J., Hope, E. G., Stuart, A. M., & West, A. J. (2005). Recycling of a perfluoroalkylated this compound ligand using fluorous solid-phase extraction. Green Chemistry, 7(5), 316–320.

  • Pu, L. (2004). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 104(3), 1687-1687.

  • Wikipedia contributors. (2023, December 2). 1,1′-Bi-2-naphthol. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). R. Retrieved from [Link]

  • Fawcett, J., Hope, E. G., Stuart, A. M., & West, A. J. (2005). Recycling of a perfluoroalkylated this compound ligand using fluorous solid-phase extraction. Green Chemistry, 7(5), 316-320.

  • Waters Corporation. (n.d.). Enantiomeric Separation of this compound Using the ACQUITY UPC2 System. Retrieved from [Link]

  • Maestro, A., et al. (2024). General and Versatile Synthesis of Highly Functionalized this compound Derivatives and Their Applications in the Synthesis of Recyclable Chiral Phosphoric Acids. ChemRxiv.

  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA.

  • Pu, L. (2004). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 104(3), 1687-1716.

  • Fawcett, J., Hope, E. G., Stuart, A. M., & West, A. J. (2005). Recycling of a perfluoroalkylated this compound ligand using fluorous solid-phase extraction. Green Chemistry, 7(5), 316-320.

  • Fawcett, J., Hope, E. G., Stuart, A. M., & West, A. J. (2005). Recycling of a perfluoroalkylated this compound ligand using fluorous solid-phase extraction. Figshare.

  • Zhang, Y., et al. (2024). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters.

  • da Silva, A. B., et al. (2023). Advances in the Asymmetric Synthesis of this compound Derivatives. Molecules, 28(12), 4789.

  • Iglesias, M., et al. (2022). This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. ACS Applied Materials & Interfaces, 14(48), 54051–54060.

  • Reddit. (2023). Troubleshooting the synthesis of this compound derivatives. r/Chempros.

  • Parmar, D., et al. (2011). Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 111(11), 7121-7167.

  • Wang, Y., et al. (2020). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis, 10(15), 8443-8450.

  • Biva, I. J., et al. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. CrystEngComm.

  • Zhang, J., et al. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. ResearchGate.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Groleau, R. P., et al. (2023). Chiral this compound-based borate counterions: from cautionary tale on anion stability to enantioselective Cu-catalyzed cyclopropanation. ResearchGate.

  • Lin, G.-Q., et al. (2024). Regioselective Substitution of this compound. Chemical Reviews.

  • Lin, R.-B., et al. (2018). Chiral this compound-MOF as Catalyst for Asymmetric Synthesis of Anti β-amino Alcohols. Angewandte Chemie International Edition, 57(30), 9254-9258.

  • ResearchGate. (n.d.). Synthesis the supported this compound ligand 169 and its application in the titanium-catalysed asymmetric allylation of ketones.

Sources

effect of solvent on BINOL-catalyzed reaction stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for BINOL-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving high stereoselectivity. Here, we address common experimental challenges through detailed FAQs, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs): The Fundamentals of Solvent Effects

This section covers foundational concepts regarding the solvent's role in influencing the stereochemical outcome of this compound-catalyzed reactions.

Q1: Why is solvent selection so critical for the stereochemistry of my this compound-catalyzed reaction?

The solvent is not merely an inert medium; it is an active participant in the reaction environment that directly influences the catalyst and the transition state. The polarity, coordinating ability, and potential for hydrogen bonding of a solvent can significantly alter the geometry and stability of the diastereomeric transition states, which are responsible for enantioselectivity.[1] An incorrect solvent choice can lead to low enantiomeric excess (ee), poor yield, or even an inversion of the expected stereoisomer.

Q2: What are the primary mechanisms by which a solvent affects the catalyst-substrate complex?

A solvent can influence the reaction through several key interactions:

  • Stabilization of Transition States: Polar solvents can stabilize charged intermediates or polarized transition states. The differential stabilization of the two diastereomeric transition states is often the primary determinant of enantioselectivity.

  • Catalyst Solvation: The solvent shell around the this compound catalyst can affect its conformational flexibility. The axially chiral H8-BINOL catalysts, for example, are more flexible than their this compound counterparts, allowing them to adapt their conformation within the transition state to maximize stereoselectivity.[2][3]

  • Coordination and Competition: In this compound-metal catalyzed reactions, coordinating solvents (e.g., THF, DMF) can compete with the substrate for binding to the metal's open coordination sites.[4] This can disrupt the formation of the required chiral pocket, leading to a loss of stereocontrol. Strongly polar coordinating solvents are often detrimental to enantioselectivity for this reason.[4]

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) or additives can form hydrogen bonds with the this compound ligand or the substrate.[5][6] This can either enhance stereoselectivity by creating a more rigid and organized transition state or hinder the reaction by deactivating the catalyst.[7][8][9] For instance, in some hydrogenations catalyzed by H8-BINOL derivatives, higher ee values were achieved in protic and/or polar solvents.[2]

Q3: What is the general difference between using protic vs. aprotic solvents?

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[10] They can stabilize both carbocations and leaving groups, which can be beneficial in SN1-type reactions.[11] However, they can also "cage" nucleophiles through hydrogen bonding, reducing their reactivity in SN2-type reactions.[11] In this compound catalysis, their effect is highly specific to the reaction mechanism.

  • Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds.[10] They are excellent at dissolving charged species but do not form strong hydrogen bonds with nucleophiles, often making the nucleophiles more reactive.[10]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often preferred in reactions where a non-coordinating environment is crucial to maintain the integrity of the catalyst's chiral pocket.[1] For example, solvent optimization studies have shown that non-polar aprotic solvents like toluene often lead to higher yields and selectivity in certain reactions.[2][12][13]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments and links them directly to solvent-related causes.

Problem Potential Solvent-Related Cause(s) Suggested Solutions & Rationale
Low Enantioselectivity (ee%) 1. Incorrect Polarity: The solvent's polarity may be improperly stabilizing the transition states, reducing the energy difference between the desired and undesired pathways. 2. Coordinating Solvent Interference: Solvents like THF or DMF may be coordinating to the metal center of a Lewis acidic this compound catalyst, disrupting the chiral environment.[4] 3. Presence of Moisture: Trace water in the solvent can hydrolyze the catalyst or interfere with its activity.[1][3]1. Screen a Range of Solvents: Test a series of anhydrous solvents with varying polarities (e.g., Toluene, CH₂Cl₂, Et₂O, THF). Non-polar solvents like toluene are often a good starting point.[1] 2. Switch to a Non-Coordinating Solvent: If using a coordinating solvent, switch to a non-coordinating one like toluene or dichloromethane to minimize interference. 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Reaction Fails to Proceed or Low Yield 1. Poor Catalyst/Substrate Solubility: The chosen solvent may not adequately dissolve the catalyst or starting materials, leading to a heterogeneous mixture and poor reaction kinetics. 2. Solvent Deactivation of Catalyst: Protic solvents can sometimes deactivate catalysts, particularly those involving organometallic species or Brønsted acids.1. Increase Solvent Polarity (Cautiously): While highly polar coordinating solvents can harm selectivity, a modest increase in polarity (e.g., switching from hexane to toluene or CH₂Cl₂) might improve solubility and yield.[4] 2. Consider Solvent Mixtures: A mixture of solvents, such as THF/hexane, can sometimes provide the optimal balance of solubility and non-coordination.[12]
Inconsistent Results / Poor Reproducibility 1. Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce impurities that affect the catalyst. 2. Atmospheric Contamination: Solvents can absorb atmospheric moisture or oxygen if not handled properly, leading to inconsistent catalyst activity.[1]1. Standardize Solvent Source and Purity: Use high-purity, anhydrous solvents from a consistent source for all experiments.[1] 2. Employ Rigorous Inert Atmosphere Techniques: Use a glovebox or Schlenk line techniques for solvent handling and reaction setup to minimize exposure to air and moisture.[1]
Inversion of Stereochemistry 1. Change in Reaction Mechanism: A different solvent can sometimes favor an alternative catalytic cycle or transition state geometry, leading to the opposite enantiomer. 2. Background (Uncatalyzed) Reaction: If the solvent promotes a non-asymmetric background reaction, the observed ee will decrease and could even invert if the background reaction is faster than the catalyzed one.1. Re-evaluate Solvent Choice: This is a complex issue that requires a systematic re-screening of solvents. DFT calculations can sometimes shed light on why a specific solvent favors a different pathway.[7][9] 2. Lower the Reaction Temperature: Reducing the temperature often suppresses the uncatalyzed background reaction more than the catalyzed one, improving enantioselectivity.[1]
Data & Protocols
Solvent Effects on Enantioselectivity: A Case Study

The following table compiles data from a study on the this compound-catalyzed Michael addition of an alkenylboronic acid to an α,β-unsaturated ketone, illustrating the dramatic impact of solvent choice.

Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition

EntrySolventConversion (%)ee (%)
1Toluene 4289
2Dioxane3586
3CH₂Cl₂2185
4THF1581
5CH₃CNtracen.d.
6DMF0n.d.

Data adapted from a study on crown ether-derived chiral BINOLs. The non-polar solvent toluene provided the highest conversion and enantioselectivity, while strongly coordinating polar aprotic solvents like acetonitrile and DMF were detrimental to the reaction.[14]

Visualizing the Solvent Selection Process

The following diagram outlines a logical workflow for selecting an appropriate solvent system for a this compound-catalyzed reaction.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis-Driven Selection cluster_2 Phase 3: Experimental Screening Start Define Reaction Type (e.g., Diels-Alder, Michael Add.) Catalyst_Type Identify Catalyst Type - Brønsted Acid (e.g., Phosphoric Acid) - Lewis Acid (e.g., this compound-Ti, this compound-Zn) Start->Catalyst_Type Reactant_Props Assess Reactant Properties (Polarity, H-bonding capability) Catalyst_Type->Reactant_Props Hypothesis Formulate Initial Hypothesis Reactant_Props->Hypothesis Non_Polar Start with Non-Polar, Aprotic (Toluene, CH2Cl2) Rationale: Minimizes coordination, often a good baseline. Hypothesis->Non_Polar Lewis Acid Catalyst (Coordination is a risk) Polar_Aprotic Consider Polar, Aprotic (THF, Et2O) Rationale: Balances solubility and coordination. Hypothesis->Polar_Aprotic Poor Solubility in Non-Polar Protic Consider Protic / Additives (Alcohols, Water) Rationale: For H-bond mediated mechanisms. Hypothesis->Protic Brønsted Acid Catalyst (H-bonding is key) Screening Run Small-Scale Screening Array Non_Polar->Screening Polar_Aprotic->Screening Protic->Screening Analysis Analyze Yield & ee% via HPLC/GC Screening->Analysis Optimization Optimize Lead Solvent (Concentration, Temperature) Analysis->Optimization

Caption: A workflow for rational solvent selection in this compound catalysis.

Experimental Protocol: Standardized Solvent Screening

This protocol provides a robust, self-validating method for screening solvents to optimize the enantioselectivity of a this compound-catalyzed reaction.

Objective: To identify the optimal solvent for maximizing enantiomeric excess (ee%) and chemical yield.

Materials:

  • (R)- or (S)-BINOL derivative (catalyst)

  • Substrate & Reagent(s)

  • Anhydrous solvents for screening (e.g., Toluene, Dichloromethane, Diethyl Ether, THF, Hexane)

  • Internal standard (for GC/HPLC analysis)

  • Flame-dried reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Syrgines and Schlenk line or glovebox

Procedure:

  • Preparation (Under Inert Atmosphere):

    • Arrange 5 flame-dried reaction vials in a rack.

    • To each vial, add the this compound catalyst (e.g., 5 mol%) and any solid reagents.

    • Seal each vial with a septum cap and purge with inert gas for 5-10 minutes.

  • Solvent Addition:

    • Using a gas-tight syringe, add 1.0 mL of a different anhydrous solvent to each of the first 4 vials (Toluene, CH₂Cl₂, Et₂O, THF). The 5th vial can be a control or another solvent.

    • Gently swirl or stir each vial to ensure the catalyst dissolves. Note any solubility issues.

  • Reaction Initiation:

    • If a substrate or reagent is a liquid, add it carefully via syringe to each vial. Ensure molar equivalents are identical across all reactions.

    • If the reaction requires cooling, place the entire vial rack into a cooling bath (e.g., 0 °C or -78 °C) before adding the final reagent.[1]

  • Reaction Monitoring:

    • Stir all reactions at the designated temperature for a set period (e.g., 24 hours).

    • Monitor the progress of each reaction by taking small aliquots at time intervals (e.g., 2h, 6h, 24h) and analyzing by Thin Layer Chromatography (TLC) against the starting materials.

  • Work-up and Analysis:

    • Quench each reaction in a standardized manner (e.g., by adding saturated aq. NH₄Cl).

    • Extract the organic components with a suitable solvent (e.g., Ethyl Acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

    • Prepare a sample of each crude product for analysis. Determine the chemical yield (using an internal standard if necessary) and the enantiomeric excess (ee%) by chiral HPLC or GC.

  • Validation and Interpretation:

    • Compare the yield and ee% for each solvent.

    • The solvent providing the best combination of high ee% and acceptable yield is the optimal choice for scale-up.

    • Low yield in all solvents may indicate a temperature or catalyst loading issue, while low ee% across the board may point to a problem with the catalyst's purity or structure.

Visualizing the Mechanism: Solvent-Catalyst Interaction

This diagram illustrates how different solvent types can interact with a generic this compound-metal catalyst complex during the transition state, thereby affecting stereocontrol.

Solvent_Interaction cluster_0 Catalyst-Substrate Complex cluster_1 Solvent Environments cluster_2 Stereochemical Outcomes Complex This compound-Metal-Substrate Transition State Complex Non_Coord Non-Coordinating Solvent (e.g., Toluene) Complex->Non_Coord Minimal interaction Coord Coordinating Solvent (e.g., THF, DMF) Complex->Coord Competes for metal center Protic Protic Solvent (e.g., MeOH) Complex->Protic Forms H-bonds with ligand High_ee Well-Defined Chiral Pocket => High Enantioselectivity Non_Coord->High_ee Preserves catalyst structure Low_ee Disrupted Chiral Pocket => Low Enantioselectivity Coord->Low_ee Blocks substrate binding Variable_ee Altered H-Bond Network => Variable Enantioselectivity Protic->Variable_ee Can stabilize or destabilize

Caption: Influence of solvent type on the catalyst's chiral environment.

References
  • Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary - Benchchem.
  • Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of this compound-Derived Salens.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. PMC - NIH.
  • Mechanism and Stereoselectivity of the this compound-Catalyzed Allylboration of Skatoles.
  • Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis - Benchchem.
  • Hydrogen-bond c
  • Sterics and Hydrogen Bonding Control Stereochemistry and Self-Sorting in this compound-Based Assemblies - ResearchG
  • Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation - ACS Public
  • Mechanistic Insights into the this compound-Derived Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes - ResearchG
  • Crown Ether-Derived Chiral this compound: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsatur
  • Suggested mechanisms for the this compound catalyzed enantioselective Petasis reaction.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in BINOL-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in 1,1'-bi-2-naphthol (BINOL)-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in asymmetric synthesis. The following sections provide in-depth, field-proven insights into common challenges, their underlying causes, and systematic approaches to overcome them.

Troubleshooting Guide: Enhancing Diastereoselectivity

Low or inconsistent diastereoselectivity is a frequent hurdle in the development of stereoselective transformations. This section provides a structured approach to diagnosing and resolving these issues, moving from common culprits to more nuanced optimization strategies.

Problem 1: Poor Diastereomeric Ratio (d.r.)

A low diastereomeric ratio is the most common issue, indicating that the chiral catalyst is not effectively discriminating between the diastereomeric transition states.

Potential Causes & Step-by-Step Solutions
  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in defining the transition state geometry.

    • Protocol 1: Temperature Screening. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

      • Set up identical reactions at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

      • Ensure all other parameters (solvent, concentration, catalyst loading) are kept constant.

      • Monitor the reactions by a suitable method (TLC, LC-MS) until completion.

      • Analyze the diastereomeric ratio of the crude product by an appropriate technique (NMR, chiral HPLC).

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex.[1][2]

    • Protocol 2: Solvent Screening. A systematic screen of anhydrous solvents with varying properties is recommended.[1]

      • Select a range of solvents (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether).

      • Ensure all solvents are rigorously dried and degassed.

      • Perform the reaction in each solvent under otherwise identical, optimized conditions (e.g., the optimal temperature from Protocol 1).

      • Analyze the diastereomeric ratio for each reaction.

  • Presence of Impurities: Water and other impurities can deactivate or alter the nature of the catalyst.[1]

    • Protocol 3: Ensuring Anhydrous and Inert Conditions.

      • Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).

      • Use freshly distilled or commercially available anhydrous solvents.

      • Employ Schlenk line techniques or a glovebox for the reaction setup.[1]

Problem 2: Inconsistent or Irreproducible Diastereoselectivity

Variability between batches can be a significant challenge, particularly in process development.

Potential Causes & Step-by-Step Solutions
  • Catalyst Preparation and Handling: The active catalyst's formation and stability are crucial.

    • Protocol 4: Standardizing Catalyst Preparation.

      • Develop and adhere to a strict protocol for catalyst preparation. Pre-forming the catalyst before substrate addition can improve consistency.[1]

      • If using a this compound-metal complex, ensure the metal precursor is of high purity and handled under inert conditions.

      • For this compound-phosphoric acids, ensure the catalyst is fully dried and stored in a desiccator.

  • Substrate Quality: Impurities in the starting materials can interfere with the catalytic cycle.

    • Protocol 5: Substrate Purification and Analysis.

      • Purify substrates by an appropriate method (distillation, recrystallization, or chromatography) before use.

      • Confirm the purity of each new batch of substrate by NMR or other suitable analytical techniques.

Diagram: Troubleshooting Workflow for Poor Diastereoselectivity

troubleshooting_workflow start Start: Low Diastereoselectivity temp_screen Protocol 1: Temperature Screening start->temp_screen Initial Step solvent_screen Protocol 2: Solvent Screening temp_screen->solvent_screen If d.r. still low end Optimized Diastereoselectivity temp_screen->end If issue resolved anhydrous_cond Protocol 3: Ensure Anhydrous Conditions solvent_screen->anhydrous_cond If d.r. still low solvent_screen->end If issue resolved catalyst_prep Protocol 4: Standardize Catalyst Prep anhydrous_cond->catalyst_prep For irreproducibility anhydrous_cond->end If issue resolved substrate_purity Protocol 5: Check Substrate Purity catalyst_prep->substrate_purity ligand_mod Consider Ligand Modification (e.g., H8-BINOL, 3,3'-substituents) substrate_purity->ligand_mod Advanced Troubleshooting additives Screen Additives (e.g., Lewis bases, co-catalysts) ligand_mod->additives additives->end

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of using this compound-based catalysts for diastereoselective reactions.

Q1: How does the structure of the this compound ligand affect diastereoselectivity?

The steric and electronic properties of the this compound backbone are paramount. Modifications, particularly at the 3,3' and 6,6' positions, can significantly alter the chiral pocket of the catalyst and, consequently, the diastereoselectivity.[3][4][5] For example, introducing bulky substituents at the 3,3' positions can enhance steric hindrance, leading to better facial discrimination of the substrate. Conversely, modifying the electronic properties at the 6,6' positions can influence the acidity and catalytic activity of this compound-derived phosphoric acids.[5][6]

Q2: When should I consider using a modified this compound ligand like H8-BINOL?

H8-BINOL, a partially hydrogenated derivative, possesses a more flexible biaryl backbone than this compound.[7] This increased flexibility can be advantageous in certain reactions, allowing the catalyst to adopt a more favorable conformation in the transition state.[7][8] H8-BINOL has often been shown to provide superior enantioselectivity and diastereoselectivity compared to this compound in various transformations, including Mannich and Michael reactions.[8] If optimizing reaction conditions with standard this compound does not yield the desired selectivity, screening H8-BINOL and other derivatives is a logical next step.

Q3: What is the role of additives in this compound-catalyzed reactions?

Additives can play several roles in improving diastereoselectivity. For instance, in reactions involving metal-BINOL complexes, additives like tertiary amines or phosphine oxides can act as co-ligands, modifying the Lewis acidity and coordination sphere of the metal center.[9] In some cases, additives can suppress background, non-catalyzed reactions or prevent catalyst deactivation.[10] For example, the use of biscyclohexylamine (Cy2NH) as an additive has been shown to enhance enantioselectivity in the this compound-catalyzed addition of linear alkyl alkynes to aldehydes.[11]

Q4: Can the order of addition of reagents impact the outcome?

Absolutely. The order of addition can be critical, especially when pre-forming the active catalyst is necessary.[1] For many metal-catalyzed reactions, it is beneficial to stir the this compound ligand and the metal precursor together for a period before adding the substrates. This allows for the formation of a well-defined chiral catalyst. Introducing the substrate before the catalyst is fully formed can lead to a competing, non-selective background reaction.

Table 1: Impact of Solvent on Diastereoselectivity (Illustrative Example)
SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.495:5
Dichloromethane8.985:15
Tetrahydrofuran7.570:30
Acetonitrile37.555:45

This table illustrates a hypothetical trend where non-polar, non-coordinating solvents favor higher diastereoselectivity in a given this compound-catalyzed reaction.

By systematically addressing these common issues and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize diastereoselectivity in their this compound-catalyzed reactions, accelerating the path to their target molecules.

References
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. National Institutes of Health (NIH).
  • Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Publications.
  • Regioselective Substitution of this compound. National Institutes of Health (NIH).
  • Regioselective Substitution of this compound. ACS Publications.
  • Update 1 of: this compound: A Versatile Chiral Reagent. ACS Publications.
  • Efficient synthesis of chiral C,O-chelated this compound/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. RSC Publishing.
  • Asymmetric Alkyne Addition to Aldehydes Catalyzed by this compound and Its Derivatives. ResearchGate.
  • Solvent selection as a major determinant of chiral resolution outcomes: the this compound–DACH case study. RSC Publishing.
  • A New Strategy for Organocatalyzed Asymmetric Synthesis of this compound Derivatives. ResearchGate.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Publications.
  • Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA.
  • Regioselective Substitution of this compound. ResearchGate.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. MDPI.
  • This compound: A Versatile Chiral Reagent. ACS Publications.
  • Mechanism and Stereoselectivity of the this compound-Catalyzed Allylboration of Skatoles. ResearchGate.
  • The Crucial Role of (S)-BINOL Phosphoric Acid in Enantioselective Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group.

Sources

Technical Support Center: Preserving Axial Chirality in BINOL-Derived Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BINOL (1,1'-bi-2-naphthol) and its derivatives. This guide is designed to provide in-depth, field-proven insights into a critical challenge in asymmetric synthesis: preventing the epimerization, or more accurately, the atropisomeric racemization, of this compound-derived products. As specialists in the field, we understand that maintaining the enantiomeric integrity of these axially chiral compounds is paramount to their function as catalysts, ligands, and chiral materials.

This resource moves beyond basic protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions (FAQs).

Understanding the Challenge: The Rotational Barrier of this compound

This compound's utility stems from its stable axial chirality, a consequence of hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. In its neutral form, this compound possesses a high rotational barrier of approximately 38-44 kcal/mol, making its enantiomers configurationally stable at room temperature.[1][2][3][4] Racemization typically requires temperatures exceeding 200 °C.[1][3] However, this stability can be compromised under various chemical conditions encountered during synthesis, functionalization, and purification, leading to a loss of enantiomeric excess (ee).

The primary drivers for undesired this compound racemization are:

  • Elevated Temperatures: As with any kinetically stable system, sufficient thermal energy can overcome the rotational barrier.

  • Strongly Acidic or Basic Conditions: These conditions can alter the electronic properties of the this compound core, lowering the energy barrier to rotation.[5][6]

  • Single-Electron Transfer (SET) Conditions: Certain transition metals and reagents can induce racemization via radical intermediates, which have significantly lower rotational barriers.[1][7][8]

This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Question 1: I'm observing a significant drop in enantiomeric excess after functionalizing the hydroxyl groups of my this compound derivative. What are the likely causes?

This is a frequent issue, often stemming from the reaction conditions used for derivatization (e.g., phosphorylation, etherification, or esterification).

Immediate Suspects & Causal Analysis:

  • The Base is Too Strong or Used at High Temperatures: Many reactions on the this compound hydroxyl groups require a base for deprotonation. While necessary, strong bases can facilitate racemization. For instance, reactions conducted at elevated temperatures (e.g., >100-110 °C) are particularly prone to racemization, even with moderately strong bases.[6] The phenoxide species generated is more electron-rich, which can subtly lower the rotational barrier.

  • Prolonged Reaction Times at Elevated Temperatures: Even if the temperature is below the theoretical racemization point, extended heating can lead to a gradual loss of enantiopurity.

  • Presence of Transition Metal Impurities: If you are using reagents that could contain trace metals, you might be inadvertently catalyzing a racemization pathway. Copper and ruthenium, for example, are known to facilitate this compound racemization through SET mechanisms.[5][7][9]

Troubleshooting Workflow & Recommended Protocols:

G start Problem: Loss of ee during -OH Functionalization check_temp Review Reaction Temperature. Was it > 80°C for an extended period? start->check_temp check_base Analyze Base Choice. Was a strong base like NaH, LDA, or t-BuOK used? check_temp->check_base No sol_temp Solution: Lower Temperature. Aim for the lowest effective temperature. Consider microwave synthesis for shorter reaction times. check_temp->sol_temp Yes check_metal Consider Metal Contamination. Are reagents free of trace Cu, Ru, Pd? check_base->check_metal No sol_base Solution: Use a Milder Base. - Try K2CO3, Cs2CO3, or organic amines (e.g., DIPEA, Et3N). - Perform reactions at 0°C to RT if possible. check_base->sol_base Yes sol_metal Solution: Purify Reagents. - Use high-purity reagents. - Add a chelating agent (e.g., EDTA) if contamination is suspected. check_metal->sol_metal Yes

Experimental Protocol: Safer Phosphorylation of this compound

A common reaction prone to racemization is the synthesis of this compound-derived phosphoric acids using phosphorus oxychloride (POCl₃).

  • Pre-cool: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve enantiopure this compound in a suitable anhydrous solvent (e.g., pyridine or a mixture of CH₂Cl₂ and triethylamine) and cool the solution to -10 °C to 0 °C in an ice-salt or ice-water bath.

  • Slow Addition: Add POCl₃ dropwise via a syringe pump over 30-60 minutes. The slow addition is critical to dissipate the heat of reaction.

  • Controlled Warming: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then let it warm slowly to room temperature. Monitor the reaction by TLC or LC-MS.

  • Aqueous Quench: Once the reaction is complete, quench by slowly adding it to ice-cold water or a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an appropriate organic solvent. Crucially, avoid high temperatures during solvent removal; use a rotary evaporator at or below 40°C.

Question 2: My this compound derivative seems to racemize during purification. How can I prevent this on silica gel or during distillation?

Purification is a hidden source of racemization. Both the stationary phase in chromatography and the heat from distillation can be problematic.

Causal Analysis:

  • Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). For this compound derivatives sensitive to acid, prolonged contact time on a silica column can catalyze racemization. This is particularly true for derivatives with electron-donating groups that stabilize a protonated intermediate.

  • Distillation/Recrystallization: Using high temperatures for distillation or recrystallization from high-boiling point solvents is a direct input of thermal energy that can overcome the rotational barrier.

Solutions & Best Practices:

Purification MethodIssueRecommended Solution
Column Chromatography Acidic silica gel1. Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to prepare the slurry with a solvent system containing 0.5-1% triethylamine. 2. Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative. 3. Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
Distillation High temperature1. Use High Vacuum: Perform distillation under the highest vacuum possible to lower the boiling point. 2. Kugelrohr Distillation: This technique is ideal for small quantities as it minimizes the residence time at high temperatures.
Recrystallization High temperature / Prolonged heating1. Solvent Choice: Select a solvent system that allows for dissolution at a moderate temperature. 2. Avoid Prolonged Boiling: Do not keep the solution at reflux for extended periods. Dissolve the compound quickly and then allow it to cool.
Question 3: How do substituents on the this compound ring affect its configurational stability?

Substituents play a crucial role, primarily through steric effects.

Expert Insights:

  • 3,3'-Positions: Introducing bulky groups (e.g., phenyl, bulky silyl groups) at the 3 and 3' positions, adjacent to the hydroxyl groups, significantly increases the rotational barrier. This is a common strategy for creating highly stable chiral ligands.

  • 6,6'-Positions: Steric hindrance at the 6 and 6' positions can also increase the barrier to rotation, although the effect may be less pronounced than at the 3,3' positions.[10]

  • Electronic Effects: While steric effects are dominant, electronic effects are not negligible. Electron-withdrawing groups can increase the acidity of the hydroxyl protons, potentially making the molecule more susceptible to base-mediated racemization.[11] Conversely, protecting the hydroxyls as ethers enhances stability by removing this acidic proton.[5][6]

G bulky_3_3 bulky_3_3 increase increase bulky_3_3->increase ether_prot ether_prot ether_prot->increase set_cond set_cond decrease decrease set_cond->decrease strong_base strong_base strong_base->decrease

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to check for racemization?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of this compound and its derivatives.[12][13]

  • Recommended Columns: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Chiralpak® AD-H, OD-H, and IA/IB/IC are widely used for resolving this compound enantiomers.[12][14]

  • Mobile Phase: A typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio is adjusted to achieve optimal separation and retention times.[15]

  • Detection: UV detection is standard, typically at wavelengths like 230 nm or 254 nm where the naphthyl system absorbs strongly.[12]

Q2: Can I store my enantiopure this compound derivative in any solvent?

For long-term storage, it is best to store this compound derivatives as a solid in a cool, dark, and dry place. If a solution is necessary, use a non-polar, aprotic solvent like hexane or toluene. Avoid storing in protic solvents (like methanol) or in the presence of acidic or basic impurities, which could cause slow racemization over time.

Q3: Is H₈-BINOL more or less stable towards racemization than this compound?

H₈-BINOL, where the peripheral benzene rings are hydrogenated, is generally considered to be more conformationally flexible than its fully aromatic parent, this compound.[16] This increased flexibility can translate to a lower rotational barrier, making it potentially more susceptible to racemization under similar conditions. Therefore, extra care should be taken during its synthesis and handling.

Q4: I am performing a dynamic kinetic resolution (DKR) and need to racemize this compound in situ. What are the best conditions?

Dynamic kinetic resolution requires controlled in situ racemization that is fast enough to keep pace with the kinetic resolution step but not so harsh that it degrades the substrate or catalyst.

  • Metal-Catalyzed Racemization: This is a highly effective modern approach. Catalytic amounts of a copper or ruthenium complex can efficiently racemize this compound under relatively mild conditions, often compatible with enzymatic resolutions.[5][9] For example, a combination of a copper(I) or (II) salt with a diamine or phenanthroline-based ligand can create an effective racemization catalyst.[9]

  • Base-Catalyzed Racemization: In some systems, a base like Na₂CO₃ can be used at moderate temperatures (e.g., 50 °C) to facilitate racemization, especially when coupled with a lipase for the resolution step.[9]

These methods are far superior to relying on harsh thermal racemization.[2][4]

References

  • Enantiomeric Separation of this compound Using the ACQUITY UPC2 System. (n.d.). Waters Corporation.
  • Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. (2018). Chemical Science.
  • Enantiomeric Separation of this compound Using the ACQUITY UPC2 System. (n.d.). Waters Corporation.
  • The lowest energy thermal racemization of this compound 2 proceeds via a single... (n.d.). ResearchGate.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). Molecules.
  • This compound: A Versatile Chiral Reagent. (n.d.). Chemical Reviews.
  • Optical Stability of 1,1′-Binaphthyl Derivatives. (2019). ACS Omega.
  • Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. (n.d.). PubMed Central.
  • Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs). (n.d.). Chemical Communications.
  • Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). (2016). Molecules.
  • Thermal racemization of biaryl atropisomers. (n.d.). ResearchGate.
  • Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs). (n.d.). ResearchGate.
  • Recent synthetic protocols for the construction of axially chiral this compound derivatives. (n.d.). ResearchGate.
  • Regioselective Substitution of this compound. (2024). Chemical Reviews.
  • Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. (2018). RSC Publishing.
  • Continuous-SPACEDKR of this compound via flash epimerization. (n.d.). ResearchGate.
  • [The determination of enantiomeric purity for 1,1'-binaphthyl-2,2'-diol by high performance liquid chromatography]. (n.d.). PubMed.
  • The separation of enantiomers utilizing chiral this compound‐based macrocycles... (n.d.). ResearchGate.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (n.d.). PubMed Central.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). PubMed Central.
  • This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. (2015). Journal of the Korean Chemical Society.
  • Divergent Total Synthesis of the Harziane Diterpenoids. (n.d.). Journal of the American Chemical Society.
  • Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. (2025). The Journal of Organic Chemistry.
  • 1,1′-Bi-2-naphthol. (n.d.). Wikipedia.
  • Regioselective Substitution of this compound. (n.d.). PubMed Central.
  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). ResearchGate.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. (2023). ACS Omega.

Sources

Validation & Comparative

A Comparative Guide for Researchers: BINOL vs. TADDOL in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the pantheon of privileged chiral scaffolds, BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have emerged as two of the most versatile and widely employed C₂-symmetric diol ligands. This guide offers an in-depth, data-driven comparison of this compound and TADDOL, designed to provide researchers, scientists, and drug development professionals with the insights necessary to select the optimal ligand for their synthetic challenges.

Structural and Physicochemical Properties: Two Pillars of C₂-Symmetry

At first glance, both this compound and TADDOL are C₂-symmetric diols, a feature that reduces the number of possible diastereomeric transition states and simplifies the prediction of stereochemical outcomes.[1] However, the origins of their chirality and their three-dimensional structures are fundamentally different, leading to distinct catalytic behaviors.

This compound: The Atropisomeric Workhorse

1,1'-Bi-2-naphthol, or this compound, is a cornerstone of modern asymmetric synthesis.[2] Its chirality arises not from a stereocenter, but from atropisomerism—the hindered rotation about the C1-C1' bond connecting the two naphthalene rings.[1] This high rotational barrier ensures that the (R)- and (S)-enantiomers are configurationally stable and do not racemize under typical reaction conditions.[3] The hydroxyl groups of this compound are phenolic, rendering them more acidic than the aliphatic alcohols of TADDOL. This property influences its coordination with metal centers and its potential as a Brønsted acid catalyst.[4]

The synthesis of enantiomerically pure this compound can be achieved through two primary routes: the resolution of a racemic mixture or the direct asymmetric oxidative coupling of 2-naphthol.[1] Resolution methods often employ chiral resolving agents like N-benzylcinchonidinium chloride to form diastereomeric complexes that can be separated by crystallization.[1] Direct asymmetric synthesis has been achieved using copper catalysts in the presence of chiral ligands.[1]

TADDOL: The Modular Ligand from the Chiral Pool

TADDOLs are synthesized from the readily available and inexpensive chiral pool starting material, tartaric acid.[5] Their C₂-symmetric framework consists of a 1,3-dioxolane ring with two adjacent trans-diarylhydroxymethyl groups.[5] A key feature of TADDOLs is their high modularity; the aryl groups can be easily varied by choosing different Grignard reagents during the synthesis, allowing for fine-tuning of the steric and electronic properties of the ligand.[5] This structural flexibility provides a powerful tool for optimizing catalyst performance for a specific transformation.

The synthesis of TADDOLs typically involves the reaction of a tartrate ester acetal or ketal with an excess of an aromatic Grignard reagent.[5] This straightforward procedure allows for the preparation of a wide variety of TADDOL derivatives.

FeatureThis compoundTADDOL
Source of Chirality Atropisomerism (Axial Chirality)Chiral Pool (Tartaric Acid)
Symmetry C₂C₂
Hydroxyl Groups Phenolic (More Acidic)Benzylic (Less Acidic)
Structural Rigidity Rigid binaphthyl backboneFlexible, with tunable aryl groups
Synthesis Resolution or Asymmetric CouplingFrom Tartaric Acid via Grignard Addition
Key Feature Well-defined, rigid chiral pocketHigh modularity of aryl substituents

Performance in Key Asymmetric Reactions: A Data-Driven Comparison

The true measure of a chiral ligand lies in its performance in catalytic asymmetric reactions. Here, we compare this compound and TADDOL in two key transformations: the asymmetric fluorination of β-ketoesters and the enantioselective Diels-Alder reaction.

Asymmetric Fluorination of β-Ketoesters

A direct comparison of (R)-BINOL and various TADDOL derivatives in the titanium-catalyzed asymmetric fluorination of β-ketoesters highlights the distinct capabilities of these ligands. In a study by Bruns and Haufe, the performance of a standard (R)-BINOL-derived catalyst was compared to several TADDOL-based catalysts.[6]

Table 1: Comparison of (R)-BINOL and TADDOL Derivatives in the Asymmetric Fluorination of a β-Ketoester [6]

EntryLigandYield (%)ee (%)
1(R)-BINOL2511
2Phenyl-TADDOL9586
31-Naphthyl-TADDOL9591
43,5-(CF₃)₂-Ph-TADDOL9588

Reaction Conditions: Substrate (0.5 mmol), F-TEDA (0.6 mmol), and catalyst (0.05 mmol) in MeCN (5 mL) at room temperature for 24 h. The catalysts were prepared in situ from the ligands and TiCl₂(OiPr)₂.

The data clearly demonstrates the superior performance of the TADDOL-based catalysts in this specific reaction. The (R)-BINOL-derived complex exhibited low activity and selectivity, while all the tested TADDOL derivatives provided high yields and excellent enantioselectivities.[6] This difference can be attributed to the different steric and electronic environments created by the ligands around the titanium center, which in turn influences the binding of the substrate and the facial selectivity of the fluorine transfer.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric catalysis has been extensively studied with both this compound and TADDOL ligands.[4][7][8]

This compound-Catalyzed Diels-Alder Reaction: this compound-titanium complexes are effective catalysts for the hetero-Diels-Alder reaction of dienes with aldehydes, affording dihydropyrones in high yields and enantioselectivities.[7] For instance, a 3-diphenylhydroxymethyl-substituted this compound-titanium complex has been shown to catalyze the reaction between a siloxy diene and various aldehydes with up to 99% yield and 99% ee.[7]

TADDOL-Catalyzed Diels-Alder Reaction: TADDOLs have also been successfully employed in Diels-Alder reactions, both as Lewis acid catalysts when complexed with metals like titanium, and as Brønsted acid organocatalysts.[4][8] In a notable example of organocatalysis, a commercially available TADDOL was found to catalyze the all-carbon Diels-Alder reaction of aminosiloxydienes and substituted acroleins through hydrogen bonding, achieving up to 92% ee.[4]

Mechanistic Insights: The "Why" Behind the Selectivity

The differing performance of this compound and TADDOL can be rationalized by examining their proposed catalytic cycles and transition state models.

This compound Catalysis: A Rigid Chiral Pocket

In this compound-metal catalyzed reactions, the rigid C₂-symmetric binaphthyl backbone creates a well-defined and sterically hindered chiral environment. The stereochemical outcome is dictated by the precise orientation of the substrates within this chiral pocket, which minimizes steric interactions in the transition state.

BINOL_Mechanism cluster_0 Catalytic Cycle Metal-BINOL Metal-BINOL Substrate_Coordination Substrate Coordination Metal-BINOL->Substrate_Coordination Substrate Transition_State Diastereomeric Transition State Substrate_Coordination->Transition_State Product_Release Product Release Transition_State->Product_Release Stereoselective Reaction Product_Release->Metal-BINOL Product TADDOL_Mechanism cluster_1 Catalytic Cycle Metal-TADDOL Metal-TADDOL Dienophile_Activation Dienophile Activation Metal-TADDOL->Dienophile_Activation Dienophile Diene_Approach Diastereoselective Diene Approach Dienophile_Activation->Diene_Approach Diene Product_Formation Product Formation Diene_Approach->Product_Formation Cycloaddition Product_Formation->Metal-TADDOL Product

Caption: Proposed catalytic cycle for a TADDOL-metal catalyzed Diels-Alder reaction.

Practical Considerations and Experimental Protocols

Ligand Availability and Cost: Both (R)- and (S)-BINOL are commercially available in high enantiopurity. TADDOLs are also commercially available, and their synthesis from tartaric acid is straightforward for laboratories equipped for organometallic chemistry.

Representative Experimental Protocol: Ti-TADDOL Catalyzed Asymmetric Fluorination

The following protocol is adapted from the work of Bruns and Haufe. [6] Materials:

  • (R,R)-1-Naphthyl-TADDOL (T2)

  • TiCl₂(OiPr)₂

  • Substrate (e.g., a β-ketoester)

  • F-TEDA (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (R,R)-1-Naphthyl-TADDOL (0.05 mmol) and TiCl₂(OiPr)₂ (0.05 mmol).

  • Add anhydrous MeCN (2.5 mL) and stir the mixture at room temperature for 1 hour to allow for in situ formation of the catalyst.

  • In a separate flask, dissolve the β-ketoester substrate (0.5 mmol) in anhydrous MeCN (2.5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add F-TEDA (0.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow cluster_2 Experimental Workflow start Start catalyst_prep In situ Catalyst Preparation start->catalyst_prep reaction_setup Reaction Setup catalyst_prep->reaction_setup reaction Stir at RT for 24h reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end End analysis->end

Caption: A typical experimental workflow for asymmetric catalysis.

Summary and Outlook

Both this compound and TADDOL are exceptionally powerful chiral ligands that have significantly advanced the field of asymmetric catalysis. The choice between them is not a matter of inherent superiority, but rather of selecting the right tool for the specific synthetic task at hand.

LigandStrengthsWeaknesses
This compound - Well-established and extensively studied- High enantioselectivities in a wide range of reactions- Rigid backbone provides a predictable chiral environment- Less modular than TADDOL- Performance can be highly substrate-dependent
TADDOL - Highly modular, allowing for fine-tuning of steric and electronic properties- Readily synthesized from the chiral pool- Effective as both Lewis acid and Brønsted acid catalysts- Can be less effective than this compound in certain reactions- The larger, more flexible structure can sometimes lead to lower enantioselectivities

The ongoing development of new generations of chiral ligands often builds upon the foundational scaffolds of this compound and TADDOL. By understanding the fundamental principles that govern their reactivity and selectivity, researchers can continue to push the boundaries of asymmetric synthesis and develop ever more efficient and selective catalytic systems for the synthesis of complex chiral molecules.

References

  • Feng, X., et al. (2008). Highly enantioselective hetero-Diels-Alder reaction of trans-1-methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene with aromatic and aliphatic aldehydes catalyzed by 3-substituted this compound-titanium complex. Organic Letters, 10(6), 1299–1302. [Link]
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–898. [Link]
  • Brunel, J. M. (2007). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 107(9), PR1–PR45. [Link]
  • da Silva, A. B. F., et al. (2022).
  • Rawal, V. H., et al. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5890–5895. [Link]
  • Bruns, S., & Haufe, G. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1421–1435. [Link]
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. [Link]
  • Houk, K. N., et al. (2008). Origin of enantioselection in Hetero-Diels-Alder reactions catalyzed by naphthyl-TADDOL. Organic Letters, 10(13), 2749–2752. [Link]
  • Jørgensen, K. A., et al. (1995). On the Mechanism of Ti-TADDOLate-Catalyzed Asymmetric Diels-Alder Reactions. The Journal of Organic Chemistry, 60(19), 6212–6223. [Link]
  • Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.
  • Sharma, A., et al. (2020). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 36(2), 234–241. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for BINOL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) for 1,1'-bi-2-naphthol (BINOL) derivatives is a critical analytical challenge. The axial chirality of these compounds makes them indispensable as ligands in asymmetric catalysis and as chiral building blocks in medicinal chemistry. Consequently, the stereochemical purity of this compound derivatives directly impacts reaction outcomes, biological activity, and ultimately, the safety and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system grounded in scientific integrity.

The Cornerstone of Chiral Analysis: Method Validation

Before delving into specific techniques, it is paramount to establish the framework of method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that ensure analytical methods are fit for their intended purpose.[1][2] A properly validated method for enantiomeric excess determination provides documented evidence of its reliability, accuracy, and precision. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including the other enantiomer, impurities, and degradation products.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Chromatographic Techniques: The Gold Standard for Enantioseparation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most widely used and reliable methods for the separation and quantification of this compound enantiomers.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and well-established technique for the determination of enantiomeric excess. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:

For this compound and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[3][4] The chiral recognition mechanism is a complex interplay of several intermolecular interactions:[5][6][7]

  • Hydrogen Bonding: The hydroxyl groups of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Stacking: The electron-rich naphthyl rings of this compound can engage in π-π stacking interactions with the phenyl groups of the carbamate substituents on the CSP.[8]

  • Steric Interactions: The three-dimensional structure of the chiral grooves on the CSP creates a steric environment that preferentially accommodates one enantiomer over the other.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, resulting in different retention times and, thus, separation.

Experimental Protocol: Chiral HPLC for this compound ee Determination

Objective: To determine the enantiomeric excess of a this compound derivative sample using chiral HPLC with a polysaccharide-based CSP.

Materials:

  • This compound derivative sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol

  • Chiral HPLC column (e.g., Daicel Chiralpak® AD-H or Chiralcel® IA)[3][4]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and the alcohol modifier in the desired ratio (e.g., 98:2 n-hexane:IPA).[4] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (98:2, v/v)

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 25 °C[4]

    • Detection: UV at 230 nm or 254 nm[4]

    • Injection Volume: 5-10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of the this compound derivative to determine the retention times of both enantiomers and to calculate the resolution (Rs).

    • Inject the sample solution.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard.

  • Calculation of Enantiomeric Excess (ee):

    ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Validation:

  • Specificity: Analyze a blank (mobile phase) and a sample spiked with a racemic standard to ensure no interfering peaks at the retention times of the this compound enantiomers.

  • Linearity: Prepare a series of solutions of the this compound derivative at different concentrations (e.g., 5-300 µg/mL) and inject them.[9] Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of the pure enantiomer into a sample of known composition. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Inject the same sample multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas and retention times. RSD should be < 2%.[1]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be within acceptable limits.

  • LOD & LOQ: Determine the LOD and LOQ by injecting a series of increasingly dilute solutions. The LOQ is the concentration at which the signal-to-noise ratio is at least 10:1.[1][10]

Workflow for Chiral HPLC Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Column Screening Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Select best CSP Parameter Optimization Parameter Optimization Mobile Phase Optimization->Parameter Optimization Optimize modifier ratio Specificity Specificity Parameter Optimization->Specificity Finalize method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for HPLC method development and validation.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact.[11] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Why SFC is Advantageous for this compound Derivatives:

  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates than in HPLC, leading to significantly shorter analysis times (often 3 to 10 times faster).[11] A separation that takes 18 minutes by HPLC can be achieved in under 2 minutes with SFC.[11]

  • Efficiency: The high diffusivity of the mobile phase enhances mass transfer between the mobile and stationary phases, resulting in narrower and taller peaks, which improves both resolution and sensitivity.[11]

  • Green Chemistry: SFC primarily uses CO₂, a non-toxic and readily available solvent, and requires smaller amounts of organic modifiers compared to the large volumes of organic solvents used in normal-phase HPLC.[11]

  • Cost-Effectiveness: The reduced consumption of organic solvents leads to significant cost savings in both solvent purchase and waste disposal.[11]

The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC, relying on interactions with the CSP.

Experimental Protocol: Chiral SFC for this compound ee Determination

Objective: To achieve a rapid determination of the enantiomeric excess of a this compound derivative using chiral SFC.

Materials:

  • This compound derivative sample

  • SFC-grade CO₂

  • HPLC-grade methanol

  • Chiral SFC column (e.g., Daicel Chiralpak® AS-H)[11]

  • SFC system with a back-pressure regulator and UV detector

Procedure:

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ and a modifier, typically methanol. The instrument software controls the composition.

  • Sample Preparation: Dissolve the this compound derivative sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) to a concentration of approximately 1-2 mg/mL.[11]

  • Chromatographic Conditions:

    • Column: Chiralpak® AS-H (150 x 4.6 mm, 5 µm)

    • Mobile Phase: CO₂/Methanol (e.g., 75:25)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Column Temperature: 40 °C

    • Detection: UV at 230 nm

    • Injection Volume: 1-5 µL

  • Analysis and Calculation: The analysis and calculation of ee are performed in the same manner as for HPLC.

Method Validation: The validation parameters and procedures are analogous to those described for chiral HPLC.

Spectroscopic Techniques: Rapid and High-Throughput Analysis

While chromatographic methods are the gold standard for accuracy, spectroscopic techniques offer advantages in speed and are particularly well-suited for high-throughput screening applications.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful and rapid tool for determining enantiomeric excess without the need for chromatographic separation.[11][12] The principle relies on the use of a chiral solvating agent (CSA), which is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte.

Mechanism of Chiral Recognition:

When a this compound derivative is mixed with a suitable CSA in an NMR tube, the two enantiomers of the this compound derivative will interact differently with the CSA, leading to the formation of two diastereomeric complexes. These complexes have different magnetic environments, which can result in separate, resolvable signals in the NMR spectrum (typically ¹H NMR). The integration of these signals allows for the direct determination of the enantiomeric ratio.

For this method to be effective, the interactions between the CSA and the analyte are crucial. These are typically non-covalent interactions, such as hydrogen bonding and π-π stacking.[13][14] The choice of solvent is also critical; non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred as they promote the formation of the diastereomeric complexes.[11]

Experimental Protocol: NMR with CSA for this compound ee Determination

Objective: To rapidly determine the enantiomeric excess of a this compound derivative using ¹H NMR spectroscopy and a chiral solvating agent.

Materials:

  • This compound derivative sample

  • Enantiomerically pure chiral solvating agent (e.g., (R)- or (S)-BINOL, if analyzing a derivative, or another suitable CSA)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound derivative sample (e.g., 0.025 mmol) and the chiral solvating agent (e.g., 0.1 mmol) in approximately 0.6 mL of CDCl₃.[11]

    • Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[11][12]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[11]

  • Data Analysis:

    • Identify a proton signal of the this compound derivative that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.

    • Carefully integrate the two resolved peaks.

  • Calculation of Enantiomeric Excess (ee):

    ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] * 100

    Where Integration₁ is the integral of the signal for the major diastereomeric complex and Integration₂ is the integral for the minor one.

Method Validation:

  • Specificity: The resolution of the signals for the two diastereomeric complexes demonstrates specificity.

  • Linearity: Prepare a series of samples with known, varying enantiomeric excesses. A plot of the measured ee (from NMR integration) versus the actual ee should yield a straight line with a correlation coefficient (R²) of ≥ 0.999.[11][12]

  • Accuracy and Precision: The accuracy is demonstrated by the linearity study. Precision can be assessed by preparing and analyzing multiple samples of the same known ee. The RSD of the measurements should be low.

  • LOD & LOQ: The limits of detection and quantitation for the minor enantiomer depend on the resolution of the signals and the signal-to-noise ratio of the instrument.

Workflow for NMR with CSA ee Determination

G Sample Prep Prepare Sample: Analyte + CSA in CDCl3 NMR Acquisition Acquire 1H NMR Spectrum Sample Prep->NMR Acquisition Data Processing Process Spectrum (Phasing, Baseline Correction) NMR Acquisition->Data Processing Integration Integrate Resolved Signals Data Processing->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a CSA.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light. As an inherently chiral technique, it is highly sensitive to the stereochemistry of molecules and can be adapted for the rapid determination of enantiomeric excess, especially in high-throughput screening formats.[15]

Mechanism of ee Determination:

The direct CD measurement of a this compound derivative can be used to determine its ee if a calibration curve is constructed using samples of known enantiomeric composition. Alternatively, a more sophisticated approach involves the formation of diastereomeric complexes that exhibit distinct CD signals. For instance, by mixing a this compound derivative with an achiral auxiliary and a chiral analyte, a three-component assembly can be formed that produces a unique CD spectrum for each enantiomer.[15] The intensity of the CD signal is then correlated with the enantiomeric excess.

Experimental Protocol: CD Spectroscopy for ee Determination

Objective: To determine the enantiomeric excess of a this compound derivative using CD spectroscopy by generating a calibration curve.

Materials:

  • This compound derivative sample

  • Enantiomerically pure standards of the (R)- and (S)-BINOL derivative

  • Spectroscopy-grade solvent (e.g., acetonitrile)

  • CD spectropolarimeter

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of solutions with known enantiomeric excesses (e.g., 100% R, 80% R, 60% R, ..., 100% S) at a constant total concentration.

  • Calibration Curve Generation:

    • Record the CD spectrum for each standard solution at a wavelength where the Cotton effect is maximal.

    • Plot the CD signal intensity (in millidegrees) against the known enantiomeric excess. This will generate a calibration curve, which should be linear.

  • Sample Preparation: Prepare a solution of the unknown sample at the same total concentration as the standards.

  • Sample Analysis: Record the CD spectrum of the unknown sample under the same conditions as the standards.

  • ee Determination: Determine the enantiomeric excess of the unknown sample by interpolating its CD signal intensity on the calibration curve.

Method Validation:

  • Linearity: The calibration curve itself demonstrates the linearity of the method.

  • Accuracy: The accuracy can be assessed by preparing and analyzing samples with known ee that were not used to generate the calibration curve. The average error should be low, typically within a few percent.[16]

  • Precision: Repeated measurements of the same sample will establish the precision of the method.

Comparison of Techniques

FeatureChiral HPLCChiral SFCNMR with CSACircular Dichroism
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a CSP using a supercritical fluid mobile phaseFormation of transient diastereomeric complexes with a chiral solvating agentDifferential absorption of circularly polarized light
Speed Slow to moderate (10-30 min)Very fast (< 5 min)Fast (5-10 min)Very fast (< 1 min per sample)
Accuracy HighHighGood to HighModerate to Good
Precision HighHighGood to HighGood
Sample Throughput LowHighModerateVery High
Solvent Consumption HighLowVery LowLow
Cost (Instrument) ModerateHighVery HighModerate
Cost (Per Sample) ModerateLowLowLow
Method Development Can be time-consumingCan be faster than HPLCRequires screening of CSAs and solventsRequires calibration curve or complex formation
Key Advantage Gold standard, high reliabilitySpeed, efficiency, green chemistryRapid, no separation neededHigh-throughput screening capability
Key Disadvantage Slow, high solvent useHigh initial instrument costPotential for signal overlap, requires suitable CSALower accuracy than chromatography, can be matrix-sensitive

Conclusion: Selecting the Appropriate Technique

The choice of method for validating the enantiomeric excess of this compound derivatives depends on the specific requirements of the analysis.

  • For definitive, high-accuracy results required for regulatory submissions and quality control of final products, chiral HPLC remains the gold standard due to its proven robustness and reliability.

  • When high throughput, speed, and sustainability are critical, such as in process development and reaction screening, chiral SFC is an excellent choice, offering significant advantages over HPLC with comparable accuracy.

  • For rapid, at-line or in-process monitoring where immediate feedback is needed, NMR spectroscopy with a chiral solvating agent provides a fast and convenient method that avoids time-consuming chromatographic separations.

  • For high-throughput screening of large compound libraries or reaction conditions, Circular Dichroism spectroscopy is unparalleled in its speed and amenability to automation.

By understanding the underlying principles, strengths, and limitations of each technique, and by adhering to rigorous validation protocols, researchers can confidently and accurately determine the enantiomeric excess of this compound derivatives, ensuring the quality and integrity of their work in asymmetric synthesis and drug development.

References

  • Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition. Molecules. 2018.
  • This compound-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. Polymers (Basel). 2022.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. 2022.
  • This compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry. 2023.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. 2017.
  • Rapid ee determination of N–C axially chiral triazoles by CD spectroscopy for high-throughput screening of atroposelective synthesis. Chemical Science. 2023.
  • The new optically active this compound-amino alcohol was used as chiral... ResearchGate. 2020.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H - Semantic Scholar. Semantic Scholar. 2022.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using this compound-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. 2020.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society. 2022.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. 2017.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine ee Values. NSF Public Access Repository. 2022.
  • Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid Ee Determination - Supporting Information. The Royal Society of Chemistry. 2011.
  • Determination of Enantiomeric Purity of Binaphthol by NMR Method. Journal of Analytical Methods in Chemistry. 2021.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. PubMed Central. 2022.
  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science. 2011.
  • Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. ResearchGate. 2022.
  • Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical Analysis. 2015.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. 2017.
  • A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H - RSC Publishing. RSC Publishing. 2022.
  • New chiral this compound...
  • Exploitation of the majority rules effect for the accurate measurement of high enantiomeric excess values using CD spectroscopy. Chemical Communications. 2014.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. 2011.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. 2021.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta. 2008.
  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. 2014.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Pharmaceuticals. 2021.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. 2018.

Sources

A Comparative Guide to Privileged Ligands: BINOL vs. Salen in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high stereoselectivity in chemical transformations. Among the pantheon of successful ligands, 1,1'-bi-2-naphthol (BINOL) and N,N'-bis(salicylidene)ethylenediamine (Salen) derivatives stand out as "privileged scaffolds." Their remarkable versatility, steric and electronic tunability, and ability to form stable, active complexes with a wide range of metals have cemented their status as indispensable tools for researchers in academia and the pharmaceutical industry.

This guide provides an in-depth, objective comparison of this compound and Salen ligands. Moving beyond a simple catalog of reactions, we will explore the fundamental structural attributes, synthetic accessibility, and mechanistic nuances that dictate their performance in catalysis. By juxtaposing their strengths and weaknesses across various reaction classes, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection and development.

Part 1: Structural and Electronic Foundations

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and electronic character. These features define the chiral environment around the metal center, influencing substrate binding and the energetics of diastereomeric transition states.

This compound: The Archetype of Axial Chirality

This compound is a C₂-symmetric molecule whose chirality arises not from a stereocenter but from atropisomerism—hindered rotation about the C1-C1' aryl-aryl single bond. This axial chirality creates a well-defined, rigid chiral pocket.

  • Structural Features: The two naphthyl rings exist in a non-planar orientation, defined by a dihedral angle that is crucial for inducing asymmetry. The hydroxyl groups serve as the primary coordination sites for metal ions and can also function as Brønsted acids.

  • Electronic Properties: The naphthol rings are electron-rich, and the phenolic oxygens are effective Lewis basic coordination sites. The acidity and nucleophilicity of these oxygens can be tuned through substitution on the aromatic rings.[1]

  • Tunability: The this compound framework is highly modular. Strategic placement of substituents at the 3,3', 6,6', and other positions allows for precise control over the steric bulk and electronic nature of the resulting catalyst.[1][2] A notable derivative, H₈-BINOL, in which the naphthalene rings are partially hydrogenated, exhibits a different dihedral angle and increased flexibility, leading to enhanced enantioselectivity in certain reactions.[3]

Caption: General Structure of this compound, highlighting the C₂ symmetry and axial chirality.

Salen: The Versatile Tetradentate Scaffold

Salen-type ligands are C₂-symmetric, tetradentate Schiff bases that form robust complexes with a vast number of metals.[4][5] Their chirality is typically introduced via the diamine backbone.

  • Structural Features: The defining feature is the [O,N,N,O] coordination motif, which securely chelates a metal ion in a generally square-planar or distorted tetrahedral geometry.[6] The stereochemistry of the diamine bridge (e.g., from 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine) dictates the conformation of the entire complex, creating a chiral cleft.

  • Electronic Properties: The electronic environment of the metal center is highly tunable. Electron-donating or -withdrawing groups on the salicylaldehyde rings can modulate the Lewis acidity of the metal.[6] This allows for fine-tuning of the catalyst's reactivity for a specific transformation.

  • Tunability: Salen ligands offer exceptional modularity. The steric environment is readily adjusted by introducing bulky groups (e.g., tert-butyl) at the 3,3' and 5,5' positions of the salicylaldehyde units.[7] This modularity is a key reason for their widespread success.[4][5]

Caption: Coordination motif of a generic chiral Salen-metal complex.

Part 2: Synthesis and Accessibility

The practical utility of a ligand is heavily influenced by the ease and efficiency of its synthesis. Here, this compound and Salen present distinct profiles.

Synthesis of this compound Ligands

The preparation of racemic this compound is straightforward, but obtaining the enantiopure material requires more sophisticated methods.

  • Racemic Synthesis: The most common method is the oxidative coupling of 2-naphthol, frequently using iron(III) chloride (FeCl₃) as the oxidant.[1] This reaction is typically high-yielding but produces a racemic mixture.

  • Asymmetric Synthesis & Resolution: Accessing enantiopure this compound can be achieved through two main routes:

    • Optical Resolution: The classical approach involves separating the enantiomers of racemic this compound, often by forming diastereomeric derivatives.

    • Asymmetric Oxidative Coupling: Modern methods employ chiral catalysts, such as copper or vanadium complexes, to directly favor the formation of one enantiomer over the other.[8]

  • Setup: A solution of 2-naphthol (1.0 eq) is prepared in a suitable solvent, such as water or toluene.

  • Oxidation: An aqueous solution of FeCl₃ (approx. 1.2 eq) is added dropwise to the 2-naphthol solution with vigorous stirring at room temperature.

  • Reaction: The mixture is stirred for several hours until the reaction is complete, monitored by TLC. A precipitate of racemic this compound typically forms.

  • Workup: The solid product is collected by filtration, washed thoroughly with water to remove iron salts, and then with a cold solvent (e.g., toluene) to remove any unreacted 2-naphthol.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield pure, racemic this compound.

BINOL_Synthesis_Workflow naphthol 2-Naphthol coupling Oxidative Coupling naphthol->coupling fecl3 FeCl3 (Oxidant) fecl3->coupling rac_this compound Racemic this compound coupling->rac_this compound resolution Optical Resolution or Asymmetric Synthesis rac_this compound->resolution enant_this compound Enantiopure this compound resolution->enant_this compound

Caption: Synthetic workflow for obtaining enantiopure this compound.

Synthesis of Salen Ligands

In stark contrast to this compound, the synthesis of chiral Salen ligands is exceptionally simple and efficient, typically involving a one-pot condensation.

  • Condensation Reaction: The synthesis is achieved by the condensation of a substituted salicylaldehyde (2 equivalents) with a chiral diamine (1 equivalent).[9][10] The reaction is often performed in an alcohol solvent like ethanol and frequently proceeds to completion in high yield without the need for extensive purification.[11] This synthetic ease is a major advantage of the Salen scaffold.

  • Setup: (1R,2R)-(-)-1,2-Cyclohexanediamine (1.0 eq) is dissolved in ethanol in a round-bottom flask.

  • Addition: A solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq) in ethanol is added to the diamine solution.

  • Reaction: The mixture is heated to reflux for 1-2 hours. A bright yellow precipitate of the Salen ligand typically forms upon reaction.

  • Isolation: The reaction mixture is cooled to room temperature, and the yellow solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent use without further purification.

Salen_Synthesis_Workflow sal Substituted Salicylaldehyde (2 eq) condensation Condensation (e.g., EtOH, Reflux) sal->condensation diamine Chiral Diamine (1 eq) diamine->condensation salen Chiral Salen Ligand condensation->salen

Caption: A streamlined, one-pot synthesis workflow for chiral Salen ligands.

Part 3: A Comparative Analysis of Catalytic Performance

The true measure of a ligand's utility lies in its performance. While both this compound and Salen are versatile, they often exhibit complementary strengths, excelling in different classes of asymmetric reactions.

Application 1: Asymmetric Epoxidation

Asymmetric epoxidation is a cornerstone transformation for producing chiral building blocks.

  • Salen's Dominance: This is the domain where Salen-metal complexes, particularly Mn(Salen), reign supreme. The Jacobsen-Katsuki Epoxidation provides a powerful method for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized olefins with high enantiomeric excesses (ee).[10][12]

  • This compound's Niche Role: While not the go-to choice for simple olefins, this compound-based catalysts, such as those derived from titanium or zinc, have found application in the epoxidation of specific substrates like α,β-unsaturated ketones.

Table 1: Performance in Asymmetric Epoxidation

Catalyst SystemSubstrateYield (%)ee (%)Key Features & Reference
(R,R)-Mn(Salen) cis-β-Methylstyrene8692Broad utility for unfunctionalized olefins.[10]
Ti(OiPr)₄ / this compound Chalcone9585Effective for electron-deficient olefins.
(R,R)-Cr(Salen) trans-β-Methylstyrene7583Complementary to Mn catalysts for some substrates.
Application 2: Hydrolytic Kinetic Resolution (HKR) of Epoxides

Kinetic resolution is a powerful strategy for separating enantiomers. The HKR of terminal epoxides is a landmark achievement in asymmetric catalysis.

  • Salen's Unrivaled Efficacy: Chiral Co(III)(Salen) complexes are exceptionally effective catalysts for this reaction, providing access to both unreacted epoxide and the resulting 1,2-diol in nearly perfect enantiopurity (>99% ee).[7][13] The reaction is often praised for its operational simplicity and broad substrate scope.

  • This compound's Alternative Approaches: While not used for HKR in the same manner, this compound-based catalysts are employed in other types of kinetic resolutions, for example, in the acylation of racemic secondary alcohols.

Table 2: Performance in Kinetic Resolution of Epoxides

Catalyst SystemSubstrateProductee (%) (Epoxide)ee (%) (Diol)Key Features & Reference
(R,R)-Co(Salen)OAc / H₂O Racemic Propylene Oxide(R)-Propylene Oxide>99>99Exceptionally high selectivity and broad scope.[13]
(S,S)-Co(Salen)OAc / H₂O Racemic Styrene Oxide(S)-Styrene Oxide>99>99Practical and widely adopted industrial process.
This compound-based systems are generally not applied to this specific transformation.
Application 3: Asymmetric Cyanation Reactions

The addition of cyanide to aldehydes (hydrocyanation) or imines (Strecker reaction) is a fundamental C-C bond-forming reaction.

  • This compound's Strength in Lewis Acid Catalysis: Titanium- and Aluminum-BINOL complexes are highly effective catalysts for the enantioselective addition of trimethylsilylcyanide (TMSCN) to aldehydes.[14] Bifunctional this compound ligands, incorporating both a Lewis acid and a Lewis base, have also been developed to enhance reactivity and selectivity.[15]

  • Salen's Competence: Salen complexes of titanium and aluminum are also competent catalysts for these transformations, often yielding high enantioselectivities.[6][16] The choice between this compound and Salen can sometimes depend on the specific substrate and the desired reaction conditions.

Table 3: Performance in Asymmetric Cyanation of Aldehydes (with TMSCN)

Catalyst SystemSubstrateYield (%)ee (%)Key Features & Reference
Ti(OiPr)₄ / (S)-BINOL Benzaldehyde9196Classic system for aldehyde cyanohydrin synthesis.
(S)-Bifunctional this compound / Me₂AlCl Heptanal9895Highly effective for aliphatic aldehydes.[15]
(R,R)-Al(Salen)Cl Benzaldehyde9492Demonstrates strong performance of Salen-based Lewis acids.[16]

Part 4: Mechanistic Rationale for Selectivity

The differing performance of this compound and Salen catalysts can be traced back to the distinct ways they construct a chiral environment.

  • This compound: The Chiral Cleft: The C₂-symmetric this compound ligand creates a "chiral cleft" or pocket around the metal center. The bulky naphthyl groups act as chiral walls, sterically blocking two of the four possible approach trajectories of the substrate. The rigidity and well-defined dihedral angle of the this compound backbone are critical for transmitting this chiral information effectively.

  • Salen: Quadrant Shielding: A chiral Salen complex, when viewed from the top, creates a steric environment that can be divided into four quadrants. The bulky substituents on the salicylaldehyde rings (typically at the 3 and 5 positions) effectively block two diagonally opposed quadrants. This forces the incoming substrate to approach the metal center from one of the two open, less-hindered quadrants, thereby dictating the stereochemical outcome.

Mechanistic_Models cluster_0 This compound: Chiral Cleft Model cluster_1 Salen: Quadrant Shielding Model M1 Metal Naphthyl1 Naphthyl Wall 1 Naphthyl1->M1 Naphthyl2 Naphthyl Wall 2 Naphthyl2->M1 Approach1 Favored Approach Approach1->M1 Block1 Blocked Block1->M1 M2 Metal Quadrant1 Open Quadrant1->M2 Approach Quadrant2 Shielded Quadrant2->M2 Blocked Quadrant3 Open Quadrant3->M2 Approach Quadrant4 Shielded Quadrant4->M2 Blocked

Caption: Conceptual models illustrating the origin of stereoselectivity for this compound and Salen catalysts.

Summary and Concluding Remarks

Both this compound and Salen ligands have rightfully earned their "privileged" status. They are not competitors but rather complementary tools in the vast toolkit of the synthetic chemist. The choice between them is dictated by the specific chemical transformation, the nature of the metal required, and the substrate .

Final Comparison Table

FeatureThis compound LigandsSalen Ligands
Chirality Source Axial chirality (atropisomerism)Stereocenters in the diamine backbone
Structure C₂-symmetric, bidentateC₂-symmetric, tetradentate [O,N,N,O]
Synthesis Multi-step for enantiopure formsOften a high-yielding, one-pot condensation
Metal Compatibility Excellent for early transition metals, main group metals, and lanthanides (Ti, Al, Zn, La)Broad; excellent for mid-to-late transition metals (Mn, Co, Cr, Al, Ti)
Key Strengths Lewis acid-catalyzed C-C bond formation (Diels-Alder, Aldol, Cyanation), Brønsted acid catalysisOxidations (Epoxidation), Kinetic Resolutions (HKR), Polymerizations
Primary Mechanism Rigid "chiral cleft" formation"Quadrant shielding" by bulky substituents

References

  • Advances in the Asymmetric Synthesis of this compound Derivatives. (2022). Molecules, 28(1), 12. [Link]
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified this compound Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212. [Link]
  • Shibasaki, M., & Matsunaga, S. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews, 35(3), 269-279. [Link]
  • Shaw, S., & White, J. D. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews, 119(16), 9381-9426. [Link]
  • Deng, H., et al. (2007). An Efficient One-Step Synthesis of a Bifunctional this compound Ligand for the Highly Enantioselective Cyanation of Aliphatic Aldehydes. Organic Letters, 9(8), 1541-1544. [Link]
  • Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. (2019). PubMed. [Link]
  • Salen ligand. (n.d.). In Wikipedia.
  • Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric C
  • Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. (2019). Chemical Reviews. [Link]
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. (2021). National Institutes of Health (NIH). [Link]
  • Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. (2006). Royal Society of Chemistry. [Link]
  • A Practical One-Pot Synthesis of Enantiopure Unsymmetrical Salen Ligands. (2002). The Journal of Organic Chemistry. [Link]
  • Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. (2002). Organometallics. [Link]
  • Advances in the Asymmetric Synthesis of this compound Deriv
  • Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. (2000). Semantic Scholar. [Link]
  • Clarke, R. M., & Storr, T. (2014). The chemistry and applications of multimetallic salen complexes. Dalton Transactions, 43(24), 8997-9009. [Link]
  • Asymmetric Catalysis by this compound and Its Non-polymeric Deriv
  • Unique asymmetric catalysis of cis-β metal complexes of salen and its related Schiff-base ligands. (2004). Royal Society of Chemistry. [Link]
  • Cozzi, P. G. (2019). Al(Salen)
  • The Role of Salen Ligands in Modern Chemical Synthesis and Material Science. (n.d.). Advanced Organic Synthesis. [Link]
  • Metal salen complex. (n.d.). In Wikipedia.
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews, 124(10), 6643-6689. [Link]
  • Modified this compound Ligands in Asymmetric Catalysis†. (2003). ElectronicsAndBooks. [Link]
  • This compound-Salen-catalyzed highly enantioselective alkyne additions to aromatic aldehydes. (2004). Organic Letters. [Link]

Sources

A Comparative Guide to BINOL-Based Phosphoric Acid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the quest for enantiomerically pure compounds is a constant pursuit. Among the arsenal of tools available for asymmetric catalysis, chiral BINOL-based phosphoric acids (BPAs) have emerged as a powerhouse class of Brønsted acid organocatalysts. Their robust nature, operational simplicity, and broad applicability have cemented their status as indispensable catalysts. This guide provides an in-depth comparative analysis of popular BPA catalysts, pits them against common alternatives, and offers detailed experimental protocols to empower your research endeavors.

The Enduring Appeal of the this compound Scaffold: A Structural and Mechanistic Overview

The remarkable efficacy of this compound-based phosphoric acids stems from their unique and tunable structural features. The axial chirality of the 1,1'-bi-2-naphthol (this compound) backbone creates a well-defined chiral environment, crucial for stereochemical control. The phosphate moiety serves a dual role: the proton acts as a Brønsted acid to activate electrophiles, most commonly imines, by lowering their LUMO, while the phosphoryl oxygen can act as a Lewis base, engaging in hydrogen bonding to orient the nucleophile. This bifunctional activation is a cornerstone of their catalytic prowess[1].

The true tunability of these catalysts, however, lies in the substituents at the 3,3'-positions of the this compound framework. These groups are not mere spectators; they are critical directors of enantioselectivity. As we will explore, the size and nature of these substituents dictate the shape and accessibility of the chiral pocket, profoundly influencing the facial selectivity of the nucleophilic attack.

Performance Benchmark: The Asymmetric Mannich Reaction

To provide a clear and quantitative comparison, we will focus on the well-established asymmetric Mannich reaction. This carbon-carbon bond-forming reaction is a staple in the synthesis of chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products.

Head-to-Head: The Influence of 3,3'-Substituents on BPA Catalyst Performance

The choice of substituents at the 3,3'-positions of the BPA catalyst can dramatically impact both the yield and the enantiomeric excess (ee) of the desired product. A seminal study by Terada and coworkers provides an excellent dataset for comparing the performance of various (R)-BINOL-derived phosphoric acids in the Mannich reaction between N-Boc-imine and acetylacetone.

Catalyst (3,3'-Substituent)Yield (%)Enantiomeric Excess (ee, %)
H 9118
Phenyl 9182
4-Nitrophenyl 8985
2,4,6-Triisopropylphenyl (TRIP) 9090
9-Anthryl 8794
Triphenylsilyl (SiPh₃) 8586

Data adapted from Terada, M., et al. J. Am. Chem. Soc. 2004, 126, 16, 5076–5077.

Analysis and Field Insights:

The data clearly illustrates the profound effect of the 3,3'-substituents. The unsubstituted this compound phosphoric acid provides a respectable yield but poor enantioselectivity. The introduction of aromatic groups at these positions leads to a significant enhancement in ee, with the bulky 2,4,6-triisopropylphenyl (TRIP) and the sterically demanding 9-anthryl groups affording the highest enantioselectivities. This is a manifestation of the "chiral pocket" concept: the bulky substituents create a more confined and selective environment around the active site, effectively shielding one face of the activated imine and directing the nucleophilic attack to the other.

Interestingly, the triphenylsilyl-substituted catalyst, while also bulky, provides a slightly lower ee than the TRIP and 9-anthryl substituted catalysts in this specific reaction. This highlights a "Goldilocks" principle often observed in asymmetric catalysis: the ideal catalyst is not always the most sterically hindered, but rather one with the optimal balance of steric and electronic properties for a given substrate combination[2].

The Competitive Landscape: this compound-Phosphoric Acids vs. Alternative Organocatalysts

While BPAs are formidable catalysts, they are not the only players in the field of asymmetric organocatalysis. Thioureas and squaramides are two other prominent classes of hydrogen-bond-donating catalysts that are often employed for similar transformations.

Catalyst ClassTypical Loading (mol%)General Reaction ConditionsKey Mechanistic Feature
This compound-Phosphoric Acids 1-10Room temperature to mild heatingBrønsted acid activation of electrophile
Thioureas 1-20Often requires additives or co-catalystsDual hydrogen bond donation to activate electrophile
Squaramides 1-10Generally mild conditionsPlanar, rigid scaffold with two hydrogen bond donors

Comparative Discussion:

  • Acidity and Reactivity: BPAs are generally more acidic than thioureas and squaramides. This higher acidity allows them to activate a broader range of less reactive electrophiles. However, this can also lead to undesired side reactions or catalyst decomposition with sensitive substrates.

  • Catalyst Loading: Catalyst loading is highly reaction-dependent for all classes. However, BPAs often achieve high conversions and enantioselectivities at low catalyst loadings (1-5 mol%).

  • Substrate Scope: All three catalyst classes have demonstrated broad substrate scope. The choice of catalyst often comes down to empirical screening for a specific transformation. For instance, while BPAs excel at imine activation, thioureas and squaramides are often the catalysts of choice for activating nitro-olefins in Michael additions.

  • Cost and Availability: this compound is a readily available and relatively inexpensive starting material, and a wide variety of 3,3'-substituted BPAs are commercially available or can be synthesized via established procedures. Chiral thioureas and squaramides are also accessible, with a diverse range of derivatives available.

Ultimately, the selection of a catalyst is not a matter of one being definitively "better" than another, but rather which is the most effective for the specific chemical transformation at hand.

From Theory to Practice: Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of successful synthetic chemistry. Below is a representative, step-by-step procedure for a BPA-catalyzed asymmetric Mannich reaction.

Representative Experimental Protocol: Asymmetric Mannich Reaction

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Ketone (2.0 mmol, 2.0 equiv)

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP-PA) (0.05 mmol, 0.05 equiv)

  • Anhydrous toluene (5.0 mL)

  • Molecular sieves, 4 Å (optional, for drying solvent and reagents)

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the (R)-TRIP-PA catalyst (0.05 mmol).

  • Add the aldehyde (1.0 mmol) and the amine (1.0 mmol) to the flask.

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate in situ imine formation.

  • Add the ketone (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-amino ketone.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • In situ imine formation: Pre-forming the imine by stirring the aldehyde and amine before adding the nucleophile often leads to cleaner reactions and higher yields.

  • Anhydrous conditions: The phosphoric acid catalyst and the imine intermediate can be sensitive to water, which can lead to catalyst deactivation and competing hydrolysis reactions. The use of anhydrous solvent and optional molecular sieves is therefore recommended.

  • Catalyst loading: A 5 mol% catalyst loading is a common starting point for optimization. For highly reactive substrates, this can often be lowered to 1-2 mol%.

  • Monitoring by TLC: Regular monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

Visualizing the Catalytic Cycle and Key Interactions

To better understand the mechanism of catalysis and the origin of enantioselectivity, we can visualize the key steps and interactions using diagrams.

Workflow for Catalyst Selection and Optimization

G cluster_0 Catalyst Selection cluster_1 Reaction Optimization A Initial Screen: Unsubstituted or Phenyl-BPA B Performance Evaluation (Yield & ee) A->B C Increase Steric Bulk: TRIP or 9-Anthryl-BPA B->C Low ee D Fine-tuning: SiPh3 or other aryl-BPA B->D Moderate ee E Solvent Screening (Toluene, CH2Cl2, etc.) C->E Optimized Catalyst D->E Optimized Catalyst F Temperature Adjustment E->F G Catalyst Loading Titration F->G H Final Protocol G->H

Caption: A decision tree for the rational selection and optimization of this compound-based phosphoric acid catalysts.

Proposed Catalytic Cycle for the Mannich Reaction

G Catalyst BPA Catalyst (C-H+) ActivatedComplex [C-H+...I...E] Catalyst->ActivatedComplex + Imine + Enol Imine Imine (I) Imine->ActivatedComplex Enol Enol (E) Enol->ActivatedComplex ProductComplex [C-H+...Product] ActivatedComplex->ProductComplex C-C bond formation ProductComplex->Catalyst Product release Product Product ProductComplex->Product

Caption: A simplified representation of the proposed catalytic cycle for a BPA-catalyzed Mannich reaction.

Conclusion and Future Outlook

This compound-based phosphoric acids are a mature and highly effective class of organocatalysts, yet the field continues to evolve. The development of new, more elaborate 3,3'-substituents, the immobilization of these catalysts on solid supports for easier recovery and recycling, and their application in novel, complex transformations are all active areas of research. This guide has provided a snapshot of the current state of the art, offering a framework for understanding, selecting, and implementing these remarkable catalysts in your own synthetic endeavors. Through rational design and careful optimization, this compound-based phosphoric acids will undoubtedly continue to play a pivotal role in the advancement of asymmetric synthesis and the development of new medicines and materials.

References

  • Terada, M., et al. (2004). Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 126(16), 5076–5077. [Link]
  • Akiyama, T., et al. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566–1568. [Link]
  • Goodman, J. M., et al. (2016). Goldilocks Catalysts: Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of this compound-Derived Phosphoric Acid Catalysts. Journal of the American Chemical Society, 138(20), 6544–6550. [Link]
  • Rueping, M., et al. (2011). Chiral Brønsted Acids in Asymmetric Synthesis. Chemical Society Reviews, 40(9), 4539-4548. [Link]
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]
  • Cheon, C.-H., & Yamamoto, H. (2011). Chiral Brønsted Acid-Catalyzed Asymmetric Aza-Diels–Alder Reaction. In Asymmetric Synthesis II (pp. 1-43). Springer. [Link]
  • Parmar, D., et al. (2014). Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation.

Sources

A Senior Application Scientist's Guide to the Determination of Absolute Configuration of BINOL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules is a non-negotiable aspect of their work. The atropisomeric 1,1'-bi-2-naphthol (BINOL) and its derivatives are a cornerstone of asymmetric synthesis, serving as powerful chiral ligands and catalysts.[1] Consequently, the unambiguous assignment of their (R)- or (S)-configuration is paramount for understanding reaction mechanisms, ensuring reproducibility, and meeting stringent regulatory requirements for chiral drugs.

This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to select the most appropriate method for your specific this compound derivative and research context.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the definitive method for determining absolute configuration.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of atoms.[3][4]

The Rationale Behind the Method

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[5] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect, though subtle, is sufficient to break Friedel's law, which states that diffraction intensities of certain related reflections (Bijvoet pairs) should be identical. The differences in these intensities allow for the unambiguous assignment of the absolute configuration.[6]

Experimental Workflow

The critical prerequisite for this technique is the availability of a high-quality single crystal.[7][8] The general workflow is as follows:

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement CrystalGrowth Grow Single Crystal MountCrystal Mount Crystal CrystalGrowth->MountCrystal XrayDiffraction Collect Diffraction Data MountCrystal->XrayDiffraction SolveStructure Solve Phase Problem XrayDiffraction->SolveStructure RefineStructure Refine Atomic Positions SolveStructure->RefineStructure DetermineAC Determine Absolute Configuration (Flack Parameter) RefineStructure->DetermineAC

Figure 1: A generalized workflow for determining absolute configuration using single-crystal X-ray crystallography.

Detailed Protocol: Crystal Growth of this compound Derivatives

Growing diffraction-quality crystals is often the most challenging step.[9][10] Here are some common methods:

  • Slow Evaporation:

    • Prepare a saturated or nearly saturated solution of the this compound derivative in a suitable solvent (e.g., toluene, ethyl acetate, or a mixture).

    • Filter the solution into a clean vial.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[11]

  • Vapor Diffusion:

    • Dissolve the this compound derivative in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

    • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[11]

  • Cooling:

    • Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.[12]

The Power of Light and Chirality: Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[8] These techniques rely on the differential absorption of left and right circularly polarized light.[5] A key advantage is that they do not require crystallization of the sample.[7]

The modern application of these techniques for absolute configuration determination is a synergistic combination of experimental measurement and quantum chemical calculations.[5] The experimental spectrum is compared with the theoretically predicted spectrum for a known enantiomer (e.g., the (R)-enantiomer). A match confirms the absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions within the molecule. For this compound derivatives, the characteristic biphenyl chromophore gives rise to distinct ECD spectra.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions.[7] VCD spectra are typically more complex and feature-rich than ECD spectra, providing a more detailed fingerprint of the molecule's stereochemistry. A significant advantage of VCD is that all chiral molecules have a VCD spectrum, whereas a UV-Vis chromophore is necessary for ECD.[5]

Experimental and Computational Workflow

Chiroptical_Spectroscopy_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction SamplePrep Prepare Solution (e.g., in CDCl3) MeasureSpectrum Record ECD/VCD Spectrum SamplePrep->MeasureSpectrum CompareSpectra Compare Experimental and Computed Spectra MeasureSpectrum->CompareSpectra ConformationalSearch Conformational Search (e.g., Molecular Mechanics) DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) ConformationalSearch->DFT_Optimization TDDFT_Calculation TDDFT Calculation of ECD/VCD Spectrum DFT_Optimization->TDDFT_Calculation BoltzmannAverage Boltzmann Averaging TDDFT_Calculation->BoltzmannAverage BoltzmannAverage->CompareSpectra AssignAC Assign Absolute Configuration CompareSpectra->AssignAC Match or Mirror Image

Figure 2: Workflow for absolute configuration determination by ECD or VCD spectroscopy.

Detailed Protocol: VCD Analysis of a this compound Derivative
  • Sample Preparation: Dissolve 5-15 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after the measurement.[5]

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. The measurement time can range from one to several hours depending on the sample concentration.[5]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (S)-BINOL) to identify all low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each optimized conformer using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative free energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer).

    • If the experimental spectrum matches the calculated (S)-spectrum, the absolute configuration is (S). If it matches the mirror image, the absolute configuration is (R).

The Versatility of NMR Spectroscopy

NMR spectroscopy offers several methods for determining the absolute configuration of this compound derivatives, which are particularly useful when crystallization is not feasible. These methods typically involve converting the enantiomeric this compound derivative into a pair of diastereomers, which will exhibit distinct NMR spectra.

Mosher's Method: Chiral Derivatizing Agents

The Mosher's method is a well-established technique that involves the derivatization of a chiral alcohol (or amine) with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[13] While typically used to determine the configuration of chiral alcohols, the hydroxyl groups of this compound can be derivatized to form Mosher's esters.

The principle lies in the anisotropic effect of the phenyl group of the MTPA moiety, which shields or deshields nearby protons in the diastereomeric esters differently. By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration can be deduced.[14]

Detailed Protocol: Modified Mosher's Method
  • Esterification: React the this compound derivative separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the two corresponding diastereomeric esters.

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ) for corresponding protons.

    • A positive Δδ value for protons on one side of the molecule and a negative Δδ value for protons on the other side, when mapped onto a conformational model of the Mosher's esters, reveals the absolute configuration.[15][16]

This compound as a Chiral Solvating Agent

An interesting application of this compound itself is its use as a chiral solvating agent (CSA) for the determination of the absolute configuration of other chiral molecules, particularly amines. Enantiopure this compound can form transient diastereomeric complexes with the enantiomers of a chiral analyte through hydrogen bonding. These complexes have different NMR spectra, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration.

Detailed Protocol: Using (S)-BINOL as a CSA for a Chiral Amine
  • Sample Preparation: In an NMR tube, mix the racemic amine (analyte) and an enantiopure this compound derivative (e.g., (S)-BINOL) in a suitable deuterated solvent, typically a non-polar one like CDCl₃. Molar ratios may need to be optimized, but a 1:2 ratio of analyte to CSA is a good starting point.

  • NMR Acquisition: Acquire the ¹H NMR spectrum. The presence of the CSA should induce the splitting of signals corresponding to the two enantiomers of the amine.

  • Analysis: The integration of the separated signals allows for the determination of the enantiomeric excess. The absolute configuration can sometimes be assigned based on established models for the diastereomeric complexes.

Comparative Analysis of Methods

FeatureX-ray CrystallographyChiroptical Spectroscopy (ECD/VCD)NMR Spectroscopy (Mosher's Method)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized lightFormation of diastereomers with distinct NMR spectra
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount < 1 mg (ideal crystal)1-15 mg1-5 mg per derivative
Destructive? NoNo (sample is recoverable)Yes (chemical derivatization)
Time Days to weeks (crystal growth dependent)Hours to days (including computation)4-6 hours of active effort over 1-2 days
Cost High (instrumentation and maintenance)Moderate to HighModerate (NMR access)
Key Advantage Unambiguous, "gold standard" determinationNo crystallization required, solution-state analysisWidely accessible, no specialized spectrometer
Key Limitation Requires high-quality single crystalsRequires quantum chemical calculationsRequires chemical derivatization, potential for kinetic resolution

Case Studies: Substituted this compound Derivatives

The choice of method can also be influenced by the specific substitution pattern of the this compound derivative.

  • 3,3'-Disubstituted BINOLs: The synthesis and characterization of 3,3'-disubstituted BINOLs are well-documented. For these derivatives, all three major techniques have been successfully applied. For instance, X-ray crystallography has been used to confirm the structure of novel 3,3'-diaryl BINOLs. ECD and VCD are also highly effective, as the substituents can significantly influence the chiroptical properties, often leading to more easily interpretable spectra.

  • VANOL and VAPOL: These "vaulted" biaryl ligands, which are derivatives of this compound and biphenanthrol, respectively, possess a more sterically hindered structure. Their absolute configurations have been determined by X-ray crystallography of their derivatives.[17][18][19] The increased conformational rigidity of these systems can also simplify the computational analysis required for ECD and VCD studies.

Conclusion

The determination of the absolute configuration of this compound derivatives is a critical task that can be accomplished through several powerful analytical techniques.

  • X-ray crystallography remains the unequivocal gold standard, provided that suitable single crystals can be obtained.

  • Chiroptical spectroscopy (ECD and VCD) offers a robust alternative for samples in solution, with VCD being particularly versatile. The synergy between experimental measurements and computational predictions provides a high degree of confidence in the assignments.

  • NMR spectroscopy , particularly the Mosher's method, provides a widely accessible and reliable means of determining absolute configuration through chemical derivatization.

The optimal choice of method depends on a careful consideration of the sample's physical properties, the available instrumentation, and the specific research question at hand. By understanding the principles, protocols, and comparative strengths of each technique, researchers can confidently and accurately elucidate the stereochemistry of these vital chiral building blocks.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085–26093. [Link]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
  • Wikipedia. (n.d.). X-ray crystallography.
  • de Oliveira, K. T., & Ferreira, A. G. (2019). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. Journal of the Brazilian Chemical Society, 30(9), 1996-2003. [Link]
  • Bao, J., Wulff, W. D., & Rheingold, A. L. (1996). Synthesis, Resolution, and Determination of Absolute Configuration of a Vaulted 2,2′-Binaphthol and a Vaulted 3,3′-Biphenanthrol (VAPOL). Journal of the American Chemical Society, 118(14), 3392–3405. [Link]
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules.
  • Antilla, J. C., & Wulff, W. D. (2001). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Journal of Chemistry, 79(11), 1582-1596. [Link]
  • Excillum. (n.d.). Small molecule crystallography.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(3), 16-20. [Link]
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Quora. (2019, May 28). For accurate X-ray crystallography what is the minimum sample size required?.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Zhang, H., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 868875. [Link]
  • Sui, B., & Curran, D. P. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1117–1123. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carthis compound carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Wulff, W. D., et al. (2011). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. The Journal of Organic Chemistry, 76(11), 4433-4453. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carthis compound carbons. PubMed. [Link]
  • University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods.
  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • ChemistryViews. (2012, September 4). Tips and Tricks for the Lab: Growing Crystals Part 1.
  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1079. [Link]
  • ResearchGate. (n.d.). Positional isomers of the VANOL ligand.
  • ResearchGate. (n.d.). Determination of absolute configuration of this compound, accordingly to Cahn–Ingold.
  • Wikipedia. (n.d.). Absolute configuration.
  • Zhu, C., & Li, W. (2015). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs).
  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carthis compound carbons.
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
  • ResearchGate. (n.d.). Synthesis of 3,3′-disubstituted (S)-BINOLs (2 and 3a–d) from (S)-BINOL (1).
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • kbDNA. (2020, December 1). Structural Characterization Methods: NMR, X-Ray Crystallography.
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized BINOL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiopurity in Asymmetric Catalysis

1,1'-bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, axially chiral structure arises from hindered rotation around the C-C bond connecting the two naphthalene rings, making it a privileged scaffold for developing chiral ligands and catalysts.[1][2] These enantiomers, (R)-BINOL and (S)-BINOL, are stable at high temperatures and are pivotal in orchestrating highly stereoselective reactions, producing single-enantiomer products for the pharmaceutical and fine chemical industries.[1]

The efficacy of a this compound-derived catalyst is inextricably linked to its enantiomeric purity. The presence of the undesired enantiomer acts as a "catalyst poison," often forming a less selective or even racemic-producing catalytic species. This directly erodes the enantiomeric excess (ee) of the final product, undermining the primary goal of asymmetric catalysis. Therefore, rigorous, and accurate assessment of this compound purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable and reproducible synthetic outcomes. This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound, offering field-proven insights into the causality behind methodological choices.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the definitive method for accurately determining the enantiomeric excess of this compound.[3] Its power lies in the physical separation of the enantiomers, allowing for direct and unambiguous quantification.

Causality of Separation: The Chiral Stationary Phase (CSP)

The separation mechanism hinges on the differential, transient diastereomeric interactions between the this compound enantiomers and a chiral stationary phase (CSP) packed within the HPLC column. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, are exceptionally effective for resolving axially chiral biaryls like this compound.[3] These CSPs possess chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π stacking, and steric hindrance. One enantiomer will have a more stable, and thus longer-lasting, interaction with the CSP, causing it to elute later from the column than its mirror image.

Experimental Protocol: Chiral HPLC Analysis of this compound

Objective: To separate and quantify the (R)- and (S)-enantiomers of a synthesized this compound sample to determine its enantiomeric excess.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.
  • Dissolve the sample in 1 mL of the mobile phase (or a compatible solvent like a hexane/isopropanol mixture) to create a ~1 mg/mL solution.[3]
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or interfere with the analysis.[3]

2. HPLC System Configuration:

  • Chiral Column: A polysaccharide-based column such as Daicel CHIRALCEL® OD-H or CHIRALPAK® IA/IB/IC is recommended.
  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v n-hexane:isopropanol). The alcohol percentage is a critical parameter; increasing it generally reduces retention time but may also affect resolution.[3]
  • Flow Rate: Set to a standard rate, typically 1.0 mL/min.[3]
  • Column Temperature: Maintain at a constant temperature, usually 25 °C, to ensure reproducible retention times.[3]
  • Detection: Use a UV detector set to 230 nm or 254 nm, where the naphthyl rings of this compound exhibit strong absorbance.[3]
  • Injection Volume: 5-10 µL.

3. Data Acquisition and Analysis:

  • Inject a sample of racemic this compound first to identify the retention times of both enantiomers.
  • Inject the synthesized this compound sample.
  • Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.
  • Calculate the enantiomeric excess (ee) using the following formula:
  • ee (%) = [ (AreaMajor Enantiomer - AreaMinor Enantiomer) / (AreaMajor Enantiomer + AreaMinor Enantiomer) ] x 100
Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve this compound (~1 mg/mL) Prep2 Filter (0.45 µm) Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Separation on Chiral Column Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate ee% Data1->Data2 NMR_Workflow cluster_prep NMR Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep1 Analyte (this compound) + CSA Prep2 Add Deuterated Solvent Prep1->Prep2 Prep3 Mix in NMR Tube Prep2->Prep3 Analysis1 Acquire ¹H Spectrum (≥400 MHz) Prep3->Analysis1 Data1 Identify Resolved Diastereomeric Peaks Analysis1->Data1 Data2 Integrate Signals Data1->Data2 Data3 Calculate ee% Data2->Data3

Caption: Workflow for this compound ee determination via NMR with a CSA.

Ancillary Methods: Optical Rotation and Melting Point

While not as precise as HPLC or NMR for ee determination, optical rotation and melting point analysis are rapid, valuable techniques for preliminary purity assessment and identity confirmation.

Optical Rotation

Principle: Chiral molecules rotate plane-polarized light. The specific rotation ([α]) is a physical constant for a pure enantiomer under defined conditions. [2]The enantiomeric excess of a sample can be estimated by comparing its measured specific rotation to the literature value for the pure compound. [4]

  • Formula: ee (%) = ( [α]observed / [α]max ) x 100

  • Literature Value: For (R)-BINOL, [α]20D = +35.5° (c=1, THF). [1][2] Causality and Limitations: This method relies on the linear relationship between enantiomeric composition and optical rotation. However, its accuracy is highly susceptible to experimental variables like concentration, solvent, temperature, and the presence of any other optically active impurities. [5][4]It is therefore best used as a quick check for high-purity samples rather than a precise quantitative tool.

Melting Point Analysis

Principle: A pure crystalline compound exhibits a sharp and characteristic melting point range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. [6][7]

  • Literature Value: Racemic this compound melts at 215–217 °C; enantiomerically pure this compound melts at 205–211 °C. [1] Causality and Limitations: This technique is an excellent indicator of chemical purity but provides no information about enantiomeric purity. [8]A racemic mixture is, in its own right, a compositionally pure substance and can exhibit a sharp melting point. A broad or depressed melting point is a strong indicator of contamination with solvents or byproducts from the synthesis but cannot be used to determine the ee.

Comparative Guide to this compound Purity Assessment Methods

FeatureChiral HPLCNMR with CSAOptical RotationMelting Point
Purity Measured Enantiomeric & ChemicalEnantiomeric & ChemicalEnantiomeric (estimate)Chemical only
Accuracy High (Gold Standard)High (with proper setup)Low to MediumLow (qualitative)
Precision HighHighLowMedium
Sensitivity High (can detect <0.1% of minor enantiomer)Medium (depends on Δδ and S/N)Low (poor for low ee values)Low (insensitive to <1-2% impurity)
Speed Medium (10-30 min/run)Fast (<5 min/sample prep + acq.)Very Fast (<2 min)Very Fast (<5 min)
Cost High (expensive chiral columns & solvents)Medium (requires high-field NMR access)LowLow
Key Advantage Unambiguous baseline separation and quantification.Rapid, non-destructive, simple sample prep.Very inexpensive and quick check.Excellent for assessing chemical (non-enantiomeric) purity.
Key Limitation High cost and method development time.Peak overlap can be an issue; CSA choice is key.Highly sensitive to experimental conditions; inaccurate.Provides no information on enantiomeric excess.

Conclusion and Best Practices

For researchers, scientists, and drug development professionals, the rigorous assessment of synthesized this compound's purity is non-negotiable.

  • The Gold Standard: Chiral HPLC remains the most authoritative and reliable method for the precise determination of enantiomeric excess. It should be the default technique for final product validation and for generating data for publications or regulatory filings.

  • Rapid Screening: NMR spectroscopy with a chiral solvating agent is an outstanding method for rapid, in-process reaction monitoring and for high-throughput screening. Its speed and non-destructive nature allow for quick optimization of reaction conditions.

  • Confirmatory Analysis: Melting point analysis and optical rotation serve as essential, complementary techniques. A sharp melting point consistent with the literature value provides strong evidence of high chemical purity, while optical rotation offers a fast, qualitative confirmation of the presence of the desired enantiomer in high excess.

A self-validating system for purity assessment will invariably employ a primary, high-precision method like chiral HPLC, supported by one or two rapid, secondary methods (NMR, MP) to confirm the chemical identity and rule out gross contamination. This multi-faceted approach ensures the integrity of the synthesized this compound, providing the confidence needed for its successful application in stereoselective synthesis.

References

  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857–897. [Link]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25945–25954. [Link]
  • Li, X., et al. (2018). Determination of Enantiomeric Purity of Binaphthol by NMR Method. Magnetic Resonance, 2, 1-6. [Link]
  • Goward, G. R., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]
  • Tse, M. K., et al. (2007). A New Method for the Synthesis of H4-BINOL. PMC - NIH. [Link]
  • Wikipedia. (2023). 1,1′-Bi-2-naphthol. [Link]
  • Love, B. E. (2007). Preparation and Enantiomeric Excess Determination of Optically Active this compound and this compound Derivatives. Current Organic Synthesis, 3(2), 155-174. [Link]
  • Montanari, C. A., et al. (2021). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. SciELO. [Link]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC - NIH. [Link]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
  • Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis - Identity and Purity. [Link]
  • BUCHI. (n.d.).
  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. [Link]

Sources

A Senior Application Scientist's Guide to the Chiroptical Properties of BINOL vs. Substituted BINOLs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Axial Chirality in the BINOL Scaffold

1,1'-Bi-2-naphthol (this compound) is a cornerstone of modern stereochemistry.[1] Its importance does not stem from a traditional stereocenter, but from atropisomerism—a form of axial chirality arising from hindered rotation around the C1-C1' bond connecting the two naphthalene rings.[1][2] This restricted rotation gives rise to two stable, non-superimposable enantiomers, (R)-BINOL and (S)-BINOL, which are pivotal as ligands in asymmetric catalysis, chiral recognition, and the development of advanced chiroptical materials.[1][3]

The chiroptical properties of this compound, such as its response to circularly polarized light, are a direct manifestation of this unique three-dimensional structure. Understanding these properties is not merely an academic exercise; it is fundamental to quantifying enantiomeric purity, elucidating reaction mechanisms, and designing new functional molecules.[4][5] This guide provides an in-depth comparison of the chiroptical properties of the parent this compound scaffold against its substituted derivatives, offering both experimental data and the mechanistic rationale behind the observed differences.

Fundamentals of Chiroptical Spectroscopy

Chiroptical spectroscopy probes the differential interaction of a chiral molecule with left- and right-circularly polarized light.[6] The two primary techniques discussed herein are:

  • Circular Dichroism (CD): Measures the difference in absorption (ΔA = A_L - A_R) between left- (L) and right- (R) circularly polarized light as a function of wavelength. A CD spectrum plots this difference, typically as molar ellipticity [θ], against wavelength. The resulting positive or negative peaks are known as Cotton effects.[6]

  • Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. ORD is closely related to CD and provides complementary information.[6]

For the this compound family, the CD spectrum is particularly informative. The characteristic signals arise from the so-called "exciton coupling" between the electronic transitions of the two naphthalene chromophores, which are held in a fixed, chiral orientation relative to one another. The sign and magnitude of the Cotton effects are exquisitely sensitive to the dihedral angle between these naphthyl rings.

The Parent Scaffold: Chiroptical Signature of (R)- and (S)-BINOL

Unsubstituted this compound has a well-defined chiroptical profile. The (R)- and (S)-enantiomers exhibit perfect mirror-image CD spectra, a hallmark of an enantiomeric pair.[7][8]

  • (R)-BINOL typically shows a strong negative Cotton effect around 230-240 nm and a positive Cotton effect at a shorter wavelength.

  • (S)-BINOL displays the opposite: a strong positive Cotton effect around 230-240 nm and a negative one at the shorter wavelength.

This characteristic bisignate (two-signed) signal is a direct consequence of the exciton coupling between the π-π* transitions of the two naphthyl units. The specific rotation for (R)-BINOL is [α]D ≈ +35° (c=1, THF), while (S)-BINOL is ≈ -35° (c=1, THF).[2]

Comparative Analysis: The Influence of Substitution on Chiroptical Properties

The true versatility of the this compound scaffold is realized through substitution. Placing functional groups at specific positions on the naphthyl rings can dramatically alter the molecule's steric and electronic properties, leading to profound changes in its chiroptical response.[1][9]

Steric Effects: 3,3'-Disubstitution

Introducing substituents at the 3 and 3' positions, ortho to the connecting C-C bond, directly impacts the dihedral angle.

  • Mechanism of Action: Bulky groups at these positions increase steric hindrance, forcing a larger dihedral angle between the naphthyl planes. This change in geometry directly modulates the exciton coupling, often leading to an intensification of the CD signal.[9] For instance, the synthesis of sterically hindered 3,3'-disubstituted this compound derivatives is a key strategy for creating catalysts with deep chiral pockets that can achieve high enantioselectivity.[9]

  • Experimental Evidence: Studies on 3,3'-dibromo-BINOL show significant alterations in the CD spectrum compared to the parent this compound.[10] While the fundamental shape may be retained, the intensity and exact wavelength of the Cotton effects are modified, reflecting the new electronic environment and dihedral angle.[10]

Electronic Effects: 6,6'-Disubstitution

Substituents at the 6 and 6' positions are electronically conjugated with the naphthalene π-system but are remote from the chiral axis.

  • Mechanism of Action: These substituents primarily exert an electronic effect, modifying the energy of the π-π* transitions of the chromophores. This can cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the CD and absorption spectra. The fundamental chiral twist remains similar to unsubstituted this compound, but the wavelengths at which the chiroptical response is observed are altered.

  • Experimental Evidence: The introduction of various functional groups at different positions, including the 6-position, has been developed as a convenient strategy to modify this compound for diverse applications, from catalysis to molecular recognition.[1]

Chromophore Modification: H₈-BINOL

A powerful modification is the hydrogenation of one of the naphthalene rings to create 5,5',6,6',7,7',8,8'-octahydro-BINOL (H₈-BINOL).

  • Mechanism of Action: This transformation fundamentally changes the nature of the chromophores. One aromatic naphthalene ring remains, while the other becomes a non-aromatic tetralin system. The exciton coupling mechanism, which dominates the chiroptical properties of this compound, is no longer the primary contributor. Instead, the chiroptical properties of H₈-BINOL are governed by the inherent chirality of the remaining naphthalene chromophore perturbed by the adjacent chiral saturated ring system.

  • Experimental Evidence: This structural change leads to a dramatically different CD spectrum. The intense, bisignate Cotton effects of this compound are replaced by different, often weaker, signals at different wavelengths. Despite this, H₈-BINOL has proven to be a superior ligand in many asymmetric reactions, in part because the modified steric and electronic profile can lead to more effective transition states.[11][12] Comparative studies have shown that H₈-BINOL derivatives can afford higher enantioselectivity than their this compound counterparts in certain reactions.[11]

Summary of Chiroptical Properties
Compound ClassSubstituent PositionPrimary InfluenceEffect on Dihedral AngleTypical Chiroptical Change
This compound UnsubstitutedBaseline~80-90° (cisoid)[13]Strong, bisignate Cotton effects from exciton coupling.
3,3'-Substituted this compound 3, 3'Steric HindranceGenerally IncreasedIntensification of CD signals; potential wavelength shifts.
6,6'-Substituted this compound 6, 6'Electronic PerturbationMinimal ChangeShift in λmax of Cotton effects (red or blue shift).
H₈-BINOL Hydrogenated RingChromophore AlterationAlteredLoss of exciton coupling; completely different CD spectrum.

Experimental Protocols

Achieving reliable and reproducible chiroptical data requires meticulous experimental technique.[5] The following is a generalized protocol for Circular Dichroism (CD) spectroscopy.

I. Sample Preparation
  • Solvent Selection: Choose a solvent that completely dissolves the analyte and is transparent in the desired wavelength range (typically below 220 nm). Common choices include methanol, acetonitrile, and chloroform. Be aware that solvent polarity can sometimes influence the conformation and thus the CD spectrum.

  • Concentration: Prepare a stock solution of the analyte with a precisely known concentration. The optimal concentration depends on the path length of the cuvette and the molar absorptivity of the compound. A final concentration that gives a maximum absorbance (in a standard UV-Vis spectrum) of ~0.8-1.0 is ideal.

  • Cuvette: Use a high-quality quartz cuvette. For far-UV measurements (<250 nm), a short path length (e.g., 1 mm) is typically required.[14]

  • Blanking: Always run a baseline spectrum of the pure solvent in the same cuvette used for the sample. This baseline will be subtracted from the sample spectrum.

II. CD Spectrometer Operation
  • Instrument Startup: Turn on the instrument, including the Xenon lamp and nitrogen purge.[14] Allow the lamp to warm up for at least 15-30 minutes for stable output. The nitrogen purge is critical to prevent ozone formation and remove oxygen, which absorbs in the far-UV region.[14]

  • Parameter Setup:

    • Wavelength Range: Set the desired scan range (e.g., 350 nm to 200 nm).

    • Scan Speed: A speed of 50-100 nm/min is common. Slower speeds can improve the signal-to-noise ratio.

    • Bandwidth: Typically 1.0 nm.

    • Data Pitch: 0.5 nm or 1.0 nm.

    • Accumulations: To improve the signal-to-noise ratio, average multiple (e.g., 3-5) scans.

  • Data Acquisition:

    • Acquire the baseline spectrum of the solvent-filled cuvette.

    • Carefully rinse the cuvette with the sample solution before filling it with the sample.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

III. Data Processing
  • Unit Conversion: The raw output is typically in millidegrees (mdeg). This should be converted to molar ellipticity ([θ]) for standardized comparison. The formula is: [θ] = (mdeg * MW) / (c * l * 10) where MW is the molecular weight, c is the concentration in mg/mL, and l is the path length in cm.[14]

Visualizations

This compound Scaffold and the Origin of Chirality

Caption: The axial chirality of this compound arises from hindered rotation around the C1-C1' bond.

Experimental Workflow for Chiroptical Analysis

CD_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Solvent Select Transparent Solvent Conc Prepare Precise Concentration Solvent->Conc Cuvette Choose Quartz Cuvette Conc->Cuvette Baseline Run Solvent Baseline Cuvette->Baseline Load Sample Sample Run Sample Spectrum Baseline->Sample Subtract Baseline Subtraction Sample->Subtract Convert Convert mdeg to [θ] (Molar Ellipticity) Subtract->Convert Export Data Compare Compare Spectra (this compound vs. Substituted) Convert->Compare Correlate Correlate Structure to Chiroptical Properties Compare->Correlate

Caption: Standard workflow for comparative CD spectroscopy of this compound derivatives.

Conclusion

The chiroptical properties of this compound are a sensitive and direct readout of its unique axial chirality. While the parent scaffold provides a robust and characteristic spectral signature, substitution is a powerful tool for tuning these properties. Steric modifications at the 3,3'-positions can amplify the chiroptical response by modulating the dihedral angle, while electronic perturbations at other positions can shift the response spectrally. Radical structural changes, such as in H₈-BINOL, fundamentally alter the chromophore and create entirely new chiroptical signatures. By understanding the causal links between structure and chiroptical properties, researchers can better leverage the this compound family for applications ranging from high-throughput screening of enantioselective reactions to the rational design of novel chiral materials.

References

  • Cai, Y., et al. (2018). Helical twisting powers of this compound derivatives depending on their substitution pattern. Journal of Materials Chemistry C.
  • Nevalainen, V. (2007). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules.
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews.
  • ResearchGate. (n.d.). The (chir)optical properties of this compound‐based aza/boracyclophanes. ResearchGate.
  • Pu, L. (2012). Regioselective Substitution of this compound. Accounts of Chemical Research.
  • Silva, G. V. J., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. Chirality.
  • de la Moya, S., et al. (2017). Chiroptical behavior of this compound-based spiranic O-BODIPYs. A study on the influence of the structural factors. Proceedings.
  • Zhang, H., et al. (2021). Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on this compound derivatives. Materials Chemistry Frontiers.
  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances.
  • Kawamoto, T., et al. (2022). Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. Molecules.
  • Wang, Z., et al. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science.
  • Wikipedia. (n.d.). Circular dichroism. Wikipedia.
  • You, L., et al. (2011). Chemoselective and enantioselective discrimination of a-chiral primary amines. Chemical Science.
  • Brunel, J. M., & Faure, B. (2004). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews.
  • ResearchGate. (n.d.). CD spectra of (R)‐this compound (blue), (S)‐this compound (red), and racemic this compound (green) in ethanol. ResearchGate.
  • mediaTUM. (n.d.). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. mediaTUM.
  • Lee, J., et al. (2022). Dual-Beam Circular Dichroism Spectroscopy of Jet-Cooled Chiral Molecules. The Journal of Physical Chemistry A.
  • CU Anschutz School of Medicine. (2008). Circular Dichroism Procedure.
  • Zhang, Z., et al. (2023). Atroposelective synthesis of sterically hindered stereochemically complex this compound derivatives via central-to-axial chirality induction. Nature Communications.
  • Liu, H., et al. (2022). This compound-like atropisomeric chiral nanographene. Nature Communications.
  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • ResearchGate. (n.d.). CD spectra of (A) (R)-11, (B) (R)-BINOL-CH 2 and (C) (R) - ResearchGate. ResearchGate.
  • Singh, V. K., & Singh, P. (2022). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. Accounts of Chemical Research.
  • ResearchGate. (n.d.). a) The (chir)optical properties of this compound‐based stereogenic curved... ResearchGate.
  • Harada, T., et al. (2016). Enhancement of the Catalytic Activity of Chiral H8 -BINOL Titanium Complexes by Introduction of Sterically Demanding Groups at the 3-Position. Chemistry.

Sources

A Comparative Guide to Homogeneous vs. Heterogeneous BINOL Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a perpetual challenge. Asymmetric catalysis, a cornerstone of modern synthetic chemistry, offers an elegant solution, and among the privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has established itself as a versatile and powerful tool. This guide provides an in-depth, objective comparison of the performance of homogeneous and heterogeneous this compound catalysts, supported by experimental data, to aid in the rational selection of the optimal catalytic system for your synthetic needs.

The Enduring Legacy of this compound in Asymmetric Catalysis

The C2-symmetric axial chirality of this compound provides a well-defined and sterically demanding environment that enables high levels of enantiocontrol in a wide array of chemical transformations. From carbon-carbon bond-forming reactions like the Diels-Alder, Michael, and aldol reactions to asymmetric reductions and oxidations, this compound-derived catalysts have proven indispensable. The ability to fine-tune the steric and electronic properties of the this compound ligand through substitution at various positions has led to the development of a vast library of catalysts with tailored reactivity and selectivity.

Homogeneous this compound Catalysts: The Gold Standard for Enantioselectivity

Homogeneous this compound catalysts, where the catalyst and reactants exist in the same phase, have historically been the go-to choice for achieving the highest levels of enantioselectivity and catalytic activity.

Advantages:

  • High Catalytic Activity and Enantioselectivity: With the active catalytic sites readily accessible to the reactants in solution, homogeneous this compound catalysts often exhibit superior performance in terms of reaction rates and stereocontrol.[1][2][3]

  • Well-Defined Active Sites: The molecular nature of homogeneous catalysts allows for a precise understanding of the active species, facilitating rational catalyst design and mechanistic studies.[2]

  • Mild Reaction Conditions: Many homogeneous this compound-catalyzed reactions can be conducted under mild conditions, preserving the integrity of sensitive functional groups.[3]

Disadvantages:

  • Difficult Catalyst-Product Separation: The primary drawback of homogeneous catalysis is the often-challenging separation of the catalyst from the reaction products and unreacted starting materials. This can lead to product contamination and requires energy-intensive purification processes like chromatography.[1][2][3]

  • Limited Reusability: The difficulty in recovering the catalyst quantitatively after the reaction often renders homogeneous systems single-use, which is a significant cost and sustainability concern, especially when using expensive metals and ligands.[1][2]

Heterogeneous this compound Catalysts: Bridging Performance and Practicality

To address the inherent limitations of their homogeneous counterparts, significant research has focused on the immobilization of this compound catalysts onto solid supports. These heterogeneous catalysts, existing in a different phase from the reactants, offer a compelling blend of performance and practicality.

Strategies for Heterogenization:

The immobilization of this compound catalysts can be achieved through several strategies, including:

  • Covalent Tethering: The this compound ligand is chemically bonded to a solid support, such as silica, polystyrene, or magnetic nanoparticles.[4]

  • Ion Exchange: The charged this compound catalyst is electrostatically adsorbed onto a support with complementary charges.

  • Entrapment: The this compound catalyst is physically encapsulated within the pores of a solid matrix.

Advantages:

  • Facile Separation and Recyclability: The solid nature of heterogeneous catalysts allows for simple recovery from the reaction mixture by filtration or magnetic separation, enabling multiple reuse cycles.[4][5][6] This significantly reduces catalyst cost and waste generation.

  • Enhanced Stability: Immobilization can sometimes enhance the thermal and chemical stability of the catalyst, allowing for harsher reaction conditions.

  • Suitability for Continuous Flow Reactions: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can offer improved efficiency, safety, and scalability compared to batch processes.

Disadvantages:

  • Potential for Reduced Activity and Selectivity: The immobilization process can sometimes negatively impact the catalytic performance. Steric hindrance around the active site or conformational changes in the this compound ligand upon tethering can lead to lower reaction rates and enantioselectivities compared to the homogeneous analogue.[4]

  • Mass Transfer Limitations: The rate of a heterogeneously catalyzed reaction can be limited by the diffusion of reactants to the active sites on the catalyst surface.[1]

  • Leaching of the Active Species: In some cases, the active catalytic species can leach from the solid support into the reaction medium, leading to product contamination and a gradual loss of catalyst activity over repeated cycles.

Performance Comparison: A Data-Driven Analysis

The choice between a homogeneous and a heterogeneous this compound catalyst ultimately depends on the specific requirements of the application. Below is a comparative summary of their performance in key asymmetric reactions, based on available experimental data.

ReactionCatalyst SystemSupportYield (%)ee (%)ReusabilityReference
Asymmetric Aldol Reaction Homogeneous (R)-BINOL-up to 99up to 50Not reported[7]
Heterogeneous (R)-BINOLMagnetic Iron Oxide Nanoparticles45-99up to 35Up to 10 cycles[7]
Asymmetric Michael Addition Homogeneous Al-Li-BINOL (ALB)-Not specified99Not applicable[8]
Heterogeneous Al-Li-BINOL (ALB)Insoluble PolymerNot specified88Recyclable[8]
Asymmetric Diels-Alder Reaction Homogeneous this compound-Ti Complex-HighHighNot applicable[9][10]
Heterogeneous this compound-Silica HybridSilicaGoodGoodRecyclable[11][12]
Asymmetric Alkylation Homogeneous (R)-BINOL-Ti Complex-9090Not applicable[1]
Heterogeneous H8-BINOL-SilicaSilicaHighHighUp to 14 cycles[1]

Key Observations:

  • In the asymmetric aldol reaction, the homogeneous catalyst provided a higher enantioselectivity, while the heterogeneous catalyst demonstrated excellent reusability.[7]

  • For the asymmetric Michael addition, a slight decrease in enantioselectivity was observed upon immobilization of the ALB catalyst.[8]

  • While direct side-by-side data for the Diels-Alder reaction is sparse in the reviewed literature, both homogeneous and heterogeneous systems have been shown to be effective.[9][10][11][12]

  • In the asymmetric alkylation, a silica-supported H8-BINOL catalyst exhibited high activity and enantioselectivity with remarkable reusability.[1]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, detailed experimental protocols for a representative asymmetric reaction are presented below.

Protocol 1: Homogeneous this compound-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a representative example of a Lewis acid-catalyzed Diels-Alder reaction using a homogeneous this compound-titanium complex.

Diagram of the Experimental Workflow:

Homogeneous Catalysis Workflow A Catalyst Preparation: (R)-BINOL + Ti(O-i-Pr)4 in CH2Cl2 B Reaction Setup: Cool to -78°C under Argon A->B C Addition of Reactants: Dienophile followed by Diene B->C D Reaction Monitoring: TLC analysis C->D E Work-up: Aqueous quench, extraction D->E F Purification: Column Chromatography E->F G Product Analysis: NMR, Chiral HPLC F->G

Caption: Workflow for a typical homogeneous this compound-catalyzed reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (0.1 mmol) in anhydrous dichloromethane (5 mL). To this solution, add titanium(IV) isopropoxide (0.1 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes to pre-form the chiral Lewis acid catalyst.

  • Reaction: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Add the dienophile (e.g., methacrolein, 1.0 mmol) to the cooled solution. After stirring for 10 minutes, add the diene (e.g., cyclopentadiene, 1.2 mmol) dropwise.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Heterogeneous this compound-Catalyzed Asymmetric Michael Addition with Catalyst Recycling

This protocol illustrates the use of a polymer-supported this compound-derived catalyst in an asymmetric Michael addition, highlighting the ease of catalyst recovery and reuse.

Diagram of the Experimental Workflow:

Heterogeneous Catalysis Workflow A Reaction Setup: Add heterogeneous catalyst, reactants, and solvent to flask B Reaction: Stir at specified temperature A->B C Catalyst Recovery: Filter the reaction mixture B->C D Product Isolation: Concentrate the filtrate C->D E Catalyst Washing: Wash recovered catalyst with solvent C->E F Catalyst Drying: Dry under vacuum E->F G Catalyst Reuse: Add fresh reactants and solvent F->G

Caption: Workflow for a heterogeneous this compound-catalyzed reaction with catalyst recycling.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the polymer-supported this compound catalyst (e.g., 10 mol%), the Michael donor (e.g., dimethyl malonate, 1.0 mmol), the Michael acceptor (e.g., trans-β-nitrostyrene, 1.2 mmol), and the appropriate solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Catalyst Recovery: Upon completion of the reaction, recover the heterogeneous catalyst by simple filtration through a sintered glass funnel.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by flash column chromatography.

  • Catalyst Washing and Drying: Wash the recovered catalyst on the filter with the reaction solvent (e.g., toluene, 3 x 5 mL) and then with a more volatile solvent (e.g., diethyl ether, 2 x 5 mL) to facilitate drying. Dry the catalyst under vacuum.

  • Catalyst Reuse: The recovered and dried catalyst can be directly used in a subsequent reaction cycle with fresh substrates and solvent.

  • Analysis: Analyze the product from each cycle for yield and enantiomeric excess to evaluate the performance and stability of the catalyst over multiple uses.

Mechanistic Insights: The Catalytic Cycle

The enantioselectivity of this compound-metal catalyzed reactions arises from the formation of a chiral complex that coordinates with the substrate, thereby directing the approach of the reagent from a specific face. The following diagram illustrates a plausible catalytic cycle for a this compound-Lewis acid catalyzed Diels-Alder reaction.

Proposed Catalytic Cycle for a this compound-Lewis Acid Catalyzed Diels-Alder Reaction Catalyst Chiral this compound- Lewis Acid Complex Substrate_Coordination Coordination with Dienophile Catalyst->Substrate_Coordination Dienophile Transition_State Diastereomeric Transition State Substrate_Coordination->Transition_State Product_Release Product Release Transition_State->Product_Release Product_Release->Catalyst Regeneration Product Chiral Diels-Alder Adduct Product_Release->Product Diene Diene Diene->Transition_State

Caption: A simplified catalytic cycle for a this compound-Lewis acid catalyzed Diels-Alder reaction.

The cycle begins with the coordination of the Lewis acidic metal center of the this compound complex to the dienophile, which activates it towards the cycloaddition. The chiral environment created by the this compound ligand then orchestrates the facial-selective approach of the diene, leading to the formation of the desired enantiomer of the product through a highly organized transition state. Subsequent release of the product regenerates the active catalyst, allowing it to enter the next catalytic cycle.

Conclusion: Making an Informed Decision

The choice between homogeneous and heterogeneous this compound catalysts is a critical decision in the design of an asymmetric synthesis. Homogeneous catalysts remain the benchmark for achieving the highest levels of enantioselectivity and are often the preferred choice for small-scale synthesis and methods development where catalyst recovery is not a primary concern.

However, for process development, large-scale synthesis, and applications where sustainability and cost-effectiveness are paramount, heterogeneous this compound catalysts offer a compelling alternative. The ease of separation and the potential for multiple recycling cycles can significantly improve the overall efficiency and environmental footprint of a synthetic process. While a slight trade-off in enantioselectivity may sometimes be observed, ongoing research in the design of novel supports and immobilization techniques continues to narrow the performance gap between the two systems.

Ultimately, the optimal catalyst will be determined by a careful evaluation of the specific reaction, the desired level of enantiopurity, the scale of the synthesis, and the economic and environmental constraints of the project. This guide provides the foundational knowledge and data to empower researchers and drug development professionals to make an informed and strategic choice in their pursuit of chiral molecules.

References

  • Liu, et al. (2024).
  • Hesemann, P., & Moreau, J. J. E. (2003). Supported catalysts incorporating this compound units: towards heterogeneous asymmetric catalysis. Comptes Rendus Chimie, 6(3), 201-207.
  • S.N. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega.
  • (2023). Theoretical study of the this compound–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Publishing.
  • (2023). A Magnetically Recyclable Heterogeneous this compound Organocatalyst for the Asymmetric Aldol Reaction.
  • (2022). Helical Polycarbenes Bearing D-Prolinol Ester Pendants: An Efficient Catalyst for Asymmetric Michael Addition Reaction. MDPI.
  • (n.d.).
  • (n.d.). Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes. Fiveable.
  • Shibasaki, M., et al. (2002). Update 1 of: this compound: A Versatile Chiral Reagent. Chemical Reviews, 102(8), 2227-2299.
  • Mikami, K., et al. (1994). Asymmetric activation of (R)
  • (2022).
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • (2024). Asymmetric exo‐selective Diels–Alder reaction enabled by this compound‐based...
  • Rawal, V. H., et al. (2004).
  • (2003).
  • (2014). Development of one-pot asymmetric Michael addition reaction catalyzed by polymer microsphere-supported chiral pyrrolidine catalyst.
  • Akiyama, T., et al. (2006). Chiral Brønsted Acid-Catalyzed Inverse Electron-Demand Aza Diels-Alder Reaction. Journal of the American Chemical Society, 128(40), 13070-13071.
  • Saeidian, H., et al. (2014). Synthesis of (S)-BINOL–silica hybrid and its catalytic activity in the asymmetric Diels–Alder and aza Michael reactions.
  • (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI.
  • Maestro, A., et al. (2024).
  • (2014). Synthesis of (S)-BINOL–silica hybrid and its catalytic activity in the...

Sources

A Comparative Guide to DFT Studies on the Transition States of BINOL-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of asymmetric synthesis, the 1,1'-bi-2-naphthol (BINOL) scaffold represents a cornerstone of catalyst design.[1][2][3] Its C₂-symmetric, axially chiral framework has been ingeniously adapted into a vast library of privileged catalysts, from Brønsted acids to sophisticated metal complexes.[1][4] The remarkable success of these catalysts lies in their ability to create a well-defined, three-dimensional chiral environment that precisely controls the approach of substrates, thereby dictating the stereochemical outcome of a reaction. However, the transient nature of the transition state—the fleeting molecular arrangement at the peak of the reaction energy profile—makes its direct experimental observation exceptionally challenging.

This is where computational chemistry, specifically Density Functional Theory (DFT), provides an indispensable lens. DFT allows us to visualize and energetically quantify these critical transition states, transforming abstract mechanistic hypotheses into detailed, predictive models.[5][6] This guide offers a comparative analysis of key this compound-catalyzed reactions through the prism of DFT, elucidating how subtle variations in catalyst structure and substrate interactions govern reaction pathways and stereoselectivity. We will dissect the causality behind experimental observations, providing both the quantitative data and the conceptual understanding necessary for researchers, scientists, and drug development professionals to leverage these powerful computational tools.

Pillar 1: Foundational Principles of Modeling this compound-Catalyzed Systems

Before delving into specific reaction classes, it is crucial to understand the fundamental components of a reliable DFT study in this context. The choices made at the outset of a computational experiment directly influence the accuracy and relevance of the results.

The Uniqueness of the this compound Scaffold

The efficacy of this compound-based catalysts stems from several key structural features:

  • Axial Chirality: Arising from hindered rotation around the C1-C1' bond, this provides a stable, non-racemizing source of chirality.[1]

  • C₂ Symmetry: This simplifies the number of possible diastereomeric transition states, often leading to more predictable outcomes.

  • Tunable 3,3'-Positions: These positions are the primary locus for steric and electronic modification. Bulky substituents at the 3,3'-positions extend the chiral influence of the binaphthyl core, creating a deeper and more selective binding pocket that is essential for high enantioselectivity.[3][4]

Key Catalytic Modes Revealed by DFT

DFT studies have been instrumental in categorizing the primary modes of activation by this compound catalysts:

  • Brønsted Acid Catalysis: Prevalent in this compound-derived phosphoric acids (CPAs), this mode often involves bifunctional activation . The acidic proton of the phosphate group activates an electrophile (e.g., an imine) via hydrogen bonding, lowering its LUMO, while the basic phosphoryl oxygen simultaneously orients and activates the nucleophile.[1][4] This dual interaction creates a highly organized, cyclic transition state.

  • Lewis Acid Catalysis: When complexed with metals (e.g., Zn, Al, Ti), the this compound ligand serves as a chiral directing group.[7][8][9] The metal center acts as a Lewis acid, coordinating to and activating the substrate. DFT calculations help to elucidate the geometry of these complexes and how the this compound ligand dictates the facial selectivity of the nucleophilic attack.

Standard Computational Protocol for a Self-Validating Study

A robust computational workflow is critical for generating trustworthy results. The following protocol outlines a standard, self-validating approach for investigating this compound-catalyzed reaction mechanisms.

Step-by-Step Computational Workflow:

  • Geometry Optimization of Reactants, Products, and Intermediates:

    • Objective: To find the lowest energy conformation for all stable species in the reaction.

    • Method: Employ a suitable density functional, such as B3LYP (often with dispersion correction) or M06-2X, which is known to perform well for organic reactions.[10][11] Use a flexible basis set like 6-31G(d) or a more advanced one such as def2-SVP.

    • Causality: An accurate starting point is essential. If the initial reactant geometries are not at their energy minima, the calculated reaction barrier will be artificially low.

  • Transition State (TS) Location:

    • Objective: To find the saddle point on the potential energy surface connecting reactants and products.

    • Method: Use an optimization algorithm designed for locating transition states (e.g., Berny algorithm with Opt=TS). The starting geometry should be an educated guess based on the expected reaction mechanism.

    • Validation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation/breaking). This is confirmed by a frequency calculation.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To confirm that the located TS correctly connects the desired reactants and products.

    • Method: An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.

    • Validation: The IRC path must terminate at the corresponding reactant and product energy minima. This step is a crucial validation of the proposed mechanistic pathway.

  • Single-Point Energy Refinement:

    • Objective: To obtain more accurate electronic energies for all optimized structures.

    • Method: Use a larger, more robust basis set (e.g., def2-TZVP) and a functional known for accuracy in barrier heights, such as M06-2X or ωB97X-D.[12] Incorporate a solvent model (e.g., SMD or CPCM) to account for the effect of the reaction medium.[13][14]

    • Causality: This "multi-level" approach balances computational cost and accuracy. The bulk of the geometric search is done with a cheaper method, while the final, most important energy values are calculated with a high-level method.

  • Gibbs Free Energy Calculation:

    • Objective: To calculate the final activation barriers (ΔG‡) and reaction energies (ΔG_rxn) at the experimental temperature.

    • Method: The Gibbs free energy is calculated from the electronic energy, zero-point vibrational energy, and thermal corrections obtained from the frequency calculation.

    • Final Output: The difference in Gibbs free energy between the transition state and the reactants gives the activation barrier, which is directly related to the reaction rate.

Pillar 2: Comparative Analysis of Key Reaction Classes

We now apply this computational framework to compare the transition states and mechanistic underpinnings of several seminal this compound-catalyzed reactions.

Case Study 1: The Asymmetric Mannich Reaction

The Mannich reaction, which forms a β-amino carbonyl compound, is a classic benchmark for this compound-phosphoric acid (CPA) catalysis.[4][15] DFT studies have been pivotal in confirming the bifunctional activation mechanism.[16][17]

Mechanism and Transition State Analysis:

The CPA catalyst simultaneously activates the electrophilic imine via a hydrogen bond to the imine nitrogen and the nucleophilic enol form of the ketone via a hydrogen bond from the phosphoryl oxygen to the enol's hydroxyl group. This creates a well-defined, chair-like six-membered transition state.

The origin of enantioselectivity is the steric clash between the bulky 3,3'-substituent of the this compound catalyst and the substituents on the substrates. DFT calculations allow for a precise energetic comparison of the two competing diastereomeric transition states leading to the (R) and (S) products.

cluster_reactants Reactants cluster_TS Transition States cluster_products Products Imine Imine Ketone Ketone TS_S TS-Re (Favored) Leads to (S)-Product Imine->TS_S TS_R TS-Si (Disfavored) Leads to (R)-Product Imine->TS_R CPA (R)-CPA Catalyst Ketone->TS_S Ketone->TS_R CPA->TS_S CPA->TS_R Product_S (S)-Mannich Product TS_S->Product_S Product_R (R)-Mannich Product TS_R->Product_R Product_S->CPA Catalyst Regeneration Product_R->CPA

Caption: Workflow for DFT analysis of a CPA-catalyzed Mannich reaction.

Comparative Data:

The table below summarizes typical DFT results for the Mannich reaction between an N-Boc imine and acetone, catalyzed by a (R)-BINOL-derived phosphoric acid with bulky 3,3'-aryl groups.

Transition StateRelative Gibbs Free Energy (ΔΔG‡, kcal/mol)Predicted Selectivity (ee%)Experimental Selectivity (ee%)Key Interaction
TS-Re (Favored) 0.0>99%96%Stabilizing CH-π interaction between substrate and catalyst aryl group.
TS-Si (Disfavored) +2.8Steric clash between substrate and catalyst's 3,3'-substituent.

Data are representative values synthesized from multiple literature sources for illustrative purposes.

Insight: DFT calculations clearly show that the disfavored transition state is higher in energy due to repulsive steric interactions. This energetic penalty of 2.8 kcal/mol is sufficient to explain the high enantioselectivity observed experimentally, validating the computational model.

Case Study 2: The Inverse-Electron-Demand Imino Diels-Alder Reaction

Here, a this compound-Zn(II) complex catalyzes the reaction between an imine (dienophile) and an electron-poor diene.[7] This serves as an excellent comparison to Brønsted acid catalysis, highlighting the role of a Lewis acidic metal center.

Mechanism and Transition State Analysis:

DFT studies reveal that the reaction proceeds through a transition state where the Zn(II) center coordinates to and activates the imine.[7] The chiral pocket created by the two naphthyl units of the this compound ligand then dictates the facial approach of the diene. The stereochemistry is controlled by minimizing steric repulsion between the diene and one of the naphthalene walls of the catalyst.

cluster_TS This compound-Zn(II) Transition State cluster_interactions Key Steric Interactions TS Zn(II) Center (R)-BINOL Ligand Coordinated Imine Approaching Diene Interaction1 Steric Shielding by Naphthyl Wall TS:f1->Interaction1 Controls Face Selectivity Interaction2 Stabilizing Interaction with Dienophile TS:f2->Interaction2 Lowers TS Energy

Caption: Key interactions in a this compound-Zn catalyzed Diels-Alder transition state.

Comparative Data: Catalyzed vs. Uncatalyzed Reaction

PathwayActivation Energy (ΔG‡, kcal/mol)Selectivity
Uncatalyzed 28.5No stereocontrol (racemic)
This compound-Zn Catalyzed (exo-TS) 19.294% ee (exo product favored)
This compound-Zn Catalyzed (endo-TS) 21.5

Data adapted from DFT calculations on a representative system.[7]

Insight: The this compound-Zn catalyst dramatically lowers the activation barrier by over 9 kcal/mol, accelerating the reaction. More importantly, it creates a significant energy difference between the two diastereomeric transition states (exo vs. endo), leading to high stereoselectivity that is absent in the uncatalyzed pathway.[7]

Case Study 3: Transfer Hydrogenation of Ketimines

This compound phosphoric acids are highly effective catalysts for the asymmetric transfer hydrogenation of imines, using reductants like Hantzsch esters or benzothiazolines.[10] DFT studies have been crucial in comparing these reductants and explaining the subtle origins of stereoselectivity.

Mechanism and Transition State Analysis:

The mechanism is another elegant example of bifunctional catalysis. The CPA protonates the ketimine, making it more electrophilic. Simultaneously, the phosphoryl oxygen forms a hydrogen bond with the N-H group of the reducing agent. This ternary complex proceeds through a cyclic transition state where the hydride is transferred.

Comparison of Reducing Agents: Hantzsch Ester vs. Benzothiazoline

While both are effective, DFT studies reveal why benzothiazoline can sometimes offer advantages. The tunable 2-aryl substituent on the unsymmetrical benzothiazoline plays a direct role in the steric interactions within the transition state.[10] This provides an additional handle for optimizing selectivity, which is absent in the C₂-symmetric Hantzsch ester.

Catalyst SystemΔΔG‡ (TS_favored - TS_disfavored)Origin of Selectivity (from DFT)
CPA + Hantzsch Ester 2.1 kcal/molSteric clash between substrate and 3,3'-substituent of CPA.
CPA + Benzothiazoline 2.9 kcal/molAdditional steric repulsion involving the 2-aryl group of benzothiazoline.[10]

Insight: The computational results rationalize the experimental finding that the choice of hydrogen donor is not trivial. The increased steric demand of the benzothiazoline derivative leads to a greater energy difference between the competing transition states, translating to a higher predicted and observed enantioselectivity.[10]

Pillar 3: Beyond Brønsted Acids - A Look at Alternatives

A comprehensive guide must also compare the standard this compound-derived catalysts with important alternatives to understand their relative strengths and weaknesses.

H₈-BINOL vs. This compound Catalysts

H₈-BINOL, where the naphthalene rings are partially hydrogenated, is a popular alternative. Its increased flexibility compared to the rigid this compound backbone can be advantageous.

  • Structural Difference: DFT calculations show that the dihedral angle of H₈-BINOL catalysts can more easily distort to accommodate bulky substrates in the transition state.[18]

  • Performance: This flexibility can lead to higher enantioselectivities in certain reactions where the rigid this compound pocket is too restrictive. However, in other cases, the rigidity of this compound provides superior stereochemical control. The choice is system-dependent, and DFT can be used as a predictive tool to select the optimal scaffold.

Chiral-at-Metal Catalysis: A New Paradigm

Recent DFT studies have uncovered novel mechanisms that deviate from the standard models. For instance, in a this compound-aluminum-catalyzed hydroboration, computations revealed that the catalytically active species is an octahedral aluminum alkoxide that is chiral at the metal center.[8]

  • Standard Model: Assumes the this compound ligand itself enforces chirality via non-covalent interactions.

  • Chiral-at-Metal Model (supported by DFT): The this compound ligand induces a stable chiral geometry around the aluminum atom, and this metal-centered chirality is the primary source of asymmetric induction. The hydride transfer occurs through a ligand-assisted mechanism.[8]

This discovery, driven by computational investigation and later verified by X-ray crystallography, fundamentally expands our understanding of how this compound-metal catalysts can operate and opens new avenues for catalyst design.[8]

Conclusion

Density Functional Theory is far more than a tool for academic curiosity; it is a predictive engine that provides actionable insights into the complex world of asymmetric catalysis. Through detailed analysis of transition states, DFT allows us to rationalize experimental outcomes, compare the efficacy of different catalysts, and uncover entirely new mechanistic paradigms. The studies on this compound-catalyzed reactions demonstrate a powerful synergy between computation and experiment. By quantifying the subtle steric and electronic interactions that govern the fleeting moments of bond formation and breaking, DFT provides a rational framework for catalyst improvement and the development of novel, highly selective chemical transformations.

References

  • Title: Theoretical study of the this compound–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry Source: RSC Advances URL:[Link]
  • Title: Suggested mechanisms for the this compound catalyzed enantioselective Petasis reaction. Source: Wiley Online Library URL:[Link]
  • Title: DFT study of the mechanism and origin of enantioselectivity in chiral this compound-phosphoric acid catalyzed transfer hydrogenation of ketimine and α-imino ester using benzothiazoline. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Mechanistic Insights into a this compound-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Computational studies of asymmetric catalytic reactions Source: ResearchG
  • Title: Mechanistic Insights into the this compound-Derived Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes Source: ResearchG
  • Title: An unusual chiral-at-metal mechanism for this compound-metal asymmetric catalysis Source: ResearchG
  • Title: Site-selective acylation of natural products with this compound-derived phosphoric acids Source: eScholarship, University of California URL:[Link]
  • Title: Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation Source: Chemical Reviews URL:[Link]
  • Title: (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks Source: New Journal of Chemistry URL:[Link]
  • Title: Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Lewis Acid Catalysis and Ligand Exchange in the Asymmetric Binaphthol-Catalyzed Propargylation of Ketones Source: ResearchG
  • Title: Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies Source: ACS Omega URL:[Link]
  • Title: this compound: A Versatile Chiral Reagent Source: Chemical Reviews URL:[Link]
  • Title: Nickel(II)
  • Title: this compound: A Versatile Chiral Reagent Source: Chemical Reviews URL:[Link]
  • Title: Catalysis of the Michael addition reaction by late transition metal complexes of this compound-derived salens Source: PubMed URL:[Link]
  • Title: A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones Source: National Institutes of Health (NIH) URL:[Link]
  • Title: DFT Study on the Factors Determining the Enantioselectivity of Friedel−Crafts Reactions of Indole with N-Acyl and N-Tosylimines Catalyzed by this compound−Phosphoric Acid Derivatives Source: The Journal of Organic Chemistry URL:[Link]
  • Title: this compound Phosphoric Acid‐Catalyzed Asymmetric Mannich Reaction of Cyclic N‐Acyl Ketimines with Cyclic Enones Source: ResearchG
  • Title: Direct catalytic asymmetric Mannich-type reaction of hydroxyketone using a Et2Zn/linked-BINOL complex: synthesis of either anti- or syn-beta-amino alcohols. Source: Semantic Scholar URL:[Link]
  • Title: this compound-phosphoric acid catalyzed asymmetric Mannich addition of β-ketoesters to indolenines generated in situ by DDQ Source: OUCI URL:[Link]
  • Title: Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory Source: Chemistry – An Asian Journal URL:[Link]
  • Title: Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study Source: MDPI URL:[Link]
  • Title: Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory Source: ChemRxiv URL:[Link]
  • Title: Regioselective Substitution of this compound Source: PubMed URL:[Link]
  • Title: Mechanistic insights into a this compound-derived phosphoric acid-catalyzed asymmetric Pictet-Spengler reaction. Source: Semantic Scholar URL:[Link]
  • Title: Advances in the Asymmetric Synthesis of this compound Deriv
  • Title: Unraveling polar Diels–Alder reactions with conceptual DFT analysis and the distortion/interaction model Source: ResearchG
  • Title: A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines Source: ACS C
  • Title: Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions Source: Physical Chemistry Chemical Physics URL:[Link]
  • Title: A DFT Study of Diels−Alder Reactions of o -Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism Source: ResearchG
  • Title: Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes Source: Journal of the American Chemical Society URL:[Link]

Sources

A Senior Application Scientist's Guide to the Resolution of BINOL: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of asymmetric synthesis, the C₂-symmetric, axially chiral scaffold of 1,1'-bi-2-naphthol (BINOL) stands as a pillar of innovation. Its utility as a powerful chiral ligand and catalyst has been instrumental in the stereoselective synthesis of countless pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this compound-based systems is, however, critically dependent on its enantiomeric purity. Consequently, the resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is a foundational and frequently encountered challenge in chemical research and development.

This guide provides an in-depth comparison of the primary methodologies for this compound resolution. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of each technique, present supporting experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.

Classical Resolution via Diastereomeric Crystallization

Classical resolution remains one of the most practical and scalable methods for obtaining enantiopure this compound.[1] The strategy hinges on the reaction of racemic this compound with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomeric complexes which, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This difference allows for their separation through fractional crystallization.

Key Method: Inclusion Complexation with N-benzylcinchonidinium chloride

Among various resolving agents, the cinchona alkaloid derivative N-benzylcinchonidinium chloride has proven to be exceptionally effective.[1][2] This method relies on the selective formation of a crystalline inclusion compound between the resolving agent and one specific enantiomer of this compound.

Causality of Separation: N-benzylcinchonidinium chloride preferentially forms a stable, less soluble 1:1 molecular complex with (R)-BINOL.[1][3] When a solution containing racemic this compound and the resolving agent is prepared in a suitable solvent like acetonitrile, this (R)-BINOL complex precipitates, leaving the mother liquor enriched in (S)-BINOL.[2][4] The remarkable efficiency of this separation is governed by the complementary molecular packing and intermolecular interactions within the crystal lattice of the diastereomeric complex.[5]

G rac_this compound (R,S)-BINOL (Racemic Mixture) reagent Add Chiral Resolving Agent (N-benzylcinchonidinium chloride) in Acetonitrile rac_this compound->reagent complex Diastereomeric Complexes (R)-BINOL·Reagent (S)-BINOL·Reagent reagent->complex crystallization Fractional Crystallization complex->crystallization precipitate Precipitate: Insoluble (R)-BINOL Complex crystallization->precipitate Solid Phase mother_liquor Mother Liquor: Soluble (S)-BINOL crystallization->mother_liquor Liquid Phase isolate_R Isolate & Decomplex (e.g., acid wash) precipitate->isolate_R isolate_S Isolate from Liquor (e.g., evaporation, acid wash) mother_liquor->isolate_S R_this compound Pure (R)-BINOL (>99% ee) isolate_R->R_this compound S_this compound Pure (S)-BINOL (>99% ee) isolate_S->S_this compound

Figure 1: Workflow for classical resolution of this compound.

Experimental Protocol: Resolution of (±)-BINOL
  • Complex Formation: In a flask, suspend racemic this compound (1.0 equiv) and N-benzylcinchonidinium chloride (1.0 equiv) in acetonitrile.

  • Crystallization: Heat the suspension to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, during which the complex of (R)-BINOL and the resolving agent will crystallize.

  • Isolation of (S)-BINOL: Filter the mixture to collect the crystalline precipitate. The filtrate, which is now enriched in (S)-BINOL, is concentrated under reduced pressure.[2] The residue is dissolved in a solvent like ethyl acetate and washed with dilute aqueous HCl to remove any remaining resolving agent. Drying and concentration of the organic layer yield enantiomerically enriched (S)-BINOL.[2]

  • Isolation of (R)-BINOL: The filtered crystalline solid (the (R)-BINOL complex) is treated similarly with a solvent and dilute acid to break the complex and remove the resolving agent, yielding enantiomerically pure (R)-BINOL.

  • Purity Analysis: The enantiomeric excess (ee) of both recovered this compound enantiomers should be determined by chiral HPLC analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme modifies one enantiomer of a racemic substrate at a significantly higher rate than the other. This process does not yield 100% of the desired product; rather, it produces a mixture of highly enantioenriched product and unreacted starting material of the opposite configuration. The theoretical maximum yield for each enantiomer is 50%.

Key Method: Lipase-Catalyzed Hydrolysis of this compound Diesters

A well-established EKR method involves the enantioselective hydrolysis of a racemic this compound diester, such as this compound dipentanoate.[4] Enzymes like cholesterol esterase or lipases from Candida and Pseudomonas species are commonly employed.[6][7]

Causality of Separation: The enzyme's active site is a chiral environment. It preferentially binds and catalyzes the hydrolysis of one enantiomer of the this compound diester (e.g., the (S)-diester) to the corresponding diol, while the other enantiomer ((R)-diester) is left largely unreacted.[4] This difference in reaction rates allows for the separation of the resulting enantioenriched diol from the unreacted enantioenriched ester.

G rac_Ester (R,S)-BINOL Diester (Racemic) enzyme Add Enzyme (e.g., Cholesterol Esterase) in Buffer rac_Ester->enzyme reaction Enzymatic Hydrolysis (Kinetic Resolution) enzyme->reaction S_this compound (S)-BINOL (Product) reaction->S_this compound Fast R_Ester (R)-BINOL Diester (Unreacted) reaction->R_Ester Slow separation Chromatographic Separation S_this compound->separation R_Ester->separation hydrolysis Chemical Hydrolysis (e.g., NaOMe) separation->hydrolysis final_S Pure (S)-BINOL (>99% ee) separation->final_S final_R Pure (R)-BINOL (>99% ee) hydrolysis->final_R

Figure 2: Workflow for enzymatic kinetic resolution of this compound.

Experimental Protocol: Hydrolysis of (±)-BINOL Dipentanoate
  • Substrate Preparation: Synthesize racemic this compound dipentanoate by reacting racemic this compound with pentanoyl chloride.

  • Enzymatic Reaction: Suspend the racemic this compound dipentanoate in a suitable buffer solution (e.g., phosphate buffer, pH 7). Add the enzyme, for example, cholesterol esterase or an immobilized lipase like Toyobo LIP-301.[2][8]

  • Monitoring: Stir the mixture at a controlled temperature and monitor the reaction progress (typically to ~50% conversion) by chiral HPLC.

  • Workup and Separation: Once the desired conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate). The product ((S)-BINOL) and the unreacted ester ((R)-BINOL dipentanoate) are then separated by column chromatography.[2]

  • Final Hydrolysis: The separated, enantioenriched (R)-BINOL dipentanoate is subjected to chemical hydrolysis (e.g., using sodium methoxide) to yield pure (R)-BINOL.[2][4]

  • Purity Analysis: Determine the ee of both the (S)-BINOL product and the (R)-BINOL derived from the unreacted ester.

Chromatographic Separation

Direct separation of enantiomers using chiral chromatography is a powerful technique, particularly for analytical-scale assessment of enantiomeric purity. With modern advancements, it is also a viable method for preparative-scale separations.

Key Method: Supercritical Fluid Chromatography (SFC / UPC²)

While traditional chiral High-Performance Liquid Chromatography (HPLC) is effective, UltraPerformance Convergence Chromatography™ (UPC²), a form of SFC, offers significant advantages. This technique uses compressed carbon dioxide as the primary mobile phase, which dramatically reduces solvent consumption and can lead to faster, more efficient separations.

Causality of Separation: The separation is achieved on a chiral stationary phase (CSP). The enantiomers of this compound exhibit differential, transient diastereomeric interactions with the chiral selector of the CSP. This results in different retention times, allowing for their separation and collection as distinct fractions.

G rac_this compound (R,S)-BINOL (Racemic Mixture) injection Inject onto Chiral Column (CSP) rac_this compound->injection separation Mobile Phase Flow (e.g., CO₂/Methanol) injection->separation detection Detector separation->detection fractionation Fraction Collector separation->fractionation output Chromatogram detection->output R_this compound Pure (R)-BINOL fractionation->R_this compound Early Eluting S_this compound Pure (S)-BINOL fractionation->S_this compound Late Eluting

Figure 3: Principle of chromatographic resolution of this compound.

Performance Data: UPC² vs. Normal Phase HPLC

Studies have shown that UPC² can separate this compound enantiomers with significantly greater speed and efficiency compared to traditional normal-phase HPLC.

ParameterNormal Phase HPLCACQUITY UPC²Advantage
Elution Time (2nd Peak) ~18 min~2 min9x Faster
Resolution (USP) 1.732.61Higher Resolution
Peak Tailing Factor 1.33, 2.181.03, 1.03More Symmetrical Peaks
Cost per Analysis ~$2.85~$0.08Significant Cost Savings
Comparative Analysis and Recommendations

The choice of resolution method is a strategic decision that depends on scale, available resources, and the specific goals of the project.

MethodEfficacy (Typical ee)YieldScalabilityCost & SimplicityKey AdvantageKey Disadvantage
Classical Resolution >99%High (approaches 100% theoretical recovery for both enantiomers)Excellent; well-suited for multi-gram to kilogram scale.[2][8]Moderate; requires stoichiometric resolving agent but is operationally simple.High yields for both enantiomers, highly scalable.[2]Requires screening for optimal resolving agent/solvent; resolving agent recovery.
Enzymatic Resolution >99%[6][7]Low (theoretical max of 50% for each enantiomer per run)Good; can be scaled but limited by 50% yield constraint.High enzyme cost, but mild conditions and high selectivity.Exceptional enantioselectivity under mild, environmentally friendly conditions.[6]Theoretical yield is capped at 50%; requires separation of product from substrate.
Chromatography (SFC/UPC²) >99.9%Very High (>95% recovery)Excellent for analytical; good for preparative (mg to g scale).High initial instrument cost; low solvent cost for SFC.High speed, high resolution, and automation. Ideal for analysis and small-scale prep.High capital investment; may be less cost-effective for bulk industrial production.
Expert Recommendations:
  • For Large-Scale Synthesis (>10g): Classical resolution via diastereomeric crystallization with N-benzylcinchonidinium chloride is often the most practical and economically viable approach.[2][8] Its high theoretical yield and proven scalability make it an industrial workhorse.

  • For High-Purity Reference Standards & Small-Scale Prep (<5g): Chiral chromatography, particularly UPC², is the superior choice. Its speed, high resolving power, and automated nature are ideal for producing small quantities of exceptionally pure material.

  • For "Green" Chemistry & Biocatalysis Applications: Enzymatic kinetic resolution offers an elegant solution that operates under mild, aqueous conditions. It is an excellent choice when sustainability is a primary driver, despite the inherent 50% yield limitation.

By understanding the fundamental principles and practical trade-offs of these distinct methodologies, researchers can confidently select and implement the most effective strategy for obtaining the enantiopure this compound required for their synthetic endeavors.

References
  • Farrar-Tobar, R. A., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(13), 4343-4347. [Link]
  • de Souza, R. O. M. A., et al. (2023).
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-897. [Link]
  • Rath, A., et al. (2021). Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (this compound). Organic Letters, 23(15), 5862-5866. [Link]
  • Wang, Z., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
  • UCHEM. Resolution of this compound. [Link]
  • Farrar-Tobar, R. A., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie, 131(13), 4385-4389. [Link]
  • Waters Corporation. (2012). Enantiomeric Separation of this compound Using the ACQUITY UPC2 System.
  • Takahashi, S., Harada, M., & Okada, T. (2016). Chiral Resolution with Frozen Aqueous Amino Acids. Analytical Methods, 8(1), 58-62. [Link]
  • Wang, Y., et al. (2000). Practical Method and Novel Mechanism for Optical Resolution of this compound by Molecular Complexation with N-Benzylcinchoninium Chloride. Tetrahedron, 56(26), 4447-4451. [Link]
  • Cai, D., et al. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)-. Organic Syntheses, 76, 1. [Link]
  • Wikipedia. (2023). 1,1′-Bi-2-naphthol. [Link]

Sources

A Researcher's Guide to Kinetic Studies of BINOL-Catalyzed Asymmetric Reactions: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, 1,1'-bi-2-naphthol (BINOL) and its derivatives have established themselves as a cornerstone class of chiral ligands and catalysts, enabling the synthesis of a vast array of enantiomerically enriched molecules.[1][2][3][4][5] While the synthetic utility of this compound-based catalysts is widely celebrated, a deep understanding of the underlying reaction kinetics is paramount for optimizing reaction conditions, elucidating reaction mechanisms, and ultimately, for the rational design of more efficient and selective catalysts. This guide provides a comparative overview of the key methodologies for conducting kinetic studies of this compound-catalyzed asymmetric reactions, supported by experimental data and practical protocols for researchers, scientists, and drug development professionals.

The "Why" Behind Kinetic Studies: Unveiling the Reaction's Narrative

Kinetic analysis of a catalytic reaction is akin to watching a movie frame by frame, rather than just seeing the beginning and the end. It provides a dynamic picture of how reactants are converted to products over time, offering invaluable insights into the reaction mechanism. For this compound-catalyzed reactions, kinetic studies can help us answer critical questions:

  • What is the rate-determining step? Identifying the slowest step in the catalytic cycle allows for targeted optimization efforts. For instance, in the direct catalytic asymmetric aldol reaction, mechanistic studies revealed that the deprotonation of the ketone is the rate-determining step.[6]

  • What is the true nature of the active catalyst? Kinetic studies can help to elucidate the structure of the active catalytic species, which may be different from the precatalyst.

  • How do reaction components influence the rate and enantioselectivity? By systematically varying the concentrations of the catalyst, substrates, and any additives, we can determine the reaction order with respect to each component and build a comprehensive rate law.

  • Are there any catalyst deactivation or product inhibition pathways? These off-cycle events can significantly impact the efficiency of a reaction, and kinetic analysis is a powerful tool for their detection.[7]

  • What is the origin of non-linear effects? In asymmetric catalysis, a non-linear relationship between the enantiomeric excess (ee) of the catalyst and the product is often observed. Kinetic studies are essential for understanding the origins of these effects.[8][9][10][11][12]

A Comparative Look at Methodologies for Kinetic Analysis

The choice of methodology for kinetic analysis is crucial and depends on the specific reaction being studied. Here, we compare two powerful approaches: traditional initial rate studies and the more modern Reaction Progress Kinetic Analysis (RPKA).

MethodologyPrincipleAdvantagesDisadvantages
Initial Rate Studies The reaction rate is measured at the very beginning of the reaction (typically <10% conversion) by varying the concentration of one reactant while keeping others in large excess.Conceptually simple and well-established.Requires a large number of experiments, can be time-consuming and material-intensive. May not be representative of the reaction under synthetically relevant conditions.
Reaction Progress Kinetic Analysis (RPKA) The concentrations of reactants and products are monitored continuously throughout the course of a single reaction.[7][13][14][15][16]Data-rich, requiring fewer experiments. Provides a more complete picture of the reaction, including catalyst activation/deactivation and product inhibition.[7][16] Performed under synthetically relevant conditions.[13][14]Requires accurate in-situ monitoring techniques. Data analysis can be more complex.

For the in-depth study of this compound-catalyzed reactions, RPKA is often the superior choice as it provides a more comprehensive and accurate picture of the reaction's behavior under conditions that are directly applicable to synthetic optimization.

The Power of In-Situ Monitoring: Watching the Reaction Unfold

The successful implementation of RPKA is heavily reliant on the ability to accurately monitor the reaction progress in real-time. Several spectroscopic techniques are well-suited for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an incredibly powerful tool for in-situ reaction monitoring, as it can provide detailed structural information and quantification of multiple species simultaneously without the need for reaction quenching or sample workup.[17][18][19][20][21] Modern benchtop NMR spectrometers are making this technique more accessible for routine kinetic analysis.[19]

  • Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring reactions involving changes in specific functional groups, such as the carbonyl stretch in an aldol or Michael addition reaction.

  • Circular Dichroism (CD) Spectroscopy: CD can be a valuable tool for monitoring the change in enantiomeric excess of reactants or products over time, which is particularly relevant for kinetic resolution studies.

The choice of in-situ monitoring technique will depend on the specific spectroscopic handles available in the reaction system.

Case Studies in this compound-Catalyzed Asymmetric Reactions

To illustrate the power of kinetic studies, let's delve into some specific examples of this compound-catalyzed reactions where kinetic analysis has provided crucial mechanistic insights.

The Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Kinetic studies of a Ni*Cs-BINOL-salen catalyzed Michael reaction between dibenzyl malonate and cyclohexenone revealed that the reaction is first-order in the catalyst.[22][23] This finding, coupled with other experiments, supported a bifunctional activation pathway where the nickel center activates the enone and the naphthoxide acts as a Brønsted base to deprotonate the malonate.[22][23]

The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. While early work with this compound-derived catalysts in Diels-Alder reactions showed modest enantioselectivity, the development of vaulted biaryl ligands like VAPOL and VANOL, which are structurally related to this compound, has led to significant improvements.[24] Comparative kinetic studies between this compound and VAPOL-derived catalysts in the Diels-Alder reaction of acrolein and cyclopentadiene demonstrated the superiority of the VAPOL system in terms of both yield and enantioselectivity.[24] Theoretical studies on this compound-zinc complex catalyzed asymmetric Diels-Alder reactions have also been used to elucidate the mechanism and stereochemistry.[25]

The Asymmetric Aldol Reaction

The direct catalytic asymmetric aldol reaction is a cornerstone of organic synthesis.[6][26] Kinetic studies of the reaction catalyzed by a heteropolymetallic lanthanum-lithium-BINOL (LLB) complex were instrumental in elucidating the reaction mechanism.[6] The finding that the reaction rate is independent of the aldehyde concentration and that the deprotonation of the ketone is the rate-determining step was a key insight that guided further catalyst development.[6]

Unraveling Complexity: The Study of Non-Linear Effects (NLE)

A fascinating aspect of asymmetric catalysis is the frequent observation of a non-linear relationship between the enantiomeric excess of the catalyst and the product, a phenomenon known as a non-linear effect (NLE).[8][9][10][11][12]

  • Positive NLE (+)-NLE: The product ee is higher than the catalyst ee. This is often due to the formation of a more reactive homochiral catalyst dimer and a less reactive heterochiral (meso) dimer.

  • Negative NLE (-)-NLE: The product ee is lower than the catalyst ee. This can occur if the heterochiral dimer is more reactive than the homochiral dimer.

Kinetic studies are indispensable for deconvoluting the origins of NLEs. By carefully measuring the reaction rates with catalysts of varying enantiomeric purity, it is possible to model the relative contributions of the different catalytic species. The presence of NLEs is often a strong indicator that higher-order catalyst species are involved in the reaction mechanism.[9][11]

A Practical Guide: Step-by-Step Protocol for a Kinetic Study using RPKA and In-Situ NMR

This protocol outlines a general procedure for performing a kinetic study of a this compound-catalyzed reaction using RPKA with in-situ NMR monitoring.

Objective: To determine the reaction orders with respect to the catalyst, substrate A, and substrate B.

Materials and Equipment:

  • NMR spectrometer with the capability for automated, time-resolved measurements.

  • NMR tubes and a compatible temperature control unit.

  • High-purity catalyst, substrates, and solvent.

  • Internal standard (a compound that is stable under the reaction conditions and has a resonance that does not overlap with other signals of interest).

Experimental Workflow:

Caption: Experimental workflow for a kinetic study using RPKA and in-situ NMR.

Detailed Steps:

  • Preparation of Stock Solutions: Prepare stock solutions of the catalyst, substrates, and internal standard in the reaction solvent. This allows for accurate and reproducible addition of each component.

  • Sample Preparation: In an NMR tube, combine the appropriate volumes of the substrate stock solutions and the internal standard.

  • Equilibration and Shimming: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Perform any necessary shimming to ensure good spectral resolution.

  • Acquisition of the t=0 Spectrum: Acquire a spectrum before initiating the reaction. This will serve as your starting point (t=0).

  • Reaction Initiation: Initiate the reaction by adding the catalyst stock solution to the NMR tube. This can be done via a syringe through a septum cap.

  • Automated Data Acquisition: Immediately start an automated experiment that acquires spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the peaks corresponding to the reactants, products, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of the limiting reagent versus time to obtain the reaction progress curve.

    • Use graphical methods (e.g., plotting ln[A] vs. time for a first-order reaction) or numerical fitting to determine the reaction orders.

  • Repeat for Different Concentrations: Repeat the experiment with different initial concentrations of the catalyst and substrates to determine the order with respect to each component.

Visualizing Non-Linear Effects

The following diagram illustrates the relationship between catalyst enantiomeric excess (ee) and product ee for linear and non-linear effects.

NLE_Concept cluster_0 Catalyst Enantiomeric Excess (ee_cat) cluster_1 Product Enantiomeric Excess (ee_prod) ee_cat_low Low ee ee_prod_low Low ee ee_cat_low->ee_prod_low Linear Relationship ee_prod_high High ee ee_cat_low->ee_prod_high (+)-NLE (Asymmetric Amplification) ee_cat_high High ee ee_cat_high->ee_prod_low (-)-NLE (Asymmetric Depletion) ee_cat_high->ee_prod_high Linear Relationship

Caption: Conceptual diagram of linear vs. non-linear effects in asymmetric catalysis.

Conclusion

Kinetic studies are an indispensable tool for gaining a deep and nuanced understanding of this compound-catalyzed asymmetric reactions. By moving beyond simple endpoint analysis and embracing powerful methodologies like Reaction Progress Kinetic Analysis with in-situ monitoring, researchers can unlock a wealth of information about reaction mechanisms, catalyst behavior, and the subtle factors that govern enantioselectivity. The insights gained from these studies are not merely academic; they are the foundation upon which more efficient, selective, and robust catalytic systems are built, ultimately accelerating the development of new pharmaceuticals and fine chemicals.

References

  • Jones, B. A., Balan, T., Jolliffe, J. D., Campbell, C. D., & Smith, M. D. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(7), 2156-2160. [Link]
  • Jones, B. A., Balan, T., Jolliffe, J. D., Campbell, C. D., & Smith, M. D. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(7), 2156-2160. [Link]
  • Schmalz, H.-G., & Riemer, B. (2020). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters, 22(22), 8915-8919. [Link]
  • Wang, Z., et al. (2020). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols.
  • Grasa, G. A., & Viciu, M. S. (2003). Catalysis of the Michael addition reaction by late transition metal complexes of this compound-derived salens. The Journal of Organic Chemistry, 68(19), 7385-7393. [Link]
  • Schmalz, H.-G., & Riemer, B. (2020). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters, 22(22), 8915-8919. [Link]
  • Blackmond, D. G. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions.
  • Bruker. (n.d.).
  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. [Link]
  • Blackmond, D. G. (2000). Kinetic aspects of non-linear effects in asymmetric synthesis, catalysis, and autocatalysis. Accounts of Chemical Research, 33(6), 402-411. [Link]
  • Blackmond, D. G. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions.
  • Grasa, G. A., & Viciu, M. S. (2003). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of this compound-Derived Salens. The Journal of Organic Chemistry, 68(19), 7385-7393. [Link]
  • Rawal, V. H., & Scheerer, J. R. (2008). Asymmetric exo-selective Diels–Alder reaction enabled by this compound-based chiral supramolecular catalysts. Angewandte Chemie International Edition, 47(43), 8334-8337. [Link]
  • da Silva, E. M., et al. (2023).
  • Wikipedia. (n.d.). Reaction progress kinetic analysis. [Link]
  • Trost, B. M., & Ito, H. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(51), 12003-12014. [Link]
  • Guillaneux, D., et al. (1996). Nonlinear Effects in Asymmetric Catalysis. Journal of the American Chemical Society, 118(41), 10000-10009. [Link]
  • Liu, Y., et al. (2018). Theoretical study of the this compound–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Advances, 8(61), 35123-35132. [Link]
  • Blackmond, D. G. (2022). A Tutorial on Kinetic-Assisted Mechanistic Analysis in Asymmetric Aminocatalysis. In Asymmetric Organocatalysis (pp. 656-678). Wiley-VCH. [Link]
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
  • Rosini, C., et al. (1995). Guidelines and methodologies in asymmetric synthesis and catalysis. Tetrahedron: Asymmetry, 6(12), 2925-2954. [Link]
  • Malhotra, S. V. (Ed.). (2004). Methodologies in Asymmetric Catalysis. American Chemical Society. [Link]
  • Blackmond, D. G. (2022). A Tutorial on Kinetic‐Assisted Mechanistic Analysis in Asymmetric Aminocatalysis. In Asymmetric Organocatalysis (pp. 656-678). Wiley-VCH. [Link]
  • Sasai, H., et al. (1995). Catalytic asymmetric nitroaldol reaction using optically active rare earth this compound complexes: investigation of the catalyst structure. Journal of the American Chemical Society, 117(23), 6194-6198. [Link]
  • Gladden, L. F., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 56, 120-126. [Link]
  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Physical Chemistry Chemical Physics, 16(44), 24278-24282. [Link]
  • Vilella, L., & Joyce, L. A. (2021). NMR techniques for in situ reaction monitoring: A Differentiation between rapid-injection (RI-NMR), stopped-flow, and LED-NMR techniques. Magnetic Resonance in Chemistry, 59(11), 1108-1115. [Link]
  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. [Link]
  • Pu, L. (2021). Regioselective Substitution of this compound. Chemical Reviews, 121(10), 5745-5804. [Link]
  • da Silva, E. M., et al. (2023).
  • Pu, L. (2004). This compound: A Versatile Chiral Reagent. Chemical Reviews, 104(3), 1687-1716. [Link]
  • Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. [Link]
  • da Silva, E. M., et al. (2023).
  • Shibasaki, M., et al. (1999). Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 121(18), 4275-4287. [Link]
  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC, 2002(7), 167-196. [Link]
  • da Silva, E. M., et al. (2023).
  • Pu, L. (2008). Asymmetric Alkyne Addition to Aldehydes Catalyzed by this compound and Its Derivatives. Accounts of Chemical Research, 41(11), 1441-1451. [Link]
  • Yamamoto, H., et al. (2015). This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Scientific Reports, 5, 9626. [Link]
  • Akiyama, T., & Mori, K. (2016). Enantioselective Cycloaddition Reactions Catalyzed by this compound-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 21(6), 768. [Link]
  • Shi, B.-F., et al. (2021). Nickel(II)/BINOL-catalyzed enantioselective C–H activation via desymmetrization and kinetic resolution.

Sources

Authored by: [Your Name], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to BINOL and NOBIN in Asymmetric Synthesis

Introduction: The Quest for Chirality in Modern Chemistry

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different, and sometimes deleterious, effects. This has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. At the heart of many asymmetric transformations lie chiral ligands and catalysts that orchestrate the stereochemical outcome of a reaction.

Among the pantheon of "privileged" chiral scaffolds, 1,1'-bi-2-naphthol (this compound) has long been revered for its versatility and effectiveness.[1][2] Its C₂-symmetric backbone and well-defined chiral environment have made it a staple in a vast array of enantioselective reactions.[3][4] However, the continuous pursuit of novel reactivity and improved selectivity has led to the exploration of related structures. One such molecule that has garnered significant attention is 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), a hybrid analogue of this compound and 1,1'-bi-2-naphthylamine (BINAM).[5][6]

This guide provides a comprehensive comparison of this compound and NOBIN, delving into their structural nuances, synthetic accessibility, and performance in asymmetric catalysis. We will explore the experimental data that underscores their respective strengths and weaknesses, offering researchers, scientists, and drug development professionals a detailed resource to inform their selection of the optimal chiral ligand for their synthetic challenges.

Structural Features: A Tale of Two Scaffolds

The efficacy of this compound and NOBIN in inducing chirality stems from their atropisomeric nature. Rotation around the C1-C1' bond connecting the two naphthalene rings is sterically hindered, leading to stable, non-interconverting enantiomers.

1,1'-Bi-2-naphthol (this compound) possesses a C₂-symmetric axis, meaning that rotation by 180° around an axis passing through the C1-C1' bond results in an identical structure. This symmetry simplifies the analysis of transition states and often leads to high levels of enantioselectivity by reducing the number of possible diastereomeric transition states.[1] The two hydroxyl groups serve as coordination sites for a wide variety of metals, forming chiral Lewis acids that are central to its catalytic activity.[7][8] Furthermore, the 3,3' and 6,6' positions on the naphthyl rings are readily functionalized, allowing for fine-tuning of the steric and electronic properties of the ligand to optimize its performance in specific reactions.[9][10]

2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) , by contrast, is a C₁-symmetric molecule, lacking the C₂ axis of this compound.[5][6] It features both a hydroxyl group and an amino group, offering distinct coordination possibilities. This "hybrid" nature allows it to act as a bidentate ligand with different donor atoms, potentially leading to unique reactivity and selectivity profiles compared to its C₂-symmetric counterparts.[5][11] The presence of the amino group also opens up avenues for derivatization that are not as readily accessible with this compound, such as the formation of Schiff bases or amides.

G cluster_this compound This compound cluster_NOBIN NOBIN BINOL_structure NOBIN_structure

Figure 1: Structures of (R)-BINOL and (R)-NOBIN.

Synthesis and Accessibility

The practical utility of a chiral ligand is heavily dependent on its accessibility in enantiopure form.

This compound is commercially available in both enantiomeric forms, and numerous methods exist for its synthesis and resolution. The most common approach to enantiopure this compound is the asymmetric oxidative coupling of 2-naphthol using chiral catalysts, often based on copper or vanadium complexes.[12][13][14] Kinetic resolution of racemic this compound is also a widely employed strategy.[12] The well-established synthetic routes contribute to its relatively lower cost and widespread availability.

NOBIN synthesis is more challenging. While it can be prepared through methods such as the optical resolution of its racemic form or transformation from enantiopure this compound, these processes can be multi-step and less efficient.[5][6] A notable method involves the direct conversion of (R)-BINAM to (R)-NOBIN, which is a significant advancement in making this ligand more accessible.[15] However, the synthetic hurdles have historically resulted in a higher cost for enantiomerically pure NOBIN, which can be a consideration for large-scale applications.[15]

Performance in Asymmetric Catalysis: A Comparative Analysis

The true measure of a chiral ligand lies in its performance in asymmetric reactions. Below, we compare the application of this compound and NOBIN in several key transformations, supported by experimental data.

Carbon-Carbon Bond Forming Reactions

Reactions that construct the carbon skeleton of a molecule are fundamental in organic synthesis. Both this compound and NOBIN have proven to be effective in a variety of these transformations.

1. Diethylzinc Addition to Aldehydes:

This reaction is a classic benchmark for testing the efficacy of new chiral ligands.

  • This compound-derived ligands are highly effective in this reaction, often in combination with Ti(OiPr)₄. For instance, the addition of diethylzinc to benzaldehyde catalyzed by a this compound-titanium complex can achieve enantiomeric excesses (ee) of over 98%.

  • NOBIN-derived ligands have also demonstrated excellent performance. In a study, a Schiff base derived from NOBIN was used to catalyze the addition of diethylzinc to a range of aldehydes, affording the corresponding secondary alcohols in high yields and with ee values up to 99%.[5]

2. Diels-Alder Reactions:

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.

  • This compound-based Lewis acids , such as those derived from aluminum or titanium, are well-known to catalyze asymmetric Diels-Alder reactions with high enantioselectivity. For example, the reaction between cyclopentadiene and acrolein catalyzed by a this compound-Al complex can yield the exo product with low enantiomeric excess (13-41% ee), highlighting the importance of ligand modification for optimal results.[3] In contrast, vaulted biaryl ligands like VAPOL can provide excellent stereoselectivity for the exo isomer in high optical purity.[3]

  • NOBIN-derived catalysts have also been successfully employed in hetero-Diels-Alder reactions. For example, a chiral Schiff base-Ti(IV) complex derived from NOBIN has been used to catalyze the reaction of Danishefsky's diene with aldehydes, achieving good yields and enantioselectivities.[16]

3. Michael Additions:

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis.

  • This compound-based catalysts are widely used in asymmetric Michael additions. For instance, a complex of La(OTf)₃ and (R)-BINOL catalyzes the addition of diethyl malonate to cyclohexenone, yielding the product with 94% ee and 91% yield.[17]

  • NOBIN derivatives have been shown to be effective in the 1,4-addition of diethylzinc to α,β-unsaturated ketones, demonstrating that NOBIN can be a privileged scaffold for constructing various chiral ligands for asymmetric catalysis.[5][6]

Table 1: Comparative Performance in Selected Asymmetric Reactions

Reaction TypeSubstratesLigand/Catalyst SystemYield (%)ee (%)Reference
Diels-Alder Cyclopentadiene + Acrolein(R)-VAPOL-AlClHigh>98 (exo)[3]
Cyclopentadiene + Acrolein(R)-BINOL-AlClHigh13-41 (exo)[3]
Michael Addition Diethyl malonate + Cyclohexenone(R)-BINOL/La(OTf)₃9194[17]
Acetylacetone + Nitrostyrene(S)-BINOL/Cu(OAc)₂9698[17]
Imine Amidation Sulfonamide + Boc-Aryl ImineVAPOL-derived Brønsted AcidHigh>95[3]
Sulfonamide + Boc-Aryl ImineThis compound-derived Brønsted Acid95<5[3]

Note: Direct comparative data for NOBIN in these specific reactions is less prevalent in the literature, highlighting an area for future research. The table showcases the high performance of this compound and related C₂-symmetric diols, setting a benchmark for comparison.

Experimental Protocols

To provide a practical context, detailed experimental procedures for representative reactions are outlined below.

Protocol 1: this compound-Catalyzed Asymmetric Allylation of Aldehydes

This procedure is a general method for the enantioselective addition of an allyl group to an aldehyde, a common transformation in natural product synthesis.

  • To a solution of the this compound derivative (0.1 mmol) in an appropriate solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., -78 °C), add the metal catalyst (e.g., Ti(O-i-Pr)₄, 0.1 mmol).

  • Stir the mixture for 30 minutes to allow for complex formation.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Slowly add the allylating agent (e.g., allyltributyltin, 1.2 mmol) dropwise over a period of 15 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[17]

G cluster_workflow Asymmetric Allylation Workflow A 1. Prepare Catalyst (this compound derivative + Metal) B 2. Add Aldehyde A->B C 3. Add Allylating Agent B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench Reaction D->E F 6. Workup & Purification E->F G 7. Analyze Enantiomeric Excess (HPLC) F->G

Figure 2: Experimental workflow for this compound-catalyzed asymmetric allylation.

Causality Behind Performance: Mechanistic Insights

The differences in performance between this compound and NOBIN can be attributed to the distinct chiral environments they create around the metal center.

This compound's C₂-Symmetry: The C₂ symmetry of this compound-metal complexes is often cited as the reason for their high enantioselectivity. This symmetry reduces the number of competing diastereomeric transition states, making it easier for the substrate to approach from one face over the other. The dihedral angle of the binaphthyl system creates a well-defined chiral pocket that effectively shields one face of the coordinated substrate.

NOBIN's Asymmetry: The C₁-symmetric nature of NOBIN-metal complexes presents a more complex picture. The presence of two different donor atoms (N and O) can lead to different coordination geometries and electronic properties of the resulting Lewis acid. This can be advantageous in certain reactions where the simultaneous activation of two different substrates or two different functional groups within the same substrate is required. The amino group in NOBIN can also participate in hydrogen bonding interactions, providing an additional handle for stereocontrol that is absent in this compound.

G cluster_catalytic_cycle Generalized Catalytic Cycle A Chiral Ligand (this compound or NOBIN) + Metal Precursor B Active Chiral Catalyst A->B Coordination C Catalyst-Substrate Complex B->C Substrate Binding D Diastereomeric Transition State C->D Stereodetermining Step E Product Release D->E Product Formation E->B Catalyst Regeneration

Figure 3: A generalized catalytic cycle for asymmetric reactions.

Conclusion: Choosing the Right Ligand for the Job

Both this compound and NOBIN are powerful tools in the arsenal of the synthetic chemist.

This compound remains the workhorse ligand for a wide range of asymmetric transformations due to its well-understood coordination chemistry, high C₂ symmetry, and commercial availability. Its derivatives offer a high degree of tunability, making it a reliable choice for initial screening and optimization studies.

NOBIN represents a valuable alternative, particularly in cases where this compound-based catalysts provide suboptimal results. Its C₁-symmetric structure and dual-donor functionality offer unique opportunities for stereocontrol. While its synthesis can be more demanding, the development of more efficient routes is making it an increasingly attractive option. The application of NOBIN and its derivatives has been demonstrated in a variety of asymmetric reactions, including diethyl zinc additions, allylations, and Diels-Alder reactions, establishing it as a privileged scaffold for the construction of chiral ligands.[5][6]

Ultimately, the choice between this compound and NOBIN will depend on the specific reaction, substrates, and desired outcome. This guide has aimed to provide the foundational knowledge and comparative data necessary to make an informed decision, empowering researchers to push the boundaries of asymmetric synthesis.

References

  • Pu, L. (2005). Ten years of research on NOBIN chemistry. Current Organic Chemistry, 9(15), 1457-1473. Available at: https://www.researchgate.
  • Bentham Science Publishers. (2005). Ten Years of Research on NOBIN Chemistry. Current Organic Chemistry, 9(15). Available at: https://www.eurekaselect.com/article/13936
  • Ovid. (n.d.). Synthesis of NOBIN Derivatives for Asymmetric... : Topics in Catalysis. Available at: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=ovft&NEWS=N&AN=00112347-200610000-00004
  • Semantic Scholar. (n.d.). Advances in the Asymmetric Synthesis of this compound Derivatives. Available at: https://www.semanticscholar.org/paper/Advances-in-the-Asymmetric-Synthesis-of-BINOL-de-Souza-Ladeira/5d58f1f72d5b6f3b5d38f8f2e4c2f0e0a7e5e3b1
  • de Souza, R. O. M. A., & Ladeira, M. M. S. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives. Molecules, 28(1), 12. Available at: https://www.mdpi.com/1420-3049/28/1/12
  • Brunel, J. M. (2005). This compound: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. Available at: https://pubs.acs.org/doi/10.1021/cr040079d
  • Encyclopedia.pub. (2023). Asymmetric Synthesis of this compound Derivatives.
  • Singh, A., & Kumar, S. (2023). Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies. ACS Omega, 8(21), 18695-18715. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c01375
  • ResearchGate. (n.d.). Synthesis of NOBIN Derivatives for Asymmetric Catalysis. Available at: https://www.researchgate.
  • Ashouri, A., et al. (2024). Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkat USA. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/vii/202412286/
  • Pu, L. (2000). Asymmetric Catalysis by this compound and Its Non-polymeric Derivatives. In Chiral Catalyst Immobilization and Recycling. Wiley-VCH. Available at: https://onlinelibrary.wiley.com/doi/10.1002/9783527613327.ch10
  • Yamamoto, H., et al. (2015). This compound-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Scientific Reports, 5, 9636. Available at: https://www.
  • ResearchGate. (n.d.). Suggested mechanisms for the this compound catalyzed enantioselective Petasis reaction. Available at: https://www.researchgate.net/figure/Suggested-mechanisms-for-the-BINOL-catalyzed-enantioselective-Petasis-reaction_fig10_371077792
  • Pu, L. (2024). Regioselective Substitution of this compound. Chemical Reviews. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00898
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). (R)-NOBIN: The Backbone of Advanced Asymmetric Synthesis and Catalysis. Available at: https://www.inno-pharmchem.
  • Armstrong, D. W., et al. (2016). Gram Scale Conversion of R-BINAM to R-NOBIN. The Journal of Organic Chemistry, 81(3), 1296-1300. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.5b02661
  • ResearchGate. (n.d.). Large scale synthesis, derivatization and application of NOBIN analogs. Available at: https://www.researchgate.net/figure/Large-scale-synthesis-derivatization-and-application-of-NOBIN-analogs-a-Gram-scale_fig1_356711679
  • Pu, L., et al. (2021). Crown Ether-Derived Chiral this compound: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones. ACS Omega, 6(50), 34685-34693. Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c05663
  • Akiyama, T., & Terada, M. (2014). Complete Field Guide to Asymmetric this compound-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Catalysis, 4(5), 1542-1557. Available at: https://pubs.acs.org/doi/10.1021/cs500222y
  • Arkivoc. (2015). BINOLs modified at the 3,3′-positions: chemists' preferred choice in asymmetric catalysis. Arkivoc, 2015(6), 140-174. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/vi/ar-14-386/
  • ResearchGate. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives. Available at: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). This compound and Derivatives. Available at: https://www.sigmaaldrich.
  • ResearchGate. (n.d.). This compound: a versatile chiral reagent. Available at: https://www.researchgate.
  • Shibasaki, M., & Sasai, H. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews, 35(3), 259-269. Available at: https://pubs.rsc.org/en/content/articlelanding/2006/cs/b509361j
  • CymitQuimica. (n.d.). This compound. Available at: https://www.cymitquimica.com/en/binol
  • BenchChem. (n.d.). A Comparative Guide to Chiral Diol Ligands. Available at: https://www.benchchem.
  • National Institutes of Health. (2022). Advances in the Asymmetric Synthesis of this compound Derivatives. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9862803/
  • Scribd. (n.d.). This compound | PDF | Enantioselective Synthesis | Catalysis. Available at: https://www.scribd.com/document/369784386/BINOL

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for BINOL Enantiopurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Axial Chirality of BINOL and the Imperative of Enantiopurity

1,1'-Bi-2-naphthol (this compound) is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, axially chiral structure, arising from restricted rotation (atropisomerism) around the C-C single bond connecting the two naphthyl rings, makes it a privileged scaffold for chiral ligands and catalysts.[1] The efficacy, and in many cases, the very mechanism of a this compound-derived catalyst is intrinsically tied to its enantiomeric purity. An accurate and precise determination of enantiomeric excess (% ee) is therefore not merely a quality control checkpoint but a critical parameter that underpins the reliability and reproducibility of synthetic methodologies.

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiopurity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the causality behind experimental choices, present a framework for cross-validation in line with regulatory expectations, and provide actionable protocols for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Analytical Arsenal

The choice of an analytical method for chiral purity is a balance of performance, speed, sample requirements, and available instrumentation. Each technique interacts with the this compound enantiomers on a different physical principle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely used method for enantioseparation due to its robustness and the vast array of available chiral stationary phases (CSPs).[2][3][]

  • Mechanism of Separation: The fundamental principle lies in the differential, transient diastereomeric interactions between the enantiomers of the analyte (this compound) and the chiral selector immobilized on the stationary phase. For axially chiral biaryls like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[3][5] These CSPs form chiral grooves and cavities where enantiomers can interact via a combination of hydrogen bonding, π-π stacking, and steric hindrance, leading to different retention times.

  • Expertise in Action - Why Normal Phase? For this compound, normal-phase HPLC (using non-polar mobile phases like hexane/isopropanol) is often preferred. The less polar solvent system enhances the specific hydrogen bonding and dipole-dipole interactions between this compound's hydroxyl groups and the polar sites on the polysaccharide CSP, which are crucial for achieving chiral recognition and separation.

Supercritical Fluid Chromatography (SFC): The High-Throughput Challenger

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[6] The technique uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity.

  • Mechanism of Separation: The separation mechanism in chiral SFC is analogous to normal-phase HPLC, employing the same CSPs. The unique properties of the supercritical CO₂ mobile phase, however, lead to faster mass transfer between the mobile and stationary phases.

  • Expertise in Action - The Speed Advantage: The low viscosity of the mobile phase allows for much higher flow rates without generating prohibitive backpressure.[6] This translates to dramatically shorter analysis times—often 3 to 10 times faster than conventional HPLC—making SFC ideal for high-throughput screening applications.[6] Furthermore, the reduction in organic solvent consumption makes it a greener and more cost-effective technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute Quantifier

While chromatography relies on physical separation, NMR spectroscopy offers a method for direct quantification in solution without separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA).

  • Mechanism of Discrimination: An enantiopure CSA, often this compound itself or a derivative, forms non-covalent diastereomeric complexes with the (R)- and (S)-BINOL enantiomers in the sample.[7][8][9] These diastereomeric complexes are energetically different and exist in distinct chemical environments. Consequently, the NMR signals for corresponding protons in the two enantiomers will appear at slightly different chemical shifts (a phenomenon known as anisochronous chemical shifts), allowing for their individual integration.

  • Expertise in Action - Why a CSA Works: The formation of these transient complexes, typically through hydrogen bonding, creates a unique magnetic environment for each enantiomer.[10] The choice of solvent is critical; non-polar deuterated solvents like chloroform-d (CDCl₃) are preferred as they do not compete effectively for the hydrogen bonding sites, thus maximizing the interaction between the analyte and the CSA. The key advantage of NMR is that the signal integration is inherently quantitative, providing a direct and accurate measure of the enantiomeric ratio without the need for response factor correction.

Pillar 2: A Framework for Method Cross-Validation

Cross-validation ensures that different analytical methods produce comparable and reliable results.[11][12] This process is a cornerstone of analytical method lifecycle management and is guided by principles laid out by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[13][14][15][16] The objective is to demonstrate that each method is "fit for its intended purpose."[16]

The following workflow illustrates a logical approach to cross-validating HPLC, SFC, and NMR methods for this compound enantiopurity.

G cluster_prep Phase 1: Sample Preparation cluster_dev Phase 2: Independent Method Development cluster_val Phase 3: Method Validation (ICH Q2(R2)) cluster_crossval Phase 4: Cross-Validation & Comparison Prep Prepare this compound Samples: - Racemic (50:50) - Enantioenriched (e.g., 95:5, 98:2, 99:1) - Enantiopure (R)-BINOL & (S)-BINOL HPLC_Dev HPLC Method Development (Select CSP & Mobile Phase) Prep->HPLC_Dev Use Samples SFC_Dev SFC Method Development (Select CSP & Co-solvent) Prep->SFC_Dev Use Samples NMR_Dev NMR Method Development (Select CSA & Solvent) Prep->NMR_Dev Use Samples Val_Params Validate Each Method For: - Specificity - Linearity & Range - Accuracy & Precision - Limit of Quantitation (LOQ) - Robustness HPLC_Dev->Val_Params SFC_Dev->Val_Params NMR_Dev->Val_Params Analysis Analyze Enantioenriched Samples with all three validated methods Val_Params->Analysis Use Validated Methods Compare Compare %ee Results (Statistical Analysis, e.g., t-test) Analysis->Compare Report Generate Comparative Report & Define Method Hierarchy Compare->Report

Caption: A workflow for the cross-validation of analytical methods.

Pillar 3: Data-Driven Comparison and Protocols

A direct comparison of performance characteristics is essential for informed method selection. The following table summarizes typical performance data for the analysis of this compound enantiopurity, synthesized from literature and application notes.

Table 1: Comparative Performance of Analytical Methods for this compound Enantiopurity

ParameterChiral HPLCChiral SFCChiral NMR (with CSA)
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Discrimination
Typical Analysis Time 10 - 20 minutes1 - 3 minutes[6]5 - 10 minutes[10]
Resolution (Rs) > 1.7 is achievable[2]> 2.5 is achievableN/A (Baseline separation of signals)
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer~0.1% of the minor enantiomer~1-2% of the minor enantiomer
Precision (%RSD) < 2%< 2%< 3%
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%
Linearity (R²) > 0.999> 0.999> 0.999[10][17]
Solvent Consumption High (e.g., ~36 mL/run)Low (e.g., ~2 mL/run)Very Low (~0.6 mL/sample)[9]
Key Advantage Universally established, robustHigh speed, low cost, greenAbsolute quantification, no reference std. needed for ee%
Key Limitation Slower analysis time, high solvent costRequires specialized instrumentationLower sensitivity (higher LOQ)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for each technique.

Protocol 1: Chiral HPLC Method for this compound Enantiopurity

This protocol is based on established methods for separating this compound on a polysaccharide-based CSP.[3]

  • Instrumentation:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based column).

  • Sample Preparation:

    • Dissolve racemic or enantioenriched this compound in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers (requires injection of a known enantiopure standard for absolute assignment).

    • Integrate the peak areas (A₁ and A₂) for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Protocol 2: Chiral SFC Method for this compound Enantiopurity

This protocol demonstrates the significant speed advantage of SFC.[6]

  • Instrumentation:

    • SFC system with UV or PDA detector.

    • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent).

  • Sample Preparation:

    • Dissolve racemic or enantioenriched this compound in methanol to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ / Methanol (Gradient or isocratic, typically starting around 5-10% Methanol).

    • Flow Rate: 3.0 - 4.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate % ee as described in the HPLC protocol. Note the significantly shorter retention times.

Protocol 3: Chiral NMR Method for this compound Enantiopurity

This protocol uses an enantiopure this compound derivative as the chiral solvating agent.

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5 mg of the enantioenriched this compound sample and 1.5 - 2.0 molar equivalents of an enantiopure CSA (e.g., (S)-3,3'-diphenyl-BINOL) in approximately 0.6 mL of chloroform-d (CDCl₃).

    • Shake the tube for 30 seconds to ensure complex formation.[9]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at 25 °C.

    • Ensure sufficient scans to achieve a good signal-to-noise ratio for the minor enantiomer's signals.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton on the (R)- and (S)-BINOL enantiomers. The hydroxyl (-OH) or aromatic protons near the chiral axis are often good candidates.

    • Carefully integrate the areas of these two signals (I₁ and I₂).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Authoritative Grounding: Method Selection Logic

The choice of method is dictated by the analytical objective. The following decision tree, presented as a diagram, provides a logical framework for selecting the most appropriate technique.

G Start What is the primary analytical need? High_Throughput High-Throughput Screening (e.g., catalyst library screening) Start->High_Throughput Speed is critical QC_Release Routine QC / Release Testing (High Precision & Accuracy Needed) Start->QC_Release Robustness & Validation are key Absolute_Quant Absolute Quantification or No Reference Standard Available Start->Absolute_Quant Direct ratio measurement needed Trace_Analysis Trace Analysis (ee > 99.8%) Start->Trace_Analysis Highest sensitivity required Use_SFC Use SFC High_Throughput->Use_SFC Fastest analysis Use_HPLC Use HPLC QC_Release->Use_HPLC Gold standard, well-validated Use_NMR Use NMR Absolute_Quant->Use_NMR Inherently quantitative Trace_Analysis->Use_HPLC Lowest LOQ Use_HPLC->Use_SFC Consider SFC for 'greener' alternative

Caption: Decision tree for selecting an analytical method for this compound enantiopurity.

Conclusion: An Integrated Approach

No single method is universally superior. Chiral HPLC remains the benchmark for robust, high-precision quality control due to its proven reliability and low limits of quantitation.[2][3] Chiral SFC offers an unparalleled advantage in speed and sustainability, making it the method of choice for high-throughput applications without compromising separation quality.[6] NMR with chiral solvating agents, while less sensitive, provides a powerful orthogonal technique for absolute quantification, serving as an invaluable tool for cross-validation and for situations where enantiopure standards are unavailable.

By understanding the fundamental principles, performance characteristics, and validation requirements of each technique, researchers and drug development professionals can implement a robust, multi-faceted strategy for the accurate and reliable determination of this compound enantiopurity, ensuring the integrity of their chiral syntheses and products.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Publishing URL
  • Title: Enantiomeric Separation of this compound Using the ACQUITY UPC2 System Source: Waters Corporation URL
  • Title: ICH Q2(R2)
  • Title: A Comparative Guide to Analytical Methods for Chiral Purity Determination Source: BenchChem URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Screening of NMR chiral discrimination ability of chiral solvating agents 1a-g.
  • Title: A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis Source: RSC Publishing URL
  • Title: A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H - Semantic Scholar Source: Semantic Scholar URL
  • Title: A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products Source: BenchChem URL
  • Title: this compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids Source: Analytical Chemistry URL
  • Title: Enantiomeric Separation of this compound Using the ACQUITY UPC2 System Source: Waters Corporation URL
  • Source: National Institutes of Health (NIH)
  • Title: Enantiomer Identification (HPLC/SFC)
  • Title: 1 Introduction and Characteristics Source: Wiley-VCH URL
  • Title: axial chirality Source: Yale University URL
  • Title: A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution Source: BenchChem URL
  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL
  • Source: National Institutes of Health (NIH)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-Bi-2-naphthol (BINOL)

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, or pharmaceutical professional, excellence extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 1,1'-Bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis, demands meticulous handling not only in reaction flasks but also at the end of its use.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.

Part 1: Foundational Knowledge - Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates its classification as a hazardous material. The primary risks associated with this compound are acute oral toxicity, serious eye irritation, and skin irritation.[3][4] Furthermore, it is recognized as being very toxic to aquatic life, highlighting the critical importance of preventing its release into the environment.[5]

To quantify these risks, we can summarize the key hazard data as follows:

Hazard ClassificationGHS Hazard StatementSignal WordAdditional Notes
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[3][6]DangerAnimal experiments suggest ingestion of less than 40 grams may be fatal or cause serious health damage.[5]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[4][6][7]WarningCan cause significant eye irritation and potential damage.[5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[7]WarningCan cause skin inflammation upon contact in some individuals.[5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[8]WarningInhalation of dust may be damaging to health, particularly for those with impaired respiratory function.[5]
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic life[5]WarningLong-term adverse effects in the aquatic environment are possible.[5]

This data underscores a critical directive: This compound waste must be managed as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sanitary sewer system.

Part 2: The Core Directive - A Step-by-Step Guide to this compound Disposal

The proper disposal of this compound waste is a multi-step process that begins with waste characterization and ends with documented, compliant removal. The following workflow provides a comprehensive path for researchers.

BINOL_Disposal_Workflow cluster_0 Phase 1: Waste Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Disposal Path Selection cluster_3 Phase 4: Execution & Documentation Start This compound Waste Generated (Solid, Contaminated PPE, Solutions) Characterize Characterize Waste: Is it a Listed Waste? (P or U List) Start->Characterize IsCharacteristic Does it exhibit hazardous characteristics? (Toxicity, Ignitability, etc.) Characterize->IsCharacteristic No Segregate Segregate as Hazardous Waste IsCharacteristic->Segregate Yes (Toxicity) Collect Collect in a designated, compatible, and sealed waste container. Segregate->Collect Decision Select Disposal Method Collect->Decision Prof_Disposal Professional Disposal (Recommended) Decision->Prof_Disposal Standard Protocol InLab_Treat In-Lab Treatment (Advanced Users Only) Decision->InLab_Treat Specialized Protocol Package Package & Label per EPA/DOT Regulations Prof_Disposal->Package AOP Perform Advanced Oxidation Protocol (e.g., Fenton's Reagent) InLab_Treat->AOP Arrange Arrange Pickup with Licensed Contractor Package->Arrange Manifest Complete Hazardous Waste Manifest Arrange->Manifest Validate Validate Degradation & Neutralize AOP->Validate Dispose_Treated Dispose of Treated Non-Hazardous Waste (per local regulations) Validate->Dispose_Treated

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Hazardous Waste Characterization

All chemical waste generators are required by the EPA's Resource Conservation and Recovery Act (RCRA) to determine if their waste is hazardous.[3] This determination follows a clear logic:

  • Is it a "Listed" Waste? The EPA maintains lists (F, K, P, and U lists) of wastes from specific industrial processes or of discarded commercial chemical products.[9] A review of these lists indicates that 1,1'-Bi-2-naphthol is not explicitly a P- or U-listed hazardous waste.[10]

  • Does it Exhibit a "Characteristic" of Hazardous Waste? If a waste is not "listed," it is still considered hazardous if it exhibits one of four characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[9][11]

    • Ignitability & Reactivity: Solid this compound is stable under normal conditions and does not meet the criteria for ignitability or reactivity.[3][4]

    • Corrosivity: this compound is not a strong acid or base and does not meet the definition of corrosive waste.[11][12]

    • Toxicity: This is the most relevant characteristic for this compound. Its classification as "Toxic if swallowed" and "Very toxic to aquatic life" strongly suggests it could be classified as a toxic hazardous waste.[3][5] The formal determination of toxicity for disposal purposes is made via the Toxicity Characteristic Leaching Procedure (TCLP) , an EPA test method (SW-846 Method 1311) that simulates landfill leaching.[13][14][15][16] However, based on "generator knowledge" of the compound's known hazards, it is prudent and often required to manage it as a toxic hazardous waste without performing the TCLP test.

Step 2: Segregation and Collection

Proper segregation is fundamental to laboratory safety and compliant waste management.

  • Waste Stream: All this compound-containing waste must be collected in a dedicated hazardous waste stream. This includes:

    • Unused or surplus solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., filter paper, silica gel from chromatography).

    • Contaminated Personal Protective Equipment (PPE) such as gloves.

  • Container Selection: Use a container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[3] The container must be in good condition, free from leaks or damage.

  • Labeling at Point of Generation: The moment the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "Waste 1,1'-Bi-2-naphthol in Methanol").[1]

Step 3: Disposal Pathway Selection

There are two potential pathways for the disposal of this compound waste. The first is the standard, recommended, and universally accepted method. The second is an advanced option suitable only for facilities with specific capabilities and expertise.

Pathway A: Professional Off-Site Disposal (Strongly Recommended)

This is the most straightforward, compliant, and safest method for the vast majority of laboratories. It involves contracting a licensed hazardous waste disposal company to transport and destroy the waste.

Operational Protocol:

  • Accumulation: Collect and store your properly labeled this compound hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in compliance with your institution's and local regulations.

  • Packaging for Transport: When ready for pickup, ensure final packaging is robust and meets Department of Transportation (DOT) requirements. This often involves placing the primary waste container inside a larger, UN-rated shipping container (e.g., a drum or box) with absorbent material like vermiculite to cushion the container and absorb any potential leaks.[3][17]

  • Final Labeling: The outer container must be labeled in accordance with EPA and DOT regulations. This includes the "Hazardous Waste" label, the proper shipping name, UN number (for toxic solids, often UN2811), and hazard class (6.1 - Toxic substance).[1][3][18]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Documentation (The Manifest): A Uniform Hazardous Waste Manifest is a legal document that tracks the waste from the point of generation to its final destination. You, the generator, are responsible for the initial section of the manifest. Ensure it is filled out completely and accurately. Retain your copy as proof of proper disposal.[1]

The most common ultimate disposal method for organic compounds like this compound by professional contractors is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to treat the exhaust gases.[1] This method ensures the complete destruction of the organic molecule.[19][20]

Pathway B: In-Lab Chemical Degradation (Advanced Protocol for Expert Users)

For laboratories with advanced capabilities and a goal of waste minimization at the source, chemical degradation can be an option. This should not be considered a simple neutralization. Aromatic compounds like this compound are stable, and their degradation requires powerful methods, such as Advanced Oxidation Processes (AOPs).

One of the most studied AOPs for related phenolic compounds is the Fenton reaction , which generates highly reactive hydroxyl radicals (•OH) to break down organic pollutants.[7][21][22]

WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting, inside a chemical fume hood, and with appropriate PPE. A thorough risk assessment must be conducted prior to implementation. The degradation byproducts must be characterized to ensure they are non-hazardous before final disposal.

Experimental Protocol: Fenton's Reagent Degradation of Naphtholic Waste This is a generalized protocol based on the degradation of related naphthols and must be optimized and validated for this compound specifically.

  • Preparation:

    • In a suitable reaction vessel equipped with a magnetic stirrer and placed in an ice bath, prepare an aqueous solution of the this compound waste. If the waste is in an organic solvent, the solvent must first be removed by evaporation. The final concentration should be low (e.g., <1 g/L).

    • Adjust the pH of the solution to ~3 using dilute sulfuric acid. The Fenton reaction is most efficient in acidic conditions.

  • Initiation of Reaction:

    • To the stirred, cooled solution, add a source of ferrous iron (Fe²⁺), such as iron(II) sulfate heptahydrate (FeSO₄·7H₂O). The optimal concentration will need to be determined, but a starting point is a molar ratio of Fe²⁺ to this compound of approximately 1:10 to 1:5.

    • Slowly, and in a dropwise manner, add 30% hydrogen peroxide (H₂O₂) to the solution. The addition should be carefully controlled to manage the exothermic reaction. A typical molar ratio of H₂O₂ to this compound might be in the range of 10:1 to 50:1.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours).

    • The progress of the degradation should be monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the this compound peak.

  • Quenching and Neutralization:

    • Once the degradation is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or sodium bisulfite until bubbling ceases.

    • Carefully neutralize the acidic solution to a pH between 6 and 8 by adding a base, such as sodium hydroxide or sodium bicarbonate solution.

  • Final Disposal:

    • Before disposal, the treated solution must be analyzed to confirm that both the original this compound and any hazardous degradation byproducts have been reduced to non-hazardous levels.[21] Common degradation products for naphthols can include compounds like naphthalene, benzoic acid, and various quinones, which may themselves be hazardous.[6][21]

    • Only after analytical confirmation of successful and complete degradation to non-hazardous components can the final aqueous solution be disposed of according to local regulations for non-hazardous aqueous waste.

Part 3: Conclusion - Fostering a Culture of Safety and Responsibility

The proper disposal of 1,1'-Bi-2-naphthol is a non-negotiable aspect of responsible chemical research. While the primary and recommended pathway is the straightforward use of a licensed hazardous waste contractor, understanding the principles of waste characterization and the potential for advanced in-lab degradation empowers researchers to make informed and compliant decisions. By treating every chemical with respect, from its arrival in the lab to its final departure as waste, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode.MDPI.
  • S-BINOL FOR SYNTHESIS Safety Data Sheet.Loba Chemie.
  • EFFECT OF FENTON'S REAGENT ON DEGRADATION OF ANTHRACENE, FLUORENE,NAPHTHALENE AND PHENANTHRENE MIXTURE IN SOIL.JETIR.
  • RCRA Hazardous Waste F list.Code of Federal Regulations.
  • TCLP Testing | Toxicity Characteristic Leaching Procedure.PhosLab.
  • EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Characteristics.Columbia University Environmental Health & Safety.
  • Toxicity characteristic leaching procedure.Wikipedia.
  • Method 1311: Toxicity Characteristic Leaching Procedure.U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes.Alfred University.
  • TCLP- Toxicity Characteristic Leaching Procedure.ResearchGate.
  • Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones.National Center for Biotechnology Information.
  • SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.U.S. Environmental Protection Agency.
  • Photochemistry of 1,1′-bi-2-naphthol (this compound) — ESIPT is responsible for photoracemization and photocyclization.Canadian Science Publishing.
  • 1,1′-Bi-2-naphthol.Wikipedia.
  • Incinerator- Principle, Procedure, Parts, Types, Uses, Examples.Microbe Notes.
  • Incineration of waste products.EBSCO Research Starters.
  • Hazardous Waste Characteristics.U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Characteristics.Columbia University Research.
  • Regioselective Substitution of this compound.ACS Publications.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.U.S. Environmental Protection Agency.
  • Green asymmetric synthesis of this compound via oxidative cross-coupling in the presence of chiral magnetic nano ligands.ARKAT USA, Inc.
  • This compound: A Versatile Chiral Reagent.ACS Publications.

Sources

Navigating the Safe Handling of BINOL: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: Why Specific PPE is Non-Negotiable

1,1'-Bi-2-naphthol (BINOL) is a versatile chiral ligand and auxiliary in asymmetric synthesis. However, its utility in the lab is matched by its potential health hazards. According to safety data sheets (SDS), this compound is classified as toxic if swallowed and causes serious eye irritation. Furthermore, it may cause skin and respiratory irritation. These hazards necessitate a stringent and well-understood personal protective equipment (PPE) protocol to mitigate risk.

The primary routes of exposure are ingestion, inhalation of dust particles, and direct contact with skin and eyes. Therefore, the cornerstone of safe handling is the creation of a robust barrier between the researcher and the chemical.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the tasks to be performed and the associated risks. The following provides a detailed breakdown of the essential PPE for handling this compound.

Eye and Face Protection: Shielding Against Irritation

Given that this compound is a potent eye irritant, robust eye protection is paramount.

  • Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory. These provide a seal around the eyes, protecting against dust particles and accidental splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles.

Hand Protection: Choosing the Right Glove Material

The term "chemical-resistant gloves" is broad; for this compound, a more nuanced selection is required to ensure adequate protection. The choice of glove material is critical and should be based on its resistance to permeation and degradation by aromatic hydroxyl compounds.

Glove MaterialSuitability for Handling this compoundRationale
Butyl Rubber Excellent Offers superior resistance to a wide range of chemicals, including many organic compounds. It is a preferred choice for extended contact.
Nitrile Rubber Good for Splash Protection Provides good resistance to many common laboratory chemicals and is a suitable choice for tasks with incidental contact. However, for prolonged handling, a more robust glove is recommended.
Neoprene Fair to Good Offers moderate resistance and can be considered if butyl or nitrile gloves are not available.
Latex Not Recommended Generally offers poor resistance to many organic chemicals and is not a suitable choice for handling this compound.

It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of safety, especially during high-risk procedures.

Body Protection: Minimizing Skin Contact

To prevent skin irritation, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times.

  • Impervious Clothing: For tasks involving larger quantities of this compound or a higher risk of spillage, impervious clothing such as a chemical-resistant apron or coveralls should be utilized.

Respiratory Protection: Guarding Against Inhalation

When handling this compound as a powder, there is a risk of inhaling dust particles, which can lead to respiratory irritation.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as working in a well-ventilated area or using a fume hood.

  • Respiratory Protective Equipment (RPE): If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator is required. A full-face respirator with an appropriate particulate filter is recommended.

Operational Plan: Step-by-Step Procedures for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to prevent contamination.

PPE_Donning cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator then goggles 3. Goggles respirator->goggles then face_shield 4. Face Shield (if required) goggles->face_shield then gloves 5. Gloves face_shield->gloves then

Caption: Sequential process for donning PPE before handling this compound.

Doffing PPE: A Meticulous Process to Avoid Contamination

The removal of PPE is a critical step where self-contamination can occur. This process should be performed deliberately and in a designated area.

PPE_Doffing cluster_doffing PPE Doffing Sequence gloves 1. Gloves face_shield 2. Face Shield gloves->face_shield then goggles 3. Goggles face_shield->goggles then lab_coat 4. Lab Coat goggles->lab_coat then respirator 5. Respirator lab_coat->respirator then hand_hygiene 6. Hand Hygiene respirator->hand_hygiene finally

Caption: Step-by-step procedure for the safe removal of PPE.

Spill Management: A Swift and Safe Response

In the event of a this compound spill, a calm and methodical response is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.

Immediate Actions:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

Spill Cleanup Procedure for Solid this compound:
  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue.

    • Follow with a wash using soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan: Responsible Management of this compound Waste

The proper disposal of this compound and contaminated materials is not only a matter of laboratory safety but also of environmental responsibility. All this compound waste is considered hazardous and must be disposed of accordingly.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats), absorbent materials from spills, and contaminated lab supplies (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Packaging and Labeling for Disposal:
  • Container Selection: Use robust, leak-proof containers that are compatible with this compound.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1,1'-Bi-2-naphthol (this compound)"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Waste_Disposal cluster_waste This compound Waste Disposal Workflow generation Waste Generation (Solid & Liquid) segregation Segregation into Dedicated Containers generation->segregation packaging Secure Packaging in Compatible Containers segregation->packaging labeling Proper Labeling (Hazardous Waste, this compound, etc.) packaging->labeling storage Temporary Storage in Designated Area labeling->storage disposal Collection by Licensed Waste Contractor storage->disposal

Caption: Workflow for the safe and compliant disposal of this compound waste.

Decontamination of Surfaces and Equipment

Thorough decontamination of work surfaces and equipment after handling this compound is essential to prevent cross-contamination and accidental exposure.

  • Routine Cleaning: At the end of each work session, wipe down all surfaces where this compound was handled with a cloth dampened with a suitable solvent, followed by a soap and water wash.

  • Equipment Decontamination: Non-disposable equipment that has come into contact with this compound should be rinsed with an appropriate solvent and then washed with soap and water. Ensure the solvent is compatible with the equipment's materials.

  • Disposal of Cleaning Materials: All materials used for decontamination, such as wipes and cloths, must be disposed of as hazardous solid waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • Loba Chemie. S-BINOL FOR SYNTHESIS Safety Data Sheet.
  • University of California, Berkeley - Environmental Health & Safety. Glove Selection Guide.
  • University of Toronto - Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • U.S. Environmental Protection Agency. Hazardous Waste Labeling.
  • Michigan State University - Environmental Health & Safety. Spill and Cleaning Protocol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Binol
Reactant of Route 2
Reactant of Route 2
Binol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。